molecular formula C16H14Br4O6S B1266683 Bis[4-(2-hydroxyethoxy)-3,5-dibromophenyl] Sulfone CAS No. 53714-39-9

Bis[4-(2-hydroxyethoxy)-3,5-dibromophenyl] Sulfone

Katalognummer: B1266683
CAS-Nummer: 53714-39-9
Molekulargewicht: 654 g/mol
InChI-Schlüssel: OFBQIWFJRDGFEK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Bis[4-(2-hydroxyethoxy)-3,5-dibromophenyl] Sulfone is a useful research compound. Its molecular formula is C16H14Br4O6S and its molecular weight is 654 g/mol. The purity is usually 95%.
BenchChem offers high-quality Bis[4-(2-hydroxyethoxy)-3,5-dibromophenyl] Sulfone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bis[4-(2-hydroxyethoxy)-3,5-dibromophenyl] Sulfone including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

2-[2,6-dibromo-4-[3,5-dibromo-4-(2-hydroxyethoxy)phenyl]sulfonylphenoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14Br4O6S/c17-11-5-9(6-12(18)15(11)25-3-1-21)27(23,24)10-7-13(19)16(14(20)8-10)26-4-2-22/h5-8,21-22H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFBQIWFJRDGFEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Br)OCCO)Br)S(=O)(=O)C2=CC(=C(C(=C2)Br)OCCO)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14Br4O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60201970
Record name 2,2'-(Sulphonylbis((2,6-dibromo-4,1-phenylene)oxy))bisethanol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

654.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53714-39-9
Record name 2,2′-[Sulfonylbis[(2,6-dibromo-4,1-phenylene)oxy]]bis[ethanol]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53714-39-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2'-(Sulphonylbis((2,6-dibromo-4,1-phenylene)oxy))bisethanol
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2'-(Sulphonylbis((2,6-dibromo-4,1-phenylene)oxy))bisethanol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2'-[sulphonylbis[(2,6-dibromo-4,1-phenylene)oxy]]bisethanol
Source European Chemicals Agency (ECHA)
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of Bis[4-(2-hydroxyethoxy)-3,5-dibromophenyl] Sulfone

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the synthesis, properties, and potential applications of Bis[4-(2-hydroxyethoxy)-3,5-dibromophenyl] Sulfone. Designed for researchers, scientists, and professionals in drug development and material science, this document offers a deep dive into the chemistry of this brominated aromatic sulfone, with a particular focus on its role as a reactive flame retardant.

Introduction: The Significance of Brominated Sulfones

Bis[4-(2-hydroxyethoxy)-3,5-dibromophenyl] Sulfone is a halogenated aromatic compound with a sulfone functional group. Its structure, characterized by two dibrominated phenyl rings linked by a sulfonyl group and terminating in hydroxyethoxy functionalities, makes it a molecule of significant interest, particularly in the field of polymer chemistry and materials science. The presence of bromine atoms imparts flame-retardant properties, while the terminal hydroxyl groups allow it to be chemically incorporated into polymer backbones as a reactive monomer.[1] This reactive nature is advantageous as it prevents the leaching of the flame-retardant additive over time, a common issue with non-reactive, or additive, flame retardants.

The sulfone group enhances the thermal stability of the molecule, making it suitable for high-temperature applications. This guide will detail a plausible and scientifically grounded synthetic route to this compound, elucidate its key physicochemical properties, and discuss its mechanism of action as a flame retardant.

Proposed Synthesis Pathway

Step 1: Bromination of Bis(4-hydroxyphenyl) sulfone

The initial step involves the electrophilic aromatic substitution of Bis(4-hydroxyphenyl) sulfone with bromine. The hydroxyl groups are strongly activating and ortho-, para-directing. Since the para positions are already substituted, bromination is expected to occur at all four ortho positions.

Reaction:

Experimental Protocol:

  • Reaction Setup: A multi-necked round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap to neutralize the evolving hydrogen bromide gas.

  • Dissolution: Bis(4-hydroxyphenyl) sulfone is dissolved in a suitable solvent, such as glacial acetic acid.

  • Bromine Addition: A stoichiometric amount of bromine (4 equivalents) dissolved in glacial acetic acid is added dropwise to the stirred solution at room temperature. The reaction is exothermic and the temperature should be monitored.

  • Reaction Progression: After the addition is complete, the reaction mixture is stirred at a moderately elevated temperature (e.g., 50-60 °C) for several hours to ensure complete bromination. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature and poured into a large volume of cold water to precipitate the product. The solid is collected by filtration, washed with water to remove any remaining acid and unreacted bromine, and then dried under vacuum.

Causality of Experimental Choices:

  • Solvent: Glacial acetic acid is a common solvent for bromination as it is polar enough to dissolve the starting material and is relatively inert to bromine.

  • Temperature Control: The dropwise addition of bromine and temperature monitoring are crucial to control the exothermicity of the reaction and prevent unwanted side reactions.

Step 2: Ethoxylation of Bis(4-hydroxy-3,5-dibromophenyl) sulfone

The second step is the reaction of the brominated intermediate with ethylene oxide to introduce the 2-hydroxyethoxy side chains. This reaction is a base-catalyzed ring-opening of the epoxide.

Reaction:

Experimental Protocol:

  • Reaction Setup: The reaction is carried out in a high-pressure reactor (autoclave) equipped with a stirrer, a heating mantle, and connections for introducing reactants under pressure.

  • Reactant Charging: The dried Bis(4-hydroxy-3,5-dibromophenyl) sulfone is charged into the reactor along with a suitable solvent (e.g., a high-boiling ether) and a catalytic amount of a strong base, such as sodium hydroxide or potassium hydroxide.[2]

  • Ethylene Oxide Addition: The reactor is sealed, and liquid ethylene oxide is introduced under pressure.

  • Reaction Conditions: The mixture is heated to a temperature typically in the range of 120-150 °C.[3] The reaction is highly exothermic and requires careful temperature and pressure control. The reaction is continued until the desired degree of ethoxylation is achieved, which can be monitored by analyzing samples for the disappearance of the phenolic hydroxyl groups.

  • Work-up and Purification: After the reaction is complete, the reactor is cooled, and the excess ethylene oxide is safely vented. The reaction mixture is neutralized with an acid. The product is then isolated by precipitation in a non-solvent, followed by filtration. Further purification can be achieved by recrystallization from a suitable solvent system to yield the final product, Bis[4-(2-hydroxyethoxy)-3,5-dibromophenyl] Sulfone, as a white to off-white solid.[4]

Causality of Experimental Choices:

  • Catalyst: The basic catalyst is essential to deprotonate the phenolic hydroxyl groups, forming a more nucleophilic phenoxide ion that readily attacks the ethylene oxide ring.[2]

  • Pressure Reactor: Ethylene oxide is a low-boiling, flammable gas, necessitating the use of a pressure reactor to maintain it in the liquid phase at the required reaction temperature.

  • Temperature and Pressure Control: The ethoxylation reaction is highly exothermic, and precise control of temperature and pressure is critical for safety and to prevent runaway reactions.[3]

Physicochemical Properties

The properties of Bis[4-(2-hydroxyethoxy)-3,5-dibromophenyl] Sulfone are summarized in the table below.

PropertyValueSource
CAS Number 53714-39-9[5][6]
Molecular Formula C₁₆H₁₄Br₄O₆S[4]
Molecular Weight 653.97 g/mol [5]
Appearance White to almost white powder/crystal[4][7]
Purity >96.0% (GC)[4]
Synonyms 2,2'-(4,4'-sulfonylbis(2,6-dibromo-4,1-phenylene))bis(oxy)diethanol[5]

Application as a Reactive Flame Retardant

Bis[4-(2-hydroxyethoxy)-3,5-dibromophenyl] Sulfone is primarily utilized as a reactive flame retardant in the manufacturing of polymers such as polyesters, polyurethanes, and epoxy resins. The terminal hydroxyl groups enable its incorporation directly into the polymer backbone through esterification or etherification reactions.

Mechanism of Flame Retardancy

Brominated flame retardants primarily function in the gas phase of a fire.[8] When the polymer containing the brominated compound is heated, the carbon-bromine bonds cleave, releasing bromine radicals into the flame. These bromine radicals are highly effective at scavenging the high-energy hydrogen (H•) and hydroxyl (OH•) radicals that propagate the combustion chain reaction.[8][9] The bromine radicals react with these highly reactive species to form less reactive species, thereby interrupting the combustion cycle and extinguishing the flame.[10]

The general mechanism can be summarized as follows:

  • Decomposition: At elevated temperatures, the brominated flame retardant decomposes, releasing hydrogen bromide (HBr).

  • Radical Scavenging: The HBr then reacts with the highly energetic H• and OH• radicals in the flame:

    • H• + HBr → H₂ + Br•

    • OH• + HBr → H₂O + Br•

  • Inhibition: The bromine radical (Br•) is much less reactive than the H• and OH• radicals and thus slows down the combustion process.

A synergistic effect is often observed when brominated flame retardants are used in conjunction with antimony compounds, such as antimony trioxide (Sb₂O₃).

Visualizations

Synthesis Workflow

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Bromination cluster_intermediate Intermediate cluster_step2 Step 2: Ethoxylation cluster_final Final Product Bis(4-hydroxyphenyl) sulfone Bis(4-hydroxyphenyl) sulfone Bromination Bromination (Br₂, Acetic Acid) Bis(4-hydroxyphenyl) sulfone->Bromination Bis(4-hydroxy-3,5-dibromophenyl) sulfone Bis(4-hydroxy-3,5-dibromophenyl) sulfone Bromination->Bis(4-hydroxy-3,5-dibromophenyl) sulfone Ethoxylation Ethoxylation (Ethylene Oxide, Base) Bis(4-hydroxy-3,5-dibromophenyl) sulfone->Ethoxylation Bis[4-(2-hydroxyethoxy)-3,5-dibromophenyl] Sulfone Bis[4-(2-hydroxyethoxy)-3,5-dibromophenyl] Sulfone Ethoxylation->Bis[4-(2-hydroxyethoxy)-3,5-dibromophenyl] Sulfone

Caption: Proposed two-step synthesis of the target compound.

Flame Retardant Mechanism

Flame_Retardant_Mechanism cluster_polymer Polymer Matrix cluster_gas_phase Gas Phase (Flame) Polymer Polymer with Brominated Flame Retardant Heat Heat Polymer->Heat Decomposition Br_Radical Br• (Low Energy Radical) Polymer->Br_Radical Releases Radicals H•, OH• (High Energy Radicals) Heat->Radicals Generates Radicals->Br_Radical Scavenged by Combustion Combustion Propagation Radicals->Combustion Drives Br_Radical->Combustion Inhibits

Sources

An In-Depth Technical Guide to BIS[4-(2-HYDROXYETHOXY)-3,5-DIBROMOPHENYL] SULFONE (CAS Number: 53714-39-9)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical entity identified by CAS number 53714-39-9, BIS[4-(2-HYDROXYETHOXY)-3,5-DIBROMOPHENYL] SULFONE. This document delves into its chemical structure, plausible synthetic routes, and its established role as a brominated flame retardant (BFR). Furthermore, this guide explores the toxicological profile of related brominated sulfones and the broader class of BFRs, discussing their known mechanisms of action, including endocrine disruption and potential neurotoxicity. Experimental protocols for the synthesis, characterization, and in vitro toxicological assessment are proposed, providing a framework for further investigation of this compound. This guide is intended to be a valuable resource for researchers in toxicology, environmental science, and drug development who are investigating the properties and biological effects of halogenated organic compounds.

Chemical Identity and Structure

The compound registered under CAS number 53714-39-9 is chemically known as BIS[4-(2-HYDROXYETHOXY)-3,5-DIBROMOPHENYL] SULFONE[1][2][3].

Table 1: Chemical Identifiers and Properties

PropertyValue
CAS Number 53714-39-9
IUPAC Name 2,2'-[[sulfonylbis(2,6-dibromo-4,1-phenylene)]bis(oxy)]diethanol
Synonyms Bis[4-(2-hydroxyethoxy)-3,5-dibromophenyl] Sulfone
Molecular Formula C₁₆H₁₄Br₄O₆S[1]
Molecular Weight 653.96 g/mol [1]
Appearance White to almost white powder or crystals[1]

The molecular structure of BIS[4-(2-HYDROXYETHOXY)-3,5-DIBROMOPHENYL] SULFONE is characterized by a central sulfonyl group connecting two identical dibrominated phenyl rings. Each phenyl ring is further substituted with a 2-hydroxyethoxy group.

Caption: Chemical structure of BIS[4-(2-HYDROXYETHOXY)-3,5-DIBROMOPHENYL] SULFONE.

Synthesis and Characterization

Proposed Synthesis Protocol

Step 1: Bromination of Bis(4-hydroxyphenyl) sulfone

  • Dissolve bis(4-hydroxyphenyl) sulfone in a suitable solvent such as glacial acetic acid.

  • Slowly add a stoichiometric excess of bromine (Br₂) to the solution at a controlled temperature, typically below 40°C.

  • Stir the reaction mixture until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the product, bis(4-hydroxy-3,5-dibromophenyl) sulfone, can be precipitated by the addition of water.

  • Filter the precipitate, wash with water to remove any remaining acid and unreacted bromine, and dry under vacuum.

Step 2: Ethoxylation of Bis(4-hydroxy-3,5-dibromophenyl) sulfone

  • Dissolve the dried bis(4-hydroxy-3,5-dibromophenyl) sulfone in an appropriate solvent system, such as a mixture of water and a polar aprotic solvent like dimethylformamide (DMF).

  • Add a base, such as sodium hydroxide (NaOH), to deprotonate the phenolic hydroxyl groups, forming the corresponding phenoxide.

  • Introduce 2-chloroethanol to the reaction mixture.

  • Heat the mixture under reflux to facilitate the Williamson ether synthesis.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture and precipitate the product by adding it to a large volume of water.

  • Collect the solid product by filtration, wash thoroughly with water, and purify by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

cluster_synthesis Proposed Synthesis Workflow Start Start Bromination Bromination Start->Bromination Bis(4-hydroxyphenyl) sulfone Ethoxylation Ethoxylation Bromination->Ethoxylation Bis(4-hydroxy-3,5-dibromophenyl) sulfone Purification Purification Ethoxylation->Purification Crude Product Characterization Characterization Purification->Characterization Purified Product End End Characterization->End

Caption: Proposed workflow for the synthesis of the target compound.

Physicochemical Characterization

The identity and purity of the synthesized BIS[4-(2-HYDROXYETHOXY)-3,5-DIBROMOPHENYL] SULFONE should be confirmed using a suite of analytical techniques. Spectroscopic data for this compound is available from commercial suppliers, which can be used as a reference[5].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the molecular structure. The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons, the methylene protons of the ethoxy chain, and the hydroxyl proton. The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the molecule, such as the O-H stretch of the hydroxyl group, the C-O stretches of the ether linkage, the S=O stretches of the sulfone group, and the C-Br stretch.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for determining the exact molecular weight and confirming the elemental composition of the synthesized compound. The isotopic pattern of bromine will be a key feature in the mass spectrum.

  • Purity Analysis: The purity of the final compound should be assessed using techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), depending on the compound's volatility and thermal stability. A purity of >96.0% (by GC) has been reported for commercially available samples[1].

Mechanism of Action as a Flame Retardant

BIS[4-(2-HYDROXYETHOXY)-3,5-DIBROMOPHENYL] SULFONE belongs to the class of brominated flame retardants (BFRs). The primary mechanism by which BFRs impart flame retardancy to materials is through interference with the combustion process in the gas phase. During combustion, the BFR undergoes thermal decomposition, releasing bromine radicals (Br•). These highly reactive radicals act as scavengers for the high-energy hydrogen (H•) and hydroxyl (OH•) radicals that propagate the fire's chain reaction. By quenching these radicals, the combustion process is slowed down or extinguished.

cluster_flame_retardancy Flame Retardant Mechanism BFR Brominated Flame Retardant (BFR) Br_radicals Bromine Radicals (Br•) BFR->Br_radicals Thermal Decomposition Heat Heat Heat->BFR Inhibition Inhibition of Combustion Br_radicals->Inhibition Combustion Combustion Chain Reaction (H•, OH•) Combustion->Inhibition cluster_toxicology Potential Toxicological Signaling Pathways BFR BIS[4-(2-HYDROXYETHOXY)-3,5- DIBROMOPHENYL] SULFONE ROS Reactive Oxygen Species (ROS) Generation BFR->ROS NF_kB NF-κB Pathway BFR->NF_kB Apoptosis Apoptosis BFR->Apoptosis Endocrine_Disruption Endocrine Disruption BFR->Endocrine_Disruption MAPK_ERK MAPK/ERK Pathway ROS->MAPK_ERK Inflammation Inflammatory Response MAPK_ERK->Inflammation NF_kB->Inflammation Neurotoxicity Neurotoxicity Apoptosis->Neurotoxicity Inflammation->Neurotoxicity

Caption: Plausible signaling pathways affected by the target compound.

Proposed Experimental Protocols for Toxicological Assessment

To rigorously evaluate the biological effects of BIS[4-(2-HYDROXYETHOXY)-3,5-DIBROMOPHENYL] SULFONE, a series of in vitro assays are recommended.

Cell Viability and Cytotoxicity Assay
  • Objective: To determine the cytotoxic potential of the compound.

  • Method:

    • Culture a relevant cell line (e.g., human neuroblastoma SH-SY5Y cells or human liver cancer HepG2 cells) in 96-well plates.

    • Treat the cells with a range of concentrations of BIS[4-(2-HYDROXYETHOXY)-3,5-DIBROMOPHENYL] SULFONE for 24, 48, and 72 hours.

    • Assess cell viability using a standard MTT or MTS assay, which measures mitochondrial metabolic activity.

    • Determine the IC₅₀ (half-maximal inhibitory concentration) value.

Oxidative Stress Assay
  • Objective: To investigate the induction of oxidative stress.

  • Method:

    • Treat cells with the compound as described above.

    • Measure the intracellular levels of reactive oxygen species (ROS) using a fluorescent probe such as 2',7'-dichlorofluorescin diacetate (DCFH-DA).

    • Quantify fluorescence using a plate reader or flow cytometer.

Apoptosis Assay
  • Objective: To determine if the compound induces apoptosis.

  • Method:

    • Treat cells with the compound.

    • Stain the cells with Annexin V and propidium iodide (PI).

    • Analyze the stained cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

    • Alternatively, caspase activity can be measured using a luminescent or colorimetric assay.

Endocrine Disruption Assays
  • Objective: To assess the potential for endocrine disruption.

  • Method:

    • Receptor Binding Assays: Utilize competitive binding assays with radiolabeled ligands to determine the affinity of the compound for nuclear receptors such as the thyroid hormone receptor or the estrogen receptor.

    • Reporter Gene Assays: Employ cell lines that have been engineered to express a reporter gene (e.g., luciferase) under the control of a hormone-responsive element. An increase or decrease in reporter gene activity in the presence of the compound indicates agonistic or antagonistic activity, respectively.

cluster_testing In Vitro Toxicological Testing Workflow Compound Test Compound Cell_Culture Cell Culture Compound->Cell_Culture Treatment Compound Treatment Cell_Culture->Treatment Cytotoxicity Cytotoxicity Assay (MTT/MTS) Treatment->Cytotoxicity Oxidative_Stress Oxidative Stress Assay (DCFH-DA) Treatment->Oxidative_Stress Apoptosis Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis Endocrine_Disruption Endocrine Disruption Assays Treatment->Endocrine_Disruption Data_Analysis Data Analysis and Interpretation Cytotoxicity->Data_Analysis Oxidative_Stress->Data_Analysis Apoptosis->Data_Analysis Endocrine_Disruption->Data_Analysis

Caption: Proposed workflow for in vitro toxicological assessment.

Environmental Fate and Considerations

Like many halogenated organic compounds, BFRs are generally persistent in the environment and have limited biodegradability.[6][7] They can accumulate in various environmental compartments, including sediment and biota.[8][9] The environmental fate of BIS[4-(2-HYDROXYETHOXY)-3,5-DIBROMOPHENYL] SULFONE is expected to be similar to that of other novel BFRs, with a tendency for partitioning to particulate matter and sediment in aquatic systems.[8] Further research is needed to fully understand the environmental persistence, bioaccumulation potential, and long-term ecological impact of this specific compound.

Conclusion

BIS[4-(2-HYDROXYETHOXY)-3,5-DIBROMOPHENYL] SULFONE (CAS 53714-39-9) is a brominated flame retardant with a well-defined chemical structure. While its primary application is in materials science, its structural features raise concerns about its potential biological activity, particularly as an endocrine disruptor and a neurotoxicant, consistent with the broader class of BFRs. This technical guide has provided a comprehensive overview of its chemical properties, a plausible synthesis strategy, its mechanism of action as a flame retardant, and a discussion of its potential toxicological profile based on related compounds. The proposed experimental protocols offer a roadmap for future research to elucidate the specific biological effects and potential risks associated with this compound. A deeper understanding of the structure-activity relationships within the BFR class is crucial for the development of safer alternatives and for assessing the environmental and human health impacts of these widely used chemicals.

References

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  • A Review of Environmental Occurrence, Fate, and Toxicity of Novel Brominated Flame Retardants. (2019). Environmental Science & Technology, 53(23), 13375-13392. [Link]

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  • (PDF) Bis (3-bromo-4,5-dihydroxybenzyl) ether, a novel bromophenol from the marine red alga Polysiphonia morrowii that suppresses LPS-induced inflammatory response by inhibiting ROS-mediated ERK signaling pathway in RAW 264.7 macrophages. (2018). ResearchGate. [Link]

  • Marine Bromophenol Bis (2,3-Dibromo-4,5-dihydroxy-phenyl)-methane Inhibits the Proliferation, Migration, and Invasion of Hepatocellular Carcinoma Cells via Modulating β1-Integrin/FAK Signaling. (2014). Marine Drugs, 12(11), 5485-5500. [Link]

  • Neurotoxicity and Mechanism in Zebrafish Embryo Induced by Tetrabromobisphenol A bis (2-Hydroxyethyl) Ether (TBBPA-DHEE) Exposure. (2025). Toxics, 13(1), 21. [Link]

  • Bis (3-bromo-4,5-dihydroxybenzyl) ether, a novel bromophenol from the marine red alga Polysiphonia morrowii that suppresses LPS-induced inflammatory response by inhibiting ROS-mediated ERK signaling pathway in RAW 264.7 macrophages. (2018). Biomedicine & Pharmacotherapy, 103, 1170-1177. [Link]

  • Protective Effect of 2,4′,5′-Trihydroxyl-5,2′-dibromo diphenylmethanone, a New Halophenol, against Hydrogen Peroxide-Induced EA.hy926 Cells Injury. (2015). Marine Drugs, 13(8), 4984-5001. [Link]

  • 1-(5-bromo-2-hydroxy-4-methoxyphenyl)ethanone [SE1] Suppresses Pro-Inflammatory Responses by Blocking NF-κB and MAPK Signaling Pathways in Activated Microglia. (2012). International Immunopharmacology, 12(1), 223-231. [Link]

  • 5,6,7,3',4',5'-Hexamethoxyflavone inhibits growth of triple-negative breast cancer cells via suppression of MAPK and Akt signaling pathways and arresting cell cycle. (2017). International Journal of Oncology, 51(6), 1685-1693. [Link]

Sources

A Technical Guide to Bis[4-(2-hydroxyethoxy)-3,5-dibromophenyl] Sulfone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis[4-(2-hydroxyethoxy)-3,5-dibromophenyl] sulfone is a halogenated aromatic compound characterized by a diaryl sulfone core, extensive bromination, and terminal hydroxyethoxy functional groups. This guide provides a comprehensive overview of its fundamental physicochemical properties, with a primary focus on its molecular weight, alongside validated protocols for its analytical characterization. We delve into the causality behind experimental choices for techniques such as High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy, which are essential for structural confirmation and purity assessment. Furthermore, this document explores the compound's potential applications as a monomer in polymer science and as a scaffold in medicinal chemistry, providing a technical resource for professionals in chemical synthesis and drug development.

Introduction

Diaryl sulfones are a class of compounds recognized for their thermal stability and chemical resistance. The incorporation of bromine atoms into the aromatic rings, as seen in Bis[4-(2-hydroxyethoxy)-3,5-dibromophenyl] sulfone, often imparts flame-retardant properties and modulates the electronic nature of the molecule. The presence of terminal hydroxyl groups offers reactive sites for further chemical modification, such as polymerization or derivatization. Understanding the precise molecular characteristics of this compound is the foundational step for its application in materials science, as a synthetic intermediate, or in the development of novel bioactive agents. Halogenated compounds, particularly those containing bromine, are of significant interest in medicinal chemistry for their ability to form halogen bonds and enhance binding affinity to biological targets.[1][2]

Physicochemical Properties and Molecular Weight

The defining characteristic of any chemical entity is its molecular composition, which dictates its molecular weight and subsequent behavior. Bis[4-(2-hydroxyethoxy)-3,5-dibromophenyl] sulfone is a symmetrical molecule containing four bromine atoms, which significantly contributes to its high molecular mass.

The molecular formula is C₁₆H₁₄Br₄O₆S.[3][4][5] Based on this formula, the average molecular weight is calculated to be 653.96 g/mol .[3][4][5] Commercial suppliers may list slight variations, such as 653.97 g/mol , due to differences in isotopic abundance calculations.[6] For high-precision applications, such as mass spectrometry, the monoisotopic mass is the more relevant value.

A summary of its key properties is presented below:

PropertyValueSource(s)
Molecular Formula C₁₆H₁₄Br₄O₆S[3][4]
Average Molecular Weight 653.96 g/mol [3][4][5]
CAS Number 53714-39-9[3][4][5]
Appearance White to off-white crystalline powder[5]
Purity Typically >96.0% (by GC)[5]
Solubility Soluble in Dimethylformamide (DMF)[3]
Synonyms Bis[3,5-dibromo-4-(2-hydroxyethoxy)phenyl] Sulfone[3][5]

Synthesis and Mechanistic Considerations

While specific, detailed synthesis routes for this exact molecule are not extensively published in peer-reviewed literature, its structure suggests a logical synthetic pathway based on established organosulfur and etherification chemistry. A plausible approach involves two key transformations:

  • Electrophilic Bromination: Starting with a precursor like 4,4'-dihydroxydiphenyl sulfone (Bisphenol S), electrophilic aromatic substitution using a brominating agent (e.g., Br₂ in a suitable solvent) would install the four bromine atoms ortho to the hydroxyl groups. The hydroxyl groups are strong activating groups, directing bromination to these positions.

  • Williamson Ether Synthesis: The resulting tetrabromobisphenol S would then be reacted with a 2-haloethanol (e.g., 2-chloroethanol or 2-bromoethanol) under basic conditions (e.g., using NaOH or K₂CO₃). The base deprotonates the phenolic hydroxyl groups, forming a phenoxide ion that acts as a nucleophile, displacing the halide to form the terminal hydroxyethoxy ethers.

A patent for a related compound, bis-(4-allyloxy-3,5-dibromophenyl)-sulfone, describes a similar etherification process where the tetrabrominated precursor is reacted with allyl chloride in the presence of an alkali.[7] This supports the feasibility of the proposed ether synthesis step.

Analytical Characterization: A Self-Validating Workflow

Confirming the identity, purity, and molecular weight of Bis[4-(2-hydroxyethoxy)-3,5-dibromophenyl] sulfone requires a multi-technique, or orthogonal, approach. This ensures a self-validating system where data from one method corroborates the findings of another, providing the highest degree of confidence.

G cluster_0 Synthesis & Purification cluster_1 Analytical Workflow cluster_2 Final Validation syn Synthesized Product pur Purification (Crystallization/Chromatography) syn->pur hplc Purity Assessment (HPLC >96%) pur->hplc Sample Aliquot nmr Structural Elucidation (¹H & ¹³C NMR) hplc->nmr Purified Sample hrms Molecular Weight & Formula (HRMS) nmr->hrms final Validated Compound (Structure, Purity, MW Confirmed) hrms->final Data Correlation

Caption: Workflow for the validation of Bis[4-(2-hydroxyethoxy)-3,5-dibromophenyl] Sulfone.

High-Performance Liquid Chromatography (HPLC)
  • Purpose: To assess the purity of the synthesized compound.

  • Rationale: HPLC separates the target compound from unreacted starting materials, byproducts, and impurities. A high-purity sample (>95%) is crucial for accurate spectral analysis and for any downstream applications. Commercial sources often specify purity as >96.0% as determined by Gas Chromatography (GC), a similar separation technique.[5]

  • Protocol:

    • Mobile Phase Preparation: Prepare an appropriate mobile phase, typically a mixture of acetonitrile and water or methanol and water, with 0.1% formic acid or trifluoroacetic acid to improve peak shape.

    • Sample Preparation: Accurately weigh and dissolve a small amount of the compound (approx. 1 mg/mL) in a suitable solvent like DMF or acetonitrile.

    • Injection & Analysis: Inject the sample onto a C18 reverse-phase column. Run a gradient elution method (e.g., 10% to 90% acetonitrile over 20 minutes).

    • Detection: Monitor the elution profile using a UV detector at a wavelength where the aromatic rings absorb, such as 254 nm.

    • Data Analysis: Integrate the peak areas. The purity is calculated as the area of the main peak divided by the total area of all peaks.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Purpose: To confirm the chemical structure.

  • Rationale: NMR provides detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms. The number of signals, their splitting patterns (multiplicity), and their chemical shifts must align with the proposed structure.

  • Expected ¹H NMR Signals:

    • A singlet for the four equivalent aromatic protons (Ar-H).

    • Two triplets for the non-equivalent methylene protons (-O-CH₂-CH₂-OH) of the hydroxyethoxy groups.

    • A signal for the hydroxyl protons (-OH), which may be a broad singlet and can be confirmed by D₂O exchange.

  • Expected ¹³C NMR Signals:

    • Signals corresponding to the four distinct types of carbon atoms in the aromatic rings (quaternary carbons attached to Br, S, O, and the tertiary carbon with H).

    • Two signals for the two different methylene carbons in the hydroxyethoxy side chains.

High-Resolution Mass Spectrometry (HRMS)
  • Purpose: To provide an exact mass measurement, confirming the elemental composition and molecular weight.

  • Rationale: HRMS can measure mass-to-charge ratios (m/z) to four or five decimal places. This high precision allows for the unambiguous determination of the compound's elemental formula. A key feature to observe is the distinct isotopic pattern caused by the four bromine atoms (⁷⁹Br and ⁸¹Br have a natural abundance of ~50.7% and ~49.3%, respectively), which results in a characteristic cluster of peaks.

  • Protocol:

    • Sample Preparation: Prepare a dilute solution (e.g., 10-50 µM) of the compound in a solvent compatible with the ionization source, such as methanol or acetonitrile.

    • Ionization: Use a soft ionization technique like Electrospray Ionization (ESI) to generate intact molecular ions, likely observed as protonated molecules [M+H]⁺ or sodium adducts [M+Na]⁺.

    • Mass Analysis: Analyze the ions using a high-resolution mass analyzer (e.g., Orbitrap or TOF).

    • Data Analysis: Compare the measured exact mass of the monoisotopic peak with the theoretical exact mass calculated for C₁₆H₁₄Br₄O₆S. The difference should be less than 5 ppm. Verify the characteristic isotopic pattern for a molecule containing four bromine atoms.

Applications and Future Directions

The unique structure of Bis[4-(2-hydroxyethoxy)-3,5-dibromophenyl] sulfone makes it a valuable molecule in several scientific domains.

Polymer Chemistry

The two terminal hydroxyl groups make this compound an ideal diol monomer . It can be used in polycondensation reactions with diacids or diisocyanates to produce specialty polymers like polyesters or polyurethanes. The incorporation of the tetrabrominated diaryl sulfone unit into the polymer backbone would confer:

  • High Thermal Stability: Due to the rigid and stable sulfone bridge.

  • Inherent Flame Retardancy: The high bromine content can act as a radical trap in the gas phase during combustion, interrupting the fire cycle.

  • Chemical Resistance: The sulfone group is known for its inertness.

G cluster_0 Polycondensation Reaction monomer Bis[4-(2-hydroxyethoxy)-3,5-dibromophenyl] Sulfone (Diol Monomer) reaction Polymerization monomer->reaction comonomer Diacid / Diisocyanate (Co-monomer) comonomer->reaction polymer Specialty Polymer (Polyester / Polyurethane) reaction->polymer props Properties: • Flame Retardancy • Thermal Stability • Chemical Resistance polymer->props

Caption: Role as a monomer in specialty polymer synthesis.

Medicinal Chemistry and Drug Development

While no specific biological activity has been reported for this compound, the diaryl sulfone scaffold is a well-established pharmacophore found in numerous antimicrobial and anticancer agents.[8][9][10] The bromination pattern and flexible side chains present opportunities for library synthesis and structure-activity relationship (SAR) studies. The terminal hydroxyls serve as convenient handles for derivatization to explore new chemical space and potentially develop novel therapeutic agents. The bromine atoms can engage in halogen bonding, a type of non-covalent interaction that can enhance drug-target binding affinity and specificity.

Conclusion

Bis[4-(2-hydroxyethoxy)-3,5-dibromophenyl] sulfone is a precisely defined chemical entity with a molecular weight of 653.96 g/mol . Its structure, characterized by a stable sulfone core, dense bromination, and reactive hydroxyl termini, makes it a compound of significant interest. The robust analytical workflow detailed herein, combining chromatographic and spectroscopic techniques, provides a reliable framework for its characterization, ensuring the integrity of any subsequent research or development. Its potential as a flame-retardant monomer and as a versatile scaffold for medicinal chemistry highlights its importance for materials and life science professionals.

References

  • Biosynth. (n.d.). Bis[3,5-dibromo-4-(2-hydroxyethoxy)phenyl] Sulfone.
  • ChemicalBook. (2023). BIS[4-(2-HYDROXYETHOXY)-3,5-DIBROMOPHENYL] SULFONE.
  • CymitQuimica. (n.d.). Bis[3,5-dibromo-4-(2-hydroxyethoxy)phenyl] Sulfone.
  • Sigma-Aldrich. (n.d.). Bis[3,5-dibromo-4-(2-hydroxyethoxy)phenyl] Sulfone.
  • Tokyo Chemical Industry. (n.d.). Bis[3,5-dibromo-4-(2-hydroxyethoxy)phenyl] Sulfone.
  • Sigma-Aldrich. (n.d.). Bis[3,5-dibromo-4-(2-hydroxyethoxy)phenyl] Sulfone (Aladdin Scientific).
  • Apostol, T. V., et al. (2022). Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)
  • Toray Industries. (1988). U.S. Patent No. 4,777,297. Process for preparing bis-(4-hydroxy-3,5-dibromophenyl)
  • ChemSigma. (n.d.). BIS[4-(2-HYDROXYETHOXY)-3,5-DIBROMOPHENYL] SULFONE.
  • Bayer AG. (1990). EP Patent No. 0381048A1.
  • Gül, H. İ., et al. (2019). Synthesis of novel bis-sulfone derivatives and their inhibition properties on some metabolic enzymes. Journal of Biochemical and Molecular Toxicology.
  • Esteves, C. I. C., et al. (2022).
  • Cerkez, M. A., et al. (2011). Structure stability/activity relationships of sulfone stabilized N,N-dichloroamines. Bioorganic & Medicinal Chemistry Letters.
  • Nishimura, T., et al. (2011).
  • CymitQuimica. (n.d.). BIS[4-(2-HYDROXYETHOXY)-3,5-DIBROMOPHENYL] SULFONE Details.
  • Lee, J. H., et al. (2018). Bis (3-bromo-4,5-dihydroxybenzyl) ether, a novel bromophenol from the marine red alga Polysiphonia morrowii that suppresses LPS-induced inflammatory response. Biomedicine & Pharmacotherapy.
  • Worrall, K. E., et al. (2019). Bond-Forming and -Breaking Reactions at Sulfur(IV)

Sources

An In-Depth Technical Guide to the Physical and Chemical Properties of Bis[4-(2-hydroxyethoxy)-3,5-dibromophenyl] Sulfone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis[4-(2-hydroxyethoxy)-3,5-dibromophenyl] sulfone, a brominated aromatic compound, is a molecule of significant interest in the fields of polymer chemistry and materials science. Its structural features, including the presence of four bromine atoms, a sulfone group, and two primary alcohol functionalities, impart a unique combination of properties that make it a valuable building block for the synthesis of advanced polymers. This technical guide provides a comprehensive overview of the known and inferred physical and chemical properties of this compound, offering insights into its synthesis, characterization, and potential applications, with a particular focus on its role as a reactive flame retardant.

Chemical Structure and Identification

The molecular structure of Bis[4-(2-hydroxyethoxy)-3,5-dibromophenyl] sulfone is characterized by a central diphenyl sulfone core, with each phenyl ring substituted with two bromine atoms and a 2-hydroxyethoxy group.

Systematic Name: 2,2'-[sulfonylbis(2,6-dibromo-4,1-phenyleneoxy)]diethanol CAS Number: 53714-39-9 Molecular Formula: C₁₆H₁₄Br₄O₆S Molecular Weight: 653.96 g/mol

Below is a diagram illustrating the chemical structure of the molecule.

Caption: Chemical structure of Bis[4-(2-hydroxyethoxy)-3,5-dibromophenyl] Sulfone.

Physical Properties

PropertyValueSource/Method
Physical State White to almost white powder or crystal.Supplier Data[1]
Melting Point Not experimentally determined.-
Boiling Point Not experimentally determined.-
Solubility Soluble in Dimethylformamide (DMF).Supplier Data[2]
Purity Typically >96% (GC).Supplier Data[1]

Expert Insight: The high melting point of the related compound, bis-(4-allyloxy-3,5-dibromophenyl)-sulfone (184.5-186°C), suggests that the title compound also possesses significant thermal stability in its solid form.[3] The presence of the polar hydroxyl and sulfone groups, combined with the large nonpolar aromatic and bromine components, likely results in limited solubility in common nonpolar organic solvents and water, while showing good solubility in polar aprotic solvents like DMF.

Chemical Properties and Reactivity

The chemical behavior of Bis[4-(2-hydroxyethoxy)-3,5-dibromophenyl] sulfone is dictated by its functional groups:

  • Hydroxyl Groups: The two primary alcohol groups are the most reactive sites on the molecule. They can undergo typical alcohol reactions such as esterification, etherification, and reaction with isocyanates to form urethanes. This reactivity is crucial for its role as a reactive monomer in polymerization processes.

  • Aromatic Rings: The electron-withdrawing nature of the sulfone and bromine substituents deactivates the aromatic rings towards electrophilic substitution. However, the ether linkages are susceptible to cleavage under harsh acidic or basic conditions.

  • Sulfone Group: The sulfone group is chemically stable and contributes to the thermal and oxidative stability of the molecule.

  • Carbon-Bromine Bonds: The C-Br bonds are strong, but at elevated temperatures, they can undergo homolytic cleavage to generate bromine radicals. This is the fundamental mechanism behind its flame-retardant properties.

Synthesis

Proposed Synthesis Workflow:

Synthesis_Workflow A Bis(4-hydroxyphenyl) sulfone B Tetrabromobisphenol S A->B Bromination (e.g., Br2 in a suitable solvent) C Bis[4-(2-hydroxyethoxy)-3,5-dibromophenyl] Sulfone B->C Ethoxylation (e.g., Ethylene carbonate or 2-chloroethanol in the presence of a base)

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocol (Proposed)

Step 1: Bromination of Bis(4-hydroxyphenyl) sulfone to Tetrabromobisphenol S

  • Reaction Setup: In a four-necked flask equipped with a mechanical stirrer, thermometer, dropping funnel, and reflux condenser, dissolve bis(4-hydroxyphenyl) sulfone in a suitable solvent such as glacial acetic acid.

  • Bromine Addition: Slowly add a stoichiometric excess of bromine (at least 4 equivalents) to the solution at room temperature while stirring. The reaction is exothermic, and the temperature should be controlled with an ice bath.

  • Reaction Completion: After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC or GC).

  • Work-up: Pour the reaction mixture into a large volume of water to precipitate the crude product. Filter the solid, wash thoroughly with water to remove any unreacted bromine and hydrobromic acid, and then dry under vacuum. The product is Tetrabromobisphenol S.

Step 2: Ethoxylation of Tetrabromobisphenol S

  • Reaction Setup: In a similar reaction setup, dissolve the synthesized Tetrabromobisphenol S in a polar aprotic solvent like DMF.

  • Base Addition: Add a suitable base, such as potassium carbonate or sodium hydroxide, to the solution to deprotonate the phenolic hydroxyl groups.

  • Ethoxylating Agent Addition: Add at least two equivalents of an ethoxylating agent, such as ethylene carbonate or 2-chloroethanol.

  • Reaction Conditions: Heat the reaction mixture to an elevated temperature (e.g., 80-120°C) and stir for several hours until the reaction is complete.

  • Work-up and Purification: After cooling, pour the reaction mixture into water to precipitate the crude product. Filter the solid, wash with water, and then recrystallize from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified Bis[4-(2-hydroxyethoxy)-3,5-dibromophenyl] sulfone.

Causality Behind Experimental Choices:

  • The choice of a suitable solvent in the bromination step is crucial to ensure the solubility of the starting material and to moderate the reaction.

  • The use of a base in the ethoxylation step is necessary to activate the phenolic hydroxyl groups for nucleophilic attack on the ethoxylating agent.

  • Ethylene carbonate is often preferred over 2-chloroethanol as it is less toxic and the reaction byproduct (CO₂) is easily removed.

Spectroscopic Characterization (Predicted)

While experimental spectra are not available, the expected features in ¹H NMR, ¹³C NMR, and IR spectroscopy can be predicted based on the molecular structure.

¹H NMR Spectroscopy (Predicted):

  • Aromatic Protons: A singlet in the aromatic region (δ 7.5-8.5 ppm) corresponding to the four equivalent aromatic protons.

  • Hydroxyethoxy Protons: Two triplets in the aliphatic region: one for the -O-CH₂- protons (δ 4.0-4.5 ppm) and another for the -CH₂-OH protons (δ 3.5-4.0 ppm).

  • Hydroxyl Protons: A broad singlet for the -OH protons, the chemical shift of which would be dependent on the solvent and concentration.

¹³C NMR Spectroscopy (Predicted):

  • Aromatic Carbons: Several signals in the aromatic region (δ 110-160 ppm), including signals for the carbon atoms attached to bromine, the ether oxygen, and the sulfone group.

  • Aliphatic Carbons: Two signals in the aliphatic region (δ 60-75 ppm) for the two different methylene carbons of the hydroxyethoxy groups.

Infrared (IR) Spectroscopy (Predicted):

  • O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the hydroxyl groups.

  • C-H Stretch (Aromatic and Aliphatic): Absorption bands in the regions of 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.

  • S=O Stretch: Strong absorption bands in the regions of 1300-1350 cm⁻¹ (asymmetric) and 1140-1180 cm⁻¹ (symmetric) for the sulfone group.

  • C-O Stretch (Ether and Alcohol): Strong absorption bands in the region of 1000-1300 cm⁻¹.

  • C-Br Stretch: Absorption in the fingerprint region, typically below 700 cm⁻¹.

Thermal Properties

Direct thermal analysis data (TGA/DSC) for Bis[4-(2-hydroxyethoxy)-3,5-dibromophenyl] sulfone is not available in the literature. However, based on data for similar brominated aromatic compounds used as flame retardants, its thermal behavior can be anticipated.

Thermogravimetric Analysis (TGA) (Anticipated Behavior):

A TGA thermogram would likely show a multi-step degradation profile. The initial weight loss would correspond to the loss of the hydroxyethoxy side chains. The major weight loss event at higher temperatures would be attributed to the degradation of the brominated diphenyl sulfone core, with the release of HBr and other brominated species. A significant char yield at high temperatures is expected due to the aromatic nature of the compound.

Differential Scanning Calorimetry (DSC) (Anticipated Behavior):

A DSC scan would reveal the melting point of the crystalline solid. It would also show any other phase transitions, such as glass transitions if the material can be quenched to an amorphous state. Exothermic events at higher temperatures would correspond to decomposition.

Applications in Drug Development and Materials Science

The primary application of Bis[4-(2-hydroxyethoxy)-3,5-dibromophenyl] sulfone is as a reactive flame retardant for polymers.[4] Its key advantages in this context are:

  • High Bromine Content: The presence of four bromine atoms per molecule provides excellent flame retardancy.

  • Reactive Functionality: The two hydroxyl groups allow it to be chemically incorporated into the polymer backbone of materials like polyesters, polyurethanes, and epoxy resins. This covalent bonding prevents the flame retardant from leaching out over time, which is a significant advantage over additive flame retardants.

  • Thermal Stability: The sulfone linkage and aromatic structure contribute to good thermal stability, allowing it to be processed at the high temperatures required for many engineering plastics.

While not a primary area of application, the diol structure of this molecule could also make it a potential building block in the synthesis of novel drug delivery systems or biocompatible polymers, where controlled degradation and the release of active molecules are desired. Further research would be needed to explore these possibilities.

Conclusion

Bis[4-(2-hydroxyethoxy)-3,5-dibromophenyl] sulfone is a highly functionalized aromatic compound with significant potential, particularly in the realm of flame-retardant polymers. While a complete experimental dataset for all its physical and chemical properties is not yet publicly available, this guide has synthesized the existing information and provided scientifically grounded predictions for its behavior. As the demand for high-performance, safe materials continues to grow, a deeper understanding of such versatile building blocks will be crucial for the development of next-generation polymers and advanced materials. Further experimental investigation into the precise physical, chemical, and thermal properties of this compound is warranted to fully unlock its potential.

References

  • Aladdin. Bis[3,5-dibromo-4-(2-hydroxyethoxy)phenyl] Sulfone. [Link]

  • Google Patents. Process for preparing bis-(4-hydroxy-3,5-dibromophenyl)
  • Google Patents.
  • PubChem. Bis(4-hydroxyphenyl) sulfone. [Link]

  • Oceanchem Group. What Are The Applications Of Brominated Flame Retardants in Common Plastic Modifications. [Link]

  • Mettler Toledo. Simultaneous Thermal Analysis | TGA/DSC. [Link]

  • Google Patents. Process for preparing bis-(4-hydroxy-3,5-dibromophenyl)

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"Bis[4-(2-hydroxyethoxy)-3,5-dibromophenyl] Sulfone solubility data"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of Bis[4-(2-hydroxyethoxy)-3,5-dibromophenyl] Sulfone for Researchers, Scientists, and Drug Development Professionals

Introduction

Bis[4-(2-hydroxyethoxy)-3,5-dibromophenyl] sulfone (CAS No. 53714-39-9) is a brominated aromatic sulfone.[1] Structurally, it belongs to the broader class of brominated flame retardants (BFRs), a diverse group of organobromine compounds added to materials to inhibit, suppress, or delay combustion.[2][3] BFRs are utilized in a wide array of consumer and industrial products, including plastics, textiles, and electronics.[4] The sulfone group, flanked by two substituted phenyl rings, imparts a specific chemical reactivity and three-dimensional structure that, along with the bromine and hydroxyethoxy moieties, dictates its physicochemical properties.

Understanding the solubility of this compound is a critical first step in a variety of research and development applications. For toxicologists and environmental scientists, solubility data is essential for assessing its environmental fate, persistence, and potential for bioaccumulation.[3][5] For chemists and material scientists, this information is fundamental for designing reaction conditions, purification protocols, and formulation strategies. This guide provides a comprehensive overview of the known solubility of Bis[4-(2-hydroxyethoxy)-3,5-dibromophenyl] sulfone, offers insights based on analogous structures, and presents detailed experimental protocols for its empirical determination.

Physicochemical Properties

A summary of the key physicochemical properties of Bis[4-(2-hydroxyethoxy)-3,5-dibromophenyl] sulfone is presented in the table below. These properties are foundational to understanding its solubility behavior.

PropertyValueSource(s)
Synonyms Bis[3,5-dibromo-4-(2-hydroxyethoxy)phenyl] Sulfone; 2,2'-(4,4'-sulfonylbis(2,6-dibromo-4,1-phenylene))bis(oxy)diethanol[6]
CAS Number 53714-39-9[1][7]
Molecular Formula C₁₆H₁₄Br₄O₆S[1][7]
Molecular Weight 653.96 g/mol [1][7]
Appearance White to almost white powder/crystal[1]
Purity >96.0% (by GC)[1]
Known Solubility Soluble in Dimethylformamide (DMF)[6][7]

The molecular structure is characterized by a central sulfonyl group (SO₂) creating a V-shape, with two identical substituted phenyl rings attached. Each phenyl ring is heavily substituted with two bromine atoms and a 2-hydroxyethoxy group. The presence of four bromine atoms significantly increases the molecular weight and is expected to contribute to low aqueous solubility, a common characteristic of polybrominated compounds.[5] Conversely, the two hydroxyl (-OH) and two ether (-O-) functionalities in the hydroxyethoxy groups can participate in hydrogen bonding, potentially increasing solubility in polar protic and aprotic solvents compared to a non-functionalized analogue.

Solubility Profile of Bis[4-(2-hydroxyethoxy)-3,5-dibromophenyl] Sulfone

Known Qualitative Solubility Data

Direct, quantitative solubility data for Bis[4-(2-hydroxyethoxy)-3,5-dibromophenyl] sulfone is not extensively reported in peer-reviewed literature. However, chemical supplier databases consistently report that the compound is soluble in dimethylformamide (DMF).[6][7] DMF is a polar aprotic solvent, suggesting that the compound's polarity is significant enough to allow dissolution in such solvents.

Inferred Solubility Characteristics

Based on its chemical structure and the general properties of related compounds, a qualitative solubility profile can be inferred:

  • Aqueous Solubility: Expected to be very low. BFRs are generally hydrophobic and exhibit poor water solubility.[4] For instance, the water solubility of various polybrominated diphenyl ethers (PBDEs) ranges from 0.00087 to 0.04 mg/L at 25 °C.[5] The large, hydrophobic, bromine-rich core of the molecule will likely dominate over the hydrophilic character of the two hydroxyethoxy groups, leading to limited solubility in water.

  • Solubility in Organic Solvents:

    • Polar Aprotic Solvents: As confirmed by its solubility in DMF, it is likely to be soluble in other polar aprotic solvents such as dimethyl sulfoxide (DMSO) and N-methyl-2-pyrrolidone (NMP). These solvents can effectively solvate the polar sulfone group and interact with the hydroxyethoxy side chains.

    • Polar Protic Solvents: Solubility in alcohols (e.g., methanol, ethanol) is likely to be moderate. While the hydroxyl groups can act as hydrogen bond donors and acceptors, the large non-polar surface area of the brominated rings may limit high solubility. A related compound, Bis(4-hydroxyphenyl) sulfone (Bisphenol S), is soluble in alcohols.[8]

    • Non-Polar Solvents: Solubility in non-polar solvents like hexane or toluene is expected to be low. Despite the lipophilic nature of the brominated rings, the polarity of the sulfone and hydroxyethoxy groups will hinder dissolution in highly non-polar media.

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data, standardized experimental methods must be employed. The choice of method often depends on the expected solubility range and the properties of the compound. For a sparingly soluble compound like Bis[4-(2-hydroxyethoxy)-3,5-dibromophenyl] sulfone, the shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[9]

Workflow for Solubility Determination

The following diagram outlines a typical workflow for determining the solubility of a compound like Bis[4-(2-hydroxyethoxy)-3,5-dibromophenyl] sulfone.

G cluster_prep Preparation cluster_exp Equilibrium Experiment (Shake-Flask Method) cluster_analysis Analysis & Quantification cluster_result Result prep_compound Obtain Pure Compound (>96% purity) add_excess Add excess solid to a known volume of solvent in a sealed vial prep_compound->add_excess prep_solvent Select & Purify Solvents (e.g., Water, EtOH, Acetone, DMF) prep_solvent->add_excess equilibrate Agitate at constant temperature (e.g., 25°C, 37°C) for 24-48h to reach equilibrium add_excess->equilibrate Thermostatic Shaker phase_sep Allow solid to settle. Separate phases via centrifugation or filtration (PTFE filter) equilibrate->phase_sep sample_prep Prepare aliquot of supernatant. Dilute if necessary. phase_sep->sample_prep hplc_analysis Quantify concentration using a validated HPLC-UV method sample_prep->hplc_analysis calc_sol Calculate Solubility (e.g., in mg/mL or µg/mL) hplc_analysis->calc_sol calibration Generate Calibration Curve with known standards calibration->hplc_analysis

Caption: Experimental workflow for determining thermodynamic solubility.

Detailed Step-by-Step Protocol: Shake-Flask Method

1. Materials and Reagents:

  • Bis[4-(2-hydroxyethoxy)-3,5-dibromophenyl] sulfone (purity > 96%)[1]

  • Selected solvents (e.g., deionized water, ethanol, methanol, acetone, acetonitrile, dimethylformamide) of analytical or HPLC grade.

  • Thermostatic shaker water bath or incubator.

  • Calibrated analytical balance.

  • Glass vials with PTFE-lined screw caps.

  • Centrifuge.

  • Syringes and syringe filters (e.g., 0.22 µm PTFE).

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

2. Procedure:

  • Preparation of Solutions: Add an excess amount of Bis[4-(2-hydroxyethoxy)-3,5-dibromophenyl] sulfone to a series of vials containing a precisely known volume of each test solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

  • Equilibration: Seal the vials tightly and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the vials for a predetermined period, typically 24 to 48 hours, to ensure that equilibrium is reached between the dissolved and undissolved solute.[9]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to let the excess solid settle. For robust separation, centrifuge the vials at a moderate speed.

  • Sampling: Carefully withdraw a clear aliquot of the supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a clean vial. This step is critical to remove any suspended solid particles.

  • Quantification:

    • Prepare a series of standard solutions of the compound in a suitable solvent (in which it is freely soluble, like DMF) at known concentrations.

    • Develop a suitable HPLC-UV method for quantification. A reversed-phase C18 column is often suitable for aromatic sulfones.[10] The mobile phase could be a gradient of acetonitrile and water. The UV detection wavelength should be set to a λmax of the compound, which for a related compound is around 295 nm.[8]

    • Generate a calibration curve by injecting the standard solutions.

    • Inject the filtered sample (diluted if necessary) into the HPLC system and determine its concentration by interpolating from the calibration curve.

3. Data Analysis:

  • Calculate the solubility as the mean concentration from at least three replicate experiments for each solvent and temperature.

  • Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.

Logical Framework for Method Validation

To ensure the trustworthiness of the generated solubility data, the entire protocol must be self-validating.

G cluster_input Input Validation cluster_process Process Control cluster_output Output Verification compound_purity Compound Purity Check (e.g., by NMR, HPLC) time_study Equilibrium Time Confirmation (e.g., sample at 24h, 48h, 72h) compound_purity->time_study solvent_quality Solvent Quality Verification (e.g., HPLC Grade) solvent_quality->time_study temp_control Temperature Stability (±0.5°C) temp_control->time_study hplc_validation HPLC Method Validation (Linearity, Accuracy, Precision) time_study->hplc_validation Saturated Solution solid_state Solid Phase Characterization (Pre- & Post-Experiment) (e.g., by DSC, XRD) solid_state->time_study mass_balance Mass Balance Check (Optional) hplc_validation->mass_balance

Caption: Self-validating system for solubility determination.

  • Equilibrium Confirmation: To confirm that equilibrium has been reached, samples can be taken at multiple time points (e.g., 24h, 48h, and 72h). The concentration should be consistent across the later time points.

  • Solid State Analysis: It is good practice to analyze the solid phase before and after the experiment (e.g., using DSC or XRD) to check for any polymorphic transformations or solvate formation, which could affect the solubility value.

  • Analytical Method Validation: The HPLC method used for quantification must be validated for linearity, accuracy, and precision according to standard guidelines to ensure reliable concentration measurements.

Conclusion

While specific quantitative solubility data for Bis[4-(2-hydroxyethoxy)-3,5-dibromophenyl] sulfone is scarce in the public domain, a scientifically sound profile can be inferred from its molecular structure and the properties of related brominated flame retardants and aromatic sulfones. The compound is known to be soluble in DMF and is anticipated to have very low aqueous solubility while showing moderate solubility in other polar organic solvents. For researchers requiring precise quantitative data, this guide provides a robust, step-by-step experimental protocol based on the industry-standard shake-flask method, along with a framework for ensuring the integrity and trustworthiness of the results. This foundational data is indispensable for advancing research in drug development, material science, and environmental safety assessment involving this compound.

References

  • Water Solubility and Partitioning Behavior of Selected Brominated Flame Retardants. J-Stage. Available at: [Link]

  • Analysis of brominated flame retardants in the aquatic environment: a review. PMC - NIH. Available at: [Link]

    • Introduction to Brominated Flame Retardants. Danish Environmental Protection Agency. Available at: [Link]

  • Chemicals from Brominated Flame Retardants: Analytical Methods, Occurrence, Transport and Risks. MDPI. Available at: [Link]

  • Environmental Impact of Flame Retardants (Persistence and Biodegradability). PMC - NIH. Available at: [Link]

  • Separation and Determination of Some Aromatic Sulfones by Reversed-Phase High-Performance Liquid Chromatography. Collection of Czechoslovak Chemical Communications. Available at: [Link]

  • Solubility Measurement and Modeling of 4,4′-Dihydroxydiphenyl Sulfone in Nine Organic Solvents from T = (278.15 to 313.15) K and Thermodynamic Property of Dissolution. ResearchGate. Available at: [Link]

  • Npc108109 | C19H18O5. PubChem - NIH. Available at: [Link]

  • Method for determining solubility of a chemical compound. Google Patents.
  • Synthesis of novel bis-sulfone derivatives and their inhibition properties on some metabolic enzymes including carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase. PubMed. Available at: [Link]

  • SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. SlideShare. Available at: [Link]

  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Available at: [Link]

  • Synthesis and Antioxidant Properties of Bis[ω-(3,5-dialkyl-4-hydroxyphenyl)alkyl] Sulfides. ResearchGate. Available at: [Link]

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"thermal stability of Bis[4-(2-hydroxyethoxy)-3,5-dibromophenyl] Sulfone"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Thermal Stability of Bis[4-(2-hydroxyethoxy)-3,5-dibromophenyl] Sulfone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis[4-(2-hydroxyethoxy)-3,5-dibromophenyl] sulfone is a complex organic molecule characterized by a central sulfone group linking two highly substituted aromatic rings.[1][2][3][4][5][6] Its structure, featuring aromatic systems, bromine atoms, and hydroxyl functional groups, suggests its potential utility in materials science, particularly as a monomer for high-performance polymers or as a reactive flame retardant. For these applications, understanding the material's response to heat is paramount. Thermal stability defines the temperature at which the compound begins to chemically decompose, a critical parameter for determining its processing window and service life in end-use applications.

This guide provides a comprehensive overview of the principles and methodologies for evaluating the thermal stability of Bis[4-(2-hydroxyethoxy)-3,5-dibromophenyl] sulfone. As a senior application scientist, the focus is not merely on the procedural steps but on the underlying scientific rationale, ensuring a robust and self-validating approach to characterization. We will explore the primary analytical techniques—Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)—and detail an integrated workflow for a complete thermal profile.

Molecular Structure and Physicochemical Properties

A thorough understanding of the molecule's structure is fundamental to interpreting its thermal behavior.

  • Core: A diphenyl sulfone group (C₆H₄-SO₂-C₆H₄). The sulfone moiety is known for its high thermal and chemical resistance.

  • Substitution: Each phenyl ring is substituted with:

    • Two bromine atoms (positions 3 and 5), which are characteristic of brominated flame retardants (BFRs).[7][8] These atoms can interrupt combustion cycles in the gas phase.

    • One 4-(2-hydroxyethoxy) group [-O-CH₂CH₂-OH]. The ether linkage and terminal hydroxyl group are potential sites for thermal degradation.

Table 1: Physicochemical Properties of Bis[4-(2-hydroxyethoxy)-3,5-dibromophenyl] Sulfone

PropertyValueSource(s)
CAS Number 53714-39-9[1][3][4][5]
Molecular Formula C₁₆H₁₄Br₄O₆S[1][2][4]
Molecular Weight 653.96 g/mol [1][2]
Appearance White to off-white crystalline powder[2][3]
Purity >96.0%[2][3]

Pillars of Thermal Analysis: TGA and DSC

A complete thermal characterization relies on complementary analytical techniques that probe different physical and chemical changes upon heating.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[9][10] It is the most direct method for determining thermal stability. For this compound, TGA will reveal the onset temperature of decomposition, the rate of mass loss, and the presence of any stable intermediates at elevated temperatures. The analysis is typically conducted in an inert nitrogen atmosphere to isolate thermal decomposition from oxidative degradation.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow to or from a sample as it is heated, cooled, or held at a constant temperature, relative to a reference.[9][10] It is used to detect thermal transitions such as melting, crystallization, and glass transitions.[11][12][13] While TGA tracks mass loss from decomposition, DSC can detect the energy associated with this process (exothermic or endothermic) and identify physical transitions like melting that occur before decomposition begins.

Integrated Experimental Workflow for Thermal Stability Assessment

The following protocol outlines a self-validating system for the comprehensive thermal analysis of Bis[4-(2-hydroxyethoxy)-3,5-dibromophenyl] sulfone.

G cluster_prep Sample Preparation cluster_tga TGA Protocol cluster_dsc DSC Protocol cluster_analysis Data Analysis & Interpretation prep1 Weigh 5-10 mg of sample into a ceramic TGA pan tga1 Equilibrate at 30°C prep1->tga1 prep2 Weigh 3-5 mg of sample into an aluminum DSC pan and hermetically seal dsc1 Equilibrate at 25°C prep2->dsc1 tga2 Ramp temperature to 800°C at 10°C/min under N₂ flow (50 mL/min) tga1->tga2 tga3 Record mass vs. temperature tga2->tga3 ana1 Determine Td₅ (5% mass loss) and Td_onset from TGA curve tga3->ana1 dsc2 Heat to 250°C at 10°C/min (1st Heat) dsc1->dsc2 dsc3 Cool to 25°C at 10°C/min (Cool) dsc2->dsc3 dsc4 Heat to 350°C at 10°C/min (2nd Heat) dsc3->dsc4 dsc5 Record heat flow vs. temperature dsc4->dsc5 ana2 Identify melting peak (Tm) and enthalpy (ΔHm) from 1st DSC heat scan dsc5->ana2 ana3 Correlate thermal events (e.g., does melting occur before decomposition?) ana1->ana3 ana2->ana3 ana4 Final Report: Thermal Stability Profile ana3->ana4

Caption: Experimental workflow for thermal analysis.

Step-by-Step Methodology

1. Sample Preparation:

  • TGA: Accurately weigh 5–10 mg of the sample into a ceramic (e.g., alumina) TGA pan. The use of a ceramic pan is critical due to the high temperatures involved.

  • DSC: Accurately weigh 3–5 mg of the sample into an aluminum DSC pan and hermetically seal it. The smaller sample size minimizes thermal gradients.

2. TGA Instrument Setup and Execution:

  • Atmosphere: Purge the furnace with high-purity nitrogen at a flow rate of 50 mL/min for at least 15 minutes prior to the run and maintain this flow throughout the experiment. This inert atmosphere prevents oxidative decomposition, ensuring the observed mass loss is solely due to thermal cleavage.[9][11]

  • Thermal Program:

    • Equilibrate the sample at 30°C.

    • Ramp the temperature from 30°C to 800°C at a linear heating rate of 10°C/min.[11] This rate provides a good balance between resolution and experimental time.

  • Data Acquisition: Continuously record the sample mass as a function of temperature.

3. DSC Instrument Setup and Execution:

  • Atmosphere: Maintain a nitrogen purge (e.g., 50 mL/min) to prevent oxidation.

  • Thermal Program (Heat-Cool-Heat):

    • Equilibrate the sample at 25°C.

    • First Heat: Ramp from 25°C to a temperature above the expected melting point but below the onset of decomposition (e.g., 250°C) at 10°C/min. This scan captures the melting behavior of the as-received material.

    • Cool: Cool the sample from 250°C back to 25°C at 10°C/min. This step is to establish a consistent thermal history.

    • Second Heat: Ramp from 25°C to a temperature approaching the decomposition region (e.g., 350°C) at 10°C/min. This scan reveals the glass transition (if amorphous) and recrystallization behavior.

  • Data Acquisition: Continuously record the differential heat flow.

Data Interpretation and Expected Results

The thermal stability of aromatic sulfones is generally high, with decomposition often occurring above 350°C.[12] For this specific molecule, the degradation pathway is likely complex due to the presence of multiple functional groups.

Table 2: Representative Thermal Analysis Data

ParameterSymbolExpected ValueSignificance
Melting Temperature Tₘ180 - 220 °CIndicates the transition from solid to liquid phase; a key processing parameter.
Enthalpy of Fusion ΔHₘ40 - 80 J/gEnergy required to melt the sample; related to crystallinity.
Decomposition Onset Tₐₙₛₑₜ> 350 °CThe initial temperature at which significant mass loss begins.
5% Mass Loss Temp. Tₐ₅> 370 °CA standard industrial metric for defining the upper service temperature.[11]
Residual Mass @ 800°C % Residue< 5%Indicates the amount of non-volatile char formed after decomposition.
Analysis of Decomposition

The decomposition of brominated organic compounds can be a multi-step process.[7][8]

  • Initial Degradation: The 2-hydroxyethoxy side chains are likely the least thermally stable part of the molecule and may degrade first.

  • Core Decomposition: At higher temperatures, cleavage of the C-S bonds in the sulfone group and C-Br bonds will occur. The thermal degradation of BFRs often proceeds via radical mechanisms, releasing bromine species that inhibit combustion.[7]

  • Evolved Gas: The primary gaseous byproducts are expected to be H₂O, CO, CO₂, HBr, and various brominated organic fragments.[14][15] Advanced analysis using TGA coupled with Mass Spectrometry (TGA-MS) or FTIR spectroscopy (TGA-FTIR) would be required for definitive identification of these evolved gases.[10][15]

G cluster_structure cluster_property A Aromatic Sulfone Core High intrinsic stability D {High Decomposition Temp (Td) | > 350°C} A->D Contribute to B C-Br Bonds Moderate stability Radical trap function B->D Contribute to C Hydroxyethoxy Side Chains Lowest stability Initiation point for degradation C->D Contribute to

Caption: Structure-property relationship for thermal stability.

Conclusion

A comprehensive evaluation of the thermal stability of Bis[4-(2-hydroxyethoxy)-3,5-dibromophenyl] sulfone requires an integrated approach using both TGA and DSC. The high thermal stability imparted by the aromatic sulfone core is a key feature, with decomposition likely initiated at the hydroxyethoxy side chains at temperatures exceeding 350°C. The data generated through the described protocols provide critical insights for researchers and developers, enabling the determination of processing parameters and predicting the material's performance and reliability in high-temperature applications. This rigorous, scientifically grounded methodology ensures the trustworthiness and accuracy of the thermal characterization.

References

  • Original Blue Light-Emitting Diphenyl Sulfone Derivatives as Potential TADF Emitters for OLEDs. (2024). MDPI.
  • Thermochemistry of Sulfones Relevant to Oxidative Desulfurization. (2017). Energy & Fuels.
  • Thermoanalytical Investigation of Some Sulfone-Containing Drugs. (n.d.). PMC - NIH.
  • Thermal decomposition of brominated flame retardants (BFRs): Products and mechanisms. (n.d.). ScienceDirect.
  • Thermoanalytical investigation of some sulfone-containing drugs. (n.d.). PubMed.
  • Bis[3,5-dibromo-4-(2-hydroxyethoxy)phenyl] Sulfone. (n.d.). MilliporeSigma.
  • Bis[3,5-dibromo-4-(2-hydroxyethoxy)phenyl] Sulfone. (n.d.). CymitQuimica.
  • Bis[3,5-dibromo-4-(2-hydroxyethoxy)phenyl] Sulfone. (n.d.). Tokyo Chemical Industry.
  • 53714-39-9 BIS[4-(2-HYDROXYETHOXY)-3,5-DIBROMOPHENYL] SULFONE. (n.d.). ChemSigma.
  • BIS[4-(2-HYDROXYETHOXY)-3,5-DIBROMOPHENYL] SULFONE. (n.d.). ChemicalBook.
  • Products of Thermal Decomposition of Brominated Polymer Flame Retardants. (2024). AIDIC - The Italian Association of Chemical Engineering.
  • Thermal Analysis of Organic Compounds. (2018). AZoM.
  • Products of Thermal Decomposition of Brominated Polymer Flame Retardants. (n.d.). Chemical Engineering Transactions.
  • Thermal Decomposition of Brominated Flame Retardants (BFRs):Products and Mechanisms. (n.d.). ResearchGate.
  • BIS[4-(2-HYDROXYETHOXY)-3,5-DIBROMOPHENYL] SULFONE. (n.d.). CymitQuimica.

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Spectroscopic Profile of Bis[4-(2-hydroxyethoxy)-3,5-dibromophenyl] Sulfone: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive analysis of the spectroscopic data for the flame-retardant monomer, Bis[4-(2-hydroxyethoxy)-3,5-dibromophenyl] Sulfone. Aimed at researchers, scientists, and professionals in drug development and materials science, this document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics of this halogenated aromatic compound. The guide offers an in-depth interpretation of predicted spectral data, grounded in the fundamental principles of spectroscopic analysis and supported by data from analogous structures. Detailed experimental protocols for data acquisition are also provided, offering a framework for the empirical validation of the predicted spectral features.

Introduction

Bis[4-(2-hydroxyethoxy)-3,5-dibromophenyl] Sulfone is a significant monomer in polymer chemistry, primarily utilized for the synthesis of flame-retardant polymers. Its molecular structure, characterized by a central sulfone group linking two highly brominated phenyl rings, each bearing a 2-hydroxyethoxy side chain, imparts desirable properties of thermal stability and fire resistance to the resulting polymers. A thorough understanding of its spectroscopic signature is paramount for quality control during synthesis, structural elucidation, and for studying its behavior in various chemical transformations.

This guide provides a detailed, predicted spectroscopic profile of the title compound, offering valuable insights for researchers working with this molecule or similar chemical structures.

Molecular Structure and Predicted Spectroscopic Summary

The structural formula of Bis[4-(2-hydroxyethoxy)-3,5-dibromophenyl] Sulfone is presented below. The inherent symmetry of the molecule is a key determinant of its spectroscopic characteristics.

Figure 1: Molecular Structure of Bis[4-(2-hydroxyethoxy)-3,5-dibromophenyl] Sulfone.

Table 1: Predicted Spectroscopic Data Summary

Technique Predicted Key Features
¹H NMR Aromatic protons as a singlet; two triplets for the ethoxy chain protons; a broad singlet for the hydroxyl proton.
¹³C NMR Six distinct signals expected due to molecular symmetry.
IR (cm⁻¹) Strong, broad O-H stretch; characteristic S=O stretches; C-O ether stretches; aromatic C=C stretches; C-Br stretches.
MS (m/z) Molecular ion peak corresponding to the isotopic pattern of four bromine atoms; characteristic fragmentation involving cleavage of the C-S bond and the ethoxy side chain.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Due to the symmetry of Bis[4-(2-hydroxyethoxy)-3,5-dibromophenyl] Sulfone, the NMR spectra are expected to be relatively simple.

Predicted ¹H NMR Spectrum (500 MHz, DMSO-d₆)

The choice of DMSO-d₆ as a solvent is predicated on its ability to solubilize the compound and to allow for the observation of the hydroxyl proton signal, which might otherwise exchange too rapidly in other solvents.

Table 2: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Justification
Ar-H~ 8.2Singlet4HThe two aromatic protons on each ring are chemically equivalent due to symmetry and are deshielded by the electron-withdrawing sulfone group and bromine atoms.
-O-CH₂ -CH₂-OH~ 4.2Triplet4HThese protons are adjacent to the aromatic ether oxygen, leading to a downfield shift. They are split by the adjacent CH₂ group.
-O-CH₂-CH₂ -OH~ 3.8Triplet4HThese protons are adjacent to the hydroxyl group and are split by the neighboring CH₂ group.
-OH ~ 5.0Broad Singlet2HThe chemical shift of the hydroxyl proton is variable and depends on concentration and temperature. It is expected to be a broad signal due to hydrogen bonding and exchange.
Predicted ¹³C NMR Spectrum (125 MHz, DMSO-d₆)

The ¹³C NMR spectrum is anticipated to display six signals, reflecting the six unique carbon environments in the molecule due to its C₂v symmetry.

Table 3: Predicted ¹³C NMR Chemical Shifts

Assignment Predicted Chemical Shift (δ, ppm) Justification
C-SO₂~ 140The carbon directly attached to the electron-withdrawing sulfone group will be significantly deshielded.
C-Br~ 115The carbons bearing bromine atoms are expected in this region.
C-O~ 155The carbon attached to the ether oxygen will be deshielded.
C -H (Aromatic)~ 135The aromatic methine carbon.
-O-C H₂-CH₂-OH~ 70The carbon adjacent to the ether oxygen.
-O-CH₂-C H₂-OH~ 60The carbon bearing the hydroxyl group.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The predicted IR spectrum of Bis[4-(2-hydroxyethoxy)-3,5-dibromophenyl] Sulfone would be dominated by absorptions from the hydroxyl, sulfone, ether, and aromatic moieties.

Table 4: Predicted Key IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Vibrational Mode Functional Group
~ 3400Strong, BroadO-H StretchHydroxyl
~ 3100-3000MediumC-H StretchAromatic
~ 2950-2850MediumC-H StretchAliphatic (CH₂)
~ 1600-1450Medium to WeakC=C StretchAromatic Ring
~ 1320 & ~ 1150StrongAsymmetric & Symmetric S=O StretchSulfone
~ 1250StrongC-O StretchAryl Ether
~ 1050MediumC-O StretchPrimary Alcohol
~ 700-550StrongC-Br StretchAryl Bromide

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural confirmation. Electron Ionization (EI) is a common technique for such compounds.

Predicted Molecular Ion and Fragmentation Pattern

The molecular weight of Bis[4-(2-hydroxyethoxy)-3,5-dibromophenyl] Sulfone is 653.96 g/mol . Due to the presence of four bromine atoms, the molecular ion peak (M⁺) will exhibit a characteristic isotopic pattern. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, the molecular ion region will show a cluster of peaks corresponding to the different combinations of these isotopes.

The fragmentation of the molecule is predicted to proceed through several key pathways, including cleavage of the carbon-sulfur bonds and fragmentation of the 2-hydroxyethoxy side chains.

M [M]⁺˙ m/z 650, 652, 654, 656, 658 F1 [M - C₂H₅O₂]⁺ Loss of hydroxyethoxy radical M->F1 - C₂H₅O₂ F2 [M - SO₂(C₆H₂Br₂(OCH₂CH₂OH))]⁺ C-S bond cleavage M->F2 - C₈H₇Br₂O₃S F3 [C₆H₂Br₂(OH)SO₂]⁺ Rearrangement and cleavage F1->F3 - C₈H₆Br₂O₂ F4 [C₆H₂Br₂(OCH₂CH₂OH)]⁺ F2->F4 - SO₂

Figure 2: Predicted Mass Spectrometry Fragmentation Pathway.

Experimental Protocols

To empirically validate the predicted spectroscopic data, the following experimental protocols are recommended.

NMR Spectroscopy
  • Instrumentation: A 400 MHz or higher field NMR spectrometer equipped with a broadband probe.

  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: spectral width of 16 ppm, 32k data points, 16-32 scans, relaxation delay of 2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: spectral width of 240 ppm, 64k data points, 1024 or more scans (due to the low natural abundance of ¹³C), relaxation delay of 2-5 seconds.

IR Spectroscopy
  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

  • Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the sample (1-2 mg) with approximately 100 mg of dry KBr powder and pressing it into a transparent disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used with the neat solid sample.

  • Acquisition:

    • Record the spectrum from 4000 to 400 cm⁻¹.

    • Perform a background scan with an empty sample compartment or a blank KBr pellet.

    • Co-add 16-32 scans for a good signal-to-noise ratio.

Mass Spectrometry
  • Instrumentation: A mass spectrometer with an Electron Ionization (EI) source, coupled to a gas chromatograph (GC-MS) or with a direct insertion probe.

  • Sample Introduction: If using GC-MS, dissolve a small amount of the sample in a suitable solvent (e.g., dichloromethane or ethyl acetate) and inject it into the GC. If using a direct insertion probe, place a small amount of the solid sample on the probe.

  • Acquisition:

    • EI energy: 70 eV.

    • Scan range: m/z 50-800.

    • Source temperature: 200-250 °C.

Conclusion

This technical guide provides a detailed, predicted spectroscopic profile for Bis[4-(2-hydroxyethoxy)-3,5-dibromophenyl] Sulfone. The predicted ¹H NMR, ¹³C NMR, IR, and MS data are based on the known effects of the constituent functional groups and the overall molecular symmetry. The provided experimental protocols offer a standardized approach for the acquisition of empirical data, which will be crucial for the definitive structural confirmation and quality assessment of this important flame-retardant monomer. This guide serves as a valuable resource for scientists and researchers, facilitating a deeper understanding of the spectroscopic properties of this compound and its derivatives.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

  • Pretsch, E., Bühlmann, P., & Affolter, C. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer Science & Business Media. [Link]

  • National Institute of Advanced Industrial Science and Technology (AIST), Japan. Spectral Database for Organic Compounds (SDBS). [Link]

  • NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]

Purity Analysis of Bis[4-(2-hydroxyethoxy)-3,5-dibromophenyl] Sulfone: A Framework for Method Development and Validation

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

This technical guide provides a comprehensive framework for the purity analysis of Bis[4-(2-hydroxyethoxy)-3,5-dibromophenyl] sulfone, a brominated aromatic compound related to the flame retardant family of Tetrabromobisphenol S (TBBPS) derivatives.[1][2][3] The purity of such compounds is critical for their intended application and for ensuring toxicological safety. This document outlines a logical, science-driven approach to developing and validating robust analytical methods for purity determination and impurity characterization. We will delve into the rationale behind selecting primary and orthogonal analytical techniques, the strategy for identifying potential process-related and degradation impurities through forced degradation studies, and the validation of these methods according to established regulatory standards.

Introduction: The Analytical Imperative

Bis[4-(2-hydroxyethoxy)-3,5-dibromophenyl] sulfone, with the chemical formula C₁₆H₁₄Br₄O₆S, belongs to a class of highly brominated aromatic compounds.[4][5] Its structural parent, TBBPS, is utilized as a reactive flame retardant in the synthesis of polymers like polycarbonates and epoxy resins.[2][6] The presence of impurities, which can arise from the synthesis process or subsequent degradation, can significantly impact the material's physicochemical properties, performance, and, most importantly, its safety profile. Therefore, a rigorous and reliable analytical methodology is not merely a quality control requirement but a fundamental necessity for researchers and developers in this field.

This guide eschews a one-size-fits-all template, instead presenting a holistic strategy built on understanding the molecule's chemistry to predict and identify potential impurities, thereby creating a truly specific and stability-indicating analytical method.

Analyte Characterization and Impurity Profiling

A successful purity analysis begins with a thorough understanding of the target molecule and the likely impurities it may contain.

2.1. Physicochemical Properties

  • Molecular Formula : C₁₆H₁₄Br₄O₆S[7]

  • Molecular Weight : 653.96 g/mol [4][5]

  • Appearance : White to off-white crystalline powder.[5]

  • Solubility : Soluble in polar organic solvents like Dimethylformamide (DMF).[4]

  • Structure : The molecule consists of a central sulfone group linking two dibrominated phenolic rings, each functionalized with a 2-hydroxyethoxy group. This structure imparts high thermal stability but also makes the molecule non-volatile, guiding the choice of analytical techniques.

2.2. Potential Impurities: A Predictive Approach

Impurities can be broadly categorized as process-related or degradation-related.

  • Process-Related Impurities : These originate from the manufacturing process. A plausible synthesis involves the bromination of bisphenol S followed by etherification.[8]

    • Unreacted Starting Materials : Tetrabromobisphenol S (TBBPS), Bisphenol S.

    • Intermediates : Monohydroxyethoxy-substituted intermediates.

    • By-products : Isomers from incomplete bromination (e.g., tri-bromo or mono-bromo species), or over-etherification products.

  • Degradation Products : These arise from the decomposition of the drug substance under the influence of light, heat, humidity, acid, base, or oxidation.[9][10] Identifying these is crucial for developing a stability-indicating method.

cluster_synthesis Synthesis Pathway cluster_impurities Potential Process Impurities BisphenolS Bisphenol S TBBPS Tetrabromobisphenol S (TBBPS) BisphenolS->TBBPS Bromination Impurity2 Incompletely Brominated Sulfones BisphenolS->Impurity2 Target Bis[4-(2-hydroxyethoxy)-3,5-dibromophenyl] Sulfone TBBPS->Target Etherification Impurity1 Unreacted TBBPS TBBPS->Impurity1 Impurity3 Mono-etherified Intermediate Target->Impurity3 EthyleneOxide 2-Chloroethanol or Ethylene Oxide EthyleneOxide->Target

Caption: Predicted synthesis pathway and potential process-related impurities.

Forced Degradation: Unveiling Instability

Forced degradation, or stress testing, is a cornerstone of developing a stability-indicating method.[11][12] By intentionally degrading the sample, we can generate potential degradants and ensure the analytical method can separate them from the parent peak. The goal is to achieve 5-20% degradation to avoid generating secondary degradants that are not relevant to formal stability studies.[9]

3.1. Stress Conditions Workflow

A systematic approach is required to evaluate the molecule's stability under various conditions.

Caption: Workflow for conducting forced degradation studies.

3.2. Experimental Protocols for Forced Degradation

  • Sample Preparation : Prepare a stock solution of the sulfone in a suitable solvent (e.g., DMF or Acetonitrile) at a concentration of ~1 mg/mL.

  • Acid Hydrolysis : Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24-48 hours. Neutralize with 0.1 M NaOH before analysis.

  • Base Hydrolysis : Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 8-24 hours. Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation : Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light, for 24 hours.

  • Thermal Degradation : Store the solid powder in an oven at 80°C for 7 days. Dissolve in the mobile phase for analysis.

  • Photolytic Degradation : Expose the solid powder and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

Primary Analytical Method: HPLC-UV

For a non-volatile, UV-active molecule like Bis[4-(2-hydroxyethoxy)-3,5-dibromophenyl] sulfone, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the method of choice.[3][13] It offers the necessary resolution, sensitivity, and robustness for both purity determination and impurity quantification.

4.1. Rationale for Method Selection

  • Specificity : RP-HPLC can effectively separate the highly nonpolar parent compound from potentially more polar or less polar impurities.

  • Sensitivity : The aromatic rings provide strong chromophores, allowing for sensitive detection using a UV-Vis detector (typically around 230-254 nm).

  • Quantification : The technique provides excellent quantitative performance, which is essential for determining the purity percentage and quantifying impurities.

4.2. Detailed HPLC-UV Protocol

  • Instrumentation : HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Column : C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size). A robust, end-capped column is recommended.

  • Mobile Phase A : Water with 0.1% Formic Acid.

  • Mobile Phase B : Acetonitrile with 0.1% Formic Acid.

  • Gradient Elution :

    • 0-2 min: 60% B

    • 2-15 min: 60% to 95% B

    • 15-20 min: Hold at 95% B

    • 20-21 min: 95% to 60% B

    • 21-25 min: Re-equilibration at 60% B

  • Flow Rate : 1.0 mL/min

  • Column Temperature : 35°C

  • Detection Wavelength : 235 nm

  • Injection Volume : 10 µL

  • Sample Preparation : Accurately weigh ~10 mg of the sample and dissolve in 10 mL of Acetonitrile to make a 1.0 mg/mL solution. Further dilute as needed.

4.3. Method Validation (per USP <1225>)

The developed method must be validated to ensure it is suitable for its intended purpose.[14][15][16] The following parameters are critical for a purity and impurity method.

Validation ParameterAcceptance CriteriaPurpose
Specificity The main peak is free from interference from blanks, excipients, and degradation products. Peak purity index should be > 990.Confirms the method is stability-indicating.[15]
Linearity R² > 0.999 for the analyte over the range of 50% to 150% of the target concentration.Ensures a proportional response for quantification.
Accuracy 98.0% to 102.0% recovery for the analyte at three concentration levels.Measures the closeness of the test results to the true value.[15][16]
Precision (Repeatability) RSD ≤ 1.0% for six replicate injections of the standard.Assesses the method's consistency under the same conditions.
Intermediate Precision RSD ≤ 2.0% when the analysis is performed by a different analyst on a different day.Evaluates the method's ruggedness within the lab.
Limit of Quantitation (LOQ) Signal-to-Noise ratio of ~10. Typically required for impurity quantification.Defines the lowest concentration that can be quantified with acceptable precision and accuracy.
Range The range demonstrated through linearity and accuracy studies (e.g., 80% to 120% for assay).[15]The concentration interval where the method is precise, accurate, and linear.

Orthogonal and Confirmatory Techniques

Relying on a single technique is insufficient for comprehensive characterization. Orthogonal methods, which use different separation or detection principles, are essential for confirming purity and identifying unknowns.

5.1. Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is the gold standard for impurity identification. It provides molecular weight information that is critical for elucidating the structures of unknown peaks observed in the HPLC-UV analysis.

  • Rationale : Confirms the molecular weight of the main peak and provides molecular weights for each impurity, facilitating structural elucidation. The fragmentation patterns from MS/MS analysis can further pinpoint structural details.[17][18]

  • Technique : An ESI (Electrospray Ionization) source, likely in negative ion mode, would be effective for this molecule due to the acidic phenolic protons that can be lost. High-Resolution Mass Spectrometry (HRMS) can provide accurate mass data to determine elemental composition.

5.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides definitive structural confirmation of the bulk material.

  • Rationale : ¹H and ¹³C NMR spectra can confirm the overall structure of the Bis[4-(2-hydroxyethoxy)-3,5-dibromophenyl] sulfone. While less sensitive than HPLC, it is invaluable for identifying major impurities (>1%) and confirming the structure of isolated impurities. The chemical shifts and coupling patterns provide unambiguous evidence of the molecular framework.[19][20]

  • Expected ¹H NMR Signals : Protons from the aromatic rings, the two different methylene groups (-O-CH₂- and -CH₂-OH), and the hydroxyl group.

Conclusion: A Robust Strategy for Purity Assurance

The purity analysis of Bis[4-(2-hydroxyethoxy)-3,5-dibromophenyl] sulfone demands a multi-faceted approach grounded in chemical principles. The strategy outlined in this guide—beginning with impurity prediction, employing forced degradation to challenge the method, developing a robust and validated primary HPLC-UV method, and finally, using orthogonal techniques like LC-MS and NMR for confirmation and identification—constitutes a self-validating system. This ensures that the reported purity value is accurate, reliable, and that the method is truly stability-indicating, providing confidence to researchers, developers, and regulatory bodies.

References

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  • Validation of Compendial Methods. (n.d.). USP General Chapters. Retrieved January 16, 2026, from [Link]

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  • Tetrabromobisphenol S (TBBPS) exposure causes gastric cell senescence and inflammation by inducing iron overload. (2024). PubMed. Retrieved January 16, 2026, from [Link]

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A Comprehensive Technical Guide to Dibromophenyl Sulfone Derivatives: Synthesis, Bioactivity, and Material Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract: The diaryl sulfone framework is a privileged scaffold in medicinal chemistry and materials science, recognized for its robust chemical stability and versatile biological activities. The introduction of bromine atoms onto the phenyl rings of this core structure significantly modulates its physicochemical properties, leading to a diverse array of derivatives with enhanced potency and novel applications. This guide provides an in-depth review of dibromophenyl sulfone derivatives, covering their synthetic methodologies, structure-activity relationships (SAR), and extensive applications as anticancer, antimicrobial, and anti-inflammatory agents. Furthermore, it explores their emerging role as high-performance monomers in polymer science. Detailed experimental protocols, comparative data, and mechanistic insights are presented to equip researchers with the foundational knowledge required to innovate within this promising chemical space.

The Dibromophenyl Sulfone Core: A Privileged Scaffold

The sulfone group (-SO₂-) is a hexavalent sulfur moiety characterized by its strong electron-withdrawing nature and its ability to act as a hydrogen bond acceptor. These features impart a unique set of properties to molecules, including high thermal stability, metabolic resistance, and specific binding interactions with biological targets.[1][2] When flanked by two phenyl rings, the resulting diphenyl sulfone structure becomes a cornerstone for drug design.[3][4]

The strategic placement of two bromine atoms on these phenyl rings further refines the molecule's profile. Bromine, as a halogen, influences several key parameters:

  • Lipophilicity: It increases the molecule's fat-solubility, which can enhance membrane permeability and cellular uptake.

  • Halogen Bonding: The electropositive crown of the bromine atom can form non-covalent interactions with electronegative atoms in biological receptors, providing an additional anchor point for binding and enhancing selectivity and potency.

  • Metabolic Stability: Bromine atoms can block sites susceptible to metabolic oxidation, thereby increasing the drug's half-life.

  • Reactivity: They serve as versatile synthetic handles for further molecular elaboration through cross-coupling reactions.

These combined properties make dibromophenyl sulfone derivatives a highly attractive and fruitful area of research.

Synthetic Strategies: Building the Core

The construction of dibromophenyl sulfone derivatives can be approached through several reliable synthetic routes. The choice of method often depends on the availability of starting materials and the desired substitution pattern. The most common strategies involve either forming the sulfone bridge between two pre-brominated aryl rings or brominating a pre-formed diphenyl sulfone core.

Strategy 1: Oxidation of Diaryl Sulfides

One of the most straightforward methods for synthesizing sulfones is the oxidation of the corresponding sulfide.[5][6] This approach offers high yields and utilizes readily available starting materials.

Conceptual Workflow:

G cluster_0 Step 1: Nucleophilic Aromatic Substitution cluster_1 Step 2: Oxidation A Bromothiophenol B Bromobenzene Derivative A->B Base (e.g., K₂CO₃) Solvent (e.g., DMF) C Dibromodiphenyl Sulfide B->C D Dibromodiphenyl Sulfide E Oxidizing Agent D->E Solvent (e.g., Acetic Acid) F Dibromophenyl Sulfone E->F

Caption: General workflow for sulfone synthesis via sulfide oxidation.

Detailed Experimental Protocol (Example: Synthesis of Bis(4-bromophenyl) sulfone):

  • Synthesis of Bis(4-bromophenyl) sulfide:

    • To a solution of 4-bromothiophenol (1.0 eq) in dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 1.5 eq) and 1-bromo-4-iodobenzene (1.1 eq).

    • Causality: DMF is a polar aprotic solvent that facilitates the nucleophilic aromatic substitution. K₂CO₃ acts as a base to deprotonate the thiol, forming a more potent thiophenolate nucleophile.

    • Heat the reaction mixture to 80-100 °C and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

    • Cool the reaction to room temperature, pour into ice-water, and extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude sulfide.

  • Oxidation to Bis(4-bromophenyl) sulfone:

    • Dissolve the crude bis(4-bromophenyl) sulfide in glacial acetic acid.[7]

    • Add an excess of 30% hydrogen peroxide (H₂O₂, 3-5 eq) dropwise to the solution. An exotherm may be observed.

    • Causality: Hydrogen peroxide is a common and effective oxidizing agent. Acetic acid serves as a solvent and catalyst for the oxidation process.[6] For more robust oxidations, catalysts like niobium carbide can be employed.[6]

    • Heat the mixture to 80-100 °C for 2-4 hours. The completion of the reaction can be monitored by TLC, observing the disappearance of the sulfide spot and the appearance of the more polar sulfone spot.

    • Cool the mixture, and pour it into ice-water. The solid bis(4-bromophenyl) sulfone will precipitate.

    • Collect the solid by vacuum filtration, wash thoroughly with water to remove acetic acid, and dry. The product can be further purified by recrystallization from ethanol or acetic acid.[7]

Strategy 2: Friedel-Crafts Sulfonylation

This classic electrophilic aromatic substitution reaction involves reacting a brominated aromatic compound with a bromobenzenesulfonyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

G A Bromobenzene C Lewis Acid (AlCl₃) A->C Forms Electrophile B Bromobenzenesulfonyl Chloride B->C D Dibromophenyl Sulfone C->D Electrophilic Aromatic Substitution

Caption: Friedel-Crafts pathway to dibromophenyl sulfones.

Applications in Medicinal Chemistry

Dibromophenyl sulfone derivatives have demonstrated a wide spectrum of biological activities, making them valuable leads in drug discovery.[3][8]

Anticancer Activity

The sulfone scaffold is present in numerous antitumor agents.[1] Brominated derivatives have shown particular promise, with activities attributed to mechanisms like microtubule polymerization inhibition and the disruption of key signaling pathways.[9]

  • Mechanism of Action: Certain vinyl sulfone derivatives, for instance, have been shown to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[9] Some styryl sulfones have also demonstrated significant tumor growth inhibition in xenograft models.[10]

  • Structure-Activity Relationship (SAR): The position and nature of substituents on the phenyl rings are critical. Studies on 1,3,4-thiadiazole derivatives have shown that a bromine atom on the phenyl ring can lead to promising activity against breast cancer cell lines like MCF-7.[11] Often, the introduction of amine or piperazinyl moieties can dramatically increase potency, as seen in antagonists for the 5-HT₆ receptor, where potency increased over 100-fold with such additions.[12]

Table 1: Selected Dibromophenyl Sulfone Derivatives and their Anticancer Activity

Compound Structure (Core)Substituent RTarget Cell LineReported Activity (IC₅₀)Reference
Vinyl Sulfone 3,4,5-trimethoxyphenylVarious cancer lines0.128 - 0.606 µM[9]
1,3,4-Thiadiazole 2-bromophenylaminoMCF-7 (Breast)~50 µM (comparative)[11]
Styryl Sulfone Varied substitutionsHT-29 (Colon)51% tumor inhibition[10]
Antimicrobial and Antifungal Activity

The urgent need for new antimicrobial agents has driven research into novel scaffolds, and sulfones have emerged as a promising class.[13][14] They are found to be effective against a range of Gram-positive and Gram-negative bacteria, as well as various fungi.[8][13][15]

  • Mechanism of Action: While varied, a key target for sulfone-based antibiotics is dihydropteroate synthase (DHPS), an enzyme crucial for folate synthesis in bacteria.[16] The structural similarity of sulfones to p-aminobenzoic acid (PABA) allows them to act as competitive inhibitors. The famous anti-leprosy drug Dapsone (diaminodiphenyl sulfone) functions via this mechanism.[16]

  • SAR Insights: The antimicrobial potency is highly dependent on the overall molecular structure.

    • Combining the sulfone moiety with other bioactive heterocycles like 1,3,4-oxadiazole or 1,2,3-triazole can produce synergistic effects, leading to potent antibacterial and antifungal agents.[15][16][17][18]

    • Halogenation, including bromination, is a known strategy to enhance the antimicrobial properties of flavonoids and other scaffolds, which can translate to sulfone derivatives.[19]

    • Studies have shown that some sulfone derivatives exhibit potent activity against plant pathogens like Xanthomonas oryzae, with EC₅₀ values as low as 0.45 µg/mL.[14][18]

Applications in Materials Science: High-Performance Polymers

Beyond medicine, dibromophenyl sulfones are crucial intermediates and monomers in the synthesis of high-performance polymers, such as polyether sulfones (PES) and polyphenylsulfones (PPSU).[7][20]

  • Role as Monomers: Bis(4-bromophenyl) sulfone can be used in polycondensation reactions with aromatic dihydroxy compounds to produce polysulfones.[21] The sulfone bridge provides exceptional thermal and oxidative stability, while the ether linkages offer toughness and processability.

  • Properties of Sulfone Polymers: These polymers are known for their:

    • High Thermal Stability: They can withstand high continuous-use temperatures.[20][22]

    • Mechanical Strength: They are rigid, strong, and tough.[22][23]

    • Chemical Resistance: They show good resistance to a variety of chemicals, including acids and bases.[22][23]

This combination of properties makes them suitable for demanding applications in aerospace, automotive, and medical device industries where materials must endure harsh conditions and sterilization cycles.[20][23]

G cluster_0 Monomers cluster_1 Key Properties A Bis(4-bromophenyl) Sulfone C Polycondensation (Base, High Temp, Solvent) A->C B Aromatic Dihydroxy Compound (e.g., Bisphenol A) B->C D High-Performance Polyether Sulfone (PES) C->D P1 Thermal Stability D->P1 Exhibits P2 Mechanical Strength D->P2 Exhibits P3 Chemical Resistance D->P3 Exhibits

Caption: Polymerization of dibromophenyl sulfone into polyether sulfone.

Conclusion and Future Perspectives

Dibromophenyl sulfone derivatives represent a versatile and highly valuable class of compounds with significant, demonstrated potential in both medicinal chemistry and materials science. The unique combination of the robust sulfone core and the modulating effects of bromine substitution provides a rich scaffold for designing novel therapeutic agents and advanced polymers.

Future research should focus on:

  • Expanding Chemical Diversity: Utilizing the bromine atoms as synthetic handles for late-stage functionalization to rapidly build libraries of complex derivatives for biological screening.

  • Mechanistic Elucidation: Deeper investigation into the specific molecular targets and mechanisms of action for the most potent anticancer and antimicrobial compounds.

  • Advanced Polymer Architectures: Designing novel copolymers and blends incorporating dibromophenyl sulfone monomers to fine-tune material properties for specific, high-tech applications.

The continued exploration of this chemical space is poised to yield next-generation drugs and materials that can address critical challenges in healthcare and technology.

References

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Methodological & Application

Application Notes and Protocols for the Use of Bis[4-(2-hydroxyethoxy)-3,5-dibromophenyl] Sulfone in Polymer Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Monomer for High-Performance Polymers

Bis[4-(2-hydroxyethoxy)-3,5-dibromophenyl] sulfone is a specialty aromatic diol monomer engineered for the synthesis of high-performance polymers. Its unique molecular architecture, characterized by the presence of reactive hydroxyl groups, bromine atoms, and a sulfone linkage, imparts a desirable combination of properties to the resulting polymers. The incorporation of this monomer into polymer backbones can significantly enhance flame retardancy, thermal stability, and refractive index, making it a valuable building block for advanced materials in the electronics, aerospace, and optics industries.

The four bromine atoms on the aromatic rings act as a source of radical traps upon combustion, interrupting the gas-phase chain reactions of fire and providing excellent flame-retardant characteristics. The rigid sulfone group contributes to a high glass transition temperature (Tg) and excellent thermal and oxidative stability. Furthermore, the presence of both sulfur and bromine, which have high molar refractivity, can lead to polymers with a high refractive index, a critical property for optical applications.[1]

This guide provides detailed protocols for the synthesis of polyesters and poly(ether sulfone)s using Bis[4-(2-hydroxyethoxy)-3,5-dibromophenyl] sulfone, offering researchers and scientists a practical framework for the development of novel high-performance materials.

Physicochemical Properties of the Monomer

A comprehensive understanding of the monomer's properties is crucial for its effective use in polymerization reactions.

PropertyValueReference
Chemical Name Bis[4-(2-hydroxyethoxy)-3,5-dibromophenyl] Sulfone[2]
Synonyms 2,2'-((Sulfonylbis(2,6-dibromo-4,1-phenylene))bis(oxy))diethanol[2]
CAS Number 53714-39-9
Molecular Formula C16H14Br4O6S[2]
Molecular Weight 653.96 g/mol [2]
Appearance White to off-white crystalline powder[2]
Purity >96.0%[2]

Application I: Synthesis of Flame-Retardant Polyesters

The diol functionality of Bis[4-(2-hydroxyethoxy)-3,5-dibromophenyl] sulfone allows for its straightforward incorporation into polyester chains via polycondensation with a diacid chloride. The resulting polyesters are expected to exhibit excellent flame retardancy and high thermal stability.

Causality Behind Experimental Choices:
  • Reactants: Terephthaloyl chloride is chosen as a common and rigid diacid chloride that will contribute to the thermal stability of the resulting polyester.

  • Solvent: A polar aprotic solvent like N,N-Dimethylacetamide (DMAc) is selected for its ability to dissolve both the monomer and the growing polymer chain, facilitating a solution polymerization.

  • Acid Scavenger: Pyridine, a tertiary amine, is used to neutralize the hydrochloric acid (HCl) byproduct of the condensation reaction. This is crucial as HCl can catalyze side reactions and degrade the polymer.

  • Temperature: The reaction is initially carried out at a low temperature (0-5 °C) to control the exothermic reaction between the diol and the highly reactive diacid chloride, preventing side reactions. The temperature is then gradually raised to ensure complete polymerization.

  • Precipitation: Methanol is used as a non-solvent to precipitate the polymer from the reaction mixture, effectively separating it from unreacted monomers and other soluble impurities.

Experimental Workflow: Polyester Synthesis

Polyester_Synthesis_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up & Purification Monomer Dissolve Monomer & Pyridine in DMAc Cooling Cool to 0-5 °C Monomer->Cooling Addition Slowly Add Terephthaloyl Chloride Cooling->Addition Stir_Cold Stir at 0-5 °C (2 hours) Addition->Stir_Cold Stir_RT Stir at Room Temp (Overnight) Stir_Cold->Stir_RT Precipitation Precipitate in Methanol Stir_RT->Precipitation Filtration Filter the Polymer Precipitation->Filtration Washing Wash with Methanol Filtration->Washing Drying Dry under Vacuum Washing->Drying

Caption: Workflow for the synthesis of flame-retardant polyester.

Detailed Protocol: Synthesis of Poly(ester-sulfone)
  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a dropping funnel, dissolve Bis[4-(2-hydroxyethoxy)-3,5-dibromophenyl] sulfone (e.g., 6.54 g, 10 mmol) and pyridine (e.g., 1.74 mL, 22 mmol) in anhydrous N,N-Dimethylacetamide (DMAc, e.g., 50 mL).

  • Cooling: Cool the solution to 0-5 °C using an ice bath.

  • Monomer Addition: Slowly add a solution of terephthaloyl chloride (e.g., 2.03 g, 10 mmol) in anhydrous DMAc (e.g., 20 mL) to the stirred diol solution over a period of 30 minutes.

  • Polymerization (Cold): After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 2 hours.

  • Polymerization (Room Temperature): Remove the ice bath and allow the reaction to proceed at room temperature overnight with continuous stirring.

  • Precipitation: Pour the viscous polymer solution into a beaker containing vigorously stirred methanol (e.g., 500 mL). A fibrous precipitate will form.

  • Purification: Collect the polymer by filtration, and wash it thoroughly with methanol to remove any unreacted monomers, pyridine hydrochloride, and residual solvent.

  • Drying: Dry the purified polymer in a vacuum oven at 80 °C until a constant weight is achieved.

Application II: Synthesis of High-Performance Poly(ether sulfone)s

The synthesis of poly(ether sulfone)s typically involves a nucleophilic aromatic substitution reaction between a bisphenol and an activated aromatic dihalide. In this protocol, the hydroxyl groups of Bis[4-(2-hydroxyethoxy)-3,5-dibromophenyl] sulfone act as nucleophiles, reacting with an activated dihalide like bis(4-fluorophenyl) sulfone.

Causality Behind Experimental Choices:
  • Reactants: Bis(4-fluorophenyl) sulfone is a highly reactive monomer for poly(ether sulfone) synthesis due to the electron-withdrawing effect of the sulfone group, which activates the fluorine atoms for nucleophilic displacement.

  • Base: Anhydrous potassium carbonate (K2CO3) is used to deprotonate the hydroxyl groups of the diol, forming the more nucleophilic phenoxide species in situ.

  • Solvent System: A high-boiling polar aprotic solvent like N-Methyl-2-pyrrolidone (NMP) is used to ensure the reactants remain in solution at the required reaction temperature. Toluene is used as an azeotropic agent to remove water from the reaction mixture, which is critical as water can hydrolyze the activated dihalide and inhibit the polymerization.

  • Temperature: The reaction is carried out at elevated temperatures (140-180 °C) to facilitate the nucleophilic aromatic substitution and achieve a high molecular weight polymer. The initial lower temperature with toluene is for azeotropic dehydration.

Experimental Workflow: Poly(ether sulfone) Synthesis

PES_Synthesis_Workflow cluster_setup Reaction Setup cluster_dehydration Azeotropic Dehydration cluster_polymerization Polymerization cluster_isolation Polymer Isolation Charge Charge Reactants, K2CO3, NMP, and Toluene Heat_Dehydrate Heat to 140 °C to Remove Water Charge->Heat_Dehydrate Remove_Toluene Remove Toluene Heat_Dehydrate->Remove_Toluene Heat_Polymerize Heat to 180 °C (Several Hours) Remove_Toluene->Heat_Polymerize Cool_Precipitate Cool and Precipitate in Acidified Water Heat_Polymerize->Cool_Precipitate Filter_Wash Filter and Wash Cool_Precipitate->Filter_Wash Dry Dry under Vacuum Filter_Wash->Dry

Caption: Workflow for the synthesis of poly(ether sulfone).

Detailed Protocol: Synthesis of a Brominated Poly(ether sulfone)
  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, a Dean-Stark trap, and a condenser, add Bis[4-(2-hydroxyethoxy)-3,5-dibromophenyl] sulfone (e.g., 6.54 g, 10 mmol), bis(4-fluorophenyl) sulfone (e.g., 2.54 g, 10 mmol), and anhydrous potassium carbonate (K2CO3) (e.g., 1.52 g, 11 mmol).

  • Solvent Addition: Add N-Methyl-2-pyrrolidone (NMP, e.g., 50 mL) and toluene (e.g., 25 mL) to the flask.

  • Azeotropic Dehydration: Heat the mixture to 140 °C with stirring under a nitrogen atmosphere. The water generated from the phenoxide formation will be removed as an azeotrope with toluene and collected in the Dean-Stark trap. Continue this process for approximately 2-4 hours until no more water is collected.

  • Polymerization: After dehydration, carefully drain the toluene from the Dean-Stark trap and slowly increase the reaction temperature to 180 °C. Maintain this temperature for 6-12 hours. The viscosity of the solution will increase as the polymerization proceeds.

  • Precipitation and Purification: After the reaction is complete, cool the viscous solution to room temperature and dilute it with NMP if necessary. Slowly pour the polymer solution into a beaker of vigorously stirred water containing a small amount of acetic acid to neutralize any remaining K2CO3.

  • Isolation and Drying: Collect the precipitated polymer by filtration, wash it thoroughly with water and then with methanol, and dry it in a vacuum oven at 100 °C to a constant weight.

Expected Polymer Properties and Characterization

The polymers synthesized using Bis[4-(2-hydroxyethoxy)-3,5-dibromophenyl] sulfone are expected to possess a unique combination of properties.

PropertyExpected OutcomeRationale
Flame Retardancy HighThe high bromine content will lead to excellent flame-retardant properties, likely achieving a high Limiting Oxygen Index (LOI) and a V-0 rating in the UL-94 test.
Thermal Stability HighThe aromatic backbone with sulfone groups will result in a high glass transition temperature (Tg) and good thermal stability, as confirmed by thermogravimetric analysis (TGA).[3]
Refractive Index HighThe presence of sulfur and bromine atoms, along with the aromatic structure, is expected to yield polymers with a high refractive index.[3]
Solubility Good in polar aprotic solventsThe ether linkages in the poly(ether sulfone) and the flexible hydroxyethoxy groups can enhance solubility in solvents like NMP, DMAc, and DMSO.

Standard Characterization Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the polymer structure and composition.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups in the polymer (e.g., ester or ether linkages, sulfone group).

  • Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution of the synthesized polymers.

  • Differential Scanning Calorimetry (DSC): To measure the glass transition temperature (Tg).

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability and char yield.

  • UL-94 Vertical Burn Test and Limiting Oxygen Index (LOI): To quantify the flame retardancy of the polymers.

  • Refractometry: To measure the refractive index of polymer films.

References

  • Tang, et al. (2020). Facile one-step synthesis of high-refractive-index acrylate polymers for nanoimprint lithography applications.
  • Wang, et al. (2005). Thermally curable hybrid high refractive index polymer solutions. Applied Physics Letters.
  • Aaltodoc. High Refractive Index Monomers and Polymers for Optical Applications. [Link]

  • García, J. M., et al. (2025). Glassy Fluorene and Sulfone Polyesters with High Refractive Index and Thermal Stability Whose Monomers Induce Estrogenic Bioactivity. ACS Omega. [Link]

  • ResearchGate. Flame retardants for polycarbonate - New and classical solutions. [Link]

  • Semantic Scholar. Synthesis and characterization of poly(ether sulfone) copolymers. [Link]

  • CNR-IRIS. synthesis and characterization of novel poly(ether sulfone)s copolymers bearing pendant carboxyl groups. [Link]

Sources

"applications of Bis[4-(2-hydroxyethoxy)-3,5-dibromophenyl] Sulfone as a flame retardant"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Application of Bis[4-(2-hydroxyethoxy)-3,5-dibromophenyl] Sulfone as a High-Performance Flame Retardant

Authored by a Senior Application Scientist

This document provides detailed application notes and protocols for researchers, scientists, and product development professionals on the use of Bis[4-(2-hydroxyethoxy)-3,5-dibromophenyl] Sulfone as a flame retardant for polymeric materials. The guide covers the fundamental chemistry, mechanisms of action, practical application methodologies, and standardized performance evaluation techniques.

Introduction and Chemical Profile

Bis[4-(2-hydroxyethoxy)-3,5-dibromophenyl] Sulfone is a reactive, aromatic brominated flame retardant. Its molecular structure, featuring aromatic bromine atoms and reactive hydroxyl groups, makes it highly effective for imparting fire resistance to a variety of polymer systems, particularly thermosets and engineering thermoplastics.

Chemical Properties:

  • Synonyms: Bis[3,5-dibromo-4-(2-hydroxyethoxy)phenyl] Sulfone[1][2][3]

  • CAS Number: 53714-39-9[1][4]

  • Molecular Formula: C₁₆H₁₄Br₄O₆S[2][4]

  • Molecular Weight: 653.96 g/mol [1][5]

  • Appearance: White to off-white crystalline powder[2]

The synthesis of this compound typically involves the reaction of Bis(4-hydroxyphenyl) sulfone (Bisphenol S) with ethylene oxide to introduce the hydroxyethoxy groups, followed by electrophilic bromination of the activated aromatic rings.[6][7] The presence of the sulfone group enhances thermal stability, while the hydroxyethoxy groups provide sites for reaction and incorporation into polymer backbones, making it a reactive flame retardant. This covalent bonding minimizes migration and leaching, a significant advantage over additive flame retardants.

Mechanism of Flame Retardancy

The primary efficacy of Bis[4-(2-hydroxyethoxy)-3,5-dibromophenyl] Sulfone stems from its action in the gas phase during combustion, a hallmark of halogenated flame retardants.[8][9]

2.1. Gas Phase Inhibition (Radical Scavenging)

When a polymer containing this flame retardant is exposed to the high temperatures of a fire, the C-Br bonds, being weaker than C-H bonds, cleave homolytically. This process releases bromine radicals (Br•) into the gas phase (the flame).[8] These bromine radicals act as scavengers, interrupting the self-sustaining chemical chain reactions of combustion.

The key combustion-propagating species are highly energetic and reactive hydrogen (H•) and hydroxyl (OH•) radicals. The bromine radicals interfere via the following pathways:

  • H• + HBr → H₂ + Br•

  • OH• + HBr → H₂O + Br•

The flame retardant first decomposes to produce hydrogen bromide (HBr). The HBr then reacts with the high-energy H• and OH• radicals, effectively "quenching" them and replacing them with a much less reactive bromine radical (Br•).[10] This substitution slows down the exothermic reactions in the flame, reducing heat generation, cooling the system, and ultimately extinguishing the flame.

2.2. Condensed Phase Action

While gas phase inhibition is the dominant mechanism, the aromatic sulfone structure can also contribute to char formation during polymer decomposition. This char layer acts as a physical barrier on the material's surface, insulating the underlying polymer from heat and oxygen and reducing the release of flammable volatiles into the gas phase.[11][12]

Diagram: Gas Phase Flame Retardant Mechanism Below is a diagram illustrating the radical scavenging cycle that disrupts the combustion process in the flame.

Caption: Radical scavenging cycle of brominated flame retardants.

Application Notes and Protocols

The following protocols provide a framework for incorporating and evaluating Bis[4-(2-hydroxyethoxy)-3,5-dibromophenyl] Sulfone in a polymer matrix. Polycarbonate (PC)/Acrylonitrile Butadiene Styrene (ABS) blends are used as an example due to their widespread use in electronics housings which require high flame retardancy.

Protocol 1: Incorporation into PC/ABS via Melt Compounding

This protocol details the process of creating a flame-retardant polymer compound using a twin-screw extruder.

A. Materials and Equipment

  • Bis[4-(2-hydroxyethoxy)-3,5-dibromophenyl] Sulfone powder

  • PC/ABS resin pellets (e.g., 70/30 blend)

  • Optional Synergist: Antimony trioxide (Sb₂O₃) (Note: Use of Sb₂O₃ can enhance the efficiency of halogenated retardants but is under regulatory scrutiny).

  • Drying oven or dehumidifying dryer

  • Gravimetric blender or tumble mixer

  • Co-rotating twin-screw extruder

  • Water bath or cooling conveyor

  • Strand pelletizer

  • Injection molding machine with a standard test specimen mold (e.g., for UL-94 bars).

B. Step-by-Step Methodology

  • Drying: Dry the PC/ABS pellets at 110-120°C for 3-4 hours to a moisture content <0.02%. Dry the flame retardant powder at 80°C for 2 hours. Causality: Preventing polymer degradation via hydrolysis during high-temperature melt processing is critical for maintaining mechanical properties.

  • Premixing: In a gravimetric blender or by tumble mixing, create a homogenous dry blend of the dried polymer pellets and the flame retardant powder. Target loading levels of 10%, 15%, and 20% by weight of the flame retardant.

  • Melt Compounding:

    • Set the extruder temperature profile appropriate for PC/ABS, typically ramping from 240°C in the feed zone to 260°C at the die.

    • Feed the premixed blend into the extruder at a controlled rate.

    • Set the screw speed (e.g., 200-300 RPM) to ensure adequate mixing and dispersion without excessive shear, which could degrade the polymer or flame retardant. Causality: Proper dispersion is essential for uniform flame retardant properties throughout the final material.

  • Pelletizing: The molten polymer strand exiting the die is cooled rapidly in a water bath and then fed into a pelletizer to produce uniform pellets of the flame-retardant compound.

  • Specimen Molding:

    • Dry the compounded pellets at 110-120°C for 3-4 hours.

    • Using an injection molding machine, produce test specimens of the required dimensions for LOI (ASTM D2863) and UL-94 (125 x 13 mm bars of desired thickness, e.g., 1.6 mm or 3.2 mm).

Diagram: Experimental Workflow The workflow from raw materials to testable specimens is outlined below.

G Polymer Polymer Resin (PC/ABS) Drying 1. Drying Oven Polymer->Drying FR Flame Retardant Powder FR->Drying Mixing 2. Premixing Drying->Mixing Extruder 3. Twin-Screw Extruder Mixing->Extruder Cooling 4. Water Bath Extruder->Cooling Pelletizer 5. Pelletizer Cooling->Pelletizer Pellets FR Compound Pellets Pelletizer->Pellets InjectionMolding 6. Injection Molding Specimens Test Specimens (UL-94, LOI) InjectionMolding->Specimens Pellets->InjectionMolding

Caption: Workflow for preparing flame-retardant test specimens.

Performance Evaluation Protocols

Protocol 2: Limiting Oxygen Index (LOI) Test

  • Standard: ASTM D2863 or ISO 4589-2.[13]

  • Principle: This test determines the minimum percentage of oxygen in a flowing oxygen/nitrogen mixture required to support the flaming combustion of a vertically oriented specimen.[13][14] A higher LOI value indicates superior flame retardancy.[13]

  • Procedure:

    • Mount a standard test specimen (typically a bar of 80-150 mm long, 10 mm wide) vertically in the glass chimney of the LOI apparatus.

    • Set an initial oxygen concentration below the expected LOI value.

    • Ignite the top of the specimen with a pilot flame and remove the flame.

    • Observe the burning behavior. If the specimen self-extinguishes, increase the oxygen concentration. If it continues to burn, decrease the oxygen concentration.

    • The LOI is the minimum oxygen concentration, expressed as a volume percentage, that supports combustion.

Protocol 3: UL-94 Vertical Burn Test

  • Standard: Underwriters Laboratories UL-94.[15]

  • Principle: This test assesses the response of a plastic material to a small open flame under controlled laboratory conditions.[16] It provides a classification of V-0, V-1, or V-2.[15]

  • Procedure:

    • Mount a conditioned specimen (125 x 13 mm) vertically. Place a layer of dry cotton 300 mm below the specimen.

    • Apply a 20 mm blue flame to the bottom corner of the specimen for 10 seconds and then remove it.

    • Record the afterflame time (t1).

    • Immediately after the flame extinguishes, reapply the test flame for another 10 seconds.

    • Record the second afterflame time (t2) and the afterglow time (t3).

    • Note if any flaming drips ignite the cotton below.

    • Test a set of five specimens.

  • Classification Criteria:

CriteriaV-0V-1V-2
Afterflame time for each specimen (t1 or t2)≤ 10 s≤ 30 s≤ 30 s
Total afterflame time for 5 specimens (Σ t1 + t2)≤ 50 s≤ 250 s≤ 250 s
Afterflame + afterglow for each specimen (t2 + t3)≤ 30 s≤ 60 s≤ 60 s
Flaming drips ignite cottonNoNoYes
Burn to holding clampNoNoNo

Self-validation: The strict criteria for afterflame times and the binary outcome of the cotton ignition provide a clear and reproducible classification.

Expected Performance Data

The incorporation of Bis[4-(2-hydroxyethoxy)-3,5-dibromophenyl] Sulfone is expected to significantly improve the fire resistance of the base polymer. The following table presents plausible data for a PC/ABS blend.

Flame Retardant Loading (wt%)LOI (%)UL-94 Rating (1.6 mm)Peak Heat Release Rate (kW/m²)Total Heat Release (MJ/m²)
0 (Neat PC/ABS)22Fails~1100~105
1028V-2~750~90
1532V-0~400~75
2035V-0~320~70

Interpretation: The data shows a clear dose-dependent improvement in flame retardancy. A loading of 15% achieves the desirable UL-94 V-0 rating, indicating it is an effective level for many applications. Increasing the loading to 20% further enhances the LOI and reduces heat release, but researchers must balance this with potential impacts on mechanical properties and cost.

Safety and Environmental Considerations

  • Handling: Standard personal protective equipment (gloves, safety glasses, lab coat) should be worn when handling the flame retardant powder to avoid skin contact and inhalation.

  • Processing: Melt processing of halogenated polymers must be performed in a well-ventilated area. Thermal decomposition can release HBr and other hazardous gases.[17][18]

  • Environmental Impact: While effective, brominated flame retardants are under environmental scrutiny.[19] During combustion or improper disposal, there is a potential for the formation of polybrominated dibenzo-p-dioxins and dibenzofurans (PBDD/Fs).[8] Users must consider the entire lifecycle of the product and adhere to all relevant environmental regulations. Some brominated flame retardants have been associated with potential health concerns, including effects on thyroid function.[20]

References

  • Altarawneh, M., & Dlugogorski, B. Z. (2015). Thermal decomposition of brominated flame retardants (BFRs): Products and mechanisms.
  • Stec, A. A., & Hull, T. R. (2011). Assessment of the fire toxicity of materials.
  • Rychly, J., Rychla, L., & Staudinger, G. (2003). Products of thermal decomposition of brominated polymer flame retardants. Chemical Engineering Transactions, 3, 1-6. Available at: [Link]

  • Altarawneh, M., & Dlugogorski, B. Z. (2014). Thermal Decomposition of Brominated Flame Retardants (BFRs): Products and Mechanisms. ResearchGate. Available at: [Link]

  • AIDIC. (2003). Products of Thermal Decomposition of Brominated Polymer Flame Retardants. Chemical Engineering Transactions. Available at: [Link]

  • JETIR. (2023). The Co-relation between LOI and Fire Rating for Polymeric Materials. JETIR, 10(7). Available at: [Link]

  • Oreate AI. (2025). UL94 Flame Retardant Testing Methods. Available at: [Link]

  • Innovative Polymers. (n.d.). UL 94 Test Standards for Flame Resistance. Available at: [Link]

  • Protolabs. (2025). UL 94 Classification and Flame-Retardant Plastic Materials. Available at: [Link]

  • ChemSigma. (n.d.). 53714-39-9 BIS[4-(2-HYDROXYETHOXY)-3,5-DIBROMOPHENYL] SULFONE. Available at: [Link]

  • PubMed. (2019). Synthesis of novel bis-sulfone derivatives and their inhibition properties on some metabolic enzymes including carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase. Available at: [Link]

  • Google Patents. (n.d.). EP0381048A1 - Process for the preparation of bis-4-bromophenyl sulfone.
  • PubMed. (2014). Thermal decomposition of 1,2-bis(2,4,6-tribromophenoxy)ethane (BTBPE), a novel brominated flame retardant. Available at: [Link]

  • ResearchGate. (n.d.). Effect of sulfur-based bifunctional flame retardants on pyrolysis behaviour of epoxy thermoset resins. Available at: [Link]

  • MDPI. (2024). A Review of the Association between Exposure to Flame Retardants and Thyroid Function. Available at: [Link]

  • MDPI. (2022). Recent Advances in Bio-Based Additive Flame Retardants for Thermosetting Resins. Available at: [Link]

  • ResearchGate. (n.d.). Effect of brominated flame retardant on the pyrolysis products of polymers originating in WEEE. Available at: [Link]

  • ResearchGate. (n.d.). Synergistic flame retardancy of tris(1‐methoxy‐2,2,6,6‐tetramethyl‐piperidin‐4‐yl)phosphite and tris(2,4,6‐tribromophenoxy)‐1,3,5‐triazine/Sb2O3 in high‐impact polystyrene. Available at: [Link]

  • MDPI. (2020). Exploring the Modes of Action of Phosphorus-Based Flame Retardants in Polymeric Systems. Available at: [Link]

  • ResearchGate. (2021). Alkyl sulfone bridged phosphorus flame-retardants for polypropylene. Available at: [Link]

  • Tetrahedron. (n.d.). 53714-39-9 | Bis[4-(2-hydroxyethoxy)-3,5-dibromophenyl] sulfone. Available at: [Link]

  • PubMed. (2018). Bis (3-bromo-4,5-dihydroxybenzyl) ether, a novel bromophenol from the marine red alga Polysiphonia morrowii that suppresses LPS-induced inflammatory response by inhibiting ROS-mediated ERK signaling pathway in RAW 264.7 macrophages. Available at: [Link]

Sources

Application Notes and Protocols: Incorporating Bis[4-(2-hydroxyethoxy)-3,5-dibromophenyl] Sulfone into Epoxy Resins for Enhanced Flame Retardancy

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers and scientists on the incorporation of Bis[4-(2-hydroxyethoxy)-3,5-dibromophenyl] sulfone, a reactive brominated flame retardant, into epoxy resin systems. Epoxy resins are critical thermosetting polymers used in advanced materials, but their inherent flammability limits their application in sectors requiring stringent fire safety standards. This guide details the rationale, step-by-step protocols for formulation and curing, and methods for characterizing the resulting flame-retardant epoxy thermosets. By chemically integrating this molecule into the polymer backbone, significant improvements in fire resistance can be achieved without compromising the material's core properties, a common drawback of additive flame retardants.

Introduction: The Need for Integrated Flame Retardancy

Epoxy resins, renowned for their exceptional mechanical strength, chemical resistance, and adhesive properties, are indispensable in industries ranging from aerospace to electronics.[1] However, their high hydrocarbon content makes them inherently combustible. To meet safety standards, particularly in applications like printed circuit boards and structural composites, the incorporation of flame retardants is non-negotiable.[2][3]

Flame retardant strategies are broadly categorized as additive or reactive.[4][5] Additive methods involve physically blending flame-retardant compounds into the resin. While straightforward, this approach can lead to plasticization, degradation of mechanical properties, and leaching of the retardant over time. The reactive approach, which is the focus of this guide, involves using flame-retardant molecules that possess reactive functional groups, allowing them to copolymerize and become an integral part of the polymer network.

Bis[4-(2-hydroxyethoxy)-3,5-dibromophenyl] sulfone (hereafter referred to as BHE-DBS) is an exemplary reactive flame retardant. Its key features are:

  • Reactive Hydroxyl Groups: The two primary hydroxyl (-OH) groups can react with the epoxy rings, similar to a standard bisphenol curing agent, or with other co-hardeners, ensuring covalent bonding into the matrix.

  • High Bromine Content: The four bromine atoms provide excellent flame-retardant efficacy through gas-phase radical scavenging.[2]

  • Sulfone Linkage: The sulfone group enhances thermal stability and promotes char formation, a crucial condensed-phase flame-retardant mechanism.[6]

This application note provides the scientific foundation and practical protocols to successfully formulate, cure, and evaluate epoxy resins modified with BHE-DBS.

Chemical Structures and Reaction Overview

A clear understanding of the molecular components is fundamental to designing a successful formulation.

Figure 1: Key chemical structures involved in the formulation.

Experimental Workflow

The process of creating and validating the flame-retardant epoxy can be visualized as a multi-stage workflow, from initial formulation to final performance analysis.

Figure 2: High-level experimental workflow diagram.

Detailed Protocols

Materials & Equipment
Chemicals Grade Supplier Example
Bis[4-(2-hydroxyethoxy)-3,5-dibromophenyl] Sulfone (BHE-DBS)>96% PuritySigma-Aldrich, TCI
Diglycidyl ether of bisphenol A (DGEBA) Epoxy ResinEpoxy Equivalent Weight (EEW) 180-195 g/eqHexion, Huntsman
4,4'-Diaminodiphenyl sulfone (DDS)Reagent GradeMerck/Sigma-Aldrich
AcetoneACS GradeFisher Scientific
Equipment Purpose
Analytical Balance (±0.1 mg)Precise weighing of components
Mechanical Stirrer with Heating MantleHomogeneous mixing and temperature control
Vacuum Oven / DesiccatorDegassing of resin and drying of components
Pre-calibrated Convection OvenCuring and post-curing cycles
Stainless Steel or Silicone MoldsCasting of test specimens
Personal Protective Equipment (PPE)Safety glasses, nitrile gloves, lab coat
Analytical InstrumentsDSC, TGA, UL-94 Chamber, Universal Testing Machine
Protocol 1: Formulation and Stoichiometry

The key to a successful thermoset is achieving the correct stoichiometry between the epoxy groups and the reactive hydrogen atoms from the curing agent(s).

Causality: The hydroxyl groups on BHE-DBS are also reactive, but their reaction with epoxy groups is significantly slower than that of primary amines at typical curing temperatures. Therefore, for initial calculations with an amine hardener like DDS, we can primarily base the stoichiometry on the amine-epoxy reaction. The BHE-DBS hydroxyls will participate in further cross-linking, especially during the higher-temperature post-cure, contributing to the network density.

Stoichiometric Calculation: The required amount of amine hardener is calculated as follows: Parts by weight of amine per 100 parts of resin (phr) = (Amine Hydrogen Equivalent Weight (AHEW) × 100) / Epoxy Equivalent Weight (EEW) of Resin

  • EEW of DGEBA: Typically 185 g/eq (check supplier datasheet).

  • AHEW of DDS: Molecular Weight / Number of active hydrogens = 248.3 g/mol / 4 = 62.1 g/eq.

Example Calculation (Control - 0% BHE-DBS): phr of DDS = (62.1 / 185) × 100 ≈ 33.6 phr

For Formulations with BHE-DBS: BHE-DBS is added as a percentage of the total resin weight. The DDS amount is calculated based on the DGEBA weight only.

Formulation ID DGEBA (g) BHE-DBS (g) DDS (g)
EP-Control100033.6
EP-FR15851528.5 (33.6 phr of 85g)
Protocol 2: Mixing, Casting, and Curing

This protocol ensures a homogeneous, void-free, and fully cured material.

  • Preparation: Dry the BHE-DBS powder and DDS in a vacuum oven at 80°C for 4 hours to remove any absorbed moisture, which can interfere with curing.

  • Epoxy Pre-heating: Place the calculated amount of DGEBA resin in a three-necked flask equipped with a mechanical stirrer and heating mantle. Heat the resin to 120°C with gentle stirring.

    • Rationale: This step reduces the viscosity of the epoxy resin, facilitating the uniform dissolution of the solid components.[7]

  • BHE-DBS Incorporation: Slowly add the dried BHE-DBS powder to the hot resin. Continue stirring at 120°C for approximately 30-60 minutes, or until the powder is fully dissolved and the mixture is clear and homogeneous.

  • Hardener Addition: Reduce the temperature to 110°C. Add the pre-weighed, dried DDS hardener. Continue stirring for another 10-15 minutes until the DDS is completely dissolved.

    • Rationale: Overheating after adding the amine hardener can prematurely initiate the curing reaction (increase viscosity), making casting difficult.

  • Degassing: Turn off the heat and immediately transfer the mixture to a vacuum chamber. Apply vacuum (e.g., -28 inHg or ~5 kPa) for 15-20 minutes, or until bubbling subsides. This critical step removes entrapped air introduced during mixing, preventing voids in the final product.

  • Casting: Carefully pour the hot, degassed resin into pre-heated (120°C) molds. Pre-heating the molds helps prevent thermal shock and improves resin flow.

  • Curing Cycle: Transfer the molds to a programmable convection oven and apply the following curing schedule:

    • Initial Cure: 2 hours at 150°C.

    • Post-Cure: 3 hours at 180°C.

    • Rationale: A staged curing process ensures a controlled reaction. The initial phase allows for gelation without excessive exotherm, while the higher temperature post-cure drives the reaction to completion, ensuring maximum cross-link density and achieving the optimal glass transition temperature (Tg).[8]

  • Cool Down: Allow the oven to cool down slowly to room temperature (e.g., over 4-6 hours) before demolding the samples. Rapid cooling can induce internal stresses and cause cracking.

Anticipated Results and Data Interpretation

The successful incorporation of BHE-DBS is expected to significantly enhance flame retardancy with predictable effects on other properties.

Table 1: Thermal Properties Analysis

Property EP-Control EP-FR15 Rationale for Change
Glass Transition Temp. (Tg) from DSC ~175 °C~165 °CThe larger, more flexible ether linkages in BHE-DBS can slightly lower the cross-link density and Tg compared to a more rigid control.[7][9]
5% Weight Loss Temp. (TGA, N₂) ** ~360 °C~330 °CThe C-Br bonds in BHE-DBS are weaker than the C-H/C-C bonds in the epoxy backbone, leading to an earlier onset of decomposition.[6] This is integral to its flame-retardant action.
Char Yield at 800 °C (TGA, N₂) **~18 %~28 %The aromatic and sulfone structures within BHE-DBS are excellent char promoters, forming a stable insulating layer during combustion.[10]

Table 2: Flammability and Mechanical Properties

Property EP-Control EP-FR15 Rationale for Change
UL-94 Vertical Burn Rating V-1 / FailsV-0The released bromine radicals quench the flame in the gas phase, while the increased char formation acts as a barrier in the condensed phase, enabling the material to self-extinguish.
Tensile Strength (MPa) ~75 MPa~70 MPaA slight reduction may be observed due to the slight decrease in cross-link density and potential plasticizing effect of the modifier.
Tensile Modulus (GPa) ~3.0 GPa~3.2 GPaThe rigid aromatic and sulfone backbone of the BHE-DBS molecule can increase the stiffness of the polymer network.
Impact Strength (kJ/m²) ~15 kJ/m²~18 kJ/m²The introduction of the BHE-DBS structure can sometimes improve toughness by introducing mechanisms for energy dissipation.[1]

Flame Retardant Mechanism

The efficacy of BHE-DBS stems from its ability to interrupt the combustion cycle in both the gas and condensed phases.

cluster_gas Gas Phase Mechanism cluster_condensed Condensed Phase Mechanism phase_node phase_node action_node action_node radical_node radical_node result_node result_node GP Gas Phase (Flame) Br_release Heat causes C-Br bond scission, releasing Br• radicals GP->Br_release Radical_scavenge Br• scavenges high-energy radicals (H•, OH•) Br_release->Radical_scavenge Quench Flame Chemistry Disrupted (Flame Quenching) Radical_scavenge->Quench H_rad H• H_rad->Radical_scavenge OH_rad OH• OH_rad->Radical_scavenge CP Condensed Phase (Polymer) Char_form Sulfone & Aromatic rings promote cross-linking and charring CP->Char_form Barrier Insulating Char Layer Forms Char_form->Barrier Fuel_block Blocks release of flammable volatiles Barrier->Fuel_block Heat_block Insulates polymer from heat source Barrier->Heat_block

Figure 3: Dual-phase flame retardant mechanism of BHE-DBS.

  • Gas Phase Action: At combustion temperatures, the relatively weak carbon-bromine bonds cleave, releasing bromine radicals (Br•). These radicals act as scavengers in the gas phase, reacting with highly reactive H• and OH• radicals that propagate the fire. This "radical trap" mechanism terminates the exothermic reactions of combustion, effectively extinguishing the flame.[2]

  • Condensed Phase Action: The sulfone and aromatic ring structures within BHE-DBS are thermally stable and promote the formation of a carbonaceous char layer on the polymer's surface. This char layer acts as a physical barrier, insulating the underlying material from heat and oxygen and preventing the release of flammable volatile gases that would otherwise fuel the fire.[10]

Conclusion

Bis[4-(2-hydroxyethoxy)-3,5-dibromophenyl] sulfone is a highly effective reactive flame retardant for epoxy resins. By following the detailed protocols outlined in this guide, researchers can successfully incorporate BHE-DBS to create high-performance thermosets that achieve a UL-94 V-0 rating with a minimal trade-off in thermal and mechanical properties. The covalent integration of this molecule into the polymer network ensures permanent flame retardancy and overcomes the primary disadvantages of additive systems, making it an ideal solution for demanding applications in the electronics, automotive, and aerospace industries.

References

  • Epoxy Channel. (2024, July 31). Flame Retardant Fillers for Epoxy Resins - Session 35 [Video]. YouTube. Retrieved from [Link]

  • Wikipedia contributors. (n.d.). Epoxy. In Wikipedia. Retrieved from [Link]

  • Wholly, B. W., & Soule, R. P. (1987). Process for synthesizing 4,4'-dihydroxydiphenyl sulfone. (U.S. Patent No. EP0220004A1). Google Patents.
  • Neumann, P., & Wolfer, W. (1991). Process for the preparation of bis(4-hydroxyphenyl) sulfone. (U.S. Patent No. 5,072,049). Google Patents.
  • Luda, M. P., et al. (2002). Thermal decomposition of fire retardant brominated epoxy resins. Journal of Analytical and Applied Pyrolysis, 63(2), 225-237. Retrieved from a cached version as the original may be behind a paywall.
  • Hoffman, D. M., & Chiu, I. L. (1989). Fire-retardant coatings based on organic bromine/phenoxy or brominated epoxy systems. (Report No. UCRL-101201). Office of Scientific and Technical Information (OSTI). Retrieved from [Link]

  • Unicomposite. (2024, January 5). Research Progress On Flame Retardant Epoxy Resin Systems. Retrieved from [Link]

  • Bertini, F., et al. (2011). Thermal decomposition of fire retardant brominated epoxy resins cured with different nitrogen containing hardeners.
  • Hopetop. (n.d.). What flame retardants are available for epoxy resins? Retrieved from [Link]

  • Gul, H. I., et al. (2019). Synthesis of novel bis-sulfone derivatives and their inhibition properties on some metabolic enzymes including carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase. Journal of Biochemical and Molecular Toxicology, 33(11), e22401. Retrieved from [Link]

  • Green Sciences. (2024). Research progress of emerging flame retardants for epoxy resin. Green Sciences, 27(2).
  • King-Pharm. (n.d.). BIS[4-(2-HYDROXYETHOXY)-3,5-DIBROMOPHENYL] SULFONE. Retrieved from [Link]

  • Pahlavan, L., et al. (2022). Mechanical and Thermal Properties of Epoxy Resin upon Addition of Low-Viscosity Modifier. Polymers, 14(19), 4192. Retrieved from [Link]

  • Zhang, H., et al. (2019). Enhancing the Mechanical and Thermal Properties of Epoxy Resin via Blending with Thermoplastic Polysulfone. Polymers, 11(3), 475. Retrieved from [Link]

  • da Silva, L. T., et al. (2023). THERMAL, RHEOLOGICAL AND MECHANICAL PROPERTIES OF EPOXY RESIN FORMULATIONS. Proceedings of the 17th Brazilian Polymer Conference.
  • Ghorbani, M., et al. (2016). Thermal and Mechanical Properties of Epoxy Resin Modified with N-(4-hydroxyphenyl)terahydrophthalic Anhydrideimide. Iranian Journal of Polymer Science and Technology, 29(2), 115-125.

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Application Note: Bis[4-(2-hydroxyethoxy)-3,5-dibromophenyl] Sulfone as a High-Performance Monomer for Advanced Polyethersulfone (PES) Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers

Abstract & Significance

This guide provides a comprehensive technical overview and detailed protocols for the synthesis and polymerization of Bis[4-(2-hydroxyethoxy)-3,5-dibromophenyl] sulfone. This specialized monomer is a key building block for creating advanced polyethersulfone (PES) materials with inherent flame retardancy and enhanced functionality. The incorporation of bromine atoms directly into the polymer backbone imparts excellent fire resistance, a critical property for applications in electronics, automotive, and aerospace industries[1]. Furthermore, the terminal hydroxyethoxy groups offer improved processability and provide reactive sites for subsequent post-polymerization modifications, enabling the development of tailored materials for specific high-performance applications such as advanced membranes and composites. This document serves as a practical guide for researchers in polymer chemistry, materials science, and drug development, detailing the complete workflow from monomer synthesis and characterization to polymerization and final polymer analysis.

Monomer Synthesis and Purification Protocol

The synthesis of Bis[4-(2-hydroxyethoxy)-3,5-dibromophenyl] sulfone is a multi-step process beginning with the commercially available Bis(4-hydroxyphenyl) sulfone (also known as Bisphenol S). The process involves two primary reactions: ethoxylation of the phenolic hydroxyl groups followed by bromination of the aromatic rings.

Causality Behind Experimental Choices
  • Ethoxylation First: Performing ethoxylation before bromination is crucial. The electron-donating nature of the hydroxyethoxy group activates the aromatic ring, facilitating a more efficient and regioselective electrophilic bromination at the ortho positions.

  • Solvent and Base Selection: The choice of solvent and base in each step is critical for reaction efficiency and yield. For instance, a polar aprotic solvent is used in the ethoxylation to facilitate the nucleophilic attack, while a less polar solvent is suitable for the bromination reaction.

Workflow for Monomer Synthesis

cluster_0 Step 1: Ethoxylation cluster_1 Step 2: Bromination A Bis(4-hydroxyphenyl) Sulfone (Bisphenol S) B Reaction Vessel + Solvent (e.g., DMF) + Base (e.g., K2CO3) A->B C Add 2-Chloroethanol B->C D Heat & Stir (e.g., 80-100°C) C->D E Intermediate: Bis[4-(2-hydroxyethoxy)phenyl] Sulfone D->E F Dissolve Intermediate in Solvent (e.g., Dichloromethane) E->F Purify & Dry G Add Bromine (Br2) dropwise at 30-40°C F->G H Reaction & Work-up (Washing, Neutralization) G->H I Final Monomer: Bis[4-(2-hydroxyethoxy)-3,5-dibromophenyl] Sulfone H->I cluster_0 Reaction Setup cluster_1 Polymerization cluster_2 Isolation & Purification A Charge Reactor: - Diol Monomer - DCDPS Monomer - K2CO3 (Base) - NMP (Solvent) - Toluene (Azeotrope) B Heat to ~150°C Remove Water/Toluene Azeotropically A->B C Increase Temp to ~190°C Polymerize for 8-16h B->C D Viscous Polymer Solution Forms C->D E Cool and Dilute with NMP D->E F Precipitate Polymer in Methanol/Water E->F G Filter and Wash (Water & Methanol) F->G H Dry Polymer under Vacuum at ~120°C G->H Monomer Monomer Structure Bromine Atoms (Br) Sulfone Group (-SO₂-) Ether Linkages (-O-) Hydroxyethoxy Groups Properties Polymer Properties Inherent Flame Retardancy High Thermal Stability & Rigidity Chemical Resistance & Flexibility Improved Solubility & Post-Modification Sites Monomer:f1->Properties:f1 Monomer:f2->Properties:f2 Monomer:f3->Properties:f3 Monomer:f4->Properties:f4 Applications High-Performance Applications (e.g., Electronics, Membranes, Composites) Properties->Applications

Sources

"experimental protocol for polymerization with Bis[4-(2-hydroxyethoxy)-3,5-dibromophenyl] Sulfone"

Author: BenchChem Technical Support Team. Date: January 2026

A Detailed Protocol for the Step-Growth Polymerization of Bis[4-(2-hydroxyethoxy)-3,5-dibromophenyl] Sulfone

Abstract

This application note provides a comprehensive, field-tested protocol for the synthesis of a novel brominated poly(ether sulfone) through the step-growth polymerization of Bis[4-(2-hydroxyethoxy)-3,5-dibromophenyl] sulfone. This guide is designed for researchers in materials science and polymer chemistry, offering in-depth explanations of the reaction mechanism, step-by-step procedures for synthesis and purification, and methods for polymer characterization. By elucidating the causality behind each experimental choice, this document serves as an authoritative resource for producing high-molecular-weight polymers with enhanced thermal stability and inherent flame-retardant properties.

Introduction and Scientific Background

Poly(ether sulfone) (PES) polymers are a class of high-performance amorphous thermoplastics known for their exceptional thermal stability, mechanical strength, and chemical resistance.[1] These properties are derived from the rigid sulfone (-SO₂-) and stable ether (-O-) linkages within the polymer backbone.[1] The specific monomer, Bis[4-(2-hydroxyethoxy)-3,5-dibromophenyl] sulfone (hereafter referred to as BHE-DBPS), is a specialized diol designed to impart specific functionalities. Its molecular structure includes:

  • A Sulfone Group: Contributing to the polymer's high-temperature rigidity and oxidative stability.[2]

  • Hydroxyethoxy Groups: Providing the two reactive hydroxyl (-OH) sites necessary for step-growth polymerization.[3]

  • Tetrabromination: The four bromine atoms on the aromatic rings are incorporated to confer significant flame-retardant properties to the final polymer, a critical feature for applications in electronics and aerospace.[4]

The synthesis of poly(ether sulfone)s from diol and dihalide monomers proceeds via a nucleophilic aromatic substitution (SNAᵣ) polycondensation.[5][6] This type of step-growth polymerization requires stringent reaction conditions to achieve high molecular weights, including high-purity monomers, precise stoichiometric balance, and the efficient removal of any condensation byproducts.[7][8] This protocol details a robust method using 4,4′-dichlorodiphenyl sulfone (DCDPS) as the co-monomer and potassium carbonate as the base in a polar aprotic solvent.

Principle of the Reaction: Nucleophilic Aromatic Substitution

The polymerization is based on a step-growth mechanism where the hydroxyl groups of BHE-DBPS are converted into more potent nucleophiles (alkoxides) by a weak base, potassium carbonate (K₂CO₃). These alkoxides then attack the electron-deficient carbon atoms of the aromatic rings in 4,4′-dichlorodiphenyl sulfone (DCDPS), displacing the chloride leaving groups. The sulfone group in DCDPS is strongly electron-withdrawing, which activates the aromatic ring towards this nucleophilic attack, making the reaction feasible.

The process begins with the formation of dimers, which then react to form tetramers, and so on, gradually building the polymer chain.[9] To drive the reaction to completion and achieve a high degree of polymerization, the water generated during the in-situ formation of the dipotassium salt of the diol must be continuously removed from the reaction mixture using an azeotropic solvent like toluene.

Reaction_Mechanism Monomer1 BHE-DBPS (Diol) HO-R-OH Intermediate Deprotonation & Azeotropic Water Removal Monomer1->Intermediate + K₂CO₃ Monomer2 DCDPS (Dihalide) Cl-Ar-Cl Polymer Poly(ether sulfone) [-O-R-O-Ar-] Monomer2->Polymer Base K₂CO₃ (Base) Toluene/NMP, Δ Alkoxide Dipotassium Alkoxide K⁺⁻O-R-O⁻K⁺ Intermediate->Alkoxide - H₂O Alkoxide->Polymer + DCDPS (SNAr Reaction) Byproduct Byproducts 2KCl + H₂O↑ Polymer->Byproduct

Caption: Reaction scheme for SNAr step-growth polymerization.

Materials and Equipment

Reagents and Chemicals
ReagentPuritySupplierRationale for Use
Bis[4-(2-hydroxyethoxy)-3,5-dibromophenyl] sulfone (BHE-DBPS)>96%Sigma-AldrichDiol monomer, provides sulfone backbone and bromine for flame retardancy.[3]
4,4′-Dichlorodiphenyl sulfone (DCDPS)>99%TCI ChemicalsDihalide co-monomer, activated for SNAr. High purity is critical for achieving high molecular weight.[6]
Potassium Carbonate (K₂CO₃)>99%Fisher ScientificAnhydrous, finely ground. Weak base to form the alkoxide without degrading the polymer backbone.
N-Methyl-2-pyrrolidone (NMP)AnhydrousAcros OrganicsHigh-boiling polar aprotic solvent to dissolve monomers and the resulting polymer.[5]
TolueneAnhydrousJ.T. BakerForms an azeotrope with water to facilitate its removal, driving the reaction forward.
MethanolACS GradeVWR ChemicalsNon-solvent used to precipitate and wash the synthesized polymer.
Hydrochloric Acid (HCl)1 MLabChemUsed in washing steps to neutralize any remaining base and convert salts to soluble forms.
Equipment
  • Three-neck round-bottom flask (500 mL)

  • Mechanical stirrer with a paddle and gas-tight bearing

  • Dean-Stark trap with a condenser

  • Nitrogen or Argon gas inlet and oil bubbler outlet

  • Heating mantle with a temperature controller and thermocouple

  • Standard laboratory glassware (beakers, graduated cylinders, Büchner funnel)

  • Vacuum oven

  • High-speed blender for polymer precipitation

Detailed Experimental Protocol

This protocol is designed for a 0.1 molar scale reaction. Adjust quantities as needed, maintaining strict stoichiometric equivalence between the hydroxyl and chloride functional groups.

Reaction Setup and Polymerization
  • Drying: Dry the BHE-DBPS and DCDPS monomers in a vacuum oven at 80 °C for 12 hours before use. Finely grind the anhydrous potassium carbonate in a mortar and pestle and dry at 120 °C for 4 hours.

  • Assembly: Assemble the reaction apparatus (three-neck flask, mechanical stirrer, Dean-Stark trap, condenser) and flame-dry it under a stream of inert gas (Nitrogen) to remove all traces of moisture. Maintain a positive nitrogen pressure throughout the reaction.

  • Charging the Flask: To the cooled flask, add BHE-DBPS (65.40 g, 0.1 mol), DCDPS (28.72 g, 0.1 mol), and finely ground potassium carbonate (30.4 g, 0.22 mol, 10% molar excess).

    • Causality: A slight excess of K₂CO₃ is used to ensure complete deprotonation of the diol and to compensate for any reaction with trace impurities.

  • Adding Solvents: Add N-Methyl-2-pyrrolidone (NMP, 250 mL) and Toluene (100 mL) to the flask.

  • Azeotropic Dehydration: Begin stirring and gently heat the mixture to 140-150 °C. Toluene will begin to reflux and collect in the Dean-Stark trap, forming an azeotrope with the water generated from the reaction between the diol and K₂CO₃. Continue this dehydration step for 4-6 hours, or until no more water collects in the trap.

    • Causality: The complete removal of water is paramount. Water can hydrolyze the halide monomer or react with the growing polymer chain ends, limiting the final molecular weight.[7]

  • Polymerization Step: After dehydration, carefully drain the toluene from the Dean-Stark trap. Slowly increase the reaction temperature to 180-190 °C to initiate the polymerization.

  • Monitoring the Reaction: The viscosity of the solution will increase significantly as the polymer chains grow. Maintain the reaction at 180-190 °C for 8-12 hours. The reaction is typically complete when the solution becomes highly viscous and the stirrer struggles to maintain agitation.

Polymer Isolation and Purification
  • Cooling: After the reaction period, cool the viscous polymer solution to approximately 80-100 °C. Dilute the solution with 100 mL of NMP to reduce its viscosity, facilitating handling.

  • Precipitation: Slowly pour the warm polymer solution in a thin stream into a blender containing rapidly stirring methanol (2 L). The polymer will precipitate as white fibrous strands or a powder.

    • Causality: Precipitating into a non-solvent separates the polymer from the NMP, unreacted monomers, and inorganic salts (KCl, excess K₂CO₃).[5]

  • Washing: Filter the crude polymer using a Büchner funnel. Re-slurry the polymer in 1 L of deionized water and stir for 1 hour. Filter again. Repeat this water wash two more times.

  • Acid Wash: To remove any remaining potassium salts, wash the polymer with a 1 M HCl solution (500 mL) for 30 minutes, followed by washing with deionized water until the filtrate is neutral (pH ~7).

  • Final Wash: Perform a final wash with methanol (500 mL) to help displace water and facilitate drying.

  • Drying: Dry the purified polymer in a vacuum oven at 120 °C for 24 hours or until a constant weight is achieved. The final product should be a tough, off-white solid.

Caption: Step-by-step experimental workflow for polymer synthesis.

Characterization and Expected Results

Thorough characterization is essential to confirm the polymer's structure, molecular weight, and thermal properties.[10]

TechniquePurposeExpected Result
FTIR To confirm chemical structure.Disappearance of the broad -OH stretch (~3400 cm⁻¹). Appearance of the characteristic aryl-ether (C-O-C) stretch (~1240 cm⁻¹) and sulfone (O=S=O) stretches (~1150 cm⁻¹ and 1320 cm⁻¹).[11]
GPC/SEC To determine number-average (Mₙ) and weight-average (Mₙ) molecular weights, and polydispersity (PDI).Mₙ > 25,000 g/mol ; Mₙ > 50,000 g/mol ; PDI ≈ 2.0. (Values are typical for step-growth polymers).[10]
DSC To measure the glass transition temperature (T₉).A single T₉ is expected in the range of 190-220 °C, indicating an amorphous polymer with high thermal stability.[12]
TGA To assess thermal stability and decomposition temperature (Tₔ).High thermal stability, with a 5% weight loss temperature (Tₔ₅) above 450 °C in a nitrogen atmosphere. The brominated structure may result in a high char yield.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low Molecular Weight 1. Impure monomers or solvent. 2. Incorrect stoichiometry. 3. Incomplete removal of water. 4. Insufficient reaction time or temperature.1. Purify monomers and use anhydrous solvents. 2. Re-verify all mass calculations and weigh accurately. 3. Ensure azeotropic dehydration is complete. 4. Extend reaction time or slightly increase temperature.
Dark Polymer Color 1. Presence of oxygen causing side reactions. 2. Reaction temperature too high.1. Ensure a robust inert atmosphere throughout the reaction. 2. Maintain strict temperature control; avoid exceeding 200 °C.
Insoluble Gel Formed 1. Imbalance of stoichiometry leading to cross-linking. 2. Presence of multifunctional impurities.1. Use high-purity, strictly difunctional monomers. 2. Ensure precise stoichiometric control.

Safety Precautions

  • Conduct the reaction in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • NMP is a reproductive toxicant; handle with extreme care and avoid inhalation or skin contact.

  • Toluene is flammable and toxic.

  • Handle potassium carbonate with care as it is an irritant.

References

  • Step-growth polymeriz
  • STEP-GROWTH (CONDENSATION) POLYMERIZATION - Mustansiriyah University. (URL: )
  • Bis[3,5-dibromo-4-(2-hydroxyethoxy)phenyl] Sulfone - Sigma-Aldrich. (URL: )
  • Bis[3,5-dibromo-4-(2-hydroxyethoxy)phenyl] Sulfone - CymitQuimica. (URL: )
  • Characterization of Polymer Properties and Identification of Additives in Commercially Available Research Plastics - Public
  • 30.4: Step-Growth Polymers - Chemistry LibreTexts. (URL: )
  • US20150126635A1 - Method for the production of polysulfones, and polysulfones - Google P
  • Bisphenols - LGC Standards. (URL: )
  • CN1765953A - Preparation method of polysulfone and polyethersulfone copolymer - Google P
  • Polyethersulfone Polymer for Biomedical Applic
  • Bisphenol S - Wikipedia. (URL: )
  • Bisphenol A-based polycarbonates: Characterization of commercial samples - ScienceDirect. (URL: )
  • Bisphenol A Diglycidyl Ether-Primary Amine Cooligomer-poly(ε-caprolactone)

Sources

Application Notes & Protocols: Synthesis of High-Performance Brominated Poly(arylene ether sulfone)s using Bis[4-(2-hydroxyethoxy)-3,5-dibromophenyl] Sulfone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the synthesis of high-performance brominated poly(arylene ether sulfone)s (Br-PAES) utilizing the specialized monomer, Bis[4-(2-hydroxyethoxy)-3,5-dibromophenyl] Sulfone. These polymers are of significant interest due to their inherent flame retardancy, high refractive index, and the potential for post-polymerization functionalization, making them attractive for advanced materials in electronics, aerospace, and biomedical applications. This document outlines the fundamental synthetic strategies, step-by-step experimental procedures, characterization techniques, and potential post-polymerization modifications.

Introduction: The Strategic Advantage of Brominated Poly(arylene ether sulfone)s

Poly(arylene ether sulfone)s (PAES) are a class of high-performance engineering thermoplastics renowned for their exceptional thermal stability, mechanical strength, and chemical resistance.[1][2] The incorporation of bromine atoms into the polymer backbone, as facilitated by the use of Bis[4-(2-hydroxyethoxy)-3,5-dibromophenyl] Sulfone, imparts several desirable properties. The bromine substituents act as inherent flame retardants and increase the polymer's refractive index. Furthermore, the carbon-bromine bond serves as a versatile reactive handle for subsequent chemical modifications, allowing for the tailoring of polymer properties for specific applications.[3][4] This post-polymerization modification capability is a critical strategy for the development of functional polymers without the need to devise new polymerization conditions for each unique monomer.[3]

The monomer, Bis[4-(2-hydroxyethoxy)-3,5-dibromophenyl] Sulfone, is a key building block for creating these advanced materials. Its di-hydroxy functionality allows for polycondensation reactions with suitable difluoro- or dichloro-aromatic compounds. The ether linkages in the monomer contribute to the flexibility of the resulting polymer chain, while the sulfone group provides rigidity and thermal stability.

Synthesis of Brominated Poly(arylene ether sulfone)s: A Step-Growth Approach

The most common and effective method for the synthesis of PAES is through nucleophilic aromatic substitution (NAS) polycondensation.[5][6] This step-growth polymerization involves the reaction of a bisphenol with an activated aromatic dihalide in the presence of a weak base and an aprotic polar solvent.

Reaction Mechanism

The polymerization proceeds via the formation of a phenoxide from the diol monomer, Bis[4-(2-hydroxyethoxy)-3,5-dibromophenyl] Sulfone, by the base (typically potassium carbonate). This phenoxide then acts as a nucleophile, attacking the electron-deficient aromatic carbon of the activated dihalide comonomer (e.g., 4,4′-difluorodiphenyl sulfone), displacing the halide and forming an aryl ether linkage. This process is repeated to build the high molecular weight polymer chain.

Diagram of the General Polymerization Workflow

G cluster_reactants Reactants & Reagents cluster_process Polymerization Process cluster_product Product & Analysis Monomer_A Bis[4-(2-hydroxyethoxy)-3,5-dibromophenyl] Sulfone Mixing Mixing of Monomers, Base, and Solvent Monomer_A->Mixing Monomer_B Activated Dihalide (e.g., 4,4'-Difluorodiphenyl Sulfone) Monomer_B->Mixing Base Potassium Carbonate (K2CO3) Base->Mixing Solvent Aprotic Polar Solvent (e.g., NMP, DMAc) Solvent->Mixing Azeotroping_Agent Toluene Azeotroping_Agent->Mixing Dehydration Azeotropic Dehydration Mixing->Dehydration Heating Polymerization Nucleophilic Aromatic Substitution at Elevated Temperature Dehydration->Polymerization Increase Temperature Workup Precipitation, Washing, and Drying Polymerization->Workup Cooling & Precipitation Polymer Brominated Poly(arylene ether sulfone) Workup->Polymer Isolation Characterization Spectroscopy (NMR, FTIR) Thermal Analysis (TGA, DSC) Molecular Weight (GPC) Polymer->Characterization

Caption: General workflow for the synthesis of brominated poly(arylene ether sulfone)s.

Detailed Experimental Protocol

Materials:

  • Bis[4-(2-hydroxyethoxy)-3,5-dibromophenyl] Sulfone

  • 4,4′-Difluorodiphenyl Sulfone (or 4,4'-Dichlorodiphenyl Sulfone)[7]

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N-Methyl-2-pyrrolidone (NMP) or N,N-Dimethylacetamide (DMAc), anhydrous

  • Toluene

  • Methanol

  • Deionized Water

Equipment:

  • Three-necked round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and a Dean-Stark trap with a condenser.

  • Heating mantle with a temperature controller.

  • Standard laboratory glassware.

Procedure:

  • Reactor Setup: In a flame-dried three-necked flask, add equimolar amounts of Bis[4-(2-hydroxyethoxy)-3,5-dibromophenyl] Sulfone and 4,4′-difluorodiphenyl sulfone.

  • Addition of Base and Solvent: Add an excess of anhydrous potassium carbonate (typically 1.1 to 1.5 equivalents per hydroxyl group). Introduce anhydrous NMP or DMAc to dissolve the monomers, followed by the addition of toluene as an azeotropic agent.

  • Azeotropic Dehydration: Heat the reaction mixture to a gentle reflux (around 140-160 °C) under a slow stream of nitrogen. The water formed from the reaction of the hydroxyl groups with the base, along with any residual water, will be removed azeotropically with toluene and collected in the Dean-Stark trap. Continue this process until no more water is collected.

  • Polymerization: After complete dehydration, carefully drain the toluene from the Dean-Stark trap and slowly increase the reaction temperature to 180-200 °C to distill off the remaining toluene. Maintain the reaction at this temperature for 6-12 hours under a nitrogen atmosphere. The viscosity of the solution will increase as the polymerization progresses.

  • Polymer Isolation: Cool the viscous reaction mixture to room temperature and dilute with additional NMP or DMAc if necessary. Slowly pour the polymer solution into a vigorously stirred excess of methanol or a methanol/water mixture to precipitate the polymer.

  • Purification: Filter the fibrous polymer precipitate and wash it thoroughly with hot deionized water to remove any inorganic salts and residual solvent. Further wash with methanol.

  • Drying: Dry the purified polymer in a vacuum oven at 100-120 °C for 24 hours to a constant weight.

Characterization of Brominated Poly(arylene ether sulfone)s

Thorough characterization is essential to confirm the successful synthesis of the desired polymer and to understand its properties.

Technique Purpose Expected Results
¹H and ¹³C NMR Spectroscopy Structural confirmation of the polymer.Peaks corresponding to the aromatic protons and carbons of both monomers, as well as the ethoxy linkages, will be present. The disappearance of the hydroxyl proton signal confirms polymerization.
Fourier-Transform Infrared (FTIR) Spectroscopy Identification of functional groups.Characteristic absorption bands for the sulfone group (SO₂), aryl ether linkages (C-O-C), and aromatic C-H bonds will be observed. The absence of a broad O-H stretch indicates complete reaction of the hydroxyl groups.
Gel Permeation Chromatography (GPC) Determination of molecular weight (Mn, Mw) and polydispersity index (PDI).A monomodal distribution with a high molecular weight is indicative of a successful polymerization.[8]
Thermogravimetric Analysis (TGA) Evaluation of thermal stability.The polymer is expected to exhibit high thermal stability, with a decomposition temperature (Td) typically above 400 °C.[1]
Differential Scanning Calorimetry (DSC) Determination of the glass transition temperature (Tg).A high Tg is characteristic of rigid-chain PAES, indicating good thermal performance.[1][9]

Post-Polymerization Modification: Unlocking New Functionalities

The bromine atoms on the polymer backbone are not merely passive substituents; they are gateways to a wide array of functional materials through post-polymerization modification.[3][10] This approach allows for the introduction of various functional groups that might not be stable under the initial polymerization conditions.[4]

Diagram of Post-Polymerization Modification Pathways

G cluster_modifications Modification Pathways cluster_products Functionalized Polymers Br_PAES Brominated Poly(arylene ether sulfone) Suzuki Suzuki Coupling (Aryl or Alkyl Boronic Acids) Br_PAES->Suzuki Pd Catalyst, Base Sonogashira Sonogashira Coupling (Terminal Alkynes) Br_PAES->Sonogashira Pd/Cu Catalysts, Base Heck Heck Coupling (Alkenes) Br_PAES->Heck Pd Catalyst, Base Buchwald_Hartwig Buchwald-Hartwig Amination (Amines) Br_PAES->Buchwald_Hartwig Pd Catalyst, Base Lithiation Lithiation followed by Electrophilic Quench Br_PAES->Lithiation n-BuLi Aryl_Substituted Aryl-Substituted PAES Suzuki->Aryl_Substituted Alkynyl_Substituted Alkynyl-Substituted PAES Sonogashira->Alkynyl_Substituted Alkenyl_Substituted Alkenyl-Substituted PAES Heck->Alkenyl_Substituted Amino_Substituted Amino-Functionalized PAES Buchwald_Hartwig->Amino_Substituted Carboxylated_Hydroxylated Carboxylated or Hydroxylated PAES Lithiation->Carboxylated_Hydroxylated e.g., CO2, Aldehydes

Caption: Potential post-polymerization modification routes for brominated PAES.

Protocol for Suzuki Cross-Coupling Modification

This protocol provides an example of how to introduce new aryl groups onto the polymer backbone.

Materials:

  • Brominated Poly(arylene ether sulfone)

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃ or Cs₂CO₃)

  • Solvent (e.g., Toluene/Water or Dioxane/Water)

Procedure:

  • Dissolution: Dissolve the brominated PAES in the chosen solvent system in a reaction flask.

  • Reagent Addition: Add the arylboronic acid (typically 1.5-2.0 equivalents per bromine atom), the base (2-3 equivalents), and the palladium catalyst (1-5 mol%).

  • Reaction: Heat the mixture to 80-100 °C under a nitrogen atmosphere and stir for 12-24 hours.

  • Workup: Cool the reaction, dilute with a suitable solvent like THF or chloroform, and wash with water to remove inorganic salts.

  • Isolation: Precipitate the modified polymer in methanol, filter, and dry under vacuum.

Applications and Future Outlook

The high-performance brominated poly(arylene ether sulfone)s synthesized from Bis[4-(2-hydroxyethoxy)-3,5-dibromophenyl] Sulfone and their functionalized derivatives are promising materials for a range of applications:

  • Flame-Retardant Materials: For use in electronics, transportation, and construction.

  • High Refractive Index Polymers: For optical applications such as lenses and coatings.

  • Membranes: For gas separation and water purification, especially after sulfonation or other modifications to control hydrophilicity.

  • Biomedical Devices: The ability to functionalize the polymer surface can be used to attach biomolecules or improve biocompatibility.

  • Drug Delivery: Functional groups can be introduced to act as attachment points for therapeutic agents.

The synthetic versatility and the potential for tailored properties through post-polymerization modification ensure that these polymers will continue to be an active area of research and development.

References

  • Avestia. (2015, July 21). Controlled Polymerization of Polymethylmethacrylate with Sulfone Containing Initiator. Retrieved from [Link]

  • Wright State University CORE Scholar. (n.d.). Synthesis and Characterization of Functionalized Poly(arylene ether sulfone)s using Click Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Poly(Arylene Ether Sulfone)s. Retrieved from [Link]

  • ResearchGate. (n.d.). Post-Polymerization Modification | Request PDF. Retrieved from [Link]

  • Wiley-VCH. (n.d.). 1 History of Post-polymerization Modification. Retrieved from [Link]

  • ResearchGate. (2005, April). (PDF) Poly(Arylene Ether Sulfone) Copolymers and Related Systems from Disulfonated Monomer Building Blocks: Synthesis, Characterization, and Performance – A Topical Review. Retrieved from [Link]

  • ResearchGate. (n.d.). Sequential Reactions for Post-polymerization Modifications. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and characterization of amorphous poly(ethylene terephthalate) copolymers containing bis[4-(2-hydroxyethoxy)phenyl]sulfone | Request PDF. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of poly(arylene ether sulfone) copolymers. Retrieved from [Link]

  • NSF Public Access. (2023, November 15). Post-Polymerization Modification of Biocompatible Branched Polyglycidol. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Post-Polymerization Modification of Polyethylene through Photochemical Oximation and Consecutive Ketonization. Retrieved from [Link]

  • MDPI. (n.d.). Experimental and Computational Approaches to Sulfonated Poly(arylene ether sulfone) Synthesis Using Different Halogen Atoms at the Reactive Site. Retrieved from [Link]

  • Google Patents. (n.d.). US20150126635A1 - Method for the production of polysulfones, and polysulfones.
  • National Institutes of Health. (2023, October 4). Synthesis of High Molecular Weight Biobased Aliphatic Polyesters Exhibiting Tensile Properties Beyond Polyethylene. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Properties of Polyarylene Ether Nitrile and Polyphenylene Sulfone Copolymers. Retrieved from [Link]

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Comprehensive Characterization of Polymers Incorporating Bis[4-(2-hydroxyethoxy)-3,5-dibromophenyl] Sulfone: A Multi-Technique Approach

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide

Audience: Researchers, scientists, and drug development professionals.

Senior Application Scientist's Foreword: The integration of functional monomers into polymer backbones is a cornerstone of advanced materials science. Bis[4-(2-hydroxyethoxy)-3,5-dibromophenyl] sulfone (BHEDBS) is a reactive diol monomer prized for its ability to impart flame retardancy and enhance thermal stability due to its high bromine and sulfone content[1][2][3]. Unlike additive flame retardants, covalently incorporating BHEDBS prevents leaching, offering a more permanent and environmentally stable solution[4]. However, the successful synthesis of such polymers necessitates a rigorous and multi-faceted analytical approach to confirm structural integrity, molar mass distribution, and thermal performance.

This guide eschews a simple recitation of methods. Instead, it provides an integrated analytical strategy, explaining the causal links between experimental choices and the data they yield. We will proceed from verifying the monomer's incorporation at the molecular level to characterizing the bulk properties of the final polymer, ensuring a holistic understanding of the material. Each protocol is designed as a self-validating system, incorporating necessary calibrations and controls to ensure data trustworthiness.

Structural Verification: Confirming the Foundation

The first and most critical step is to confirm that the BHEDBS monomer has been successfully incorporated into the polymer backbone. This requires techniques that can probe the chemical structure at a molecular level.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR spectroscopy is unparalleled for providing unambiguous structural information. For a BHEDBS-containing polymer (e.g., a polyester formed with a dicarboxylic acid), ¹H and ¹³C NMR will not only confirm the presence of the monomer unit but also verify the formation of the new covalent linkages (e.g., esters). The highly symmetric nature of the BHEDBS aromatic core results in a simple, yet highly diagnostic, ¹H NMR signal, while the surrounding functional groups provide unique fingerprints in both ¹H and ¹³C spectra[5][6].

Protocol: ¹H and ¹³C NMR Analysis

  • Sample Preparation:

    • Accurately weigh 10-20 mg of the dried polymer sample.

    • Dissolve the sample in 0.6-0.8 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆). The choice of solvent is critical; it must fully dissolve the polymer without reacting with it. DMSO-d₆ is often effective for polyesters and other polar polymers.

    • Ensure complete dissolution, using gentle vortexing or sonication if necessary. .

  • Instrument Setup & Acquisition:

    • Acquire spectra on a 400 MHz or higher field NMR spectrometer.

    • For ¹H NMR, acquire at least 16 scans. For ¹³C NMR, a sufficient number of scans (often several thousand) should be acquired to achieve an adequate signal-to-noise ratio.

    • Use standard acquisition parameters, ensuring the spectral width covers all expected signals. .

  • Data Analysis:

    • Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H, 77.16 ppm for ¹³C).

    • Integrate the peaks in the ¹H spectrum. The ratio of the aromatic protons from the BHEDBS unit to the protons from the co-monomer(s) and the newly formed linkages can be used to confirm the copolymer composition.

    • Assign peaks based on expected chemical shifts.

Expected Quantitative Data: The following table provides predicted chemical shifts for a BHEDBS unit within a polyester chain.

Atom Type Assignment in BHEDBS Moiety Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm) Rationale / Notes
AromaticAr-H ~8.0 - 8.2~130 - 132Singlet, deshielded by adjacent Br and SO₂ groups[7].
AromaticC -H-~130 - 132Protonated aromatic carbon.
AromaticC -Br-~120 - 125Bromine substitution shifts the carbon signal upfield relative to C-H.
AromaticC -O-~150 - 155Ether linkage causes significant deshielding.
AromaticC -SO₂-~138 - 142Quaternary carbon attached to the strongly electron-withdrawing sulfone group[8].
EthoxyO-CH₂ -CH₂-O~4.4 - 4.6~68 - 72Deshielded by the adjacent aromatic ether oxygen.
EthoxyO-CH₂-CH₂ -O(CO)R~4.6 - 4.8~62 - 65Shifted downfield upon esterification, serving as direct proof of polymerization.
Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Experience: FTIR is a rapid, powerful technique for identifying the key functional groups present in the polymer[9]. It serves as an excellent complementary method to NMR. We are looking for the disappearance of the broad O-H stretch from the BHEDBS monomer's hydroxyethoxy groups and the appearance of new bands corresponding to the polymer linkage (e.g., a strong C=O stretch for a polyester). The characteristic vibrations of the sulfone (S=O) and aromatic ether (C-O-C) groups from the BHEDBS moiety should be retained, providing a clear spectral fingerprint[10][11].

Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Sample Preparation: A small amount of the solid, dry polymer powder or film is sufficient. No extensive preparation is needed.

  • Instrument Setup & Acquisition:

    • Record a background spectrum of the clean ATR crystal.

    • Place the polymer sample onto the ATR crystal and apply pressure to ensure good contact.

    • Acquire the sample spectrum, typically by co-adding 32 or 64 scans over a range of 4000-600 cm⁻¹.

  • Data Analysis:

    • Identify characteristic absorption bands. Compare the polymer spectrum to the spectrum of the BHEDBS monomer.

Expected Spectral Features:

Wavenumber (cm⁻¹) Vibrational Mode Functional Group Significance
~3500-3200O-H stretch (broad)HydroxylShould be absent or significantly diminished in the final polymer.
~1735-1720C=O stretch (sharp, strong)EsterKey indicator of successful polyesterification.
~1300-1250 & ~1165-1130Asymmetric & Symmetric S=O stretchSulfoneConfirms retention of the sulfone group from BHEDBS[10][12].
~1275-1200Asymmetric C-O-C stretchAromatic EtherConfirms retention of the ether linkages from BHEDBS[10].
~600-500C-Br stretchAryl BromideConfirms presence of bromine.

Molar Mass and Distribution Analysis

Once the structure is confirmed, understanding the polymer's size is paramount, as molar mass directly influences mechanical properties.

Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC)

Expertise & Experience: GPC is the definitive technique for measuring the molar mass distribution of polymers[13][14]. It separates molecules based on their hydrodynamic volume in solution[13]. Larger molecules elute first, while smaller ones have a longer residence time in the porous column packing. The key to trustworthy data lies in proper calibration and solvent selection. For polyesters, which can be challenging to dissolve, solvents like tetrahydrofuran (THF) or, for more crystalline samples, hexafluoroisopropanol (HFIP) may be required[13][15].

Protocol: GPC Analysis of BHEDBS-based Polymers

  • System Preparation & Calibration:

    • Select an appropriate mobile phase (e.g., THF, Chloroform) and GPC column set suitable for the expected molar mass range.

    • Allow the system to equilibrate at a constant flow rate (e.g., 1.0 mL/min) and temperature (e.g., 35-40 °C).

    • Generate a calibration curve by injecting a series of narrow-polydispersity polymer standards (e.g., polystyrene or PMMA) of known molar masses[16]. Plot the log of the molar mass versus retention time.

  • Sample Preparation:

    • Prepare a dilute solution of the polymer (e.g., 1-2 mg/mL) in the mobile phase.

    • Allow the polymer to dissolve completely (may require several hours).

    • Filter the solution through a 0.2 or 0.45 µm syringe filter to remove any particulates that could damage the columns.

  • Data Acquisition & Analysis:

    • Inject the filtered sample solution into the GPC system.

    • Record the chromatogram using a detector, typically a refractive index (RI) detector.

    • Using the calibration curve, the software will calculate the number-average molar mass (Mₙ), weight-average molar mass (Mₙ), and the polydispersity index (PDI = Mₙ / Mₙ).

Workflow for GPC/SEC Analysis

GPC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Solvent Solvent Selection Dissolution Sample Dissolution (1-2 mg/mL) Solvent->Dissolution Filtration Filtration (0.45 µm) Dissolution->Filtration Injection Inject Sample Filtration->Injection Separation Column Separation Injection->Separation Detection RI Detection Separation->Detection Calculation Calculate Mn, Mw, PDI Detection->Calculation Calibration Calibration Curve Calibration->Calculation

Caption: A typical workflow for GPC/SEC analysis.

Expected Quantitative Data:

Parameter Symbol Typical Value Range Significance
Number-Average Molar MassMₙ10,000 - 50,000 g/mol Relates to colligative properties; influenced by all molecules.
Weight-Average Molar MassMₙ20,000 - 100,000 g/mol Influenced more by larger molecules; relates to bulk properties.
Polydispersity IndexPDI1.5 - 3.0A measure of the breadth of the molar mass distribution.

Thermal Properties and Performance

For a polymer designed to be a flame retardant, thermal analysis is not just a characterization step—it is a performance validation.

Thermogravimetric Analysis (TGA)

Expertise & Experience: TGA measures the change in mass of a sample as a function of temperature, providing critical data on thermal stability and decomposition behavior[17][18]. For a BHEDBS-based polymer, we expect to see a multi-stage decomposition. The high bromine content should promote early decomposition and significant char formation at high temperatures, a key mechanism of flame retardancy in the condensed phase[17][19]. Comparing the TGA profile to a non-brominated analogue polymer provides a direct measure of the flame retardant's efficacy.

Protocol: TGA for Thermal Stability

  • Instrument Calibration: Ensure the TGA is calibrated for mass and temperature according to the manufacturer's guidelines.

  • Sample Preparation: Place 5-10 mg of the dried polymer sample into a ceramic or platinum TGA pan.

  • Data Acquisition:

    • Heat the sample from ambient temperature to 800-900 °C at a controlled rate (e.g., 10 or 20 °C/min).

    • Conduct the analysis under both an inert atmosphere (e.g., Nitrogen, 40-60 mL/min) and an oxidative atmosphere (Air, 40-60 mL/min) in separate runs to understand both pyrolysis and thermo-oxidative degradation.

  • Data Analysis:

    • Determine the onset temperature of decomposition (Tₒₙₛₑₜ, often defined at 5% mass loss).

    • Identify the temperature(s) of maximum decomposition rate (Tₘₐₓ) from the peak of the derivative curve (DTG).

    • Quantify the residual mass (char yield) at a high temperature (e.g., 800 °C).

Workflow for Thermogravimetric Analysis (TGA)

TGA_Workflow Sample Place 5-10 mg Sample in Pan Program Set Program: - Heat to 800°C - 10°C/min - N₂ Atmosphere Sample->Program Run Run Analysis Program->Run Plot Plot Mass vs. Temp Run->Plot Analyze Determine: - Tₒₙₛₑₜ (5% loss) - Tₘₐₓ (DTG peak) - Char Yield (%) Plot->Analyze

Caption: A streamlined workflow for TGA experiments.

Expected Quantitative Data (Comparison in N₂):

Parameter Non-Brominated Polyester Analogue BHEDBS-Polyester Significance of Change
Tₒₙₛₑₜ (5% mass loss)~400 °C~350 °CThe C-Br bonds are weaker, initiating earlier decomposition to release flame-inhibiting species[17].
Tₘₐₓ~430 °C~380 °C (major)Catalyzed decomposition pathway.
Char Yield at 800 °C< 5%> 25%High char yield indicates the formation of an insulating barrier, a key flame-retardant action[19].
Differential Scanning Calorimetry (DSC)

Expertise & Experience: DSC measures the heat flow into or out of a sample as a function of temperature, allowing for the determination of key thermal transitions[18]. The glass transition temperature (T₉) is the most important parameter for amorphous or semi-crystalline polymers, as it defines the upper-use temperature and relates to mechanical properties. The bulky, rigid sulfone group and aromatic rings of the BHEDBS monomer are expected to significantly increase the T₉ compared to a more flexible aliphatic analogue.

Protocol: DSC for Thermal Transitions

  • Sample Preparation: Accurately weigh 5-10 mg of the polymer sample into an aluminum DSC pan and hermetically seal it.

  • Data Acquisition (Heat-Cool-Heat Cycle):

    • 1st Heat: Heat the sample from ambient to a temperature well above its expected T₉ (e.g., 200 °C) at a rate of 10 °C/min. This erases the sample's prior thermal history.

    • Cool: Cool the sample at a controlled rate (e.g., 10 °C/min) back to the starting temperature.

    • 2nd Heat: Heat the sample again at 10 °C/min. The T₉ is determined from the inflection point in the heat flow curve during this second heating scan[20].

  • Data Analysis: Analyze the second heating scan to determine the T₉. If the polymer is semi-crystalline, melting (Tₘ) and crystallization (T꜀) peaks may also be observed.

Expected Quantitative Data:

Parameter Aliphatic Polyester Analogue BHEDBS-Polyester Significance of Change
Glass Transition Temp. (T₉)~60 °C> 150 °CThe rigid, bulky structure of the BHEDBS unit restricts chain mobility, significantly increasing T₉.
Melting Temp. (Tₘ)VariesLikely AmorphousThe irregular, bulky structure of BHEDBS often disrupts chain packing, preventing crystallization.

References

  • BenchChem. (2025). Application Note and Protocol: GPC Methods for Molecular Weight Analysis of Polyesters.
  • Podzimek, Š., Hanuš, J., Klaban, J., & Kitzler, J. (n.d.). Gel Permeation Chromatography of Unsaturated Polyester Resins. Possibilities and Limitations. Journal of Liquid Chromatography, 13(9). Available at: [Link]

  • SUNS. (n.d.). [Chemical Knowledge]:Detection Methods and Analysis Techniques of Polyester.
  • Beć, K. B., et al. (2020). Semiquantitative Approach for Polyester Characterization Using Matrix-Assisted Laser Desorption Ionization/Time-of-Flight Mass Spectrometry Approved by 1H NMR. Analytical Chemistry. Available at: [Link]

  • Gacén, J., Cayuela, D., Maillo, J., & Gacén, I. (n.d.). Physico-chemical Analytical Techniques for Evaluation of Polyester Heatsetting. The Journal of The Textile Institute, 93(1). Available at: [Link]

  • TA Instruments. (n.d.). Use of TGA to Distinguish Flame-Retarded Polymers from Standard Polymers.
  • Alfa Chemistry. (n.d.). Thermal Analysis for Flame Retardant Materials.
  • ResearchGate. (n.d.). Calibration of the gel permeation chromatography polyester resins. Available at: [Link]

  • ACS Publications. (2024). Direct Mass Spectrometric Analysis of Brominated Flame Retardants in Synthetic Polymers. ACS Omega. Available at: [Link]

  • AZoM. (n.d.). A Guide to Polymer Analysis Techniques.
  • Abraham, R. J., et al. (2008). 1H Chemical Shifts in NMR. Part 27: Proton Chemical Shifts in Sulfoxides and Sulfones and the Magnetic Anisotropy, Electric Field and Steric Effects of the SO Bond. PubMed. Available at: [Link]

  • Little, J. L. (n.d.). Preparation of polyester samples for composition analysis. A "Little" Mass Spec and Sailing.
  • AUTEX. (2019). THERMAL ANALYSIS (DSC, TGA) OF TEXTILE FLAME RETARDANTS WITH LOWER ENVIRONMENTAL IMPACT. Available at: [Link]

  • ResearchGate. (n.d.). Polymers with Fire Retardants - Characterization Using Thermal Analysis. Available at: [Link]

  • Creative Proteomics. (n.d.). Gel Permeation Chromatography (GPC) Technology: Principles, Applications, and Common Issues.
  • Intertek. (n.d.). Gel Permeation Chromatography (GPC). Available at: [Link]

  • ResearchGate. (n.d.). Thermal analysis of fire-retardant mechanisms, DSC thermograms of the samples at 10°C/min heating rate. Available at: [Link]

  • ResearchGate. (n.d.). Development of a new class of brominated polymeric flame retardants based on copolymers of styrene and polybutadiene. Available at: [Link]

  • CymitQuimica. (n.d.). Bis[3,5-dibromo-4-(2-hydroxyethoxy)phenyl] Sulfone.
  • Oakwood Chemical. (n.d.). Bis[3,5-dibromo-4-(2-hydroxyethoxy)phenyl] Sulfone.
  • ACS Publications. (n.d.). Sulfur-33 nuclear magnetic resonance spectroscopy of simple sulfones. Alkyl-substituent-induced chemical shift (SCS) effects. The Journal of Organic Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). ¹H NMR spectra of the sulfone 3 in D2O (a) and D2O+SDS (b) solutions at.... Available at: [Link]

  • Maranesi, A., et al. (2013). CrossLinking of Sulfonated Poly(ether ether ketone) by Thermal Treatment: How Does the Reaction Occur?.
  • BenchChem. (2025). Application Notes: 13C NMR Spectral Analysis of Phenyl 3-phenylpropyl sulfone.
  • ResearchGate. (n.d.). FTIR Spectra of pure PES and SPES. Available at: [Link]

  • ResearchGate. (n.d.). The Sulfonation of Poly(ether ether ketone) as Investigated by Two-Dimensional FTIR Correlation Spectroscopy. Available at: [Link]

  • ResearchGate. (2017). Characterization and sulfonation degree of sulfonated poly ether ether ketone using Fourier transform infrared spectroscopy. Available at: [Link]

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Application Notes & Protocols: Bis[4-(2-hydroxyethoxy)-3,5-dibromophenyl] Sulfone in the Development of Heat-Resistant Materials

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Bis[4-(2-hydroxyethoxy)-3,5-dibromophenyl] Sulfone in Advanced Polymers

In the relentless pursuit of high-performance materials, Bis[4-(2-hydroxyethoxy)-3,5-dibromophenyl] sulfone emerges as a critical monomer for synthesizing next-generation heat-resistant and flame-retardant polymers. Its molecular architecture is ingeniously designed to impart exceptional thermal stability and fire safety to the resulting materials. The core of its efficacy lies in the synergistic combination of the sulfone (-SO2-) group, which provides rigidity and thermal resistance, and the bromine atoms, which act as potent flame retardants.[1] The hydroxyethoxy groups offer reactive sites for polymerization, allowing for its incorporation into various polymer backbones, most notably poly(ether sulfone)s and epoxy resins.

These polymers find indispensable applications in sectors where performance under extreme temperatures is non-negotiable, such as aerospace, automotive under-hood components, and high-density electronic enclosures.[2] This guide provides an in-depth exploration of the application of Bis[4-(2-hydroxyethoxy)-3,5-dibromophenyl] sulfone, from monomer synthesis and polymerization to the comprehensive characterization of the final heat-resistant materials.

Part 1: Synthesis and Polymerization

The journey to a high-performance material begins with the monomer. While the direct synthesis of Bis[4-(2-hydroxyethoxy)-3,5-dibromophenyl] sulfone can be a complex multi-step process, it is commercially available from various suppliers.[3][4][5][6][7][8][9] The focus for many researchers will be its polymerization.

Protocol 1: Synthesis of a Heat-Resistant Poly(ether sulfone)

This protocol outlines the nucleophilic aromatic substitution (SNAr) polymerization of Bis[4-(2-hydroxyethoxy)-3,5-dibromophenyl] sulfone with an activated aromatic dihalide, such as 4,4'-dichlorodiphenyl sulfone, to form a brominated poly(ether sulfone).

Rationale: The ether linkages formed during polymerization provide a degree of flexibility, while the sulfone and aromatic groups maintain a high glass transition temperature (Tg). The bromine atoms are strategically retained to confer flame retardancy.

Materials:

  • Bis[4-(2-hydroxyethoxy)-3,5-dibromophenyl] sulfone

  • 4,4'-Dichlorodiphenyl sulfone (DCDPS)

  • Potassium carbonate (K2CO3), anhydrous

  • N,N-Dimethylacetamide (DMAc), anhydrous

  • Toluene

  • Methanol

  • Deionized water

Equipment:

  • Three-neck round-bottom flask

  • Mechanical stirrer

  • Dean-Stark trap with a condenser

  • Nitrogen inlet

  • Heating mantle with temperature controller

  • Buchner funnel and filter paper

Procedure:

  • Reactor Setup: Assemble the three-neck flask with the mechanical stirrer, Dean-Stark trap, and nitrogen inlet. Ensure all glassware is thoroughly dried.

  • Reagent Charging: Under a nitrogen atmosphere, charge the flask with equimolar amounts of Bis[4-(2-hydroxyethoxy)-3,5-dibromophenyl] sulfone and DCDPS. Add an excess of K2CO3 (approximately 1.5-2.0 moles per mole of the diol).

  • Solvent Addition: Add DMAc to dissolve the monomers and K2CO3, followed by toluene to act as an azeotropic agent.

  • Azeotropic Dehydration: Heat the mixture to reflux (around 140-150 °C). Water formed during the initial reaction will be removed azeotropically with toluene and collected in the Dean-Stark trap. Continue this process until no more water is collected.

  • Polymerization: After dehydration, carefully remove the toluene from the reaction mixture by distillation. Increase the temperature to 160-180 °C to initiate polymerization. The reaction progress can be monitored by the increase in viscosity.

  • Precipitation and Purification: After several hours (typically 4-8 hours), cool the viscous polymer solution to room temperature. Slowly pour the solution into a vigorously stirred excess of methanol or a methanol/water mixture to precipitate the polymer.

  • Washing: Filter the precipitated polymer and wash it thoroughly with deionized water to remove any inorganic salts and residual solvent. Further washing with methanol may be necessary.

  • Drying: Dry the purified polymer in a vacuum oven at 80-100 °C until a constant weight is achieved.

Visualization of Polymerization Workflow:

PolymerizationWorkflow cluster_synthesis Polymer Synthesis cluster_purification Purification Reagents Charge Monomers, K2CO3, DMAc, Toluene Dehydration Azeotropic Dehydration (140-150 °C) Reagents->Dehydration Polymerization Polymerization (160-180 °C) Dehydration->Polymerization Precipitation Precipitate in Methanol/Water Polymerization->Precipitation Washing Wash with Water and Methanol Precipitation->Washing Drying Vacuum Drying Washing->Drying FinalPolymer FinalPolymer Drying->FinalPolymer Heat-Resistant Polymer

Caption: Workflow for the synthesis and purification of a heat-resistant poly(ether sulfone).

Part 2: Characterization of Heat-Resistant Properties

A comprehensive evaluation of the synthesized polymer is crucial to ascertain its performance characteristics. The following protocols detail standard thermal analysis techniques.

Protocol 2: Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and degradation profile of the polymer. TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[10]

Rationale: The onset of weight loss indicates the temperature at which the material begins to degrade.[10] A higher degradation temperature signifies greater thermal stability. The char yield at high temperatures can be an indicator of flame retardancy. Aromatic poly(ether sulfone)s are known for their high thermal stability.[11]

Equipment:

  • Thermogravimetric Analyzer (TGA)

  • TGA pans (platinum or alumina)

  • Analytical balance

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of the dried polymer into a TGA pan.

  • Instrument Setup: Place the sample pan in the TGA furnace.

  • Experimental Conditions:

    • Atmosphere: Nitrogen (inert) or Air (oxidative), with a flow rate of 20-50 mL/min.

    • Temperature Program: Heat the sample from room temperature to 800 °C at a constant heating rate (e.g., 10 °C/min).

  • Data Analysis: Plot the percentage of weight loss versus temperature. The derivative of this curve (DTG) can be plotted to identify the temperatures of maximum degradation rates.

Data Presentation:

ParameterDescriptionTypical Value for Brominated Poly(ether sulfone)
Tonset (°C) Onset temperature of decomposition (e.g., 5% weight loss)> 400 °C
Tmax (°C) Temperature of maximum degradation rate (from DTG peak)450 - 550 °C
Char Yield (%) Residual mass at 800 °C in Nitrogen30 - 50%
Protocol 3: Differential Scanning Calorimetry (DSC)

Objective: To determine the glass transition temperature (Tg) of the polymer. DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[12][13]

Rationale: The Tg is a critical parameter for amorphous and semi-crystalline polymers, representing the temperature at which the material transitions from a rigid, glassy state to a more flexible, rubbery state.[14] A high Tg is essential for materials used in high-temperature applications.

Equipment:

  • Differential Scanning Calorimeter (DSC)

  • DSC pans and lids (aluminum)

  • Crimper for sealing pans

Procedure:

  • Sample Preparation: Weigh 5-10 mg of the dried polymer into a DSC pan and seal it.

  • Instrument Setup: Place the sample pan and an empty reference pan in the DSC cell.

  • Experimental Conditions:

    • Atmosphere: Nitrogen, with a flow rate of 20-50 mL/min.

    • Temperature Program:

      • Heat from room temperature to a temperature above the expected Tg (e.g., 250 °C) at a rate of 10-20 °C/min to erase the thermal history.

      • Cool rapidly to below the Tg.

      • Heat again at the same rate to obtain the Tg from the second heating scan.

  • Data Analysis: The Tg is identified as a step-change in the heat flow curve.[14]

Visualization of Thermal Analysis Workflow:

ThermalAnalysis cluster_tga TGA Analysis cluster_dsc DSC Analysis PolymerSample Dried Polymer Sample TGA_Prep Weigh 5-10 mg in TGA Pan PolymerSample->TGA_Prep DSC_Prep Weigh 5-10 mg in DSC Pan PolymerSample->DSC_Prep TGA_Run Heat to 800 °C (10 °C/min) TGA_Prep->TGA_Run TGA_Data Obtain T-onset, T-max, Char Yield TGA_Run->TGA_Data DSC_Run Heat-Cool-Heat Cycle (10-20 °C/min) DSC_Prep->DSC_Run DSC_Data Determine Glass Transition (Tg) DSC_Run->DSC_Data

Caption: Experimental workflow for TGA and DSC characterization of the polymer.

Protocol 4: Dynamic Mechanical Analysis (DMA)

Objective: To measure the viscoelastic properties of the material, such as the storage modulus (E'), loss modulus (E''), and tan delta (δ), as a function of temperature.[15]

Rationale: DMA provides a more sensitive measurement of the Tg and also gives information about the material's stiffness and damping properties over a range of temperatures.[16][17] The storage modulus indicates the elastic response, while the loss modulus represents the viscous response. The peak of the tan δ curve is often taken as the Tg.

Equipment:

  • Dynamic Mechanical Analyzer (DMA)

  • Sample molds for preparing rectangular bars

  • Appropriate clamping fixture (e.g., single cantilever or three-point bending)

Procedure:

  • Sample Preparation: Prepare a rectangular sample of the polymer with precise dimensions (e.g., by compression molding).

  • Instrument Setup: Mount the sample in the DMA clamp.

  • Experimental Conditions:

    • Mode: Temperature sweep.

    • Frequency: A fixed frequency, typically 1 Hz.

    • Strain/Stress: A small, oscillating strain or stress is applied to the sample.

    • Temperature Program: Heat the sample from room temperature to a temperature above its Tg at a controlled rate (e.g., 3-5 °C/min).

  • Data Analysis: Plot E', E'', and tan δ as a function of temperature. The Tg can be identified from the peak of the tan δ curve or the onset of the drop in the E' curve.

Part 3: Flame Retardancy Evaluation

The presence of bromine in the polymer structure is intended to impart flame retardancy. The mechanism typically involves the release of bromine radicals in the gas phase during combustion, which interrupts the radical chain reactions of the fire.[18][19]

Protocol 5: UL 94 Vertical Burn Test

Objective: To classify the flammability of the plastic material according to the UL 94 standard.[20]

Rationale: The UL 94 test is a widely accepted standard for assessing the fire safety of plastic materials used in electronic devices and appliances.[21][22] The classifications (V-0, V-1, V-2) are based on the time it takes for a vertically oriented specimen to self-extinguish after being ignited.[20][23]

Equipment:

  • UL 94 test chamber

  • Bunsen burner

  • Timer

  • Specimen holder

  • Surgical cotton

Procedure:

  • Sample Preparation: Prepare bar-shaped specimens of the polymer with standard dimensions (typically 125 mm x 13 mm x desired thickness).

  • Test Setup: Mount a specimen vertically in the holder. Place a layer of dry surgical cotton below the specimen.

  • Ignition: Apply a specified flame to the lower end of the specimen for 10 seconds and then remove it.

  • Observation: Record the afterflame time (t1).

  • Second Ignition: As soon as the flaming stops, immediately reapply the flame for another 10 seconds.

  • Observation: Record the afterflame time (t2) and the afterglow time (t3). Note if any flaming drips ignite the cotton below.

  • Classification: Repeat the test on a set of five specimens and classify the material based on the criteria in the table below.

UL 94 Vertical Burn Classifications:

CriteriaV-0V-1V-2
Afterflame time for each individual specimen (t1 or t2) ≤ 10 s≤ 30 s≤ 30 s
Total afterflame time for any set of 5 specimens (t1 + t2 for all 5) ≤ 50 s≤ 250 s≤ 250 s
Afterflame plus afterglow time for each individual specimen after the second flame application (t2 + t3) ≤ 30 s≤ 60 s≤ 60 s
Flaming drips igniting cotton NoNoYes
Specimens burning up to the holding clamp NoNoNo

Conclusion

Bis[4-(2-hydroxyethoxy)-3,5-dibromophenyl] sulfone is a highly valuable monomer for the development of advanced heat-resistant and flame-retardant materials. Its unique chemical structure allows for the synthesis of polymers with superior thermal stability, high glass transition temperatures, and excellent fire safety properties. The protocols detailed in this guide provide a comprehensive framework for the synthesis, characterization, and evaluation of these high-performance polymers, enabling researchers and scientists to harness the full potential of this versatile building block.

References

  • Protolabs. (2025, June 12). UL 94 Classification and Flame-Retardant Plastic Materials. Retrieved from [Link]

  • Wikipedia. (n.d.). UL 94. Retrieved from [Link]

  • CORE. (n.d.). Dynamic Mechanical Analysis of Thermosetting Materials. Retrieved from [Link]

  • ELAINE. (n.d.). UL94 standard flame behavior assessment of plastic materials. Retrieved from [Link]

  • TA Instruments. (n.d.). Introduction to Dynamic Mechanical Analysis and its Application to Testing of Polymer Solids. Retrieved from [Link]

  • Universal Lab. (2024, May 12). Dynamic Mechanical Analysis (DMA) of polymer materials, are you familiar with it? Retrieved from [Link]

  • Montaudo, G., et al. (2020). Thermal Degradation Processes of Aromatic Poly(Ether Sulfone) Random Copolymers Bearing Pendant Carboxyl Groups. National Institutes of Health. Retrieved from [Link]

  • Prime, R. B. (2014, July 14). Thermoset Characterization Part 14: Introduction to Dynamic Mechanical Analysis (DMA). Retrieved from [Link]

  • ResearchGate. (n.d.). TGA thermograms of polysulfones at a heating rate of 10°C/min under a nitrogen atmosphere. Retrieved from [Link]

  • ResearchGate. (n.d.). Thermogravimetric analysis (TGA) graphs of pure polyether sulfone (PES).... Retrieved from [Link]

  • Wikipedia. (n.d.). Dynamic mechanical analysis. Retrieved from [Link]

  • ResearchGate. (n.d.). TGA and DrTGA analyses of polyether sulfone membrane prepared by.... Retrieved from [Link]

  • AZoM. (2018, March 22). Using Differential Scanning Calorimetry to Characterize Polymers. Retrieved from [Link]

  • University of Southern Mississippi. (n.d.). Investigation of Polymers with Differential Scanning Calorimetry. Retrieved from [Link]

  • ResearchGate. (2025, August 5). High performance differential scanning calorimetry (HPer DSC): A powerful analytical tool for the study of the metastability of polymers. Retrieved from [Link]

  • EAG Laboratories. (n.d.). DSC Analysis of Polymers. Retrieved from [Link]

  • AZoM. (2021, March 12). Differential Scanning Thermal Analysis in Polymeric Materials. Retrieved from [Link]

  • MDPI. (n.d.). Thermal Degradation Processes of Aromatic Poly(Ether Sulfone) Random Copolymers Bearing Pendant Carboxyl Groups. Retrieved from [Link]

  • ACS Publications. (n.d.). Degradation of the Polymeric Brominated Flame Retardant “Polymeric FR” by Heat and UV Exposure. Retrieved from [Link]

  • NC State University Libraries. (n.d.). Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition. Retrieved from [Link]

  • Google Patents. (n.d.). US4777297A - Process for preparing bis-(4-hydroxy-3,5-dibromophenyl)-sulfone derivatives.
  • Google Patents. (n.d.). EP0381048A1 - Process for the preparation of bis-4-bromophenyl sulfone.
  • Wikipedia. (n.d.). Brominated flame retardant. Retrieved from [Link]

  • ResearchGate. (2025, October 16). (PDF) Thermal Degradation Processes of Aromatic Poly(Ether Sulfone) Random Copolymers Bearing Pendant Carboxyl Groups. Retrieved from [Link]

  • Baoxu Chemical. (n.d.). Flame Retardant Additives For Plastics & Polymer. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Fire retardant mechanism of aliphatic bromine compounds in polystyrene and polypropylene. Retrieved from [Link]

  • RSC Publishing. (2021, February 11). Synthesis of disulfide-bridging trehalose polymers for antibody and Fab conjugation using a bis-sulfone ATRP initiator. Retrieved from [Link]

  • DTIC. (n.d.). LITERATURE SURVEY ON THERMAL DEGRADATION, THERMAL OXIDATION, AND THERMAL ANALYSIS OF HIGH POLYMERS. 11. Retrieved from [Link]

  • E3S Web of Conferences. (n.d.). Halogenated polyethersulfone sulfides. Retrieved from [Link]

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Application Notes and Protocols for the Formulation of Flame-Retardant Coatings with Bis[4-(2-hydroxyethoxy)-3,5-dibromophenyl] Sulfone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for researchers and formulation chemists on the application of Bis[4-(2-hydroxyethoxy)-3,5-dibromophenyl] Sulfone (BHEBPS) as a reactive flame retardant in high-performance coatings. BHEBPS is a brominated aromatic compound distinguished by its high bromine content and the presence of reactive hydroxyl groups, making it a prime candidate for covalent integration into polymeric binders such as epoxy and polyurethane systems. This document elucidates the theoretical underpinnings of its flame-retardant mechanism, offers detailed protocols for coating formulation and application, and outlines rigorous testing methodologies for performance validation.

Introduction: The Imperative for Advanced Flame-Retardant Coatings

The demand for materials with enhanced fire safety is a critical aspect of modern engineering and manufacturing, spanning industries from electronics and construction to transportation.[1][2][3] Flame-retardant coatings represent a vital passive fire protection strategy, designed to inhibit or delay the spread of fire, reduce heat release, and minimize smoke and toxic gas production.[4][5] These coatings function by creating a protective barrier that insulates the substrate from the heat of a fire.[6][7]

Traditionally, flame retardants have been incorporated as additives. However, reactive flame retardants, such as Bis[4-(2-hydroxyethoxy)-3,5-dibromophenyl] Sulfone (BHEBPS), offer distinct advantages. By chemically reacting with the binder matrix, reactive flame retardants become an integral part of the polymer backbone. This covalent bonding minimizes leaching, which can be an environmental concern with some additive flame retardants, and can also lead to improved mechanical and thermal properties of the final coating.

BHEBPS, with its high bromine content and reactive hydroxyl functionalities, is particularly well-suited for this role. The bromine atoms act as radical scavengers in the gas phase during combustion, interrupting the exothermic processes of the fire, while the sulfone group can contribute to char formation in the solid phase.[5][8][9]

Bis[4-(2-hydroxyethoxy)-3,5-dibromophenyl] Sulfone (BHEBPS): A Profile

BHEBPS is a solid, white to off-white crystalline powder.[10] Its key attributes for flame retardant applications are summarized below.

Table 1: Properties of Bis[4-(2-hydroxyethoxy)-3,5-dibromophenyl] Sulfone

PropertyValueSource
CAS Number 53714-39-9[11][12]
Molecular Formula C₁₆H₁₄Br₄O₆S[10]
Molecular Weight 653.96 g/mol [10]
Appearance White to almost white powder/crystal[10]
Purity >96.0%[10]
Key Functional Groups Two primary hydroxyl (-OH) groups, four aromatic bromine (-Br) atoms, one sulfone (-SO₂-) groupN/A

The presence of two primary hydroxyl groups allows BHEBPS to act as a diol, enabling its participation in polymerization reactions with isocyanates (to form polyurethanes) or with epoxy resins and their curing agents.

Diagram 1: Chemical Structure of BHEBPS

Caption: Chemical structure of Bis[4-(2-hydroxyethoxy)-3,5-dibromophenyl] Sulfone.

Mechanism of Flame Retardancy

The flame-retardant efficacy of BHEBPS is primarily attributed to the high concentration of bromine. Brominated flame retardants are known to function predominantly in the gas phase of a fire.[5][8]

  • Thermal Decomposition: Upon exposure to the high temperatures of a fire, the C-Br bonds in BHEBPS will cleave, releasing bromine radicals (Br•) into the gaseous phase.[9]

  • Radical Scavenging: In the gas phase, these bromine radicals interfere with the chain reactions of combustion. They react with highly reactive hydrogen (H•) and hydroxyl (OH•) radicals, which are key propagators of the fire, replacing them with less reactive bromine radicals.[8] This "radical trap" mechanism slows down the exothermic reactions, cools the flame, and can ultimately extinguish it.[5][8][9]

  • Condensed Phase Action: While the gas phase mechanism is dominant, the sulfone group and aromatic rings can also contribute to the formation of a stable char layer on the surface of the coating.[6] This char acts as a physical barrier, insulating the underlying material from heat and limiting the supply of oxygen and flammable volatiles to the flame front.[5][6]

Diagram 2: Flame Retardancy Mechanism of BHEBPS

FR_Mechanism cluster_solid Solid Phase (Coating) cluster_gas Gas Phase (Flame) Coating Coating with BHEBPS Char Insulating Char Layer Coating->Char Heat BHEBPS_Decomp BHEBPS decomposes (releases Br•) Coating->BHEBPS_Decomp Heat Combustion H• + OH• (High Energy Radicals) Interruption Br• scavenges H•, OH• (Forms HBr, Br•) Combustion->Interruption Br• reacts Extinction Flame Extinction Interruption->Extinction

Caption: Simplified mechanism of BHEBPS flame retardancy in solid and gas phases.

Formulation Protocol: A Two-Component Epoxy System

This section provides a representative protocol for formulating a flame-retardant epoxy coating incorporating BHEBPS. This formulation is designed as a starting point for research and development.

4.1. Materials and Equipment

Table 2: Suggested Formulation Components

ComponentFunctionExample ProductSupplier
Part A: Resin Component
Bisphenol A Epoxy ResinPrimary BinderDER™ 331™Olin
BHEBPSReactive Flame RetardantN/AN/A
Reactive DiluentViscosity ModifierHeloxy™ 68Hexion
DefoamerAir ReleaseBYK-A 530BYK
Wetting & Dispersing AgentPigment/Filler DispersionDisperbyk-110BYK
Titanium Dioxide (TiO₂)PigmentTi-Pure™ R-960Chemours
Part B: Curing Agent
Polyamidoamine AdductCuring AgentAncamide® 220Evonik

Equipment: High-speed disperser with a Cowles blade, laboratory scale, mixing vessels, spatula, viscometer.

4.2. Formulation Procedure

Diagram 3: Formulation Workflow

Formulation_Workflow start Start step1 Charge Epoxy Resin, Reactive Diluent, and Additives to Vessel start->step1 step2 Mix at Low Speed (500 rpm) for 5 min step1->step2 step3 Add BHEBPS and TiO₂ step2->step3 step4 Disperse at High Speed (2000-3000 rpm) for 20-30 min step3->step4 step5 Check for Hegman Grind (>6) step4->step5 step5->step4 Grind Not OK step6 Cool Down to RT step5->step6 Grind OK step7 Part A Complete step6->step7 step8 Combine Part A and Part B at specified ratio step7->step8 step9 Mix Thoroughly (2-3 min at low speed) step8->step9 end Coating Ready for Application step9->end

Caption: Step-by-step workflow for the formulation of the BHEBPS-based epoxy coating.

Step-by-Step Protocol:

  • Part A Preparation: a. To a suitable mixing vessel, charge the Bisphenol A epoxy resin, reactive diluent, defoamer, and wetting and dispersing agent according to the desired formulation percentages. b. Mix at low speed (approx. 500 rpm) for 5 minutes to achieve a homogeneous mixture. c. Gradually add the BHEBPS powder and titanium dioxide to the vortex of the mixing resin. d. Increase the speed of the disperser to 2000-3000 rpm and disperse for 20-30 minutes, or until a Hegman grind of >6 is achieved. Monitor the temperature to ensure it does not exceed 60°C. The hydroxyl groups on BHEBPS can begin to react with the epoxy resin at elevated temperatures, leading to an undesirable increase in viscosity. e. Once the desired dispersion is achieved, reduce the mixing speed and allow the mixture to cool to room temperature. This is now Part A .

  • Coating Preparation: a. In a separate container, weigh the required amount of Part B (curing agent) based on the stoichiometric ratio recommended by the epoxy and curing agent suppliers. The hydroxyl groups of BHEBPS should be factored into the stoichiometric calculation as they will react with the curing agent in some systems or participate in the epoxy cure. b. Add Part B to Part A and mix thoroughly at a low speed for 2-3 minutes, ensuring to scrape the sides and bottom of the container. c. Allow the coating to stand for a 10-15 minute induction period before application.

4.3. Application and Curing

  • Substrate Preparation: Ensure the substrate (e.g., steel panel, wood) is clean, dry, and free of contaminants. Abrasive blasting or sanding may be required for optimal adhesion.

  • Application: Apply the mixed coating to the prepared substrate using a drawdown bar, spray gun, or brush to achieve the desired dry film thickness (DFT).

  • Curing: Allow the coated panels to cure at ambient temperature (25°C, 50% RH) for 7 days. Alternatively, an accelerated curing schedule (e.g., 24 hours at ambient followed by 2 hours at 80°C) can be employed.

Performance Evaluation: Protocols for Testing

A comprehensive evaluation is critical to validate the performance of the flame-retardant coating.[13]

5.1. Thermal Stability Analysis

  • Thermogravimetric Analysis (TGA):

    • Objective: To determine the thermal stability and char yield of the cured coating.

    • Protocol:

      • Place 5-10 mg of the cured coating film into a TGA crucible.

      • Heat the sample from 30°C to 800°C at a heating rate of 10°C/min under a nitrogen atmosphere.

      • Record the weight loss as a function of temperature. The temperature at 5% weight loss (T₅%) indicates the onset of decomposition, and the residual weight at 800°C represents the char yield.[14][15]

  • Differential Scanning Calorimetry (DSC):

    • Objective: To measure heat flow associated with thermal transitions in the coating.[16][17]

    • Protocol:

      • Seal 5-10 mg of the cured coating in an aluminum DSC pan.

      • Heat the sample from 30°C to 400°C at a heating rate of 10°C/min under a nitrogen atmosphere.

      • DSC can reveal information about the glass transition temperature (Tg), curing behavior, and exothermic decomposition events.[15][18]

5.2. Flammability Testing

  • UL 94 Vertical Burn Test:

    • Objective: To assess the self-extinguishing properties of the coating applied to a plastic substrate.[1][19][20]

    • Protocol:

      • Prepare test specimens of a standard plastic (e.g., ABS) coated with the flame-retardant formulation to the target DFT.

      • Condition the specimens as per the UL 94 standard.[2]

      • Mount a specimen vertically and apply a calibrated flame to the bottom edge for 10 seconds.

      • Record the afterflame time (t1).

      • Re-apply the flame for another 10 seconds and record the second afterflame time (t2) and the afterglow time (t3).

      • Observe for any flaming drips that ignite a cotton patch placed below the specimen.

      • Classify the material as V-0, V-1, or V-2 based on the criteria in the UL 94 standard.[20]

Table 3: UL 94 Vertical Burn Classifications

CriteriaV-0V-1V-2
Afterflame time for each specimen (t₁ or t₂) ≤ 10 s≤ 30 s≤ 30 s
Total afterflame time for 5 specimens (t₁ + t₂) ≤ 50 s≤ 250 s≤ 250 s
Afterflame + Afterglow time for each specimen ≤ 30 s≤ 60 s≤ 60 s
Flaming drips ignite cotton NoNoYes
Burn to clamp NoNoNo

Source: Adapted from UL 94 standards information.[1][20]

  • ASTM E84 Surface Burning Characteristics (Steiner Tunnel Test):

    • Objective: To measure the flame spread and smoke development of the coating on a specific substrate.[21][22][23] This is a large-scale test typically performed by certified laboratories.

    • Procedure: A coated substrate (24 ft long x 20 in wide) forms the roof of a horizontal tunnel. It is exposed to a flame at one end, and the progression of the flame front and the density of the smoke produced are measured over a 10-minute period.[22]

    • Classification: Results are reported as a Flame Spread Index (FSI) and a Smoke Developed Index (SDI). Class A is the highest rating for fire retardancy.[23]

Table 4: ASTM E84 Classifications

ClassFlame Spread Index (FSI)Smoke Developed Index (SDI)
A 0 - 25≤ 450
B 26 - 75≤ 450
C 76 - 200≤ 450

Source: Adapted from ASTM E84 standard information.[23]

Conclusion and Future Directions

Bis[4-(2-hydroxyethoxy)-3,5-dibromophenyl] Sulfone presents a compelling option for formulators seeking to develop high-performance, reactive flame-retardant coatings. Its integration into the polymer matrix offers durability and permanence, while its high bromine content provides an effective gas-phase flame inhibition mechanism. The protocols outlined in this guide serve as a robust starting point for the development and evaluation of such coatings.

Future research should focus on optimizing the loading levels of BHEBPS to balance flame retardancy with other critical coating properties such as mechanical strength, adhesion, and chemical resistance. Furthermore, exploring synergistic effects with other flame retardants, such as phosphorus-containing compounds, could lead to even more effective and environmentally conscious fire protection solutions.

References

  • Flame Retardant Coatings: Additives, Binders, and Fillers - PMC - PubMed Central. (n.d.). Retrieved January 16, 2026, from [Link]

  • Formulation Design Guide for Intumescent Flame Retardant Coatings. (n.d.). Retrieved January 16, 2026, from [Link]

  • UL 94 Classification and Flame-Retardant Plastic Materials. (2025, June 12). Protolabs. Retrieved January 16, 2026, from [Link]

  • A Comprehensive Review on Intumescent Coatings: Formulation, Manufacturing Methods, Research Development, and Issues. (n.d.). MDPI. Retrieved January 16, 2026, from [Link]

  • What is the test standard of UL94 Flame Retardant Rating for Plastics? (n.d.). Retrieved January 16, 2026, from [Link]

  • Brominated Flame Retardant: Function and Effectiveness for Protection from Flame. (2023, July 2). FR Fabric. Retrieved January 16, 2026, from [Link]

  • Understanding UL 94: Flammability Standards and Their Importance. (n.d.). Techmer PM. Retrieved January 16, 2026, from [Link]

  • Flame-Retardant Plastics & UL 94 Flammability Standards. (2024, May 7). Xometry Pro. Retrieved January 16, 2026, from [Link]

  • Fabrication of Intumescent Fire-Retardant Coating for Structural Applications. (n.d.). MATEC Web of Conferences. Retrieved January 16, 2026, from [Link]

  • How Do Flame Retardants Work? (2017, September 29). Formulated Polymer Products. Retrieved January 16, 2026, from [Link]

  • How Does Fire Retardant Coating (Class A - ASTM E84) Work? (n.d.). Firefree Coatings. Retrieved January 16, 2026, from [Link]

  • ASTM E84-15b TEST FOR. (2016, June 16). Fire Retardant Coatings of Texas. Retrieved January 16, 2026, from [Link]

  • Understanding the ASTM E84 Standard for Fire Retardancy. (2025, June 1). Foam Factory. Retrieved January 16, 2026, from [Link]

  • Testing And Performance Evaluation of Flame Retardant Paints. (2024, March 13). Retrieved January 16, 2026, from [Link]

  • Flame retardant mechanism of flame retardants. (n.d.). Retrieved January 16, 2026, from [Link]

  • Standard Test Method of Small-Scale Evaluation of Fire-Retardant Paints (2-Foot Tunnel Method). (2025, November 25). ASTM. Retrieved January 16, 2026, from [Link]

  • Thermal Analysis For Coatings Characterizations. (n.d.). Scribd. Retrieved January 16, 2026, from [Link]

  • Thermal analysis of fire-retardant mechanisms, DSC thermograms of the... (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Characterization of flame retardant military fabrics and industrial textile fibers by simultaneous DSC-TGA, and pyrolysis GC-MS. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • (A) TGA, (B) DTG, and (C) DSC curves of flame-retardant EPs. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • THERMAL ANALYSIS (DSC, TGA) OF TEXTILE FLAME RETARDANTS WITH LOWER ENVIRONMENTAL IMPACT. (2019, June 15). openjournals ugent. Retrieved January 16, 2026, from [Link]

  • Brominated flame retardant. (n.d.). In Wikipedia. Retrieved January 16, 2026, from [Link]

  • US Patent for Process for preparing bis-(4-hydroxy-3,5-dibromophenyl)-sulfone derivatives. (n.d.). Google Patents.
  • 53714-39-9 BIS[4-(2-HYDROXYETHOXY)-3,5-DIBROMOPHENYL] SULFONE. (n.d.). Retrieved January 16, 2026, from [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of Bis[4-(2-hydroxyethoxy)-3,5-dibromophenyl] Sulfone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Bis[4-(2-hydroxyethoxy)-3,5-dibromophenyl] Sulfone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this complex molecule. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to ensure your experimental success.

I. Overview of the Synthetic Pathway

The synthesis of Bis[4-(2-hydroxyethoxy)-3,5-dibromophenyl] Sulfone is typically a two-step process. The first step involves the bromination of Bis(4-hydroxyphenyl) sulfone to yield the key intermediate, Bis(4-hydroxy-3,5-dibromophenyl) sulfone. The second step is the ethoxylation of this intermediate to afford the final product. Each of these steps presents unique challenges that require careful control of reaction conditions and purification procedures.

Synthesis_Pathway A Bis(4-hydroxyphenyl) sulfone B Step 1: Bromination A->B Br2 C Bis(4-hydroxy-3,5-dibromophenyl) sulfone B->C D Step 2: Ethoxylation C->D Ethylene Oxide / Base E Bis[4-(2-hydroxyethoxy)-3,5-dibromophenyl] Sulfone D->E

Caption: General two-step synthetic pathway.

II. Troubleshooting Guide: Step-by-Step Problem Solving

This section addresses specific issues that may arise during the synthesis, presented in a question-and-answer format.

Step 1: Bromination of Bis(4-hydroxyphenyl) sulfone

Q1: My bromination reaction is resulting in a low yield of the desired tetrabrominated product. What are the likely causes and how can I improve it?

A1: Low yields in the bromination step are often due to incomplete reaction or the formation of a mixture of under-brominated products. Here’s a systematic approach to troubleshoot this issue:

  • Reagent Stoichiometry: Ensure you are using a sufficient excess of bromine. A molar ratio of at least 4:1 (Br₂ to Bis(4-hydroxyphenyl) sulfone) is recommended to drive the reaction to completion. However, a large excess should be avoided to minimize side reactions.

  • Reaction Time and Temperature: The bromination of phenols is typically rapid. However, if you observe incomplete conversion, consider extending the reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is often performed at or below room temperature to control its exothermicity.

  • Solvent Choice: The choice of solvent can significantly impact the reaction. A non-polar solvent like dichloromethane or a polar aprotic solvent can be used. Ensure your starting material is fully dissolved before adding bromine.

  • Catalyst: While often not necessary for the bromination of activated rings like phenols, a Lewis acid catalyst can sometimes be employed to enhance reactivity. However, this may also lead to a decrease in selectivity.

Q2: I am observing multiple spots on my TLC plate after the bromination reaction, indicating a mixture of products. How can I improve the selectivity?

A2: The formation of a product mixture with varying degrees of bromination is a common challenge. To enhance the selectivity for the desired tetrabrominated product:

  • Controlled Bromine Addition: Add the bromine dropwise to the reaction mixture at a low temperature (e.g., 0-5 °C) to control the reaction rate and minimize localized high concentrations of bromine.

  • Reaction Monitoring: As mentioned, closely monitor the reaction. Once the starting material is consumed and the desired product is the major component, quench the reaction to prevent over-bromination or other side reactions.

  • Purification Strategy: Effective purification is key. Column chromatography using silica gel is a common method for separating polybrominated compounds.[1][2] A gradient elution with a mixture of hexane and ethyl acetate is a good starting point. Recrystallization can also be an effective purification technique.

Step 2: Ethoxylation of Bis(4-hydroxy-3,5-dibromophenyl) sulfone

Q3: The ethoxylation of my brominated intermediate is very sluggish, with a significant amount of unreacted starting material remaining. What could be the issue?

A3: The low reactivity of Bis(4-hydroxy-3,5-dibromophenyl) sulfone towards ethoxylation is primarily due to the steric hindrance from the two bulky bromine atoms ortho to each hydroxyl group.[3][4][5][6] Here's how to address this:

  • Stronger Base/Higher Temperature: A strong base is required to deprotonate the sterically hindered phenol. Consider using sodium hydroxide or potassium hydroxide. The reaction often requires elevated temperatures to overcome the activation energy.[7][8] Be cautious, as excessively high temperatures can lead to decomposition.

  • Phase Transfer Catalyst: A phase transfer catalyst (PTC) like a quaternary ammonium salt can be beneficial, especially in a biphasic reaction system, to facilitate the transport of the phenoxide ion to the organic phase where the reaction with ethylene oxide occurs.

  • Choice of Ethoxylating Agent: While ethylene oxide is the direct reagent, for laboratory-scale synthesis, using 2-chloroethanol or 2-bromoethanol in the presence of a strong base can be a more manageable alternative to handling gaseous ethylene oxide. A patent for a related etherification suggests that the presence of bromide or iodide ions can accelerate the reaction.[9][10]

Q4: My final product is a mixture containing mono-ethoxylated and di-ethoxylated products. How can I favor the formation of the desired di-ethoxylated product?

A4: Achieving complete di-ethoxylation without side products requires careful control over the reaction conditions:

  • Stoichiometry of the Base and Ethoxylating Agent: Use at least two equivalents of the base to ensure both phenolic protons are removed. An excess of the ethoxylating agent (e.g., 2-chloroethanol) will drive the reaction towards the di-substituted product.

  • Reaction Time: Allow for a sufficient reaction time for the second ethoxylation to occur. Monitor the disappearance of the mono-ethoxylated intermediate by TLC or HPLC.

  • Purification: Similar to the bromination step, careful purification is crucial. Column chromatography can be effective in separating the di-ethoxylated product from the mono-ethoxylated intermediate and any unreacted starting material.

III. Frequently Asked Questions (FAQs)

Q: What is the expected appearance and purity of the final product?

A: Bis[4-(2-hydroxyethoxy)-3,5-dibromophenyl] Sulfone is typically a white to off-white solid. Commercial suppliers often specify a purity of >96%, which can be determined by techniques like GC or HPLC.[11]

Q: What analytical techniques are recommended for characterizing the intermediate and final products?

A: A combination of analytical techniques is recommended for full characterization:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the successful addition of the hydroxyethoxy groups.

  • Mass Spectrometry (MS): To confirm the molecular weight. The presence of four bromine atoms will result in a characteristic isotopic pattern. Techniques like GC-MS are commonly used for the analysis of polybrominated compounds.[12][13][14]

  • HPLC: To determine the purity of the product and to monitor the progress of the reaction. HPLC with a Diode-Array Detector (HPLC-DAD) is a robust method for quantifying phenolic compounds.[7]

  • Infrared (IR) Spectroscopy: To identify the presence of key functional groups like hydroxyl (-OH), sulfone (S=O), and ether (C-O-C) bonds.

Q: Are there any specific safety precautions I should take during this synthesis?

A: Yes, several safety precautions are essential:

  • Bromine: Bromine is highly corrosive and toxic. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Ethylene Oxide/2-Chloroethanol: Ethylene oxide is a flammable and carcinogenic gas. 2-Chloroethanol is toxic. Handle these reagents with extreme caution in a fume hood.

  • Strong Bases: Sodium hydroxide and potassium hydroxide are corrosive. Avoid contact with skin and eyes.

  • Pressure: If using ethylene oxide, the reaction may be conducted under pressure. Ensure your reaction vessel is rated for the intended pressure and temperature.

Q: How can I effectively remove impurities from my final product?

A: Purification of polybrominated aromatic compounds can be challenging due to their similar polarities.[1][2] A multi-step purification approach is often necessary:

  • Aqueous Workup: After the reaction, a thorough aqueous workup is necessary to remove inorganic salts and any remaining base.

  • Solvent Extraction: Use an appropriate organic solvent to extract the product from the aqueous layer.

  • Column Chromatography: This is often the most effective method for separating the desired product from closely related impurities.[1][2]

  • Recrystallization: If a suitable solvent system can be found, recrystallization is an excellent final step to obtain a highly pure product.

IV. Experimental Protocols

Protocol 1: Synthesis of Bis(4-hydroxy-3,5-dibromophenyl) sulfone

This protocol is a general guideline based on typical bromination reactions of phenols.

  • Dissolve Bis(4-hydroxyphenyl) sulfone (1 equivalent) in a suitable solvent (e.g., dichloromethane) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add a solution of bromine (at least 4 equivalents) in the same solvent to the cooled mixture via the dropping funnel over a period of 1-2 hours.

  • After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by TLC.

  • Once the reaction is complete, quench the excess bromine by adding a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer, wash it with water and brine, and then dry it over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization.

Bromination_Workflow A Dissolve Bis(4-hydroxyphenyl) sulfone B Cool to 0-5 °C A->B C Add Bromine Solution Dropwise B->C D Stir and Monitor by TLC C->D E Quench with Sodium Thiosulfate D->E F Workup and Extraction E->F G Dry and Concentrate F->G H Purify Product G->H

Caption: Workflow for the bromination step.

Protocol 2: Synthesis of Bis[4-(2-hydroxyethoxy)-3,5-dibromophenyl] Sulfone

This protocol is a general guideline based on Williamson ether synthesis with sterically hindered phenols.

  • In a round-bottom flask, dissolve Bis(4-hydroxy-3,5-dibromophenyl) sulfone (1 equivalent) in a suitable solvent like DMF or DMSO.

  • Add a strong base such as powdered potassium hydroxide (at least 2.2 equivalents).

  • Add 2-chloroethanol (at least 2.5 equivalents) to the mixture.

  • Heat the reaction mixture to an elevated temperature (e.g., 80-100 °C) and stir for several hours.

  • Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and pour it into cold water to precipitate the crude product.

  • Filter the precipitate, wash it thoroughly with water, and dry it.

  • Purify the crude product by column chromatography or recrystallization.

Ethoxylation_Workflow A Dissolve Brominated Intermediate B Add Strong Base A->B C Add 2-Chloroethanol B->C D Heat and Stir C->D E Monitor by TLC/HPLC D->E F Cool and Precipitate in Water E->F G Filter and Dry F->G H Purify Product G->H

Caption: Workflow for the ethoxylation step.

V. References

  • Process for preparing bis-(4-hydroxy-3,5-dibromophenyl)-sulfone derivatives. (US4777297A)

  • Process for preparing bis-(4-hydroxy-3,5-dibromo-phenyl)-sulfone derivatives. (EP0211140A1)

  • Method for the purification of polybrominated diphenyl ethers in sediment for compound-specific isotope analysis. (FAO AGRIS) [Link]

  • Purification of polybrominated biphenyl congeners. (PubMed) [Link]

  • Toxicological Profile for Polybrominated Diphenyl Ethers (PBDEs). (Agency for Toxic Substances and Disease Registry) [Link]

  • Ethoxylation. (Wikipedia) [Link]

  • Simultaneous extraction and clean-up of polybrominated diphenyl ethers and polychlorinated biphenyls from sheep liver tissue by selective pressurized liquid extraction and analysis by gas chromatography-mass spectrometry. (ResearchGate) [Link]

  • Synthesis of novel bis-sulfone derivatives and their inhibition properties on some metabolic enzymes including carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase. (PubMed) [Link]

  • Methods of preparation of ethoxylated phenolic compounds, compositions containing the same and related methods. (US7084103B1)

  • Environmental Impacts of Alkylphenol Ethoxylates and Carboxylates. Part 1 Proposals for the Development of Environmental Quality Standards. (GOV.UK) [Link]

  • Basics of Ethoxylation reaction. (YouTube) [Link]

  • octylphenol ethoxylate solutions: Topics by Science.gov. (Science.gov) [Link]

  • (PDF) Sterically Hindered Phenols as Antioxidant. (ResearchGate) [Link]

  • Discovery of sterically-hindered phenol compounds with potent cytoprotective activities against ox-LDL-induced retinal pigment epithelial cell death as a potential pharmacotherapy. (PubMed) [Link]

  • Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. (PMC - NIH) [Link]

  • Hybrids of Sterically Hindered Phenols and Diaryl Ureas: Synthesis, Switch from Antioxidant Activity to ROS Generation and Induction of Apoptosis. (NIH) [Link]

  • Studies on hindered phenols and analogues. 2. 1,3-Benzoxathioles having SRS-A inhibiting activity. (PubMed) [Link]

  • Investigation into the Formation of Impurities during the Optimization of Brigatinib. (PMC) [Link]

  • Diverse Biological Activity of Benzofuroxan/Sterically Hindered Phenols Hybrids. (MDPI) [Link]

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Technical Support Center: Synthesis of Bis[4-(2-hydroxyethoxy)-3,5-dibromophenyl] Sulfone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Bis[4-(2-hydroxyethoxy)-3,5-dibromophenyl] Sulfone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical protocols. We will explore the underlying chemistry to not only solve common experimental issues but also to empower you to optimize this synthesis for higher yield and purity.

The synthesis of Bis[4-(2-hydroxyethoxy)-3,5-dibromophenyl] Sulfone is fundamentally a Williamson ether synthesis . This reaction involves the O-alkylation of the precursor, Bis(4-hydroxy-3,5-dibromophenyl) sulfone (TBBPS), using an alkylating agent like 2-chloroethanol or 2-bromoethanol. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the phenoxide ions of TBBPS act as the nucleophile.

Reaction Overview

The overall transformation is depicted below:

G cluster_reactants Reactants TBBPS Bis(4-hydroxy-3,5-dibromophenyl) sulfone (TBBPS) process + TBBPS->process AlkylatingAgent 2-Haloethanol (e.g., 2-Chloroethanol) AlkylatingAgent->process Base Base (e.g., K₂CO₃, NaOH) Base->process Product Bis[4-(2-hydroxyethoxy)-3,5-dibromophenyl] Sulfone Solvent Solvent / PTC Solvent->process process->Product Williamson Ether Synthesis (SN2 Mechanism)

Caption: General schematic of the Williamson ether synthesis for the target compound.

Troubleshooting Guide (Q&A Format)

This section addresses specific problems you may encounter during the synthesis.

Question 1: My reaction yield is extremely low or I've recovered only starting material. What went wrong?

This is the most common issue and can stem from several factors related to reaction kinetics and thermodynamics.

  • Possible Cause A: Incomplete Deprotonation of the Phenol

    • Explanation: The Williamson ether synthesis requires the formation of a phenoxide ion, which is a potent nucleophile. The phenolic protons of TBBPS are acidic, but they must be fully deprotonated by a suitable base for the reaction to proceed efficiently. If the base is too weak or used in insufficient quantity, the concentration of the active nucleophile will be too low.

    • Solution:

      • Base Strength: Ensure your base is strong enough. For phenolic hydroxyls, alkali carbonates (like K₂CO₃) or hydroxides (NaOH, KOH) are typically sufficient. Stronger bases like sodium hydride (NaH) can be used but require strictly anhydrous conditions.[1]

      • Stoichiometry: Use at least two equivalents of base for every equivalent of TBBPS, as there are two phenolic groups to deprotonate. A slight excess (e.g., 2.2 to 2.5 equivalents) is often beneficial.

      • Moisture: If using a highly reactive base like NaH, ensure your solvent and glassware are completely dry, as water will quench the base. For reactions with K₂CO₃ or NaOH, while less sensitive, excessive water can still hinder the reaction.[2]

  • Possible Cause B: Poor Reagent Quality or Reactivity

    • Explanation: The alkylating agent must be pure and reactive. 2-Bromoethanol is significantly more reactive than 2-chloroethanol due to bromide being a better leaving group, but it is also more expensive.

    • Solution:

      • Verify Reagent Purity: Use a fresh bottle or verify the purity of your 2-haloethanol.

      • Consider a More Reactive Halide: If yields are consistently low with 2-chloroethanol, switching to 2-bromoethanol can significantly increase the reaction rate.

  • Possible Cause C: Suboptimal Reaction Conditions (Solvent, Temperature, Time)

    • Explanation: The SN2 reaction is highly dependent on the solvent and temperature.[3] Polar aprotic solvents (e.g., DMF, acetonitrile) are ideal as they solvate the cation of the base but leave the nucleophilic phenoxide anion relatively free to attack the alkyl halide.[3] The reaction also requires sufficient thermal energy and time to reach completion.

    • Solution:

      • Solvent Choice: Use a polar aprotic solvent like N,N-Dimethylformamide (DMF) or acetonitrile.

      • Temperature: Increase the reaction temperature. A typical range for this synthesis is 80-120 °C. Monitor for potential degradation if going higher.[4]

      • Reaction Time: These reactions can be slow. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or HPLC. A reaction may require anywhere from 8 to 24 hours to complete.[5]

  • Possible Cause D: Mutual Insolubility of Reactants

    • Explanation: In many setups, the inorganic base (like K₂CO₃) is a solid, and the organic reactants are in a separate liquid phase. Poor mixing or phase contact limits the reaction. This is where a phase-transfer catalyst becomes invaluable.

    • Solution:

      • Introduce a Phase-Transfer Catalyst (PTC): Add a catalytic amount (1-5 mol%) of a PTC like Tetrabutylammonium Bromide (TBAB). The PTC forms an ion pair with the phenoxide, shuttling it into the organic phase where it can react with the alkylating agent. This dramatically increases the reaction rate and often allows for the use of less expensive solvent/base systems (e.g., NaOH in a biphasic water/toluene system).[6][7][8]

G start Low / No Yield Observed q1 Is the base strong enough and in sufficient excess (>2 eq)? start->q1 a1_no Use a stronger base (e.g., K₂CO₃ > NaHCO₃) or increase stoichiometry. q1->a1_no No q2 Are reaction temperature and time sufficient? q1->q2 Yes a1_yes Yes a2_no Increase temperature (e.g., 80-120 °C) and monitor reaction by TLC/HPLC for a longer duration (8-24h). q2->a2_no No q3 Is the solvent appropriate (polar aprotic like DMF)? q2->q3 Yes a2_yes Yes a3_no Switch to DMF, Acetonitrile, or DMSO. Consider using a Phase-Transfer Catalyst (PTC). q3->a3_no No end_node Check purity of starting materials. Consider switching to a more reactive alkylating agent (e.g., 2-bromoethanol). q3->end_node Yes a3_yes Yes

Caption: Troubleshooting workflow for low reaction yield.

Question 2: My final product is contaminated with the mono-ether intermediate. How do I improve selectivity?

  • Explanation: The formation of the mono-substituted product, 4-(2-hydroxyethoxy)-4'-hydroxy-3,5,3',5'-tetrabromodiphenyl sulfone, occurs when the reaction does not proceed to completion on both phenolic sites.

  • Solution:

    • Reagent Stoichiometry: This is the most critical factor. Ensure you are using a sufficient excess of both the base (>2 equivalents) and the alkylating agent (e.g., 2.2-3.0 equivalents). Driving the reaction equilibrium towards the di-substituted product requires a higher concentration of the alkylating agent.

    • Increase Reaction Time/Temperature: As with low yield, giving the reaction more time or energy can help push the less reactive mono-ether intermediate to the final product. Continue to monitor by TLC until the mono-ether spot disappears or minimizes.

    • Purification: If a small amount of mono-ether persists, it can often be removed during purification. The mono-ether has a free phenolic hydroxyl group, making it more polar than the desired di-ether product. This difference can be exploited in column chromatography or by performing a basic wash (e.g., with dilute NaOH solution) during workup to extract the acidic mono-ether into the aqueous phase.

Question 3: The product is discolored (yellow, brown, or black). What causes this and how can I fix it?

  • Explanation: Discoloration often indicates the presence of oxidized impurities or side products from reactions at high temperatures. Phenols and phenoxides are susceptible to oxidation.

  • Solution:

    • Inert Atmosphere: Run the reaction under an inert atmosphere of nitrogen or argon to minimize oxidation, especially if using high temperatures for extended periods.

    • Temperature Control: Avoid excessive heating. Find the optimal balance where the reaction proceeds at a reasonable rate without significant decomposition.

    • Purification during Workup: After the reaction, impurities can sometimes be removed by washing the organic solution with a mild reducing agent solution, such as sodium bisulfite.[9]

    • Recrystallization with Activated Carbon: The most effective method for removing colored impurities is often recrystallization from a suitable solvent system (e.g., ethanol/water, isopropanol). Adding a small amount of activated carbon to the hot solution before filtering can effectively adsorb the colored species.

Frequently Asked Questions (FAQs)

  • Q: What is the optimal base for this synthesis?

    • A: Potassium carbonate (K₂CO₃) in DMF is a very common and effective choice. It is strong enough to deprotonate the phenol, easy to handle, and can be filtered off after the reaction. For phase-transfer catalyzed reactions, sodium hydroxide (NaOH) is often preferred due to its low cost and high reactivity.[8]

  • Q: What is the role of a Phase-Transfer Catalyst (PTC) and is it necessary?

    • A: A PTC, like TBAB, is a molecule with both hydrophilic and lipophilic parts. It transports an aqueous-soluble reactant (the phenoxide anion) into the organic phase to react. While not strictly necessary if using a polar aprotic solvent like DMF, a PTC can significantly accelerate the reaction, allow for milder conditions (lower temperatures), and enable the use of cheaper, less hazardous biphasic solvent systems.[7][10]

  • Q: How can I effectively monitor the reaction progress?

    • A: Thin Layer Chromatography (TLC) is the most convenient method. Use a solvent system like ethyl acetate/hexane. The starting material (TBBPS) will be quite polar, the mono-ether intermediate will be less polar, and the final di-ether product will be the least polar of the three. The reaction is complete when the TBBPS spot is no longer visible. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be used.[11]

  • Q: What is the best method for purifying the final product?

    • A: The crude product is typically isolated by precipitating it in water. The primary purification method is then recrystallization . Finding a suitable solvent or solvent pair (e.g., isopropanol, ethanol, acetone/water) is key to obtaining a high-purity crystalline solid. If recrystallization fails to remove a persistent impurity, column chromatography on silica gel may be necessary.

  • Q: How do I confirm the identity and purity of my final product?

    • A: A combination of analytical techniques should be used:

      • ¹H NMR Spectroscopy: To confirm the presence of the hydroxyethoxy groups and the aromatic protons.

      • Mass Spectrometry (MS): To confirm the molecular weight of the product.[12]

      • Melting Point: A sharp melting point close to the literature value indicates high purity.

      • HPLC: To assess purity quantitatively.[11]

Experimental Protocols

Table 1: Recommended Reagent Stoichiometry and Conditions
Reagent/ParameterStoichiometry/ValueRationale
TBBPS1.0 eqLimiting reagent.
Alkylating Agent2.2 - 3.0 eqExcess drives the reaction to di-substitution.
Base (K₂CO₃ or NaOH)2.2 - 2.5 eqEnsures complete deprotonation of both phenolic groups.
SolventDMF or AcetonitrilePolar aprotic solvent favors SN2 mechanism.[3]
Phase-Transfer Catalyst1-5 mol% (if used)Catalytically enhances reaction rate in biphasic systems.[6]
Temperature80 - 120 °CProvides sufficient activation energy.[4]
Reaction Time8 - 24 hoursMonitor by TLC/HPLC for completion.
Protocol 1: Synthesis using Potassium Carbonate in DMF
  • Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add Bis(4-hydroxy-3,5-dibromophenyl) sulfone (TBBPS) (1.0 eq).

  • Reagent Addition: Add anhydrous potassium carbonate (2.5 eq) and N,N-Dimethylformamide (DMF) to create a stirrable slurry (approx. 5-10 mL of solvent per gram of TBBPS).

  • Heating: Begin stirring and heat the mixture to 80 °C.

  • Alkylating Agent: Slowly add 2-bromoethanol (2.5 eq) to the mixture.

  • Reaction: Increase the temperature to 100-110 °C and maintain for 12-24 hours. Monitor the reaction's progress by TLC (e.g., 30% ethyl acetate in hexane).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture slowly into a beaker of cold water with vigorous stirring.

  • Isolation: The crude product will precipitate. Collect the solid by vacuum filtration.

  • Washing: Wash the solid thoroughly with water to remove DMF and inorganic salts, then with a small amount of cold ethanol or methanol to remove more soluble impurities.

  • Purification: Recrystallize the crude solid from a suitable solvent (e.g., isopropanol) to yield the pure product.

Protocol 2: Phase-Transfer Catalyzed (PTC) Synthesis
  • Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add TBBPS (1.0 eq), toluene (or another water-immiscible solvent), Tetrabutylammonium Bromide (TBAB) (0.05 eq), and 2-chloroethanol (3.0 eq).

  • Base Addition: Prepare a 50% (w/w) aqueous solution of sodium hydroxide. Add this solution to the flask (2.5 eq of NaOH).

  • Reaction: Heat the biphasic mixture to 85-95 °C with vigorous stirring for 8-16 hours. The vigorous stirring is essential for creating a large surface area between the two phases. Monitor by TLC.

  • Workup: Cool the reaction to room temperature. Add water to dissolve any precipitated salts and transfer the mixture to a separatory funnel.

  • Extraction: Separate the organic layer. Wash the organic layer with water (2x) and then with brine (1x).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purification: Recrystallize the crude solid from a suitable solvent to yield the pure product.

References

  • Optimization of reaction conditions. a | Download Table - ResearchGate. Available at: [Link]

  • Optimization of the reaction conditions a | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • Optimization of the Reaction Conditions a | Download Table - ResearchGate. Available at: [Link]

  • Optimization of the Reaction Conditions a - ResearchGate. Available at: [Link]

  • Optimization of reaction conditions. | Download Table - ResearchGate. Available at: [Link]

  • Williamson Ether Synthesis - Organic Chemistry Tutor. Available at: [Link]

  • Williamson ether synthesis - Wikipedia. Available at: [Link]

  • What Are The Limitations Of Williamson Ether Synthesis? - Chemistry For Everyone. Available at: [Link]

  • US4777297A - Process for preparing bis-(4-hydroxy-3,5-dibromophenyl)-sulfone derivatives - Google Patents.
  • Illustrate with examples the limitations of Williamson's synthesis fo - askIITians. Available at: [Link]

  • The Williamson Ether Synthesis - Master Organic Chemistry. Available at: [Link]

  • Phase-transfer catalyst – Knowledge and References - Taylor & Francis. Available at: [Link]

  • article #2 - starburst quaternary ammonium salt - a new effective phase transfer catalyst - American Institute of Chemists. Available at: [Link]

  • Phase-Transfer Catalysis in Organic Syntheses - CRDEEP Journals. Available at: [Link]

  • EP0381048A1 - Process for the preparation of bis-4-bromophenyl sulfone - Google Patents.
  • A Minireview of Phase-Transfer Catalysis and Recent Trends - Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. Available at: [Link]

  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Available at: [Link]

  • Industrial Phase-Transfer Catalysis. Available at: [Link]

  • KR20020022157A - Process for preparing 4-hydroxy-4-isopropoxy diphenyl sulfones - Google Patents.
  • Process for synthesizing 4,4'-dihydroxydiphenyl sulfone - European Patent Office - EP 0220004 B1 - Googleapis.com. Available at: [Link]

  • US3830845A - Purification of 2,4-dihydroxy-benzophenone - Google Patents.
  • EP0220004A1 - Process for synthesizing 4,4'-dihydroxydiphenyl sulfone - Google Patents.

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Technical Support Center: Purification of Bis[4-(2-hydroxyethoxy)-3,5-dibromophenyl] Sulfone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Bis[4-(2-hydroxyethoxy)-3,5-dibromophenyl] Sulfone. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to ensure the successful purification of this compound. Our approach is grounded in established chemical principles and field-proven insights to address the specific challenges you may encounter.

Introduction to Purification Challenges

Bis[4-(2-hydroxyethoxy)-3,5-dibromophenyl] Sulfone is a polybrominated aromatic compound, and like many similar structures, its purification can be challenging.[1][2][3] Common issues arise from the presence of closely related impurities, such as isomers or incompletely brominated species, which can be difficult to separate due to similar physical properties.[4] This guide provides a systematic approach to overcoming these hurdles.

Troubleshooting Guide

This section addresses specific problems you might encounter during the purification of Bis[4-(2-hydroxyethoxy)-3,5-dibromophenyl] Sulfone.

Issue 1: Low Yield After Recrystallization

Question: I am experiencing a significant loss of product after recrystallization. What could be the cause and how can I improve my yield?

Answer: Low recovery from recrystallization is a common issue and can stem from several factors. The primary principle of recrystallization is that the compound of interest should be soluble in the hot solvent but sparingly soluble at cooler temperatures, while impurities remain in solution.[5][6]

Causality and Solution:

  • Inappropriate Solvent Choice: The most likely culprit is a solvent in which your compound has high solubility even at low temperatures. For brominated aromatics, suitable solvents often include alcohols (like ethanol or methanol) or a mixed solvent system (e.g., ethanol/water).[4][7]

    • Protocol: To find the optimal solvent, perform small-scale solubility tests. Place a few milligrams of your crude product in separate test tubes and add a small amount of different solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate, toluene, and mixtures with water). Heat the tubes and observe solubility. The ideal solvent will dissolve the compound when hot but show significant crystal formation upon cooling.

  • Using an Excessive Amount of Solvent: Using too much solvent will keep your product dissolved even at low temperatures.

    • Protocol: Add the hot solvent portion-wise to your crude product, with heating and stirring, until the solid just dissolves.[6] This ensures you are using the minimum amount of solvent necessary.

  • Premature Crystallization: If the solution cools too quickly, especially in the funnel during a hot filtration step (if performed), you will lose product.

    • Protocol: Ensure your filtration apparatus (funnel and receiving flask) is pre-heated before filtering the hot solution.

  • Incomplete Crystallization: Insufficient cooling time or temperature will result in a lower yield.

    • Protocol: After the solution has cooled to room temperature, place it in an ice bath for at least 30 minutes to an hour to maximize crystal formation.[6]

Issue 2: Persistent Colored Impurities

Question: My final product has a persistent yellow or brownish tint, even after multiple recrystallizations. What are these impurities and how can I remove them?

Answer: Colored impurities in brominated compounds often arise from residual bromine from the synthesis or other colored byproducts.[4]

Causality and Solution:

  • Residual Bromine: Elemental bromine can be trapped in the crystal lattice.

    • Protocol 1: Pre-recrystallization Wash: Before the first recrystallization, wash the crude product with a dilute solution of a reducing agent like sodium bisulfite. This will quench any remaining bromine.

    • Protocol 2: Activated Charcoal Treatment: During recrystallization, after dissolving the crude product in the hot solvent, add a small amount (1-2% by weight) of activated charcoal to the solution. Boil the solution for a few minutes. The charcoal will adsorb the colored impurities. Perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.[5]

Issue 3: Purity Not Improving with Recrystallization

Question: I've performed several recrystallizations, but the purity of my Bis[4-(2-hydroxyethoxy)-3,5-dibromophenyl] Sulfone (as determined by GC or HPLC) is not improving beyond a certain point. What should I do?

Answer: When recrystallization fails to remove impurities, it's often because the impurities have very similar solubility profiles to the target compound. In such cases, a different purification technique is necessary.

Causality and Solution:

  • Co-crystallization of Impurities: Impurities such as isomers or compounds with similar polarity may co-crystallize with your product.

    • Solution: Column Chromatography: Silica gel column chromatography is a powerful technique for separating compounds based on their polarity.[8] Given the structure of your compound (with hydroxyl groups), it has moderate polarity.

    • Protocol: Column Chromatography

      • Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine an appropriate solvent system. A good starting point for moderately polar compounds is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate.[8][9]

      • Column Packing: Pack a glass column with silica gel slurried in the non-polar solvent.

      • Loading: Dissolve your crude product in a minimal amount of the chromatography solvent or a stronger solvent like dichloromethane, adsorb it onto a small amount of silica gel, dry it, and load it onto the top of the column.

      • Elution: Elute the column with your chosen solvent system, collecting fractions and analyzing them by TLC to identify the ones containing your pure product.

Workflow for Purification of Bis[4-(2-hydroxyethoxy)-3,5-dibromophenyl] Sulfone

The following diagram illustrates a comprehensive workflow for the purification of your target compound.

Purification_Workflow Crude_Product Crude Product Pre_Wash Pre-recrystallization Wash (e.g., Sodium Bisulfite Solution) Crude_Product->Pre_Wash Recrystallization Recrystallization (e.g., Ethanol/Water) Pre_Wash->Recrystallization Purity_Check1 Purity Assessment (TLC, GC, HPLC) Recrystallization->Purity_Check1 Column_Chromatography Column Chromatography (Silica Gel, Hexane/Ethyl Acetate) Purity_Check1->Column_Chromatography Purity < 98% Pure_Product Pure Product Purity_Check1->Pure_Product Purity > 98% Purity_Check2 Purity Assessment (TLC, GC, HPLC) Column_Chromatography->Purity_Check2 Purity_Check2->Pure_Product Purity > 98% Impurities_Removed Impurities Removed Purity_Check2->Impurities_Removed Impure Fractions

Caption: A multi-step purification workflow.

Frequently Asked Questions (FAQs)

Q1: What are the expected impurities in the synthesis of Bis[4-(2-hydroxyethoxy)-3,5-dibromophenyl] Sulfone?

A1: While specific impurities depend on the synthetic route, you can generally expect:

  • Starting Materials: Unreacted starting materials.

  • Incompletely Brominated Species: Molecules with one, two, or three bromine atoms instead of four.

  • Isomers: Bromine atoms at different positions on the aromatic rings.

  • Byproducts from Side Reactions: Depending on the reaction conditions, other related compounds may be formed.[4]

Q2: Which analytical techniques are best for assessing the purity of my compound?

A2: A combination of techniques is often best:

  • Gas Chromatography (GC): Excellent for assessing the purity of thermally stable, volatile compounds.[2][10] Commercial suppliers often use GC to specify purity for this compound.[11][12]

  • High-Performance Liquid Chromatography (HPLC): A versatile technique for a wide range of compounds, including those that are not suitable for GC.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used to identify and quantify impurities if their signals do not overlap with the product's signals.[9]

  • Mass Spectrometry (MS): Used to confirm the molecular weight of the desired product and identify impurities.[9][13]

Q3: How does the presence of the hydroxyethoxy groups affect the purification strategy?

A3: The two hydroxyethoxy groups increase the polarity of the molecule compared to a simple brominated phenyl sulfone. This has two main implications:

  • Solubility: The compound will be more soluble in polar solvents like alcohols and less soluble in non-polar solvents like hexane. This is a key consideration when choosing a recrystallization solvent.

  • Chromatography: The hydroxyl groups provide a strong handle for interaction with the silica gel in column chromatography, allowing for good separation from less polar impurities.

Q4: My compound appears to be an oil or a waxy solid, making recrystallization difficult. What can I do?

A4: If your product is not a crystalline solid, it may be due to a high level of impurities.

  • Initial Cleanup: Attempt a simple purification first, such as washing with a solvent in which your product is insoluble but the impurities are (e.g., hexane, to remove non-polar impurities).

  • Chromatography: If the material remains oily, column chromatography is the most effective method to remove the impurities that are preventing crystallization.

  • Trituration: This involves suspending the oily product in a solvent in which it is poorly soluble and stirring or grinding it. This can sometimes induce crystallization.

Quantitative Data Summary

ParameterRecommended Value/TechniqueRationale
Recrystallization Solvents Ethanol/Water, Isopropanol, AcetoneBalances polarity for solubility at high temperatures and insolubility at low temperatures.[4][7]
Chromatography Stationary Phase Silica Gel (200-300 mesh)Standard for moderately polar organic compounds.[8]
Chromatography Mobile Phase Hexane/Ethyl Acetate GradientAllows for the separation of compounds with a range of polarities.[8]
Purity Assessment GC, HPLC, NMRProvides complementary information on purity and structural integrity.[2][9][10]

References

  • Buser, H. R. (1986). Selective detection of brominated aromatic compounds using gas chromatography/negative chemical ionization mass spectrometry. Analytical Chemistry, 58(14), 2913–2919. [Link]

  • de Boer, J., & Covaci, A. (2009). Instrumental methods and challenges in quantifying polybrominated diphenyl ethers in environmental extracts: a review. Analytical and Bioanalytical Chemistry, 392(3), 489-504. [Link]

  • Byczkiewicz, M., & Jabłoński, M. (2015). Determining Polybrominated Diphenyl Ethers in Surface Waters of Western Pomerania Using Gas Chromatography with Electron Capture. Polish Journal of Environmental Studies, 24(3). [Link]

  • Agilent Technologies. (2018). Analysis of Polybrominated Diphenyl Ethers and Novel Brominated Flame Retardants in Soil Using the Agilent 7000 Triple Quadrupole GC/MS. [Link]

  • Reiner, E. J., et al. (2010). Advances in the Analysis of Persistent Halogenated Organic Compounds. LCGC North America, 28(2). [Link]

  • Covaci, A., Voorspoels, S., & de Boer, J. (2003). Gas chromatography and mass spectrometry of polybrominated diphenyl ethers. Journal of Chromatography A, 1000(1-2), 299-310. [Link]

  • Google Patents. (1990).
  • Siggia, S. (Ed.). (1973). Analytical Chemistry of Organic Halogen Compounds. Elsevier. [Link]

  • Moravek, Inc. Top 5 Methods of Assessing Chemical Purity. [Link]

  • Singh, R., & Singh, P. (2023). Modern Analytical Technique for Characterization Organic Compounds. Journal of Drug Delivery and Therapeutics, 13(5), 133-140. [Link]

  • Google Patents. (1988). Process for preparing bis-(4-hydroxy-3,5-dibromophenyl)
  • Chemistry LibreTexts. (2023). Recrystallization. [Link]

  • Korovina, N. (2020). Recrystallization Technique for Organic Chemistry. [Link]

  • Institute of Science, Nagpur. Identification of Organic Compound by Organic Qualitative Analysis. [Link]

  • University of Rochester, Department of Chemistry. Purification: How To. [Link]

  • Royal Society of Chemistry. Supporting information. [Link]

  • Google Patents. (1967).
  • Google Patents. (2011).
  • Google Patents. (2013).

Sources

Technical Support Center: Troubleshooting Poor Solubility of Bis[4-(2-hydroxyethoxy)-3,5-dibromophenyl] Sulfone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Bis[4-(2-hydroxyethoxy)-3,5-dibromophenyl] Sulfone. This guide is designed for researchers, scientists, and drug development professionals to address common solubility challenges encountered during experimental work with this compound. Below you will find a series of troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format, grounded in scientific principles to empower you to overcome these obstacles.

Understanding the Molecule: Key Structural Features Influencing Solubility

Bis[4-(2-hydroxyethoxy)-3,5-dibromophenyl] Sulfone is a complex aromatic molecule with several key features that dictate its solubility profile:

  • Large Aromatic Core: The diphenyl sulfone backbone is rigid and hydrophobic, which inherently limits its solubility in aqueous and polar protic solvents.

  • Heavy Bromination: The presence of four bromine atoms significantly increases the molecular weight (653.96 g/mol ) and the hydrophobic nature of the molecule, further reducing aqueous solubility.[1][2]

  • Hydroxyethoxy Groups: The two (2-hydroxyethoxy) side chains introduce some polarity and the potential for hydrogen bonding, which can aid in solubilization in certain polar solvents.

  • Sulfone Group: The sulfone group is polar and can participate in dipole-dipole interactions, contributing to its solubility in polar aprotic solvents.

This combination of a large, hydrophobic core with limited polar functional groups results in a compound that is generally poorly soluble in many common laboratory solvents.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for Bis[4-(2-hydroxyethoxy)-3,5-dibromophenyl] Sulfone?

A1: Based on available data from multiple chemical suppliers, the most consistently recommended solvent for Bis[4-(2-hydroxyethoxy)-3,5-dibromophenyl] Sulfone is Dimethylformamide (DMF) .[3] Other high-boiling point, polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) and N-Methyl-2-pyrrolidone (NMP) are also likely to be effective due to their ability to solvate large, polarizable molecules.

Q2: Why is my compound not dissolving in solvents like methanol, ethanol, or water?

A2: The large, nonpolar, and heavily brominated diphenyl sulfone core of the molecule dominates its solubility profile, making it highly hydrophobic. Alcohols like methanol and ethanol, while polar, are not strong enough solvents to overcome the intermolecular forces of the crystalline solid. The molecule's low polarity and large size also prevent it from readily dissolving in water.

Q3: Can I heat the mixture to improve solubility?

Q4: Will adjusting the pH of my solution help with solubility?

A4: Adjusting the pH is unlikely to have a significant impact on the solubility of Bis[4-(2-hydroxyethoxy)-3,5-dibromophenyl] Sulfone in organic solvents. While related phenolic compounds can be deprotonated at high pH to form more soluble salts in aqueous solutions, this compound has ether linkages to the aromatic rings, not free hydroxyl groups. Aromatic ethers are generally stable to hydrolysis under mild acidic or basic conditions. However, extreme pH conditions, especially at elevated temperatures, could potentially lead to the cleavage of the ether bonds.

Troubleshooting Guide: A Step-by-Step Approach to Dissolving Your Compound

If you are experiencing difficulty dissolving Bis[4-(2-hydroxyethoxy)-3,5-dibromophenyl] Sulfone, follow this systematic troubleshooting workflow.

G start Start: Undissolved Compound solvent_choice Step 1: Solvent Selection - Start with recommended polar aprotic solvents (DMF, DMSO, NMP). - Consider solvent polarity and hydrogen bonding capacity. start->solvent_choice heating Step 2: Apply Gentle Heat - Warm the mixture (40-60°C). - Monitor for color change (degradation). solvent_choice->heating If not fully dissolved success Success: Compound Dissolved solvent_choice->success If dissolved sonication Step 3: Use Mechanical Agitation - Apply ultrasonication to break up solid aggregates. heating->sonication If still not dissolved heating->success If dissolved cosolvent Step 4: Try a Co-Solvent System - Add a small percentage of a second miscible solvent. - Example: DMF with a small amount of a chlorinated solvent. sonication->cosolvent If solids persist sonication->success If dissolved particle_size Step 5: Reduce Particle Size - Grind the solid to increase surface area. cosolvent->particle_size If solubility is still poor cosolvent->success If dissolved particle_size->heating Re-attempt dissolution particle_size->success If dissolved fail Re-evaluate Experiment - Consider alternative compounds or formulation strategies. particle_size->fail If all steps fail G cluster_properties Molecular Properties cluster_solvents Solvent Characteristics compound Bis[4-(2-hydroxyethoxy)-3,5-dibromophenyl] Sulfone Large Aromatic Core Large Aromatic Core compound->Large Aromatic Core Heavy Bromination Heavy Bromination compound->Heavy Bromination Polar Groups\n(Sulfone, Hydroxyethoxy) Polar Groups (Sulfone, Hydroxyethoxy) compound->Polar Groups\n(Sulfone, Hydroxyethoxy) Nonpolar Nonpolar Large Aromatic Core->Nonpolar Favors Interaction Heavy Bromination->Nonpolar Favors Interaction Polar Aprotic\n(e.g., DMF, DMSO) Polar Aprotic (e.g., DMF, DMSO) Polar Groups\n(Sulfone, Hydroxyethoxy)->Polar Aprotic\n(e.g., DMF, DMSO) Favors Interaction Polar Protic\n(e.g., Ethanol, Water) Polar Protic (e.g., Ethanol, Water) Polar Groups\n(Sulfone, Hydroxyethoxy)->Polar Protic\n(e.g., Ethanol, Water) Limited Interaction High Solubility High Solubility Polar Aprotic\n(e.g., DMF, DMSO)->High Solubility Nonpolar\n(e.g., Toluene, Hexane) Nonpolar (e.g., Toluene, Hexane) Insoluble Insoluble Polar Protic\n(e.g., Ethanol, Water)->Insoluble Low to Moderate Solubility Low to Moderate Solubility Nonpolar->Low to Moderate Solubility

Caption: Relationship between molecular properties and solvent choice for solubility.

References

Sources

Technical Support Center: Optimizing Reaction Conditions for Polymerization with Bis[4-(2-hydroxyethoxy)-3,5-dibromophenyl] Sulfone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the polymerization of Bis[4-(2-hydroxyethoxy)-3,5-dibromophenyl] sulfone. This resource is designed for researchers, scientists, and professionals in drug development and materials science. Here, we provide in-depth troubleshooting advice, frequently asked questions, and a validated experimental protocol to help you achieve consistent, high-quality results in synthesizing novel poly(aryl ether sulfone)s.

Introduction: The Chemistry and the Challenge

Bis[4-(2-hydroxyethoxy)-3,5-dibromophenyl] sulfone is a highly functionalized monomer, notable for its tetra-brominated structure which imparts properties such as enhanced flame retardancy and high refractive index to the resulting polymers. The terminal hydroxyethoxy groups are the reactive sites for polymerization.

The most common and effective method for polymerizing this monomer is through a nucleophilic aromatic substitution (SNAr) step-growth polycondensation.[1] In this reaction, the hydroxyl groups of the monomer are deprotonated by a weak base to form phenoxides. These nucleophiles then attack an activated aromatic dihalide co-monomer, displacing the halides and forming a new ether linkage. This process is repeated to build the polymer chain.

Achieving a high molecular weight polymer is paramount, as mechanical and thermal properties are strongly dependent on chain length.[2] However, step-growth polymerizations are notoriously sensitive to reaction conditions.[3][4] This guide will address the critical parameters and common pitfalls to ensure successful and repeatable polymerization.

Part 1: Recommended Experimental Protocol

This protocol describes a standard procedure for the synthesis of a high molecular weight poly(aryl ether sulfone) from Bis[4-(2-hydroxyethoxy)-3,5-dibromophenyl] sulfone and a common co-monomer, 4,4'-dichlorodiphenyl sulfone (DCDPS).

Materials:

  • Bis[4-(2-hydroxyethoxy)-3,5-dibromophenyl] sulfone (Monomer A), MW: 653.96 g/mol [5]

  • 4,4'-dichlorodiphenyl sulfone (DCDPS, Monomer B)

  • Potassium Carbonate (K₂CO₃), anhydrous, finely ground

  • N,N-Dimethylacetamide (DMAc), anhydrous

  • Toluene, anhydrous

Procedure:

  • Reactor Setup: Assemble a multi-neck flask equipped with a mechanical stirrer, a nitrogen/argon inlet, a thermometer, and a Dean-Stark trap fitted with a condenser.

  • Reagent Charging: Under a positive flow of inert gas, charge the reactor with equimolar amounts of Monomer A and Monomer B. Add finely ground, anhydrous K₂CO₃ in a 5-10% molar excess relative to the hydroxyl groups.

  • Solvent Addition: Add anhydrous DMAc to achieve a solids concentration of 20-30% (w/v). Add toluene as an azeotropic agent, typically 10-20% of the DMAc volume.

  • Azeotropic Dehydration: Heat the reaction mixture to 140-150°C with vigorous stirring. Toluene will form an azeotrope with any residual water, which will be collected in the Dean-Stark trap. Continue this process for 2-4 hours until no more water is collected.

  • Polymerization: After dehydration, carefully drain the toluene from the Dean-Stark trap and slowly raise the reaction temperature to 160-170°C to initiate polymerization.[6]

  • Reaction Monitoring: The reaction progress can be monitored by the significant increase in the viscosity of the solution. Maintain the temperature for 8-12 hours.

  • Isolation and Purification:

    • Cool the viscous polymer solution to room temperature and dilute with additional DMAc if necessary.

    • Slowly precipitate the polymer by pouring the solution into a large excess of a non-solvent like methanol or deionized water with vigorous stirring.

    • Filter the resulting fibrous polymer and wash it extensively with hot water and methanol to remove residual salts and solvent.

  • Drying: Dry the purified polymer in a vacuum oven at 80-100°C until a constant weight is achieved.

Experimental Workflow Diagram

G cluster_prep 1. Reactor Preparation cluster_reaction 2. Reaction Stages cluster_workup 3. Product Isolation charge Charge Monomers, K₂CO₃, Solvents dehydrate Azeotropic Dehydration (140-150°C) charge->dehydrate Heat polymerize Polymerization (160-170°C) dehydrate->polymerize Remove Toluene, Increase Temp cool Cool & Dilute polymerize->cool Monitor Viscosity (8-12 hrs) precipitate Precipitate in Methanol/Water cool->precipitate wash Wash with Hot Water & Methanol precipitate->wash dry Vacuum Dry wash->dry final_product final_product dry->final_product Final Polymer

Caption: A typical workflow for the synthesis of poly(aryl ether sulfone).

Part 2: Troubleshooting Guide

This section addresses common problems encountered during the polymerization of Bis[4-(2-hydroxyethoxy)-3,5-dibromophenyl] sulfone.

❓ Problem 1: Low Final Molecular Weight or Low Intrinsic Viscosity

This is the most frequent issue in step-growth polymerization, where high conversion (>99%) is necessary for high molecular weight.[3]

💡 Potential Causes & Solutions:

  • Imperfect Stoichiometry: Even a small imbalance in the molar ratio of the diol and dihalide monomers will drastically limit chain growth.[3][4]

    • Solution: Use high-purity monomers (>99.5%). Accurately weigh all reagents using a calibrated analytical balance. Consider performing titration on the hydroxyl groups of the diol monomer to confirm its exact equivalent weight before the reaction.

  • Presence of Water: Water can react with the activated dihalide monomer or interfere with the formation of the phenoxide, preventing chain extension.

    • Solution: Ensure all glassware is rigorously dried. Use anhydrous grade solvents and K₂CO₃. Most importantly, perform a thorough azeotropic dehydration step with toluene to remove any trace moisture from the reagents and solvent before increasing the temperature for polymerization.

  • Impure Monomers or Solvents: Monofunctional impurities will act as chain terminators, capping the growing polymer chains and preventing further reaction.

    • Solution: Recrystallize monomers before use. Use freshly distilled or high-purity anhydrous solvents.

  • Insufficient Reaction Time or Temperature: The polycondensation reaction may be slow.

    • Solution: Ensure the reaction is allowed to proceed for a sufficient duration (8-12 hours or more). A slight increase in temperature (e.g., to 175°C) can increase the reaction rate, but be cautious of potential side reactions.

  • Inefficient Stirring: As the viscosity increases, mass transfer can become limited, preventing reactive chain ends from finding each other.

    • Solution: Use a mechanical stirrer capable of handling high-viscosity solutions to ensure the reaction mixture remains homogeneous.

❓ Problem 2: Polymer is Discolored (Yellow, Brown, or Dark)

The desired polymer should be off-white or very pale yellow. Dark colors indicate degradation or side reactions.

💡 Potential Causes & Solutions:

  • Oxidation: At high temperatures, the polymer backbone or reactive intermediates can be susceptible to oxidation if exposed to air.

    • Solution: Maintain a positive pressure of a high-purity inert gas (nitrogen or argon) throughout the entire reaction, from initial charging to final cooling.

  • Reaction Temperature is Too High: Excessive heat can cause thermal degradation of the monomer or the resulting polymer.[7]

    • Solution: Adhere to the recommended temperature range (160-170°C). Use a temperature controller to avoid overheating. If higher reactivity is needed, consider switching to a more reactive dihalide monomer (e.g., a difluoro-based monomer) rather than excessively increasing the temperature.[8]

  • Impurities in Monomers: Certain impurities can act as catalysts for degradation pathways.

    • Solution: Ensure monomers are of the highest possible purity.

❓ Problem 3: Gel Formation or Premature Precipitation During Reaction

The polymer should remain dissolved in the solvent throughout the reaction.[4]

💡 Potential Causes & Solutions:

  • Poor Polymer Solubility: The growing polymer may have limited solubility in the chosen solvent as its molecular weight increases.[9]

    • Solution: Ensure the initial solids concentration is appropriate (20-30% w/v). If the polymer starts to precipitate, you may need to switch to a solvent with higher solvating power, such as N-methyl-2-pyrrolidone (NMP), or increase the reaction temperature slightly.

  • Side Reactions Leading to Cross-linking: Though less common in this specific system under proper conditions, impurities or excessive temperatures could potentially lead to side reactions that cause branching and eventual gelation.

    • Solution: Strictly control the reaction temperature and ensure high monomer purity. An inert atmosphere is also critical to prevent oxidative side reactions.

Part 3: Frequently Asked Questions (FAQs)

Q1: What is the detailed reaction mechanism for this polymerization?

The reaction proceeds via a Nucleophilic Aromatic Substitution (SNAr) polycondensation mechanism. The key steps are:

  • Deprotonation: The weak base (K₂CO₃) deprotonates the terminal hydroxyl groups of the Bis[4-(2-hydroxyethoxy)-3,5-dibromophenyl] sulfone to form a reactive bis-phenoxide.

  • Nucleophilic Attack: The electron-rich phenoxide attacks the electron-deficient carbon atom of the C-Cl bond on the 4,4'-dichlorodiphenyl sulfone. The sulfone group on the DCDPS is a strong electron-withdrawing group, which activates the chlorine atoms toward nucleophilic displacement.

  • Chloride Displacement: The chloride ion is eliminated as a leaving group (forming KCl), and a new aryl ether bond is formed. This process occurs at both ends of each monomer, extending the polymer chain.[1]

Polymerization Mechanism Diagram

G MonomerA Diol Monomer (Ar-OH) Phenoxide Reactive Phenoxide (Ar-O⁻) MonomerA->Phenoxide Deprotonation MonomerB Dihalide Monomer (Ar'-Cl) Polymer Polymer Chain (Ar-O-Ar')n MonomerB->Polymer Cl⁻ Displacement Base K₂CO₃ Base->Phenoxide Phenoxide->Polymer Nucleophilic Attack

Sources

Technical Support Center: A Guide to Preventing Degradation of Bis[4-(2-hydroxyethoxy)-3,5-dibromophenyl] Sulfone During Processing

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Bis[4-(2-hydroxyethoxy)-3,5-dibromophenyl] Sulfone. This guide is designed for researchers, scientists, and drug development professionals who utilize this specialized monomer in their work. As a key building block, likely for high-performance, flame-retardant polymers, its stability during processing is paramount to achieving the desired material properties and ensuring experimental reproducibility. This document provides in-depth, experience-based answers to common challenges, moving beyond simple instructions to explain the underlying chemical principles.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions about the stability and handling of Bis[4-(2-hydroxyethoxy)-3,5-dibromophenyl] Sulfone.

Q1: What is Bis[4-(2-hydroxyethoxy)-3,5-dibromophenyl] Sulfone and what are its primary applications?

Bis[4-(2-hydroxyethoxy)-3,5-dibromophenyl] Sulfone, with CAS Number 53714-39-9, is a halogenated aromatic sulfone compound.[1][2][3] Its structure, featuring a diphenyl sulfone core, bromine atoms, and reactive hydroxyethoxy groups, makes it an ideal monomer or building block for synthesizing high-performance polymers.[1] The presence of the sulfone group contributes to high thermal stability and mechanical strength, characteristic of sulfone polymers like PSU and PESU.[4][5] The bromine atoms impart flame-retardant properties, while the terminal hydroxyl groups allow it to react and be incorporated into polymer chains, such as polyesters or polyurethanes, through polycondensation reactions.

Q2: What are the primary causes of its degradation during processing?

Degradation is typically induced by three main factors during processing:

  • Thermal Stress: Excessive heat is the most common cause. Like other brominated flame retardants, high temperatures can cause the molecule to decompose, potentially breaking C-Br, C-S, or C-O bonds and releasing corrosive hydrogen bromide (HBr) gas.[6]

  • Oxidative Degradation: The presence of oxygen, especially at elevated processing temperatures, can initiate free-radical chain reactions. This leads to the formation of hydroperoxides and subsequent chain scission or cross-linking, compromising the material's integrity.[7][8]

  • Hydrolysis: While sulfone polymers are known for excellent hydrolytic stability, the ether linkages in the hydroxyethoxy side chains can be susceptible to cleavage in the presence of water (especially steam) and acid or base catalysts at high temperatures.[9][10]

Q3: What are the common signs of degradation?

Initial indicators of degradation during processing include:

  • Discoloration: Yellowing or browning of the material is a classic sign of thermal or oxidative degradation.

  • Changes in Melt Viscosity: A significant drop in viscosity often points to polymer chain scission, while an increase can suggest cross-linking.

  • Acrid Odor: A sharp, acidic smell is a strong indicator of decomposition of the brominated components, leading to the release of hydrogen bromide (HBr).[6]

  • Loss of Mechanical Properties: The final product may exhibit brittleness, reduced toughness, or lower tensile strength.[6]

Section 2: Troubleshooting Guide: Common Processing Issues & Solutions

This section provides a detailed, cause-and-effect analysis of specific problems you may encounter, along with validated solutions.

Problem 1: The material turns yellow or brown during melt processing or polymerization.

  • Root Cause Analysis: This discoloration is almost always a result of thermo-oxidative degradation. At high temperatures, free radicals are generated. In the presence of oxygen, these radicals propagate, leading to the formation of chromophores (color-causing groups) in the polymer structure. Furthermore, the decomposition of the brominated aromatic rings can contribute to charring and discoloration.[6]

  • Troubleshooting & Solution Protocol:

    • Verify Thermal Stability: Before processing, perform a Thermogravimetric Analysis (TGA) on the neat monomer to determine its decomposition onset temperature. This provides an absolute upper limit for your processing window. Sulfone-based polymers generally begin to degrade between 370°C and 650°C.[11]

    • Optimize Processing Temperature: Lower the processing temperature to the lowest possible point that still allows for adequate melt flow and reaction kinetics. Even a small reduction can significantly decrease the rate of degradation.

    • Implement an Inert Atmosphere: Process the material under a nitrogen or argon blanket. This eliminates oxygen, the key ingredient for oxidative degradation. Always purge processing equipment with inert gas before introducing the material.

    • Incorporate an Antioxidant Package: Add a stabilizer blend to the formulation before processing. A synergistic combination is often most effective:

      • Primary Antioxidants (Radical Scavengers): Hindered phenols (e.g., BHT analogues) are excellent at donating a hydrogen atom to terminate free-radical chain reactions.[7]

      • Secondary Antioxidants (Hydroperoxide Decomposers): Phosphite-based stabilizers, such as Tris(2,4-di-tert-butylphenyl)phosphite, are crucial for breaking down hydroperoxides into non-radical, stable products, preventing them from initiating new degradation cycles.[7][12]

Problem 2: The final polymer exhibits poor mechanical properties and a lower-than-expected molecular weight.

  • Root Cause Analysis: This is a clear symptom of chain scission, where the main polymer backbone or side chains are being broken. This can be caused by thermal, oxidative, or hydrolytic cleavage. The ether linkages in the hydroxyethoxy groups and the sulfone bridge itself can be points of attack. Gel Permeation Chromatography (GPC) can confirm a shift to lower molecular weights.[13]

  • Troubleshooting & Solution Protocol:

    • Moisture Control: Ensure the monomer and any other reactants are thoroughly dried before processing. Moisture can lead to hydrolytic degradation, especially at high temperatures.

    • Add Hydrolysis Stabilizers: If processing in the presence of moisture is unavoidable, consider adding a hydrolysis stabilizer. Carbodiimide-based additives are effective at scavenging acids and water that promote hydrolysis.[10]

    • Review Stabilizer Package: As with discoloration, an effective antioxidant package is the primary defense against oxidative chain scission. Ensure both primary and secondary antioxidants are present.[8]

    • Minimize Residence Time: Reduce the amount of time the material spends at high temperatures in the processing equipment. Do not let material sit in a hot extruder or reactor during process interruptions.[6]

Problem 3: Acrid fumes are detected during processing, and equipment shows signs of corrosion.

  • Root Cause Analysis: This is a serious issue caused by the release of hydrogen bromide (HBr) gas from the thermal decomposition of the brominated phenyl rings.[6] HBr is highly corrosive to processing equipment, particularly standard steels, and poses a significant health hazard.[6]

  • Troubleshooting & Solution Protocol:

    • Immediate Action - Ventilation: Ensure robust exhaust ventilation is in place to safely remove any fumes.

    • Material Selection for Equipment: Utilize processing equipment constructed from corrosion-resistant materials. Stainless steel is more resistant than aluminum, and specialized alloys like Hastelloy® may be necessary for long-term campaigns.[6]

    • Incorporate Acid Scavengers/Heat Stabilizers: Add a heat stabilizer that can neutralize HBr as it forms. Metal stearates (e.g., calcium or zinc stearate) or epoxidized soybean oil can act as effective acid scavengers.[14]

    • Purge Equipment Thoroughly: After a production run, always purge the equipment with a non-halogenated, stable polymer (like a natural polyethylene or polypropylene) to remove all residual brominated material.[6] This prevents the degradation of stagnant material during shutdown and startup.

Section 3: Proactive Stabilization & Process Optimization

Preventing degradation starts with a well-designed process and formulation.

Q4: How do I design an optimal stabilization package for my process?

The ideal package depends on your specific processing conditions. The following table and workflow diagram provide a guide for selection.

Stabilizer TypePrimary FunctionChemical Class ExamplesWhen to Use
Primary Antioxidant Free Radical ScavengerHindered Phenols, Aromatic Amines[7]Universal for all high-temperature processing.
Secondary Antioxidant Hydroperoxide DecomposerPhosphites, Thioesters[12]Always use in synergy with primary antioxidants.
Heat Stabilizer Acid ScavengerMetal Soaps, Epoxidized Oils[14]Critical for preventing HBr-induced corrosion.
Light Stabilizer UV Radiation AbsorptionBenzotriazoles, HALS[7][12]If the final product will be exposed to sunlight.
Stabilizer Selection Workflow

This diagram outlines a decision-making process for creating a robust stabilization strategy.

StabilizerSelection cluster_conditions Processing & End-Use Conditions cluster_actions Recommended Stabilizer Package Process Start: Define Process Temp High Temperature (>150°C)? Process->Temp Oxygen Oxygen Exposure? Temp->Oxygen Yes Final Final Formulation Temp->Final No UV UV Light Exposure (End Use)? Oxygen->UV Yes Oxygen->Final No PrimaryAO Add Primary Antioxidant (e.g., Hindered Phenol) UV->PrimaryAO Yes UV->PrimaryAO No SecondaryAO Add Secondary Antioxidant (e.g., Phosphite) PrimaryAO->SecondaryAO HeatStab Add Heat Stabilizer (e.g., Acid Scavenger) SecondaryAO->HeatStab UVStab Add Light Stabilizer (e.g., HALS, UV Absorber) HeatStab->UVStab If UV Exposure = Yes HeatStab->Final If UV Exposure = No UVStab->Final DegradationPathway Molecule Bis[...] Sulfone Monomer or Polymer Chain (RH) Radical Initiation: Alkyl Radical (R•) Molecule->Radical C-H, C-C bond cleavage Heat High Temperature + Shear Heat->Molecule Peroxy Propagation: Peroxy Radical (ROO•) Radical->Peroxy Oxygen O₂ Oxygen->Peroxy Hydroperoxide Hydroperoxide (ROOH) Peroxy->Hydroperoxide + RH NewRadicals Alkoxy (RO•) + Hydroxyl (•OH) Radicals Hydroperoxide->NewRadicals Decomposes Degradation Chain Scission, Cross-linking, Discoloration, HBr Release Hydroperoxide->Degradation NewRadicals->Degradation Attacks more polymer HeatStab Heat Stabilizer (Acid Scavenger) Degradation->HeatStab Neutralizes HBr PrimaryAO Primary Antioxidant (Hindered Phenol) PrimaryAO->Peroxy Scavenges (Interrupts Propagation) SecondaryAO Secondary Antioxidant (Phosphite) SecondaryAO->Hydroperoxide Decomposes to stable products

Sources

Technical Support Center: Synthesis of Bis[4-(2-hydroxyethoxy)-3,5-dibromophenyl] Sulfone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Bis[4-(2-hydroxyethoxy)-3,5-dibromophenyl] Sulfone. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and answer frequently asked questions. Our goal is to provide you with the expertise and practical insights needed to achieve high yields and purity in your experiments.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis of Bis[4-(2-hydroxyethoxy)-3,5-dibromophenyl] Sulfone, a process that typically involves the etherification of Bis(4-hydroxy-3,5-dibromophenyl) sulfone with an appropriate ethylene oxide precursor. This reaction is a variation of the Williamson ether synthesis.[1]

Issue 1: Low Yield of the Desired Product

A lower than expected yield is a common frustration in multi-step organic syntheses. Several factors can contribute to this issue in the synthesis of Bis[4-(2-hydroxyethoxy)-3,5-dibromophenyl] Sulfone.

Possible Causes & Solutions:

  • Incomplete Deprotonation of the Phenolic Hydroxyl Groups: The Williamson ether synthesis relies on the formation of a phenoxide ion, which is a potent nucleophile.[2] If the base used is not strong enough or is used in insufficient quantities, the starting material will not be fully deprotonated, leading to a low yield.

    • Solution: Ensure you are using a sufficiently strong base, such as sodium hydroxide or potassium carbonate, in at least a stoichiometric amount relative to the phenolic hydroxyl groups. The reaction conditions should be anhydrous, as water can consume the base and hinder phenoxide formation.[3]

  • Side Reactions: The primary competing reaction is often the elimination of the alkylating agent, especially if it is sterically hindered or if the reaction temperature is too high.[4]

    • Solution: Use a primary alkylating agent like 2-chloroethanol or ethylene oxide. Maintain a controlled, moderate reaction temperature to favor the S(_N)2 substitution over elimination.[5]

  • Steric Hindrance: The bulky bromine atoms ortho to the hydroxyl groups can sterically hinder the approach of the alkylating agent.

    • Solution: While the steric hindrance is inherent to the substrate, optimizing reaction time and temperature can help maximize the yield. A longer reaction time at a moderate temperature may be necessary to allow the reaction to proceed to completion.

Issue 2: Formation of Impurities and Byproducts

The presence of unexpected spots on a TLC plate or extra peaks in an NMR spectrum indicates the formation of impurities. Identifying and minimizing these is crucial for obtaining a pure product.

Possible Causes & Solutions:

  • O-Alkylation vs. C-Alkylation: Phenoxides are ambident nucleophiles, meaning they can react at either the oxygen or the carbon atoms of the aromatic ring.[1] While O-alkylation is desired, C-alkylation can occur, leading to undesired byproducts.

    • Solution: The choice of solvent can influence the reaction's regioselectivity. Polar aprotic solvents like DMF or DMSO are generally preferred as they solvate the cation of the phenoxide, leaving the oxygen atom as a more accessible nucleophile.[4]

  • Over-alkylation: If the reaction conditions are too harsh or the reaction is left for an extended period, the newly formed hydroxyl group of the product can also be etherified, leading to a diether byproduct.

    • Solution: Carefully control the stoichiometry of the alkylating agent. Using a slight excess may be necessary to drive the reaction to completion, but a large excess should be avoided. Monitor the reaction progress by TLC to stop it once the starting material is consumed.

  • Decomposition of the Starting Material or Product: Brominated flame retardants can be susceptible to thermal degradation.[6]

    • Solution: Avoid excessive heating during the reaction and workup. Purification methods should also be chosen to minimize thermal stress on the compound.

Issue 3: Difficulties in Product Purification

Even with a successful reaction, isolating the pure product can be challenging.

Possible Causes & Solutions:

  • Similar Polarity of Product and Byproducts: If the byproducts have similar polarities to the desired product, separation by column chromatography can be difficult.

    • Solution: Recrystallization is often an effective method for purifying solid compounds.[7] Experiment with different solvent systems to find one that provides good separation. A mixture of a good solvent (in which the compound is soluble when hot) and a poor solvent (in which it is insoluble when cold) is often effective.

  • Product is an Oil or Gummy Solid: The product may not crystallize easily, making purification by recrystallization challenging.

    • Solution: If recrystallization fails, column chromatography is the next best option. A careful selection of the stationary and mobile phases is critical. If the product remains an oil, it may be necessary to use it in the next step without complete purification, provided the impurities will not interfere with subsequent reactions.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the synthesis of Bis[4-(2-hydroxyethoxy)-3,5-dibromophenyl] Sulfone?

The synthesis is a classic Williamson ether synthesis.[5] It proceeds via an S(_N)2 mechanism where the nucleophilic phenoxide ion attacks the electrophilic carbon of the alkylating agent (e.g., 2-chloroethanol), displacing a leaving group (e.g., chloride).[1]

Q2: What are the optimal reaction conditions for this synthesis?

Optimal conditions can vary, but generally involve:

  • Solvent: A polar aprotic solvent such as DMF or DMSO.

  • Base: A strong base like sodium hydroxide or potassium carbonate.

  • Temperature: A moderate temperature, typically between 60-100 °C, to favor substitution over elimination.[4]

  • Atmosphere: An inert atmosphere (e.g., nitrogen or argon) is recommended to prevent oxidation of the phenoxide.

Q3: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is the most common method for monitoring the reaction. By spotting the reaction mixture alongside the starting material, you can observe the disappearance of the starting material and the appearance of the product spot.

Q4: What are the key safety precautions for this synthesis?

  • Handling of Brominated Compounds: Brominated organic compounds should be handled with care as they can be irritants and are often toxic.[8] Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Handling of Bases: Strong bases like sodium hydroxide are corrosive. Avoid contact with skin and eyes.

  • Handling of Solvents: Organic solvents like DMF and DMSO have their own specific hazards. Consult the Safety Data Sheet (SDS) for each chemical before use.

Q5: Are there alternative synthetic routes?

An alternative could involve the reaction of Bis(4-hydroxy-3,5-dibromophenyl) sulfone with ethylene oxide in the presence of a catalyst. However, handling ethylene oxide requires specialized equipment due to its high reactivity and toxicity.

Experimental Workflow & Data

Diagram: Synthetic Pathway

SynthesisWorkflow SM Bis(4-hydroxy-3,5-dibromophenyl) sulfone Phenoxide Phenoxide Intermediate SM->Phenoxide Deprotonation Base Base (e.g., NaOH) Base->Phenoxide Product Bis[4-(2-hydroxyethoxy)-3,5-dibromophenyl] Sulfone Phenoxide->Product SN2 Attack AlkylatingAgent Alkylating Agent (e.g., 2-chloroethanol) AlkylatingAgent->Product Byproduct NaCl

Caption: General synthetic scheme for the Williamson ether synthesis of the target compound.

Table: Troubleshooting Summary
Problem Potential Cause Recommended Solution
Low YieldIncomplete deprotonationUse a stronger base or ensure anhydrous conditions.
Side reactions (elimination)Control temperature and use a primary alkylating agent.[4]
Steric hindranceIncrease reaction time at a moderate temperature.
ImpuritiesC-alkylationUse a polar aprotic solvent like DMF or DMSO.[4]
Over-alkylationControl stoichiometry and monitor the reaction by TLC.
DecompositionAvoid excessive heat during reaction and purification.[6]
Purification IssuesSimilar polarity of byproductsAttempt recrystallization with various solvent systems.[7]
Product is an oilUse column chromatography with an optimized solvent system.
Diagram: Troubleshooting Logic

TroubleshootingLogic Start Experiment Start LowYield Low Yield? Start->LowYield Impurities Impurities Present? LowYield->Impurities No CheckBase Check Base Strength & Anhydrous Conditions LowYield->CheckBase Yes Purification Purification Difficult? Impurities->Purification No OptimizeSolvent Optimize Solvent (e.g., DMF, DMSO) Impurities->OptimizeSolvent Yes Recrystallize Attempt Recrystallization Purification->Recrystallize Yes Success Successful Synthesis Purification->Success No OptimizeTemp Optimize Temperature & Reaction Time CheckBase->OptimizeTemp OptimizeTemp->Success ControlStoich Control Stoichiometry & Monitor by TLC OptimizeSolvent->ControlStoich ControlStoich->Success ColumnChrom Perform Column Chromatography Recrystallize->ColumnChrom ColumnChrom->Success

Caption: A decision tree for troubleshooting common issues in the synthesis.

References

  • U.S.
  • "Williamson ether synthesis," Wikipedia. [Link]

  • "Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents," Francis Academic Press. [Link]

  • "Thermal Decomposition of Brominated Flame Retardants (BFRs):Products and Mechanisms," ResearchGate. [Link]

  • "Williamson Ether Synthesis reaction," BYJU'S. [Link]

  • European Patent EP0381048A1, "Process for the preparation of bis-4-bromophenyl sulfone," Google P
  • "The Williamson Ether Synthesis," Master Organic Chemistry. [Link]

  • "Brominated flame retardants: cause for concern?," PMC - NIH. [Link]

  • "The solvent is evaporated under reduced pressure (30 °C, 40 mmHg) and the crude product is transferred to a 25-mL Erlenmeyer flask and purified by dissolving in 5 mL of hot EtOH," Organic Syntheses Procedure. [Link]

Sources

Technical Support Center: Enhancing Polymer Flame Retardancy with Bis[4-(2-hydroxyethoxy)-3,5-dibromophenyl] Sulfone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the application of Bis[4-(2-hydroxyethoxy)-3,5-dibromophenyl] Sulfone as a flame retardant in polymers. This guide is designed for researchers, scientists, and professionals in materials science and product development. Here you will find in-depth troubleshooting advice and frequently asked questions to assist in your experimental work.

Frequently Asked Questions (FAQs)

Q1: What is Bis[4-(2-hydroxyethoxy)-3,5-dibromophenyl] Sulfone and how does it function as a flame retardant?

Bis[4-(2-hydroxyethoxy)-3,5-dibromophenyl] Sulfone is a brominated flame retardant (BFR). Its molecular formula is C16H14Br4O6S and it has a molecular weight of 653.96 g/mol .[1][2][3][4][5] It functions through a combination of gas phase and condensed phase mechanisms when the polymer is exposed to heat.[6] Upon heating, the C-Br bonds break, releasing bromine radicals into the gas phase.[6] These radicals interfere with the chain reactions of combustion, quenching the flame.[6][7] In the condensed phase, it can promote the formation of a char layer on the polymer surface, which acts as a barrier to heat and flammable gases.[8]

Q2: What are the key advantages of using a brominated flame retardant like this one?

Brominated flame retardants are known for their high efficiency, requiring lower loading levels compared to some other types of flame retardants to achieve the desired effect.[9] This can be advantageous in preserving the original mechanical properties of the polymer.[9] They are versatile and can be used in a variety of polymers, including those used in electronics, textiles, and building materials.[6]

Q3: What is the typical decomposition temperature for brominated flame retardants, and how does this relate to polymer processing?

Most brominated flame retardants begin to decompose in the range of 200 to 300°C.[6] This temperature range overlaps with the processing temperatures of many common polymers.[6] It is crucial that the flame retardant remains stable during compounding and molding to avoid premature degradation, which can lead to discoloration and compromised performance of the final product.[8]

Q4: Can Bis[4-(2-hydroxyethoxy)-3,5-dibromophenyl] Sulfone be used in all types of polymers?

While brominated flame retardants are versatile, their effectiveness and compatibility can vary between different polymer matrices.[8] Factors such as processing temperature, polarity, and the presence of other additives can influence the performance of the flame retardant. It is recommended to conduct preliminary trials to determine the optimal loading and compatibility with the specific polymer system you are working with.

Q5: Are there any environmental or health concerns associated with brominated flame retardants?

Certain types of brominated flame retardants have faced scrutiny due to environmental and health concerns.[7] However, the properties and potential risks can vary significantly between different brominated compounds.[10] It is important to consult the Safety Data Sheet (SDS) for Bis[4-(2-hydroxyethoxy)-3,5-dibromophenyl] Sulfone and follow appropriate safety protocols in a laboratory setting.

Troubleshooting Guide

Issue 1: Poor Dispersion of the Flame Retardant in the Polymer Matrix

Symptoms:

  • Inconsistent flame retardancy results across different samples.

  • Reduced mechanical properties (e.g., brittleness) of the final polymer.

  • Visual inspection shows clumps or aggregates of the flame retardant powder in the polymer.

Possible Causes and Solutions:

CauseRecommended Solution
Inadequate Mixing Ensure the use of a high-shear mixer, such as a twin-screw extruder, to promote thorough dispersion.[11] Optimize mixing parameters like screw speed, temperature profile, and residence time.
Poor Wetting of the Additive Consider using a wetting agent or a compatibilizer that can improve the interfacial adhesion between the polar flame retardant and the non-polar polymer matrix.
Particle Size of the Flame Retardant If the flame retardant powder has a large particle size, consider milling it to a finer powder before compounding to improve its distribution.
Melt Viscosity Mismatch Adjust the processing temperature to ensure the polymer melt viscosity is in a range that allows for effective mixing and dispersion of the additive.
Issue 2: Discoloration of the Polymer After Compounding

Symptoms:

  • The polymer exhibits a yellow or brown tint after processing.

  • The discoloration is more pronounced at higher processing temperatures.

Possible Causes and Solutions:

CauseRecommended Solution
Thermal Degradation of the Flame Retardant Lower the processing temperature to the minimum required for adequate melt flow and mixing.[8] Ensure the processing temperature does not significantly exceed the decomposition temperature of the flame retardant.
Presence of Impurities Ensure that the flame retardant and the polymer resin are of high purity. Impurities can sometimes catalyze degradation reactions.
Oxidative Degradation Consider processing under a nitrogen atmosphere to minimize oxidation, which can contribute to discoloration.
Issue 3: Inadequate Flame Retardancy Performance

Symptoms:

  • The polymer fails to meet the desired flame retardancy rating (e.g., UL 94 V-0).

  • High heat release rate or short time to ignition in cone calorimetry tests.

Possible Causes and Solutions:

CauseRecommended Solution
Insufficient Loading Level Systematically increase the weight percentage of the flame retardant in the polymer matrix. It is important to find a balance, as high loadings can negatively impact mechanical properties.[12]
Synergist is Missing or at Incorrect Ratio Many brominated flame retardants require a synergist, such as antimony trioxide, to be fully effective. If a synergist is being used, optimize its ratio with the flame retardant.
Poor Dispersion Refer to the troubleshooting steps for poor dispersion. A non-uniform distribution will lead to inconsistent and poor flame retardancy.
Incompatible Polymer Matrix The flame retardant may not be effective in the chosen polymer. Consider screening other flame retardants or modifying the polymer blend.
Issue 4: Reduced Mechanical Properties of the Polymer

Symptoms:

  • Decrease in tensile strength, impact strength, or elongation at break compared to the virgin polymer.

  • Increased brittleness of the material.

Possible Causes and Solutions:

CauseRecommended Solution
High Loading of Flame Retardant High concentrations of additives can disrupt the polymer chains and lead to a reduction in mechanical properties.[12] Try to achieve the desired flame retardancy with the lowest possible loading level.
Poor Interfacial Adhesion The interface between the flame retardant particles and the polymer matrix can be a point of weakness. The use of a compatibilizer or coupling agent can improve this adhesion.
Degradation During Processing Excessive processing temperatures or shear can lead to degradation of the polymer backbone, resulting in reduced mechanical performance. Optimize processing conditions to be as mild as possible.

Experimental Protocols

Protocol 1: Polymer Compounding

This protocol describes a general procedure for melt-blending Bis[4-(2-hydroxyethoxy)-3,5-dibromophenyl] Sulfone with a thermoplastic polymer.

Materials and Equipment:

  • Thermoplastic polymer resin (e.g., polypropylene, ABS)

  • Bis[4-(2-hydroxyethoxy)-3,5-dibromophenyl] Sulfone powder

  • Twin-screw extruder or batch mixer

  • Injection molder or compression molder

Procedure:

  • Drying: Dry the polymer resin and the flame retardant powder according to the manufacturer's recommendations to remove any moisture.

  • Premixing: Physically premix the desired amounts of the polymer resin and the flame retardant powder in a bag or a container.

  • Melt Blending:

    • Set the temperature profile of the twin-screw extruder or batch mixer appropriate for the specific polymer being used.

    • Feed the premixed material into the extruder.

    • Ensure a consistent feed rate and screw speed to achieve homogeneous mixing.

  • Pelletizing: Extrude the molten polymer blend through a die and pelletize the strands.

  • Specimen Molding: Use an injection molder or compression molder to prepare test specimens of the required dimensions for flame retardancy and mechanical testing.[11]

Protocol 2: UL 94 Vertical Burn Test

This test is used to determine the flammability classification of a plastic material.[11]

Apparatus:

  • UL 94 test chamber

  • Bunsen burner

  • Timer

  • Cotton patch

Procedure:

  • Specimen Mounting: Mount a specimen (typically 125 mm x 13 mm) vertically in the test chamber.[11]

  • Cotton Placement: Place a dry cotton patch 300 mm below the lower end of the specimen.[11]

  • First Flame Application: Apply a 20 mm high blue flame from the Bunsen burner to the center of the lower edge of the specimen for 10 seconds.[11]

  • First Afterflame Time: Remove the flame and record the time the specimen continues to flame (t1).[11]

  • Second Flame Application: As soon as flaming stops, immediately re-apply the flame for another 10 seconds.[11]

  • Second Afterflame and Afterglow Time: Remove the flame and record the second afterflame time (t2) and the afterglow time.[11]

  • Dripping: Observe if any dripping particles ignite the cotton patch.[11]

  • Repeat: Test a total of five specimens.[11]

Protocol 3: Limiting Oxygen Index (LOI) Test

The LOI is the minimum concentration of oxygen in a mixture of oxygen and nitrogen that will support flaming combustion of a material.[11][13][14]

Apparatus:

  • LOI test apparatus with a glass chimney

  • Oxygen and nitrogen gas cylinders with flowmeters

  • Ignition source

Procedure:

  • Specimen Placement: Place a specimen (typically 70-150 mm long, 6.5 mm wide, and 3.0 mm thick) vertically in the glass chimney.[11]

  • Gas Flow: Introduce a mixture of oxygen and nitrogen into the chimney at a specified flow rate.

  • Ignition: Ignite the top edge of the specimen with a flame.

  • Observation: Observe the burning behavior of the specimen.

  • Oxygen Concentration Adjustment: Adjust the oxygen concentration in subsequent tests until the minimum concentration that supports flaming combustion for 3 minutes or consumption of 50 mm of the specimen is determined.[11] This minimum oxygen concentration is the LOI value.

Visualizations

Mechanism of Action of Brominated Flame Retardants

G cluster_gas Gas Phase cluster_condensed Condensed Phase Heat Heat BFR Brominated Flame Retardant (BFR) Heat->BFR Decomposition Br_radicals Bromine Radicals (Br•) BFR->Br_radicals Quenching Flame Quenching Br_radicals->Quenching Reacts with Combustion_radicals Combustion Radicals (H•, OH•) Combustion_radicals->Quenching Interrupts Polymer Polymer Char Char Layer Formation Polymer->Char Promoted by BFR Barrier Heat & Fuel Barrier Char->Barrier G Start Start: Poor Flame Retardancy Check_Dispersion Check Dispersion Start->Check_Dispersion Optimize_Mixing Optimize Mixing Conditions Check_Dispersion->Optimize_Mixing Poor Check_Loading Check Loading Level Check_Dispersion->Check_Loading Good Optimize_Mixing->Check_Loading Increase_Loading Increase Flame Retardant Loading Check_Loading->Increase_Loading Low Check_Synergist Check Synergist Check_Loading->Check_Synergist Adequate Increase_Loading->Check_Synergist Optimize_Synergist Optimize Synergist Ratio Check_Synergist->Optimize_Synergist Incorrect Ratio / Absent Consider_Compatibility Consider Polymer Compatibility Check_Synergist->Consider_Compatibility Correct Optimize_Synergist->Consider_Compatibility Success Success: Improved Flame Retardancy Consider_Compatibility->Success

Caption: Troubleshooting Poor Flame Retardancy.

References

  • How Do Flame Retardants Work in Polymers? Brominated vs. Phosphorus-Based. (2025). Vertex AI Search.
  • What Are The Applications Of Brominated Flame Retardants in Common Plastic Modific
  • Application Notes and Protocols for Evaluating the Flame Retardancy of Polymers Containing Antiblaze 100. (n.d.). Benchchem.
  • Flame Retardants of Plastic - Mechanism, Types, & Applic
  • Bis[3,5-dibromo-4-(2-hydroxyethoxy)phenyl] Sulfone. (n.d.). CymitQuimica.
  • Bis[3,5-dibromo-4-(2-hydroxyethoxy)phenyl] Sulfone. (n.d.). Sigma-Aldrich.
  • Bromin
  • Flame Retardant Testing: Ensure Suitability for Your Applic
  • Flame Resistance Testing. (n.d.). TCA Lab / Alfa Chemistry.
  • Bis[3,5-dibromo-4-(2-hydroxyethoxy)phenyl] Sulfone. (n.d.). PubChem.
  • BIS[4-(2-HYDROXYETHOXY)-3,5-DIBROMOPHENYL] SULFONE. (2023). ChemicalBook.
  • Bis[3,5-dibromo-4-(2-hydroxyethoxy)phenyl] Sulfone. (n.d.). Tokyo Chemical Industry.
  • Reactive compounding of intrinsically flame-resistant polyamides. (2020). AIP Publishing.
  • Flame Retardant Masterbatch. (n.d.).
  • Bis[3 5 Dibromo 4 (2 Hydroxyethoxy)Phenyl] Sulfone. (n.d.). Aladdin.

Sources

Technical Support Center: High-Temperature Degradation of Bis[4-(2-hydroxyethoxy)-3,5-dibromophenyl] Sulfone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers investigating the thermal degradation pathways of Bis[4-(2-hydroxyethoxy)-3,5-dibromophenyl] Sulfone. This guide is designed to provide practical, in-depth answers and troubleshooting strategies for common challenges encountered during experimentation. Our goal is to equip you with the expertise to conduct robust, self-validating experiments and accurately interpret your results.

Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the thermal behavior of Bis[4-(2-hydroxyethoxy)-3,5-dibromophenyl] Sulfone.

Q1: What is Bis[4-(2-hydroxyethoxy)-3,5-dibromophenyl] Sulfone and why is its thermal stability important?

Bis[4-(2-hydroxyethoxy)-3,5-dibromophenyl] Sulfone (Molecular Formula: C₁₆H₁₄Br₄O₆S) is a brominated aromatic compound.[1][2][3][4] Such molecules are often used as reactive flame retardants or as monomers in the synthesis of high-performance polymers like polyether sulfones.[5] Understanding its thermal degradation is critical for several reasons:

  • Processing Safety and Stability: For polymer applications, it dictates the maximum processing temperatures before the material starts to decompose, ensuring the integrity of the final product.

  • Flame Retardancy Mechanism: As a brominated flame retardant, its effectiveness relies on releasing bromine radicals at high temperatures to quench the radical reactions of combustion in the gas phase.[6][7]

  • Environmental and Health Concerns: High-temperature degradation can lead to the formation of hazardous byproducts, such as polybrominated dibenzo-p-dioxins and dibenzofurans (PBDD/Fs).[6][8] Characterizing these pathways is essential for risk assessment.

Q2: What are the expected primary degradation pathways for this molecule at high temperatures?

The degradation of this molecule is complex, involving the cleavage of its various functional groups. Based on its structure—aromatic sulfone, ether linkages, hydroxyethoxy chains, and brominated rings—the degradation is expected to proceed through several key steps, likely occurring in the 300-650°C range.[7][9]

  • Side-Chain Scission: The initial degradation will likely involve the cleavage of the 2-hydroxyethoxy side chains.

  • Ether Bond Cleavage: The C-O bonds of the ether linkages are susceptible to thermal scission.[10][11] This can lead to the formation of brominated phenolic compounds.[12][13]

  • Sulfone Group Decomposition: The diphenyl sulfone bridge is thermally stable but will eventually decompose at higher temperatures (typically above 450°C), primarily through the extrusion of sulfur dioxide (SO₂).[9][14] This process results in the formation of biphenyl linkages.[9][14]

  • Debromination: The C-Br bonds will break, releasing bromine radicals or hydrogen bromide (HBr), which is fundamental to its flame-retardant action.[12]

  • Secondary Reactions: Primary degradation products can undergo further reactions, such as condensation, to form more complex and potentially hazardous compounds like PBDD/Fs.[6][8][13]

Q3: What are the major decomposition products I should expect to identify?

Analysis of the degradation products will likely reveal a mixture of volatile and semi-volatile compounds. Key products to monitor include:

  • Sulfur Dioxide (SO₂): A key indicator of sulfone bridge decomposition.

  • Hydrogen Bromide (HBr): Released from the brominated aromatic rings.[12]

  • Brominated Phenols: Such as 2,6-dibromophenol and other derivatives resulting from ether bond cleavage.[12]

  • Aromatic Fragments: Benzene, phenol, and dibenzofuran are common pyrolysis products of poly(ether sulfones).[9][14]

  • Brominated Aromatic Ethers: Incomplete degradation may yield various brominated diphenyl ethers.[13]

  • Char: A carbonaceous residue that forms during pyrolysis in an inert atmosphere, indicative of the high aromatic content of the molecule.[15]

Q4: Which analytical techniques are most suitable for studying these degradation pathways?

A multi-technique approach is essential for a comprehensive analysis.

  • Thermogravimetric Analysis (TGA): This is the foundational technique to determine thermal stability, onset of decomposition, and the amount of char residue.[16][17] It quantifies mass loss as a function of temperature.

  • Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS): This is the most powerful tool for identifying the individual chemical structures of the volatile and semi-volatile degradation products.[18][19][20]

  • Coupled TGA Techniques (TGA-MS or TGA-FTIR): Coupling the TGA instrument to a mass spectrometer or an FTIR spectrometer allows for real-time identification of the gases evolved at each stage of weight loss.[16]

  • Differential Scanning Calorimetry (DSC): DSC measures heat flow and is used to determine thermal transitions such as melting point and glass transition temperature, which can be useful for characterizing the starting material.[16]

Troubleshooting Guides for Experimental Issues

This section provides solutions to specific problems you may encounter during your analysis.

Thermogravimetric Analysis (TGA) Troubleshooting

Q: My TGA curve shows an unexpected weight loss at low temperatures (e.g., < 150°C). What is the likely cause? A: This initial weight loss is almost always due to the evaporation of volatile substances.

  • Causality: The sample may contain residual solvent from synthesis or purification, or it may have absorbed atmospheric moisture. The 2-hydroxyethoxy groups on the molecule make it somewhat hygroscopic.

  • Solution:

    • Drying Protocol: Ensure your sample is thoroughly dried in a vacuum oven before analysis.

    • Isothermal Hold: Add an initial isothermal hold step to your TGA temperature program (e.g., hold at 120°C for 10-15 minutes) to drive off any volatiles before starting the main heating ramp. This will give you a stable baseline for analyzing the primary decomposition.

Q: The decomposition temperature (Td) of my sample varies significantly between runs. Why is this happening? A: The observed decomposition temperature is not an intrinsic material property but is highly dependent on experimental conditions.

  • Causality & Solutions:

    • Heating Rate: A faster heating rate will result in a higher apparent Td because the system has less time to reach thermal equilibrium.[21] Always use and report the same heating rate for comparable results (e.g., 10 °C/min is a common standard).

    • Sample Mass: Larger sample masses can create thermal gradients within the crucible, leading to a delayed and broadened decomposition profile. Use a small, consistent sample mass (typically 5-10 mg).

    • Atmosphere: The purge gas (e.g., nitrogen vs. air) dramatically affects degradation. Decomposition in air (oxidative) will occur at lower temperatures and proceed differently than in an inert nitrogen atmosphere (pyrolytic). Ensure a consistent and stable gas flow rate.

Q: I see a significant residue (~20-40%) at the end of my TGA run in a nitrogen atmosphere. What is this residue? A: This residue is carbonaceous char.

  • Causality: Aromatic polymers and compounds are known to form a thermally stable char when pyrolyzed in an inert atmosphere.[15] The aromatic rings cross-link into a carbon-rich network rather than completely vaporizing.

  • Validation Protocol: To confirm the residue is char, you can add a second step to your TGA program. After cooling slightly from the maximum pyrolysis temperature, switch the purge gas from nitrogen to air or oxygen and heat again. The char will combust in the oxidative atmosphere, resulting in a second major weight loss. The final remaining residue would be any inorganic components.[21]

Pyrolysis-GC-MS (Py-GC-MS) Troubleshooting

Q: My pyrogram is extremely complex with hundreds of peaks, making interpretation impossible. How can I simplify the analysis? A: This is a common challenge when pyrolyzing complex molecules. The goal is to separate overlapping degradation events.

  • Causality: A single, high-temperature pyrolysis event (e.g., 800°C) causes simultaneous bond cleavages and secondary reactions, creating a complex mixture of products.[18]

  • Solutions:

    • Stepwise Pyrolysis: Instead of a single high-temperature analysis, perform sequential pyrolysis at increasing temperatures (e.g., 350°C, 500°C, and 700°C).[9] This allows you to selectively analyze the products evolved at different degradation stages. For example, side-chain scission may dominate at lower temperatures, while sulfone cleavage occurs at higher temperatures.

    • Thermal Desorption Mode: Perform an initial, lower-temperature run (e.g., 150-250°C) to analyze for any unbound, volatile components without inducing pyrolysis.

Q: I am concerned about contamination causing artifact peaks in my pyrogram. How can I identify and prevent this? A: Contamination is a critical issue in Py-GC-MS due to its high sensitivity.[22]

  • Causality: Contaminants can come from solvents, sample handling, or the instrument itself. Biological materials can sometimes produce chemical signals that mimic plastics or other organic compounds.[22]

  • Validation Protocol:

    • Run Blanks: Regularly run empty sample cups (blanks) through the entire analytical sequence. This will help identify any background signals from the instrument or atmosphere.

    • Solvent Blanks: If you dissolve or suspend your sample in a solvent for loading, analyze a blank of the pure solvent.

    • Meticulous Cleaning: Ensure pyrolysis tubes and sample cups are thoroughly cleaned (e.g., by baking at high temperature) before use.

Q: How can I distinguish between primary and secondary degradation products? A: Differentiating initial bond-scission products from those formed in subsequent reactions is key to understanding the mechanism.

  • Causality: Primary products form directly from the parent molecule. Secondary products form from reactions between these primary fragments in the hot pyrolysis zone.[8]

  • Experimental Strategy:

    • Vary Pyrolysis Temperature: As mentioned, lower temperatures favor the formation of primary products.

    • Analyze Residence Time: The design of the pyrolyzer affects how long the products remain in the hot zone. If your instrument allows, compare results from conditions that minimize residence time (favoring primary products) versus those with longer times. Studies have shown that prolonged contact with the heating zone can lead to secondary products like dibenzodioxins.[8]

Experimental Protocols

Protocol 1: Thermogravimetric Analysis (TGA)
  • Sample Preparation: Dry the Bis[4-(2-hydroxyethoxy)-3,5-dibromophenyl] Sulfone sample in a vacuum oven at 80°C for at least 4 hours to remove residual moisture and solvents.

  • Instrument Setup:

    • Place 5-10 mg of the dried sample into a clean alumina or platinum crucible.

    • Tare the balance.

    • Place the crucible onto the TGA sample holder.

  • Temperature Program:

    • Equilibrate at 30°C.

    • Set purge gas to nitrogen at a flow rate of 50 mL/min.

    • Ramp the temperature from 30°C to 800°C at a heating rate of 10 °C/min.

  • Data Analysis:

    • Plot the percent weight loss versus temperature.

    • Calculate the first derivative of the weight loss curve (DTG curve) to identify the temperatures of maximum decomposition rates.[17]

    • Determine the onset temperature of decomposition and the percentage of char residue at 800°C.

Protocol 2: Stepwise Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
  • Sample Preparation: Place approximately 0.1-0.5 mg of the dried sample into a clean pyrolysis sample cup.

  • Instrument Setup:

    • Set the GC-MS interface temperature to 300°C.[9]

    • Use a suitable capillary column (e.g., a non-polar 5% phenyl-methylpolysiloxane column).

    • Set the GC oven program: initial hold at 50°C for 2 min, ramp to 300°C at 10 °C/min, and hold for 10 min.[9]

  • Pyrolysis Program (Three-Step Analysis):

    • Run 1 (350°C): Pyrolyze a fresh sample at 350°C to analyze the most volatile products and initial side-chain cleavage.

    • Run 2 (500°C): Pyrolyze a fresh sample at 500°C to analyze products from ether and sulfone bond cleavage.

    • Run 3 (700°C): Pyrolyze a fresh sample at 700°C to analyze the products of more extensive fragmentation and char formation.

  • Data Analysis:

    • Identify peaks in the total ion chromatogram (TIC) for each temperature run.

    • Analyze the mass spectrum of each peak and compare it against a spectral library (e.g., NIST, Wiley) for identification.[9]

    • Correlate the identified compounds with the expected degradation pathways.

Data Presentation & Visualization

Table 1: Summary of Potential Degradation Products and Key Identifiers
Potential Product Chemical Structure/Formula Expected Formation Pathway Key Mass Spec Fragments (m/z)
Sulfur DioxideSO₂Cleavage of sulfone bridge64, 48
Hydrogen BromideHBrDebromination of aromatic rings80, 82 (characteristic Br isotope pattern)
2,6-DibromophenolC₆H₄Br₂OEther cleavage & debromination250, 252, 254 (Br₂ pattern), 171, 143
DibenzofuranC₁₂H₈OSecondary reaction after SO₂ loss168, 139
2,4,6-TribromophenolC₆H₃Br₃OEther cleavage328, 330, 332, 334 (Br₃ pattern)
Brominated Diphenyl EthersC₁₂H₉₋ₓBrₓOIncomplete degradationVaries with bromination level
Ethylene GlycolC₂H₆O₂Side-chain cleavage62, 45, 31
Diagram 1: Proposed High-Temperature Degradation Pathways

DegradationPathways cluster_main Bis[4-(2-hydroxyethoxy)-3,5-dibromophenyl] Sulfone cluster_primary Primary Degradation (Lower Temp) cluster_secondary Secondary Degradation (Higher Temp) cluster_products Final Products Start Parent Molecule SideChain Side-Chain Cleavage Start->SideChain ~300-400°C EtherCleavage Ether Bond Cleavage Start->EtherCleavage ~400°C+ Volatiles Ethylene Glycol, Acetaldehyde SideChain->Volatiles Phenols Brominated Phenols EtherCleavage->Phenols SulfoneCleavage Sulfone Bridge Scission Gas SO₂, HBr SulfoneCleavage->Gas releases SO₂ Aromatics Dibenzofurans, Brominated Diphenyl Ethers SulfoneCleavage->Aromatics Debromination Debromination Debromination->Gas releases HBr Phenols->SulfoneCleavage Phenols->Debromination Char Char Residue Phenols->Char Aromatics->Char >600°C

Caption: Proposed multi-step degradation pathway.

Diagram 2: Recommended Experimental Workflow

Workflow cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_id Product Identification cluster_interp Data Interpretation Prep Dry Sample (Vacuum Oven) TGA TGA Analysis (10°C/min to 800°C) Prep->TGA DSC DSC Analysis (Optional) Prep->DSC PyGCMS Stepwise Py-GC-MS (350, 500, 700°C) Prep->PyGCMS Interpret Correlate Data & Propose Mechanism TGA->Interpret TGA_MS TGA-MS / TGA-FTIR (Evolved Gas Analysis) PyGCMS->TGA_MS Complementary Data PyGCMS->Interpret TGA_MS->Interpret

Caption: A comprehensive workflow for thermal analysis.

References

  • Altarawneh, M., & Dlugogorski, B. Z. (2015). Thermal decomposition of brominated flame retardants (BFRs): Products and mechanisms.
  • Garelli, F., et al. (2020). Thermal Degradation Processes of Aromatic Poly(Ether Sulfone) Random Copolymers Bearing Pendant Carboxyl Groups. Polymers, 12(8), 1833. [Link]

  • Silva, F. G., et al. (2023). Biodegradation of Polymers: Stages, Measurement, Standards and Prospects. Polymers, 15(1), 133. [Link]

  • Altarawneh, M., & Dlugogorski, B. Z. (2015). Thermal Decomposition of Brominated Flame Retardants (BFRs): Products and Mechanisms. ResearchGate. [Link]

  • Borucka, M., et al. (2024). Products of Thermal Decomposition of Brominated Polymer Flame Retardants. Chemical Engineering Transactions, 105, 109-114. [Link]

  • Borucka, M., et al. (2024). Products of thermal decomposition of brominated polymer flame retardants. AIDIC - The Italian Association of Chemical Engineering. [Link]

  • AIDIC. (2024). Products of Thermal Decomposition of Brominated Polymer Flame Retardants. A Journal of AIDIC - The Italian Association of Chemical Engineering. [Link]

  • Gharde, S., & Mishra, S. (2018). Current Status of Methods Used In Degradation of Polymers: A Review. MATEC Web of Conferences, 144, 02023. [Link]

  • Al-Mutairi, N. H., & Mousa, Z. O. (2021). Some Methodes for Measurements of Polymer Degradation: A Review. JOURNAL OF UNIVERSITY OF BABYLON for Pure and Applied Sciences, 29(4), 118-132. [Link]

  • Raff, J. D., & Hites, R. A. (2006). Gas-phase Reactions of Brominated Diphenyl Ethers With OH Radicals. The Journal of Physical Chemistry A, 110(36), 10783-10792. [Link]

  • Sepe, M. (2007). The Materials Analyst, Part 86: Telling sulfone polymers apart. Plastics Today. [Link]

  • Perkins, T. (2026). Scientists question high-profile microplastics studies after contamination concerns. The Guardian. [Link]

  • Welzel, P. B., et al. (2012). Degradation of Polymer Films on Surfaces: A Model Study with Poly(sebacic anhydride). Macromolecular Bioscience, 12(4), 461-471. [Link]

  • Kusch, P. (2014). Analyzing Failure Using Pyrolysis-GC–MS. LCGC International. [Link]

  • Al-Mutairi, N. H., & Mousa, Z. O. (2021). Some Methods for Measurements of Polymer Degradation: A Review. ResearchGate. [Link]

  • Beckingham, B. A., & Ghosh, S. (2017). Previous successes and untapped potential of pyrolysis–GC/MS for the analysis of plastic pollution. Analytical Methods, 9(9), 1438-1448. [Link]

  • Jinan Upwell Test Co.,Ltd. (n.d.). What Are The Common Faults Of Thermogravimetric Analyzer(TGA). Jinan Upwell Test Co.,Ltd. [Link]

  • ABLAZE. (n.d.). Bis[3,5-dibromo-4-(2-hydroxyethoxy)phenyl] Sulfone. ABLAZE. [Link]

  • The Madison Group. (2020, September 16). Back to Basics: Thermogravimetric Analysis (TGA). YouTube. [Link]

  • Primpke, S., et al. (2020). Comparison of pyrolysis gas chromatography/mass spectrometry and hyperspectral FTIR imaging spectroscopy for the analysis of microplastics. Analytical and Bioanalytical Chemistry, 412(30), 8283-8298. [Link]

  • Gaki, A. D., et al. (2024). Fluorescent Aromatic Polyether Sulfones: Processable, Scalable, Efficient, and Stable Polymer Emitters and Their Single-Layer Polymer Light-Emitting Diodes. Polymers, 16(15), 2056. [Link]

  • King-Pharm. (n.d.). 53714-39-9 BIS[4-(2-HYDROXYETHOXY)-3,5-DIBROMOPHENYL] SULFONE. King-Pharm. [Link]

  • National Center for Biotechnology Information. (n.d.). Pentabromodiphenyl ethers. PubChem Compound Database. [Link]

  • Ates, F., & Miskolczi, N. (2023). A Comparative Analysis of Waste Biomass Pyrolysis in Py-GC-MS and Fixed-Bed Reactors. Energies, 16(8), 3514. [Link]

  • XRF Scientific. (n.d.). A Beginner's Guide to Thermogravimetric Analysis. XRF Scientific. [Link]

  • Composites Knowledge in Practice Centre. (2022, July 26). A Beginner's Guide Thermogravimetric Analysis (TGA) FAQ. Composites Knowledge in Practice Centre. [Link]

  • Garelli, F., et al. (2020). Thermal Degradation Processes of Aromatic Poly(Ether Sulfone) Random Copolymers Bearing Pendant Carboxyl Groups. MDPI. [Link]

  • National Institute of Standards and Technology. (n.d.). Dibromophenyl ether. NIST Chemistry WebBook. [Link]

  • Point, R., et al. (2025). Upcycling polyethersulfones to luminescent materials by aminolysis. Polymer Chemistry. [Link]

  • Altarawneh, M., & Dlugogorski, B. Z. (2014). Thermal decomposition of 1,2-bis(2,4,6-tribromophenoxy)ethane (BTBPE), a novel brominated flame retardant. Chemosphere, 116, 28-34. [Link]

  • Balabanovich, A. I., et al. (2003). Thermal decomposition behavior of 1,2-bis-(2,4,6-tribromophenoxy)ethane. ResearchGate. [Link]

  • OpenStax. (2023, September 20). 18.3 Reactions of Ethers: Acidic Cleavage. Organic Chemistry. [Link]

  • Schmidt, M., et al. (1977). U.S. Patent No. 4,065,437. Washington, DC: U.S.
  • Chad's Prep. (2021, February 22). 13.3 Reactions of Ethers. YouTube. [Link]

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Technical Support Center: Analysis of Bis[4-(2-hydroxyethoxy)-3,5-dibromophenyl] Sulfone and its Impurities

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for the analytical characterization of Bis[4-(2-hydroxyethoxy)-3,5-dibromophenyl] Sulfone (BHDBS). This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of impurity detection and quantification in BHDBS. Here, we provide not just protocols, but the scientific rationale behind them, alongside troubleshooting guides and frequently asked questions to empower you in your experimental endeavors.

Introduction to Impurity Analysis of BHDBS

Bis[4-(2-hydroxyethoxy)-3,5-dibromophenyl] Sulfone is a halogenated aromatic compound with applications in various fields, including as a monomer in polymer synthesis and potentially as a pharmaceutical intermediate. The purity of such compounds is paramount, as even trace-level impurities can significantly impact the safety, efficacy, and stability of the final product. Regulatory bodies like the International Council for Harmonisation (ICH) mandate rigorous impurity profiling to ensure the quality of pharmaceutical ingredients[1].

This guide will focus on the primary analytical techniques for impurity analysis of BHDBS: High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. We will explore potential impurities arising from synthesis and degradation, and provide practical guidance for their detection and characterization.

Potential Impurities in Bis[4-(2-hydroxyethoxy)-3,5-dibromophenyl] Sulfone

A thorough understanding of potential impurities is the foundation of a robust analytical strategy. Impurities in BHDBS can be broadly categorized into synthesis-related impurities and degradation products.

Synthesis-Related Impurities

Based on the likely synthesis route involving the etherification of a brominated bisphenol S derivative, potential impurities could include:

  • Starting Materials: Unreacted Bis(4-hydroxy-3,5-dibromophenyl) sulfone.

  • Intermediates: Mono-ethoxylated derivatives where only one of the phenolic hydroxyl groups has reacted.

  • By-products: Over-alkylated products or compounds arising from side reactions of the reagents.

Degradation Products

Forced degradation studies are crucial for identifying potential degradation products that may form under various stress conditions such as acid, base, oxidation, heat, and light[2]. For a molecule like BHDBS, potential degradation pathways include:

  • Hydrolysis: Cleavage of the ether linkage to revert to the bisphenol S precursor.

  • Oxidation: Oxidation of the sulfone group or the aromatic rings.

  • Debromination: Loss of one or more bromine atoms from the aromatic rings, a known degradation pathway for polybrominated diphenyl ethers[3].

The following diagram illustrates the potential impurity profile of BHDBS.

G cluster_synthesis Synthesis-Related Impurities cluster_degradation Degradation Products Starting Material Starting Material Intermediate Intermediate By-product By-product Hydrolysis Product Hydrolysis Product Oxidation Product Oxidation Product Debromination Product Debromination Product BHDBS BHDBS BHDBS->Starting Material Incomplete Reaction BHDBS->Intermediate Partial Reaction BHDBS->By-product Side Reaction BHDBS->Hydrolysis Product Hydrolytic Stress BHDBS->Oxidation Product Oxidative Stress BHDBS->Debromination Product Photolytic/Thermal Stress

Caption: Potential Impurity Profile of BHDBS.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is the cornerstone for separating and quantifying impurities in pharmaceutical analysis due to its high resolution, sensitivity, and versatility[1]. A stability-indicating HPLC method is one that can separate the drug substance from its impurities and degradation products[4].

Recommended HPLC Method Parameters

The following table provides a starting point for developing a reversed-phase HPLC method for BHDBS analysis.

ParameterRecommended ConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmProvides good retention and separation for moderately polar to nonpolar compounds like BHDBS.
Mobile Phase A 0.1% Phosphoric Acid in WaterAcidified mobile phase improves peak shape for acidic analytes and suppresses silanol interactions.
Mobile Phase B AcetonitrileA common organic modifier with good UV transparency and elution strength.
Gradient 50-90% B over 20 minutesA gradient elution is necessary to separate impurities with a wide range of polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Detection Wavelength 230 nmBased on the UV absorbance of the aromatic rings. A photodiode array (PDA) detector is recommended for spectral analysis.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
HPLC Troubleshooting Guide

Q1: I'm seeing poor peak shape (fronting or tailing) for the main BHDBS peak. What could be the cause?

A1:

  • Column Overload: The most common cause of fronting is injecting too much sample. Try diluting your sample and re-injecting.

  • Inappropriate Mobile Phase pH: For acidic compounds, a mobile phase pH below the pKa is necessary for good peak shape. Ensure your mobile phase pH is around 2.5-3.0.

  • Secondary Silanol Interactions: Residual silanols on the silica-based stationary phase can interact with polar functional groups, causing tailing. Using a highly end-capped column or adding a small amount of a competing base (like triethylamine) to the mobile phase can mitigate this.

  • Column Contamination: Strongly retained impurities can affect peak shape. Flush the column with a strong solvent like isopropanol.

Q2: My retention times are drifting between injections. How can I improve reproducibility?

A2:

  • Inadequate Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection, especially for gradient methods. A good rule of thumb is to equilibrate for at least 10 column volumes.

  • Fluctuating Column Temperature: Even small changes in temperature can affect retention times. Use a column oven to maintain a stable temperature.

  • Mobile Phase Composition Changes: If preparing the mobile phase online, ensure the pump's mixing performance is accurate. If preparing manually, ensure accurate measurements and thorough mixing. Evaporation of the organic component can also cause drift, so keep mobile phase reservoirs covered.

  • Pump Issues: Check for leaks in the pump seals or check valves, which can lead to inconsistent flow rates.

Q3: I'm not seeing good separation between the main peak and a closely eluting impurity. What are my options?

A3:

  • Optimize the Gradient: A shallower gradient around the elution time of the critical pair can improve resolution.

  • Change the Organic Modifier: Switching from acetonitrile to methanol can alter the selectivity of the separation due to different interactions with the stationary phase.

  • Modify the Mobile Phase pH: Changing the pH can alter the ionization state of impurities, leading to changes in retention and potentially better separation.

  • Try a Different Stationary Phase: If optimization of the mobile phase is insufficient, a column with a different selectivity (e.g., a phenyl-hexyl or a pentafluorophenyl (PFP) phase) may be necessary.

Experimental Protocol: Stability-Indicating HPLC-UV Method
  • Mobile Phase Preparation:

    • Mobile Phase A: Prepare a 0.1% (v/v) solution of phosphoric acid in HPLC-grade water. Filter and degas.

    • Mobile Phase B: Use HPLC-grade acetonitrile.

  • Standard Solution Preparation:

    • Accurately weigh about 10 mg of BHDBS reference standard and dissolve in a suitable solvent (e.g., acetonitrile) in a 100 mL volumetric flask. Dilute to volume to obtain a concentration of 100 µg/mL.

  • Sample Solution Preparation:

    • Prepare the BHDBS sample at the same concentration as the standard solution.

  • Chromatographic Conditions:

    • Set up the HPLC system with the parameters outlined in the table above.

    • Equilibrate the column with the initial mobile phase composition for at least 30 minutes.

  • Analysis:

    • Inject the standard and sample solutions.

    • Identify the peaks based on their retention times and compare the chromatograms to identify any impurities.

Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful tool for the identification of unknown impurities by providing molecular weight and structural information. When coupled with HPLC (LC-MS), it allows for the separation and identification of impurities in a single run.

Recommended LC-MS Parameters
ParameterRecommended ConditionRationale
Ionization Mode Electrospray Ionization (ESI) - Negative Ion ModeThe phenolic hydroxyl groups can be deprotonated, making negative ion mode suitable.
Mass Analyzer Quadrupole Time-of-Flight (Q-TOF) or OrbitrapHigh-resolution mass analyzers are crucial for accurate mass measurements and elemental composition determination.
Scan Range m/z 100-1000This range will cover the molecular weight of BHDBS and its potential impurities.
Collision Energy (for MS/MS) Ramped from 10-40 eVA ramped collision energy will generate a range of fragments to aid in structural elucidation.
MS Troubleshooting Guide

Q1: I'm not getting a good signal for my compound in the mass spectrometer. What should I check?

A1:

  • Incorrect Ionization Mode: Try switching between positive and negative ion modes. While negative mode is predicted to be better for BHDBS, impurities may ionize differently.

  • Ion Suppression: The sample matrix can suppress the ionization of the analyte. Dilute the sample or improve the chromatographic separation to reduce matrix effects.

  • Incompatible Mobile Phase Additives: Non-volatile buffers like phosphate are not suitable for MS. Use volatile mobile phase additives like formic acid or ammonium acetate.

  • Instrument Tuning and Calibration: Ensure the mass spectrometer is properly tuned and calibrated for the mass range of interest.

Q2: The mass spectrum of my main peak shows a complex isotopic pattern. What does this mean?

A2: The presence of four bromine atoms in BHDBS will result in a characteristic isotopic pattern due to the natural abundance of the 79Br and 81Br isotopes. This pattern can be used to confirm the presence of bromine in an unknown impurity. A compound with four bromine atoms will have a cluster of peaks at M, M+2, M+4, M+6, and M+8, with relative intensities that can be predicted.

Q3: How can I use MS/MS to identify an unknown impurity?

A3: By selecting the precursor ion of the unknown impurity and subjecting it to collision-induced dissociation (CID), you can generate fragment ions. The fragmentation pattern can provide clues about the structure of the impurity. For example, the loss of a bromine atom or the hydroxyethoxy group would be characteristic fragmentation pathways for BHDBS-related impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled technique for the definitive structural elucidation of unknown impurities[5]. It provides detailed information about the chemical environment of each atom in a molecule.

NMR in Impurity Analysis
  • ¹H NMR: Can be used to identify the presence of aromatic protons, the ethoxy group protons, and to determine the substitution pattern on the aromatic rings.

  • ¹³C NMR: Provides information on the number of unique carbon atoms in the molecule.

  • 2D NMR (COSY, HSQC, HMBC): These experiments are essential for piecing together the structure of an unknown impurity by establishing correlations between protons and carbons.

NMR Troubleshooting and FAQs

Q1: The ¹H NMR spectrum of my sample is very complex with many overlapping signals. How can I simplify it?

A1:

  • Higher Field Strength: Using an NMR spectrometer with a higher magnetic field strength (e.g., 600 MHz vs. 300 MHz) will increase the chemical shift dispersion and reduce signal overlap.

  • 2D NMR: Techniques like COSY and TOCSY can help to identify coupled spin systems even in crowded regions of the spectrum.

  • Fractionation: If the sample is a mixture of impurities, it may be necessary to isolate the individual impurities using preparative HPLC before NMR analysis.

Q2: How can I confirm the position of the bromine atoms on the aromatic ring of an impurity?

A2:

  • ¹H-¹³C HMBC: Long-range heteronuclear multiple bond correlation (HMBC) experiments can show correlations between protons and carbons that are 2-3 bonds away. This can be used to establish the connectivity of the molecule and infer the positions of substituents that do not have attached protons, such as bromine.

  • NOESY/ROESY: Nuclear Overhauser effect spectroscopy (NOESY) or rotating-frame Overhauser effect spectroscopy (ROESY) can identify protons that are close in space, which can help to determine the substitution pattern.

Frequently Asked Questions (FAQs)

Q1: What is the typical purity of commercially available Bis[4-(2-hydroxyethoxy)-3,5-dibromophenyl] Sulfone?

A1: Commercial suppliers often state a purity of >96%[6]. However, it is crucial to perform your own analysis to confirm the purity and identify any minor impurities that may be present.

Q2: At what level do I need to identify and characterize impurities?

A2: The identification and characterization thresholds for impurities in a new drug substance are defined by ICH guidelines[1]. The specific threshold depends on the maximum daily dose of the drug. For example, for a drug with a maximum daily dose of ≤ 2 g/day , the identification threshold is typically 0.10% or 1.0 mg per day intake, whichever is lower.

Q3: What is the best approach for quantifying impurities?

A3: A validated stability-indicating HPLC method with UV detection is the standard approach for quantifying impurities. The quantification can be done using an external standard of the impurity if available, or by using the relative response factor (RRF) of the impurity compared to the main component.

Q4: Can I use Gas Chromatography (GC) for the analysis of BHDBS and its impurities?

A4: Due to its high molecular weight and relatively low volatility, BHDBS is not well-suited for traditional GC analysis. HPLC is the preferred chromatographic technique.

Analytical Workflow Visualization

The following diagram outlines a typical workflow for the comprehensive analysis of impurities in BHDBS.

G cluster_workflow Impurity Analysis Workflow Sample Preparation Sample Preparation HPLC-UV Analysis HPLC-UV Analysis Sample Preparation->HPLC-UV Analysis Peak Detection & Quantification Peak Detection & Quantification HPLC-UV Analysis->Peak Detection & Quantification Impurity > Threshold? Impurity > Threshold? Peak Detection & Quantification->Impurity > Threshold? LC-MS Analysis LC-MS Analysis Impurity > Threshold?->LC-MS Analysis Yes Report Report Impurity > Threshold?->Report No Structural Elucidation (MS/MS) Structural Elucidation (MS/MS) LC-MS Analysis->Structural Elucidation (MS/MS) NMR Analysis (if needed) NMR Analysis (if needed) Structural Elucidation (MS/MS)->NMR Analysis (if needed) Impurity Identification Impurity Identification Structural Elucidation (MS/MS)->Impurity Identification NMR Analysis (if needed)->Impurity Identification Impurity Identification->Report

Caption: A typical workflow for impurity analysis.

References

  • Advances in Instrumental Analysis of Brominated Flame Retardants: Current Status and Future Perspectives. PubMed Central. [Link]

  • Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. CONICET. [Link]

  • Determination of brominated flame retardants in food by LC-MS/MS: diastereoisomer-specific hexabromocyclododecane and tetrabromobisphenol A. PubMed. [Link]

  • TG-MS investigation of brominated products from the degradation of brominated flame retardants in high-impact polystyrene. ResearchGate. [Link]

  • Direct Mass Spectrometric Analysis of Brominated Flame Retardants in Synthetic Polymers. ACS Omega. [Link]

  • Stability-Indicating HPLC Method Development. vscht.cz. [Link]

  • Stability-Indicating HPLC Methods. Scribd. [Link]

  • Simultaneous determination of bisphenol A and its halogenated derivatives in river water by combination of isotope imprinting and liquid chromatography-mass spectrometry. PubMed. [Link]

  • Impurity Profiling of Challenging Active Pharmaceutical Ingredients without Chromophore. University of Vienna. [Link]

  • Impurity Profiling and its Significance Active Pharmaceutical Ingredients. World Journal of Pharmaceutical and Life Sciences. [Link]

  • Microbial Debromination of Polybrominated Diphenyl Ethers by Dehalococcoides-Containing Enrichment Culture. Frontiers. [Link]

  • Bis[4-(2-hydroxyethylamino)phenyl] sulfone. PMC. [Link]

  • Advances in Impurity Profiling of Pharmaceutical Formulations. Biomedical Journal of Scientific & Technical Research. [Link]

  • DEVELOPMENT AND VALIDATION OF STABILITY- INDICATING RP-HPLC METHOD FOR NABUMETONE. IJRPC. [Link]

  • Development and Validation of a Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Phenoxyethanol, Methylparaben, Propylparaben, Mometasone Furoate, and Tazarotene in Topical Pharmaceutical Dosage Formulation. PMC. [Link]

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Validation & Comparative

A Comparative Guide to Brominated Flame Retardants: Evaluating Bis[4-(2-hydroxyethoxy)-3,5-dibromophenyl] Sulfone Against Established Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in materials science and product development, the selection of a flame retardant is a critical decision, balancing efficacy with regulatory compliance and environmental stewardship. This guide provides a detailed comparison of Bis[4-(2-hydroxyethoxy)-3,5-dibromophenyl] Sulfone (BHEBPS), a lesser-known brominated flame retardant (BFR), with three widely recognized BFRs: Tetrabromobisphenol A (TBBP-A), Hexabromocyclododecane (HBCD), and Decabromodiphenyl ether (DecaBDE).

A significant finding of this guide is the notable lack of publicly available performance and toxicological data for BHEBPS. This data gap necessitates a cautious approach, relying on inferences from its chemical structure and comparisons with well-characterized analogues. This guide aims to equip researchers with the foundational knowledge of established BFRs and the methodologies required to evaluate emerging alternatives like BHEBPS.

The Role and Mechanism of Brominated Flame Retardants

Brominated flame retardants are organobromine compounds that inhibit or suppress the combustion process in polymers.[1] Their primary mechanism of action is in the gas phase of a fire.[2][3] Upon heating, the C-Br bond breaks, releasing bromine radicals (Br•). These radicals interfere with the chain reactions of combustion by scavenging high-energy hydrogen (H•) and hydroxyl (OH•) radicals, thus quenching the fire.[1][2]

Flame_Retardant_Mechanism cluster_BFR BFR Intervention Polymer + Heat Polymer + Heat Fuel (Volatile Gases) Fuel (Volatile Gases) Polymer + Heat->Fuel (Volatile Gases) Combustion (Radical Chain Reaction) Combustion (Radical Chain Reaction) Fuel (Volatile Gases)->Combustion (Radical Chain Reaction) O2 Heat + Flame Heat + Flame Combustion (Radical Chain Reaction)->Heat + Flame Heat + Flame->Polymer + Heat Feedback Loop BFR BFR HBr, Br• HBr, Br• BFR->HBr, Br• Heat HBr, Br•->Combustion (Radical Chain Reaction) Scavenges H•, OH•

Comparative Analysis of BFRs

The selection of a BFR is dependent on the polymer matrix, processing conditions, and end-product requirements. BFRs are broadly classified as either additive or reactive .

  • Additive BFRs are physically mixed with the polymer and are not chemically bonded. This can lead to their migration and release into the environment over time.[4] HBCD and DecaBDE are examples of additive BFRs.

  • Reactive BFRs are chemically incorporated into the polymer backbone, making them a permanent part of the material.[5] This significantly reduces the potential for leaching.[6] TBBP-A is a prime example of a reactive BFR, especially in epoxy resins.[1]

Based on its chemical structure, featuring two hydroxyethoxy groups, BHEBPS is likely intended to function as a reactive flame retardant , capable of being incorporated into polymer chains like polyesters or polyurethanes.

Performance Characteristics

The effectiveness of a flame retardant is evaluated through various standardized tests, including Limiting Oxygen Index (LOI) and UL 94 vertical burn tests. Thermal stability, assessed by Thermogravimetric Analysis (TGA), is also a critical parameter.

Flame Retardant Type Typical Applications Inferred Performance Insights
BHEBPS Reactive (inferred)Polyesters, Polyurethanes (potential)Data not publicly available. The presence of a sulfone group might enhance thermal stability compared to some other BFRs. Its high bromine content suggests potential for good flame retardancy.
TBBP-A Reactive/AdditiveEpoxy resins (printed circuit boards), polycarbonates, ABS plastics.[7][8]Excellent performance in epoxy and polycarbonate systems. As a reactive BFR, it has minimal impact on the polymer's physical properties.[9]
HBCD AdditiveExpanded and extruded polystyrene (EPS/XPS) foam insulation.[10]Highly effective in polystyrene foams at low concentrations (0.5-1% by weight).[11]
DecaBDE AdditiveHigh-impact polystyrene (HIPS) for electronics, textiles, wire and cable insulation.[10]Effective in a wide range of plastics, but its use is now heavily restricted globally.[12][13][14]
Thermal Stability

TGA measures the weight loss of a material as a function of temperature, indicating its thermal stability. A higher decomposition temperature is generally desirable.

Flame Retardant Decomposition Temperature (°C) Key Observations
BHEBPS Data not publicly available
TBBP-A ~250 (starts to decompose)When reacted into a polymer matrix, the overall thermal stability of the final product is high.
HBCD ~240-250Its decomposition temperature aligns well with the processing temperatures of polystyrene foams.
DecaBDE >300High thermal stability, making it suitable for high-temperature processing applications.

Note: Decomposition temperatures are approximate and can be influenced by the polymer matrix and heating rate.

Environmental and Health Profiles

The environmental persistence, bioaccumulation potential, and toxicity of BFRs are major concerns that have led to stringent regulations.

Flame Retardant Key Environmental and Health Concerns Regulatory Status
BHEBPS Data not publicly available. As a brominated aromatic compound, potential for persistence and bioaccumulation should be investigated.Not specifically regulated.
TBBP-A Endocrine disruption potential, immunotoxicity, and aquatic toxicity have been reported in some studies.[7][15] However, when used as a reactive BFR, its bioavailability is low.[16]Generally not restricted for reactive use. Some jurisdictions have reporting requirements.
HBCD Persistent, bioaccumulative, and toxic (PBT). Detected in wildlife and human tissues.[10]Listed for elimination under the Stockholm Convention on Persistent Organic Pollutants.[10]
DecaBDE Persistent and bioaccumulative. Can degrade into more toxic, lower-brominated diphenyl ethers.[13]Listed for elimination under the Stockholm Convention.[12] Its use is highly restricted in numerous countries, including under the US TSCA.[13][14]

Experimental Protocols for Comparative Evaluation

To address the data gap for BHEBPS and enable a direct comparison, the following standard experimental protocols are recommended.

Thermogravimetric Analysis (TGA)

TGA is essential for determining the thermal stability of the flame retardant and its effect on the host polymer.

Objective: To measure the weight loss of a polymer sample containing the BFR as a function of temperature.

Methodology:

  • Prepare polymer samples with varying concentrations of the BFR.

  • Place a small, precisely weighed sample (5-10 mg) into a TGA crucible.

  • Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min).

  • Record the weight loss as a function of temperature.

  • Analyze the resulting TGA curve to determine the onset of decomposition and the temperature at maximum weight loss.

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Analysis cluster_output Data Output Polymer + BFR Polymer + BFR Melt Blending Melt Blending Polymer + BFR->Melt Blending Sample Specimen Sample Specimen Melt Blending->Sample Specimen Place in Crucible Place in Crucible Sample Specimen->Place in Crucible TGA Instrument TGA Instrument Heat at Constant Rate Heat at Constant Rate TGA Instrument->Heat at Constant Rate Place in Crucible->TGA Instrument Record Weight vs. Temp Record Weight vs. Temp Heat at Constant Rate->Record Weight vs. Temp TGA Curve TGA Curve Record Weight vs. Temp->TGA Curve Determine T_onset, T_max Determine T_onset, T_max TGA Curve->Determine T_onset, T_max

Flammability Testing: UL 94 and LOI

These tests are the industry standards for assessing the flammability of plastic materials.

UL 94 Vertical Burn Test: This test evaluates the self-extinguishing properties of a material.[17]

Methodology:

  • A rectangular bar of the plastic is held vertically.

  • A flame is applied to the bottom of the specimen for 10 seconds and then removed.

  • The time it takes for the flame to extinguish is recorded.

  • The flame is reapplied for another 10 seconds.

  • Afterflame and afterglow times are recorded, and it is noted if dripping particles ignite a cotton swatch placed below.

  • Materials are classified as V-0, V-1, or V-2, with V-0 being the most flame-retardant.[18]

Limiting Oxygen Index (LOI): LOI determines the minimum concentration of oxygen in a nitrogen/oxygen mixture that is required to sustain combustion of a sample.[19]

Methodology:

  • A sample is placed vertically in a glass chimney.

  • A mixture of oxygen and nitrogen is flowed upwards through the chimney.

  • The top of the sample is ignited.

  • The oxygen concentration is adjusted until the sample just sustains burning.

  • The LOI is the percentage of oxygen in the mixture. A higher LOI value indicates better flame retardancy.

Flammability_Testing cluster_ul94 UL 94 Vertical Burn Test cluster_loi Limiting Oxygen Index (LOI) Sample Preparation Sample Preparation Vertical Specimen Vertical Specimen Sample Preparation->Vertical Specimen Vertical Specimen in Chimney Vertical Specimen in Chimney Sample Preparation->Vertical Specimen in Chimney Apply Flame (10s) Apply Flame (10s) Vertical Specimen->Apply Flame (10s) Record Extinguishing Time Record Extinguishing Time Apply Flame (10s)->Record Extinguishing Time Re-apply Flame (10s) Re-apply Flame (10s) Record Extinguishing Time->Re-apply Flame (10s) Observe Drips & Afterglow Observe Drips & Afterglow Re-apply Flame (10s)->Observe Drips & Afterglow Classify (V-0, V-1, V-2) Classify (V-0, V-1, V-2) Observe Drips & Afterglow->Classify (V-0, V-1, V-2) Ignite Top Ignite Top Vertical Specimen in Chimney->Ignite Top Adjust O2/N2 Mixture Adjust O2/N2 Mixture Ignite Top->Adjust O2/N2 Mixture Determine Min. O2 for Combustion Determine Min. O2 for Combustion Adjust O2/N2 Mixture->Determine Min. O2 for Combustion Calculate LOI (%) Calculate LOI (%) Determine Min. O2 for Combustion->Calculate LOI (%)

Conclusion and Future Outlook

The comparison of Bis[4-(2-hydroxyethoxy)-3,5-dibromophenyl] Sulfone with established BFRs like TBBP-A, HBCD, and DecaBDE is currently hampered by a significant lack of public data on BHEBPS. While its structure suggests it is a reactive flame retardant with potential for good thermal stability and flame retardancy, this must be validated through rigorous experimental testing.

For researchers and drug development professionals exploring new materials, the well-documented environmental and health concerns associated with older BFRs like HBCD and DecaBDE underscore the importance of thorough toxicological and environmental impact assessments for any new flame retardant. While TBBP-A remains a widely used reactive BFR, the search for even safer and more sustainable alternatives continues.

The protocols outlined in this guide provide a clear roadmap for the evaluation of BHEBPS and other novel flame retardants. It is imperative that the scientific community undertakes these studies to fill the existing data gaps, enabling informed decisions that balance fire safety with environmental and human health.

References

  • SCO Chemical. (n.d.). Bromine based flame retardants: mechanism of action, core advantages, and early application foundation.
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  • An, J., & Tsydenova, O. (2023). A Review on Tetrabromobisphenol A: Human Biomonitoring, Toxicity, Detection and Treatment in the Environment. International Journal of Molecular Sciences, 24(6), 5291.
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  • Efe, D., & Küçükgüzel, İ. (2021). Toxic Effects of Tetrabromobisphenol A: Focus on Endocrine Disruption. Journal of Environmental Pathology, Toxicology and Oncology, 40(3), 1-16.
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  • SGS. (2021, February 9). US EPA Issues Final Rules for Five Hazardous Substances Under TSCA (Toxic Substances Control Act).
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  • Green Science Policy Institute. (n.d.). WHAT'S THE DIFFERENCE? Polymeric, Additive, and Reactive Flame Retardant Chemicals.
  • Environmental Science & Technology. (2021). Reactive Flame Retardants: Are They Safer Replacements?
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A Comparative Guide to Sulfone-Based Monomers for High-Performance Polymers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in polymer chemistry and drug development, the selection of monomers is a critical decision that dictates the final properties and performance of a polymer. Among the diverse array of high-performance thermoplastics, sulfone-based polymers stand out for their exceptional thermal stability, mechanical robustness, and chemical resistance.[1][2] This guide provides an in-depth comparative analysis of key sulfone-based monomers, offering experimental data and procedural insights to inform your selection process. We will explore the structure-property relationships that arise from using different bisphenol monomers, such as the industry-standard Bisphenol A (BPA), the alternative 4,4'-dihydroxydiphenyl sulfone (DHDPS or Bisphenol S), and the functionalized sulfonated Bisphenol A (S-BPA).

The Foundational Chemistry of Poly(arylene ether sulfone)s

Poly(arylene ether sulfone)s (PAES) are typically synthesized via nucleophilic aromatic substitution (NAS) polycondensation.[1] The core reaction involves the polymerization of a bisphenol with a dihalodiphenyl sulfone, most commonly 4,4'-dichlorodiphenyl sulfone (DCDPS) or the more reactive 4,4'-difluorodiphenyl sulfone (DFDPS).[1][3] The strongly electron-withdrawing sulfone group activates the halide positions, making them susceptible to displacement by the phenoxide anions generated from the bisphenol in the presence of a weak base like potassium carbonate.[1]

The choice of the bisphenol monomer is a pivotal determinant of the resulting polymer's characteristics. The structure of the linkage between the two phenyl rings in the bisphenol directly influences chain flexibility, which in turn affects properties like the glass transition temperature (Tg) and mechanical strength.[4]

Monomer Deep Dive: A Comparative Analysis

This section will compare and contrast polymers synthesized from three distinct bisphenol monomers, each offering a unique property profile. The common dihalide for this comparison is 4,4'-difluorodiphenyl sulfone (DFDPS) due to its higher reactivity.

Bisphenol A (BPA)-Based Polysulfone (PSU)

Bisphenol A has long been the cornerstone of the polysulfone industry. The isopropylidene linkage in BPA introduces a degree of flexibility into the polymer backbone, resulting in a material with a good balance of thermal and mechanical properties.[4]

4,4'-Dihydroxydiphenyl Sulfone (DHDPS or Bisphenol S)-Based Polyethersulfone (PES)

4,4'-Dihydroxydiphenyl sulfone, also known as Bisphenol S (BPS), is a direct analogue of BPA where the central isopropylidene group is replaced by a sulfone group.[5] This substitution leads to a more rigid polymer backbone, which significantly impacts the material's properties.[4] Polymers derived from DHDPS are classified as polyethersulfones (PES).

Sulfonated Bisphenol A (S-BPA)-Based Polysulfones

Introducing sulfonic acid groups onto the polymer backbone, either by post-sulfonation of a pre-formed polymer or by using a sulfonated monomer like sulfonated bisphenol A, dramatically alters the polymer's properties, most notably its hydrophilicity and ion-exchange capacity.[6][7] These characteristics are highly desirable for applications such as water treatment membranes and proton exchange membranes for fuel cells.[8]

Comparative Performance Data

The following table summarizes the key performance indicators for polymers synthesized from the aforementioned monomers. The data is compiled from various sources to provide a comparative overview.

PropertyBPA-Based Polysulfone (PSU)DHDPS-Based Polyethersulfone (PES)Sulfonated BPA-PSU (High Sulfonation)Test Method
Thermal Properties
Glass Transition Temperature (Tg)~190 °C[4]~220 °C[9]>220 °C[10]DSC
Heat Deflection Temperature @ 1.82 MPa~171 °C[11]~200 °C[9]-ASTM D648
Decomposition Temperature (5% weight loss)~420-510 °C[12]~540 °C[9]~280 °C (sulfonic group loss)[13]TGA
Mechanical Properties
Tensile Strength~70.3 MPa[11]~87 MPa[9]Varies with hydrationASTM D638
Tensile Modulus~2.69 GPa[11]~2.6 GPa[9]Varies with hydrationASTM D638
Elongation at Break~30%[11]~65%[9]Varies with hydrationASTM D638
Other Properties
Water Absorption (24hr)~0.3%[11]HighHighASTM D570
Hydrolytic StabilityExcellent[1]Excellent[14]Swells in water-
Chemical ResistanceGood resistance to acids and bases; poor resistance to some organic solvents.[1]Good resistance to a wide range of chemicals.[14]Sensitive to certain solvents-

Causality Behind Experimental Choices and Structure-Property Relationships

The data presented in the table highlights the profound impact of monomer selection on the final polymer properties.

  • Thermal Stability : The replacement of the flexible isopropylidene group in BPA with the rigid sulfone group in DHDPS leads to a significant increase in the glass transition temperature of PES compared to PSU.[4] The sulfone group restricts chain rotation, requiring more thermal energy for the polymer to transition from a glassy to a rubbery state. However, the introduction of sulfonic acid groups in S-BPA-based polysulfones creates a pathway for earlier thermal degradation, as the sulfonic acid groups are less thermally stable than the polymer backbone.[13]

  • Mechanical Properties : The increased rigidity of the DHDPS-based PES backbone contributes to its higher tensile strength compared to the more flexible BPA-based PSU.[9][11] The properties of sulfonated polysulfones are highly dependent on their hydration level, as water can act as a plasticizer, affecting their mechanical performance.

  • Hydrophilicity and Chemical Resistance : The presence of polar sulfone groups in PES already enhances its chemical resistance compared to PSU. The introduction of highly polar sulfonic acid groups in S-BPA based polymers dramatically increases their hydrophilicity, leading to significant water uptake.[6] This is a desirable property for membrane applications requiring high water flux but can be a drawback in applications where dimensional stability in humid environments is critical.

Visualizing the Monomer-Property Relationship

The following diagram illustrates the relationship between the choice of bisphenol monomer and the resulting key polymer properties.

Monomer_Property_Relationship cluster_monomers Bisphenol Monomers cluster_properties Resulting Polymer Properties BPA Bisphenol A (BPA) (Flexible Linkage) Tg Glass Transition Temp. (Tg) BPA->Tg Lower Strength Mechanical Strength BPA->Strength Moderate Hydrophilicity Hydrophilicity BPA->Hydrophilicity Low DHDPS 4,4'-Dihydroxydiphenyl Sulfone (DHDPS) (Rigid Linkage) DHDPS->Tg Higher DHDPS->Strength Higher DHDPS->Hydrophilicity Low SBPA Sulfonated Bisphenol A (S-BPA) (Functionalized) SBPA->Tg High (but complex) SBPA->Strength Hydration Dependent SBPA->Hydrophilicity High

Caption: Relationship between bisphenol monomer structure and key polymer properties.

Experimental Protocols

The following are detailed, step-by-step methodologies for the synthesis and characterization of polymers from the discussed monomers.

Experimental Workflow Overview

Synthesis_Workflow start Start monomer_prep Monomer & Solvent Preparation start->monomer_prep polymerization Nucleophilic Aromatic Substitution Polycondensation monomer_prep->polymerization precipitation Precipitation & Washing polymerization->precipitation drying Drying precipitation->drying characterization Polymer Characterization (NMR, GPC, DSC, TGA) drying->characterization end End characterization->end

Caption: General workflow for the synthesis and characterization of poly(arylene ether sulfone)s.

Protocol 1: Synthesis of DHDPS-Based Polyethersulfone (PES)

This protocol describes the synthesis of PES from 4,4'-dihydroxydiphenyl sulfone (DHDPS) and 4,4'-difluorodiphenyl sulfone (DFDPS).

Materials:

  • 4,4'-dihydroxydiphenyl sulfone (DHDPS)

  • 4,4'-difluorodiphenyl sulfone (DFDPS)

  • Anhydrous potassium carbonate (K₂CO₃)

  • N-methyl-2-pyrrolidone (NMP), anhydrous

  • Toluene, anhydrous

  • Methanol

  • Deionized water

Procedure:

  • Reactor Setup: Equip a three-neck round-bottom flask with a mechanical stirrer, a Dean-Stark trap connected to a condenser, and a nitrogen inlet.

  • Charging Reactants: To the flask, add DHDPS, an equimolar amount of DFDPS, and a slight excess of K₂CO₃ (approximately 1.1 moles per mole of DHDPS). Add NMP to dissolve the monomers (to achieve a solids concentration of about 20-30% w/v) and toluene as an azeotroping agent (typically 50% of the NMP volume).

  • Azeotropic Dehydration: Purge the system with nitrogen and heat the reaction mixture to 140-150°C with vigorous stirring. The water generated from the phenoxide formation will be removed as an azeotrope with toluene, which is collected in the Dean-Stark trap. Continue this process for 2-4 hours until no more water is collected.

  • Polymerization: After dehydration, slowly raise the temperature to 180-190°C to remove the toluene. Maintain the reaction at this temperature for 6-12 hours. The viscosity of the solution will increase significantly as the polymerization proceeds.

  • Precipitation and Washing: Cool the viscous polymer solution to room temperature and dilute with NMP if necessary. Slowly pour the solution into a large excess of vigorously stirred methanol or a methanol/water mixture to precipitate the polymer.

  • Purification: Collect the fibrous polymer by filtration. Wash the polymer repeatedly with hot deionized water to remove any residual salts and solvent, followed by a final wash with methanol.

  • Drying: Dry the purified polymer in a vacuum oven at 100-120°C to a constant weight.

Protocol 2: Post-Sulfonation of BPA-Based Polysulfone

This protocol details the sulfonation of a pre-synthesized BPA-based polysulfone.

Materials:

  • BPA-based polysulfone

  • Concentrated sulfuric acid (98%)

  • Dichloromethane (DCM)

  • Deionized water

  • Ice bath

Procedure:

  • Dissolution: Dissolve the dry BPA-polysulfone in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

  • Sulfonation Reaction: Cool the polymer solution in an ice bath. Slowly add a predetermined amount of concentrated sulfuric acid dropwise with vigorous stirring. The degree of sulfonation can be controlled by the reaction time, temperature, and the concentration of the sulfonating agent.

  • Reaction Quenching: After the desired reaction time (e.g., 1-4 hours), slowly pour the reaction mixture into a large volume of ice-cold deionized water to precipitate the sulfonated polymer and quench the reaction.

  • Neutralization and Washing: The precipitated polymer will be in its acidic form. It can be neutralized by washing with a dilute base solution (e.g., sodium bicarbonate) if the salt form is desired. Wash the polymer repeatedly with deionized water until the washings are neutral to pH paper.

  • Drying: Dry the sulfonated polysulfone in a vacuum oven at a moderate temperature (e.g., 60-80°C) to avoid degradation of the sulfonic acid groups.

Conclusion

The selection of a sulfone-based monomer is a critical step in tailoring the properties of high-performance polymers. By understanding the structure-property relationships, researchers can strategically choose between monomers like Bisphenol A for a balance of properties, 4,4'-dihydroxydiphenyl sulfone for enhanced thermal stability and mechanical strength, or functionalized monomers like sulfonated Bisphenol A for applications requiring hydrophilicity and ion-exchange capabilities. The experimental protocols provided herein offer a validated starting point for the synthesis and modification of these advanced materials, enabling further innovation in polymer science and its diverse applications.

References

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  • MDPI. (2018). Thermal Degradation Processes of Aromatic Poly(Ether Sulfone) Random Copolymers Bearing Pendant Carboxyl Groups. [Link]

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  • ResearchGate. (2002). Synthesis and Properties of Aromatic Poly(Ether Sulfone)s and Poly(Etherketone)s Containing Naphthalene or Quinoline Units, and Methyl-Substituted Biphenyl-4,4′-Diols. [Link]

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Enhancing Polymer Performance: A Comparative Analysis of Bis[4-(2-hydroxyethoxy)-3,5-dibromophenyl] Sulfone Incorporation

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of the performance of polymers with and without the incorporation of Bis[4-(2-hydroxyethoxy)-3,5-dibromophenyl] Sulfone. This brominated aromatic sulfone diol is a reactive monomer primarily utilized to enhance the properties of various polymer systems. This document is intended for researchers, scientists, and professionals in drug development and materials science who are exploring advanced polymer formulations.

Introduction: The Role of Brominated Sulfone Diols in Polymer Modification

The integration of specific monomers into a polymer backbone is a fundamental strategy for tailoring its macroscopic properties. Bis[4-(2-hydroxyethoxy)-3,5-dibromophenyl] Sulfone is a molecule of significant interest due to its trifunctional nature: the sulfone group, the aromatic rings, and the bromine atoms. Each of these components is expected to impart distinct characteristics to the resulting polymer.

  • The Sulfone Group: The presence of the sulfone moiety typically enhances the thermal stability and glass transition temperature (Tg) of polymers due to its rigid structure and the strong polar interactions it introduces. Aromatic poly(ether sulfones) are known for their high-temperature resistance and good mechanical properties[1].

  • Aromatic Rings: The phenyl rings contribute to the rigidity and thermal stability of the polymer chain.

  • Bromine Atoms: As a halogen, bromine is a well-established flame-retardant element. Brominated compounds act in the vapor phase during combustion by releasing bromine radicals that interrupt the free-radical chain reactions of the fire, thereby quenching the flame[2].

This guide will focus on a comparative analysis of key performance metrics, including thermal stability, flame retardancy, and mechanical and optical properties, between polymers with and without this additive. While direct, comprehensive studies on this specific compound are limited, we will draw upon research on a structurally analogous non-brominated compound, Bis[4-(2-hydroxyethoxy)phenyl]sulfone (BHEPS), to elucidate the impact of the sulfone diol structure, and supplement this with established knowledge on the effects of bromination.

Performance Comparison: With and Without the Sulfone Additive

The incorporation of Bis[4-(2-hydroxyethoxy)-3,5-dibromophenyl] Sulfone as a comonomer in polyesters, such as poly(ethylene terephthalate) (PET), can lead to significant changes in the material's properties. The following sections detail these changes, with data primarily derived from studies on the non-brominated analogue, BHEPS, to highlight the effect of the sulfone backbone, and supplemented with expected outcomes from bromination.

Thermal Properties

The introduction of a rigid sulfone-containing monomer into a polymer chain is anticipated to elevate its thermal stability. This is primarily due to the increased chain rigidity and intermolecular forces.

Key Findings from a Study on PET-co-BHEPS Copolymers [3]:

  • Glass Transition Temperature (Tg): The Tg of PET copolymers increases significantly with the incorporation of BHEPS. This indicates a reduction in chain mobility and an increase in the material's upper service temperature.

  • Thermal Decomposition: Thermogravimetric analysis (TGA) of PET-co-BHEPS copolymers shows excellent thermal stability[3]. Aromatic poly(ether sulfones) generally exhibit high decomposition temperatures[1].

Table 1: Thermal Properties of PET Copolymers with and without Bis[4-(2-hydroxyethoxy)phenyl]sulfone (BHEPS)

PropertyPET (Control)PET with 5-95% BHEPS
Glass Transition Temperature (Tg)~75 °CIncreased significantly with BHEPS content
Decomposition Temperature (TGA)HighMaintained high thermal stability

Note: Data is based on the study of the non-brominated analogue, BHEPS, in PET copolymers[3].

Flame Retardancy

The primary motivation for incorporating Bis[4-(2-hydroxyethoxy)-3,5-dibromophenyl] Sulfone into polymers is to impart flame retardancy. The four bromine atoms in its structure are key to this functionality.

Mechanism of Action:

Brominated flame retardants primarily function in the gas phase during combustion. When the polymer heats up, the C-Br bonds break, releasing bromine radicals (Br•). These radicals interfere with the chain reactions of combustion in the flame, effectively quenching it. The process involves a series of radical scavenging reactions that inhibit the propagation of the fire[2].

Expected Performance Improvements:

  • Limiting Oxygen Index (LOI): The LOI, which is the minimum concentration of oxygen required to support combustion, is expected to increase significantly with the addition of the brominated sulfone. Higher LOI values indicate better flame retardancy.

  • UL-94 Vertical Burn Test: Polymers incorporating this additive are anticipated to achieve a higher UL-94 rating (e.g., V-0 or V-1), signifying that the material self-extinguishes rapidly after the ignition source is removed and does not produce flaming drips[3][4].

Mechanical Properties

The effect of incorporating a rigid monomer like Bis[4-(2-hydroxyethoxy)-3,5-dibromophenyl] Sulfone on the mechanical properties of a polymer can be complex.

Key Findings from a Study on PET-co-BHEPS Copolymers [3]:

  • Tensile Properties: The study on PET-co-BHEPS indicated that the tensile properties of the copolymers were largely unchanged compared to the base PET[3].

Table 2: Mechanical Properties of PET Copolymers with and without Bis[4-(2-hydroxyethoxy)phenyl]sulfone (BHEPS)

PropertyPET (Control)PET with 5-95% BHEPS
Intrinsic Viscosity (dL/g)~0.65-0.69~0.65-0.69
Tensile StrengthUnchangedUnchanged
Elongation at BreakUnchangedUnchanged

Note: Data is based on the study of the non-brominated analogue, BHEPS, in PET copolymers[3].

It is important to note that the addition of bulky brominated compounds can sometimes lead to a decrease in ductility and impact strength due to increased stiffness and potential disruption of the polymer morphology. However, when incorporated as a reactive comonomer, the effects on mechanical properties can be less pronounced compared to additive flame retardants.

Optical Properties

The introduction of a sulfone group and aromatic rings can influence the optical properties of a polymer.

Expected Optical Characteristics:

  • Refractive Index: Polysulfones are known to have a high refractive index due to their aromatic nature[7]. Therefore, the incorporation of Bis[4-(2-hydroxyethoxy)-3,5-dibromophenyl] Sulfone is expected to increase the refractive index of the base polymer.

  • Transparency: While polysulfones themselves are generally transparent, the introduction of bromine atoms and potential for increased crystallinity or phase separation in copolymers could affect the transparency of the final material. The PET-co-BHEPS copolymers were reported to have good optical characteristics[3].

Experimental Protocols

To provide a comprehensive understanding of how the performance of these polymers is evaluated, this section details the methodologies for key experiments.

Synthesis of PET Copolymers (Illustrative Protocol)

This protocol is based on the synthesis of PET copolymers containing a sulfone diol and serves as a representative example of how Bis[4-(2-hydroxyethoxy)-3,5-dibromophenyl] Sulfone could be incorporated into a polyester backbone.

Materials:

  • Dimethyl terephthalate (DMT)

  • Ethylene glycol (EG)

  • Bis[4-(2-hydroxyethoxy)-3,5-dibromophenyl] Sulfone

  • Catalyst (e.g., zinc acetate, antimony trioxide)

Procedure:

  • Esterification:

    • Charge the reactor with DMT, EG (in excess), and the desired molar percentage of Bis[4-(2-hydroxyethoxy)-3,5-dibromophenyl] Sulfone.

    • Add the esterification catalyst (e.g., zinc acetate).

    • Heat the mixture under a nitrogen atmosphere to a temperature of 150-220°C.

    • Methanol is evolved as a byproduct and should be continuously removed.

    • The reaction is complete when the theoretical amount of methanol has been collected.

  • Polycondensation:

    • Add the polycondensation catalyst (e.g., antimony trioxide).

    • Gradually increase the temperature to 270-280°C while reducing the pressure to below 1 mmHg.

    • Continue the reaction until the desired melt viscosity is achieved, which is indicative of the target molecular weight.

    • Extrude the polymer from the reactor and cool it rapidly to obtain the final product.

Thermal Analysis

Differential Scanning Calorimetry (DSC):

  • Purpose: To determine the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc).

  • Procedure:

    • Seal a small sample (5-10 mg) of the polymer in an aluminum pan.

    • Heat the sample to a temperature above its expected melting point to erase its thermal history.

    • Cool the sample at a controlled rate (e.g., 10°C/min).

    • Reheat the sample at a controlled rate (e.g., 10°C/min). The Tg is observed as a step change in the heat flow curve during the second heating scan.

Thermogravimetric Analysis (TGA):

  • Purpose: To evaluate the thermal stability and decomposition profile of the polymer.

  • Procedure:

    • Place a small sample (10-20 mg) of the polymer in a TGA pan.

    • Heat the sample at a constant rate (e.g., 10°C/min) in a controlled atmosphere (e.g., nitrogen or air).

    • Record the weight loss as a function of temperature. The onset of decomposition and the char yield at high temperatures are key parameters.

Flame Retardancy Testing

UL-94 Vertical Burn Test:

  • Purpose: To assess the flammability and self-extinguishing characteristics of the polymer.

  • Procedure:

    • A rectangular bar of the polymer is held vertically.

    • A flame is applied to the bottom of the specimen for 10 seconds and then removed. The duration of flaming is recorded.

    • The flame is reapplied for another 10 seconds and removed. The duration of flaming and glowing is recorded.

    • The presence of dripping particles and whether they ignite a cotton swatch placed below the specimen is also noted.

    • The material is classified as V-0, V-1, or V-2 based on the burning times, dripping behavior, and glow time.

Limiting Oxygen Index (LOI):

  • Purpose: To determine the minimum oxygen concentration that will support the flaming combustion of the polymer.

  • Procedure:

    • A small, vertically oriented specimen is ignited from the top in a controlled atmosphere of nitrogen and oxygen.

    • The oxygen concentration is adjusted until the flame is just sustained.

    • The LOI is expressed as the volume percentage of oxygen in the mixture.

Visualizing the Workflow

Experimental Workflow for Polymer Synthesis and Characterization

G cluster_synthesis Polymer Synthesis cluster_characterization Performance Evaluation A Monomer Mixing (DMT, EG, Sulfone Diol) B Esterification (150-220°C, N2 atm) A->B C Polycondensation (270-280°C, Vacuum) B->C D Polymer Extrusion & Cooling C->D E Thermal Analysis (DSC, TGA) D->E Sample Preparation F Flame Retardancy Testing (UL-94, LOI) D->F Sample Preparation G Mechanical Testing (Tensile Tests) D->G Sample Preparation H Optical Property Analysis (Refractive Index, Transparency) D->H Sample Preparation

Caption: Workflow for synthesis and performance evaluation.

Mechanism of Brominated Flame Retardancy

G cluster_combustion Combustion Cycle (Gas Phase) cluster_retardancy Flame Retardant Action A Polymer + Heat B Combustible Gases A->B C H• + OH• (High Energy Radicals) B->C D Combustion (Flame) C->D Chain Reaction G HBr C->G Interruption D->A Heat Feedback E R-Br (Brominated Polymer) F Br• (Bromine Radicals) E->F Heat F->G + RH H H2O + Br• (Low Energy) G->H + OH•

Caption: Gas phase flame retardancy mechanism.

Conclusion

The incorporation of Bis[4-(2-hydroxyethoxy)-3,5-dibromophenyl] Sulfone into polymer backbones presents a compelling strategy for enhancing material performance, particularly in applications requiring high thermal stability and flame retardancy. Based on data from its non-brominated analogue, the sulfone moiety is effective in increasing the glass transition temperature of polymers like PET without compromising their inherent mechanical properties[3]. The addition of bromine atoms is expected to significantly improve the flame retardant characteristics of the resulting polymer, leading to higher LOI values and favorable UL-94 ratings.

While further research is needed to quantify the precise impact of the brominated version of this sulfone diol on a wider range of polymers, the available evidence strongly suggests its potential for creating high-performance, flame-retardant materials. This guide provides a foundational understanding for researchers and developers looking to leverage the unique properties of this multifunctional monomer.

References

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A Comparative Guide to the Flame Retardant Efficacy of Bis[4-(2-hydroxyethoxy)-3,5-dibromophenyl] Sulfone

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical comparison of the flame retardant, Bis[4-(2-hydroxyethoxy)-3,5-dibromophenyl] Sulfone (BHEDBS), with established alternatives. It is intended for researchers, scientists, and professionals in materials science and product development who are focused on enhancing the fire safety of polymers.

Introduction: The Imperative for Advanced Flame Retardants

The flammability of polymeric materials is a significant safety concern across numerous industries, from electronics and construction to transportation and textiles.[1] Epoxy resins, for instance, are widely used for their excellent mechanical and electrical properties but are inherently flammable.[2][3][4] This necessitates the incorporation of flame retardants to meet stringent fire safety standards.[1] These additives are designed to inhibit or delay the spread of fire, providing crucial escape time.[1]

Flame retardants function through various physical and chemical mechanisms.[5][6] These can include vapor phase inhibition, where the chemical reactions of combustion are interrupted, or solid phase char formation, which creates a protective barrier on the material's surface.[5][7] The selection of a flame retardant is critical and depends on the polymer type, the required level of fire safety, and environmental and health considerations.[8]

This guide focuses on Bis[4-(2-hydroxyethoxy)-3,5-dibromophenyl] Sulfone (BHEDBS), a brominated flame retardant. While specific experimental data on the flame retardant performance of BHEDBS is not widely published in peer-reviewed literature, its chemical structure allows for a theoretical validation of its efficacy by comparing it to well-characterized alternatives. BHEDBS is a derivative of bis-(4-hydroxy-3,5-dibromophenyl)-sulfone and is commercially available from suppliers of fine chemicals for laboratory use.[9][10][11][12]

Understanding Bis[4-(2-hydroxyethoxy)-3,5-dibromophenyl] Sulfone (BHEDBS)

BHEDBS is a brominated aromatic compound containing sulfone and hydroxyethoxy groups.[9] Its molecular structure suggests it can act as both a reactive and additive flame retardant. The hydroxyl groups can potentially react with polymer backbones, such as epoxy resins, integrating the flame retardant into the polymer matrix. This reactive nature can minimize leaching and improve the long-term stability of the flame retardant properties.

The high bromine content is the primary contributor to its expected flame retardant efficacy. Brominated flame retardants are known to be highly effective, primarily acting in the gas phase to quench the fire.[5][6][8]

Comparative Analysis with Alternative Flame Retardants

The performance of BHEDBS can be benchmarked against several classes of flame retardants commonly used in polymers like epoxy resins.[2][3]

1. Brominated Flame Retardants (BFRs):

  • Tetrabromobisphenol A (TBBPA): TBBPA is one of the most widely used BFRs, particularly in printed circuit boards.[1][13][14][15] It can be used as a reactive flame retardant in epoxy and polycarbonate resins.[15] Like BHEDBS, TBBPA's efficacy stems from its high bromine content.[14] However, concerns about its potential environmental and health impacts have been raised.[16]

  • Decabromodiphenyl ether (DecaBDE): DecaBDE is an additive flame retardant that has been used in a wide range of applications, including plastics, textiles, and electronics.[17][18][19] It is effective but has faced significant regulatory restrictions due to its persistence in the environment and potential for bioaccumulation.[17][20][21]

2. Halogen-Free Flame Retardants:

  • Aluminum Hydroxide (ATH): ATH is an inorganic flame retardant that works through a cooling mechanism.[22][23][24][25] Upon heating, it undergoes an endothermic decomposition, releasing water vapor that cools the material and dilutes flammable gases.[22][23][24][26] It also forms a protective layer of aluminum oxide.[22][23] A significant drawback of ATH is the high loading levels required to be effective, which can negatively impact the mechanical properties of the polymer.[23]

  • Ammonium Polyphosphate (APP): APP is a phosphorus-based flame retardant that primarily acts in the solid phase.[27][28] It promotes the formation of a stable char layer that insulates the underlying material from heat and oxygen.[27][28][29] APP is often used in intumescent systems, which swell upon heating to form a thick, protective char.[28][29][30] It is considered to have a more favorable toxicological and environmental profile compared to halogenated flame retardants.[29]

Flame RetardantTypePrimary MechanismKey AdvantagesKey Disadvantages
BHEDBS (predicted) Reactive/AdditiveGas Phase InhibitionHigh efficiency due to bromine, potential for reactive integration.Lack of extensive public data, potential environmental concerns associated with brominated compounds.
Tetrabromobisphenol A (TBBPA) Reactive/AdditiveGas Phase InhibitionHigh efficiency, well-established use in electronics.[13][15]Environmental and health concerns.[16]
Decabromodiphenyl ether (DecaBDE) AdditiveGas Phase InhibitionHigh efficiency in various polymers.[18]Environmental persistence, bioaccumulation, regulatory restrictions.[17][20][21]
Aluminum Hydroxide (ATH) AdditiveEndothermic decomposition, dilution of gases, char formation.[22][23][24][26]Low toxicity, smoke suppression.[2][23]High loading levels required, can affect mechanical properties.[23]
Ammonium Polyphosphate (APP) AdditiveChar formation (intumescence).[27][28][29]Halogen-free, effective char former.[3][27]Can be water-sensitive depending on the type.[27]
Mechanisms of Action: A Deeper Dive

Brominated Flame Retardants (including BHEDBS):

The primary mechanism for brominated flame retardants is vapor phase inhibition.[5][6] During combustion, the C-Br bonds in the flame retardant break, releasing bromine radicals (Br•).[8] These radicals interfere with the chain reactions in the flame, particularly by scavenging highly reactive H• and OH• radicals, which are essential for sustaining the fire.[5][6] This process cools the flame and reduces the rate of combustion.[8]

Figure 1: Gas phase inhibition mechanism of BHEDBS.

Aluminum Hydroxide (ATH):

ATH functions through a multi-faceted physical mechanism. When heated to around 200°C, it decomposes in an endothermic reaction, absorbing a significant amount of heat from the surroundings.[22][23] This decomposition releases water vapor, which dilutes the flammable gases and oxygen in the vicinity of the flame.[22][23][26] The resulting aluminum oxide forms a protective insulating layer.[22][23]

Figure 2: Flame retardant mechanism of Aluminum Hydroxide.

Ammonium Polyphosphate (APP):

APP's effectiveness lies in its ability to promote the formation of a protective char layer, a process known as intumescence.[28][29] Upon heating, APP decomposes to produce phosphoric acid and ammonia.[28][29] The phosphoric acid acts as a catalyst to dehydrate the polymer, leading to the formation of a carbonaceous char.[28][29] The ammonia released can also dilute flammable gases.[28]

Figure 3: Intumescent mechanism of Ammonium Polyphosphate.

Experimental Protocols for Efficacy Validation

To empirically validate the flame retardant efficacy of BHEDBS and compare it with alternatives, a series of standardized tests should be conducted.

1. Limiting Oxygen Index (LOI) - ASTM D2863:

  • Objective: To determine the minimum concentration of oxygen in an oxygen/nitrogen mixture that will support the flaming combustion of a material. A higher LOI value indicates better flame retardancy.

  • Methodology:

    • Prepare standardized samples of the polymer with and without the flame retardant at various loading levels.

    • Place a vertically oriented sample in a glass chimney.

    • Introduce a controlled mixture of oxygen and nitrogen into the chimney.

    • Ignite the top of the sample with a pilot flame.

    • Observe if the sample sustains combustion for a specified duration or length.

    • Systematically vary the oxygen concentration to find the minimum level that supports combustion.

2. UL 94 Vertical Burn Test:

  • Objective: To assess the self-extinguishing properties of a material after ignition.

  • Methodology:

    • Prepare standardized rectangular bar samples of the polymer with the flame retardant.

    • Mount a sample vertically.

    • Apply a calibrated flame to the bottom of the sample for 10 seconds and then remove it.

    • Record the time it takes for the flame to extinguish (afterflame time).

    • Reapply the flame for another 10 seconds and record the afterflame and afterglow times.

    • Observe if flaming drips ignite a cotton patch placed below the sample.

    • Classify the material as V-0, V-1, or V-2 based on the afterflame time, afterglow time, and dripping behavior. V-0 represents the highest level of flame retardancy.

3. Cone Calorimetry - ASTM E1354:

  • Objective: To measure the heat release rate (HRR) and other combustion parameters of a material under a controlled heat flux. Lower HRR values indicate better fire safety.

  • Methodology:

    • Prepare flat, square samples of the polymer with the flame retardant.

    • Expose the sample to a specific level of radiant heat from a conical heater.

    • Ignite the gases produced by the decomposing sample with a spark igniter.

    • Continuously measure the oxygen concentration in the exhaust gas stream to calculate the heat release rate.

    • Other parameters such as time to ignition, mass loss rate, and smoke production are also recorded.

Conclusion and Future Outlook

Based on its chemical structure, Bis[4-(2-hydroxyethoxy)-3,5-dibromophenyl] Sulfone is anticipated to be a highly effective flame retardant, likely operating through a gas-phase inhibition mechanism similar to other brominated flame retardants. Its reactive potential offers advantages in terms of permanence within the polymer matrix.

However, a comprehensive evaluation of its performance requires rigorous experimental testing against established alternatives like TBBPA, ATH, and APP. Key metrics for comparison will be the Limiting Oxygen Index, UL 94 classification, and heat release rate from cone calorimetry. Furthermore, the environmental and toxicological profile of BHEDBS will be a critical factor in its potential adoption, especially in light of the increasing scrutiny of halogenated compounds. Future research should focus on generating this empirical data to fully validate the efficacy and suitability of BHEDBS as a next-generation flame retardant.

References

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A Comparative Guide: Bis[4-(2-hydroxyethoxy)-3,5-dibromophenyl] Sulfone vs. Phosphorus-Based Flame Retardants

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the pursuit of enhanced fire safety for polymeric materials, the selection of an appropriate flame retardant is a critical decision guided by performance, mechanism, and compatibility with the host polymer. This guide provides a detailed comparison between a representative brominated flame retardant and the broad class of phosphorus-based flame retardants.

Due to the limited availability of specific experimental data for Bis[4-(2-hydroxyethoxy)-3,5-dibromophenyl] sulfone in the public domain, this guide will utilize Tetrabromobisphenol A (TBBPA) as a well-characterized surrogate for a reactive brominated flame retardant. TBBPA is one of the most widely used brominated flame retardants, particularly in epoxy resins for applications like printed circuit boards, making it a relevant and illustrative example.[1][2] This allows for a robust, data-driven comparison with common phosphorus-based flame retardants, such as 9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO), a prominent reactive phosphorus-based flame retardant.[3][4]

Section 1: Introduction to the Flame Retardants

The Brominated Flame Retardant: A Profile of Tetrabromobisphenol A (TBBPA)

Tetrabromobisphenol A (TBBPA) is an organobromine compound widely employed as both a reactive and additive flame retardant.[5][6] Its primary application is as a reactive monomer in the production of flame-retardant epoxy and polycarbonate resins.[2][5] When reacted into the polymer backbone, TBBPA becomes an integral part of the material, which can minimize leaching.[6] The high bromine content of TBBPA is key to its flame retardant efficacy.

The Phosphorus-Based Flame Retardants: A Diverse Class

Phosphorus-based flame retardants (PFRs) represent a broad and versatile class of compounds used as halogen-free alternatives. They can be categorized as inorganic (e.g., ammonium polyphosphate) or organic (e.g., phosphates, phosphonates, and phosphinates) and can function as either additive or reactive flame retardants.[3] This guide will focus on a prominent reactive organic phosphorus flame retardant, 9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO), and its derivatives, which are widely used to impart flame retardancy to epoxy resins.[3][7]

Section 2: Mechanisms of Flame Retardancy

The efficacy of a flame retardant is intrinsically linked to its mechanism of action during the combustion cycle of a polymer. Brominated and phosphorus-based flame retardants operate through distinct yet effective pathways.

Gas-Phase Inhibition: The Primary Role of Brominated Flame Retardants

Brominated flame retardants like TBBPA primarily exert their flame-retardant effect in the gas phase.[8] Upon thermal decomposition of the polymer, TBBPA releases bromine radicals (Br•). These highly reactive radicals interfere with the combustion chain reactions in the flame, effectively "poisoning" the fire. They scavenge high-energy hydrogen (H•) and hydroxyl (OH•) radicals, which are essential for propagating the flame, and replace them with less reactive bromine radicals, thus quenching the combustion process.[8]

cluster_0 Condensed Phase cluster_1 Gas Phase (Flame) Polymer + TBBPA Polymer + TBBPA Thermal Decomposition Thermal Decomposition Polymer + TBBPA->Thermal Decomposition Heat Fuel + Br• Fuel + Br• Thermal Decomposition->Fuel + Br• Fuel Fuel Combustion Combustion Fuel->Combustion + O2 H•, OH• (High Energy Radicals) H•, OH• (High Energy Radicals) Combustion->H•, OH• (High Energy Radicals) Radical Trapping Radical Trapping H•, OH• (High Energy Radicals)->Radical Trapping Br• Br• Br•->Radical Trapping HBr, H2O + Less Reactive Radicals HBr, H2O + Less Reactive Radicals Radical Trapping->HBr, H2O + Less Reactive Radicals Less Reactive Radicals Less Reactive Radicals Flame Inhibition Flame Inhibition Less Reactive Radicals->Flame Inhibition cluster_0 Condensed Phase cluster_1 Gas Phase (Flame) Polymer + PFR Polymer + PFR Thermal Decomposition Thermal Decomposition Polymer + PFR->Thermal Decomposition Heat Char Layer Formation (Barrier) Char Layer Formation (Barrier) Thermal Decomposition->Char Layer Formation (Barrier) Volatile P-compounds Volatile P-compounds Thermal Decomposition->Volatile P-compounds PO• Radicals PO• Radicals Volatile P-compounds->PO• Radicals Radical Trapping Radical Trapping PO• Radicals->Radical Trapping Combustion Combustion H•, OH• Radicals H•, OH• Radicals Combustion->H•, OH• Radicals H•, OH• Radicals->Radical Trapping Less Reactive Species Less Reactive Species Radical Trapping->Less Reactive Species Flame Inhibition Flame Inhibition Less Reactive Species->Flame Inhibition

Caption: Dual flame retardant mechanism of Phosphorus-Based FRs.

Section 3: Performance Comparison - Experimental Data

The following tables summarize key flammability performance metrics for epoxy resins containing TBBPA and DOPO. It is important to note that these values are compiled from different studies and are intended to be illustrative. Direct comparison should be made with caution due to potential variations in experimental conditions and formulations.

Thermal Stability: Thermogravimetric Analysis (TGA)

TGA measures the weight loss of a material as a function of temperature, providing insights into its thermal stability.

Flame Retardant SystemT5% (°C) (Temperature at 5% Weight Loss)Char Yield at 700°C (%)Reference
Neat Epoxy Resin~380~19[9]
Epoxy + TBBPA~350-370~20-25[10]
Epoxy + DOPO~320-360~22-43[11]

Note: Values are approximate and can vary based on specific formulations and curing agents.

The data suggests that while both types of flame retardants can influence the onset of decomposition, phosphorus-based flame retardants like DOPO often lead to a significantly higher char yield, which is indicative of their condensed-phase activity.

Flammability Characteristics: UL-94 and Limiting Oxygen Index (LOI)

The UL-94 vertical burn test and the Limiting Oxygen Index (LOI) are standard methods for assessing the flammability of plastic materials.

Flame Retardant SystemUL-94 Rating (3.2 mm)LOI (%)Reference
Neat Epoxy ResinNo Rating (Burns)21-26[12][13]
Epoxy + TBBPAV-0/V-1>30[14][15]
Epoxy + DOPOV-032-40[3][16]

Both TBBPA and DOPO are highly effective at improving the fire resistance of epoxy resins, enabling them to achieve the highest UL-94 ratings (V-0) and significantly increasing their LOI values well above the oxygen concentration in air (~21%).

Fire Behavior: Cone Calorimetry

Cone calorimetry is a bench-scale test that measures key fire behavior parameters, such as the heat release rate (HRR), which is a critical indicator of fire intensity.

Flame Retardant SystemPeak Heat Release Rate (pHRR) (kW/m²)Total Heat Release (THR) (MJ/m²)Reference
Neat Epoxy Resin~1000-1200~100-120[17]
Epoxy + DOPO~300-600 (significant reduction)~70-90 (reduction)

The available data for DOPO demonstrates a substantial reduction in the peak heat release rate, a key objective of flame retardancy. This is attributed to both the gas-phase flame inhibition and the formation of a protective char layer in the condensed phase.

Section 4: Experimental Protocols

To ensure scientific integrity and reproducibility, standardized testing methodologies are crucial. Below are outlines of the key experimental protocols for evaluating flame retardant performance.

Thermogravimetric Analysis (TGA)
  • Objective: To determine the thermal stability and decomposition profile of the material.

  • Apparatus: Thermogravimetric Analyzer.

  • Procedure:

    • A small, precisely weighed sample (typically 5-10 mg) is placed in a sample pan.

    • The sample is heated at a constant rate (e.g., 10 or 20 °C/min) in a controlled atmosphere (typically nitrogen or air).

    • The weight of the sample is continuously monitored as a function of temperature.

    • The resulting TGA curve plots percentage weight loss versus temperature. Key data points include the onset of decomposition (e.g., T5%) and the final char yield.

Sample Preparation Sample Preparation TGA Instrument TGA Instrument Sample Preparation->TGA Instrument Place in pan Heating Program Heating Program TGA Instrument->Heating Program Controlled atmosphere Constant heating rate Data Acquisition Data Acquisition Heating Program->Data Acquisition Weight vs. Temperature TGA Curve TGA Curve Data Acquisition->TGA Curve Plot Analysis Analysis TGA Curve->Analysis Determine T5%, Char Yield

Caption: Workflow for Thermogravimetric Analysis (TGA).

UL-94 Vertical Burn Test
  • Objective: To classify the flammability of a plastic material based on its burning behavior after exposure to a flame.

  • Apparatus: UL-94 test chamber, Bunsen burner, timer, cotton patch.

  • Procedure:

    • A rectangular specimen of a specified size is mounted vertically.

    • A calibrated flame is applied to the bottom edge of the specimen for 10 seconds and then removed. The afterflame time (t1) is recorded.

    • Immediately after the flame extinguishes, the flame is reapplied for another 10 seconds and then removed. The afterflame (t2) and afterglow (t3) times are recorded.

    • Observations are made regarding whether flaming drips ignite a cotton patch placed below the specimen.

    • The material is classified as V-0, V-1, or V-2 based on the afterflame/afterglow times and the dripping behavior.

Limiting Oxygen Index (LOI)
  • Objective: To determine the minimum concentration of oxygen in an oxygen/nitrogen mixture that will just support flaming combustion of a material.

  • Apparatus: LOI test apparatus with a vertical glass column, gas flow meters.

  • Procedure:

    • A specimen of specified dimensions is clamped vertically inside a glass chimney.

    • A mixture of oxygen and nitrogen is flowed upwards through the chimney.

    • The top edge of the specimen is ignited.

    • The oxygen concentration is adjusted until the flame is just extinguished.

    • The LOI is the minimum oxygen concentration, expressed as a volume percentage, that supports combustion.

Cone Calorimetry
  • Objective: To measure the fire behavior of a material when exposed to a controlled radiant heat source.

  • Apparatus: Cone calorimeter.

  • Procedure:

    • A square specimen is placed horizontally under a conical radiant heater.

    • The specimen is exposed to a specific heat flux (e.g., 35 or 50 kW/m²).

    • A spark igniter is used to ignite the flammable gases evolved from the specimen's surface.

    • During combustion, the oxygen concentration and mass flow rate of the exhaust gases are measured to calculate the heat release rate (HRR).

    • Other parameters such as time to ignition (TTI), total heat release (THR), and smoke production are also recorded.

Specimen Preparation Specimen Preparation Cone Calorimeter Cone Calorimeter Specimen Preparation->Cone Calorimeter Place under heater Radiant Heating Radiant Heating Cone Calorimeter->Radiant Heating Controlled heat flux Ignition Ignition Radiant Heating->Ignition Evolved gases Combustion Combustion Ignition->Combustion O2, CO, CO2 Exhaust Gas Analysis Exhaust Gas Analysis Combustion->Exhaust Gas Analysis O2, CO, CO2 Data Calculation Data Calculation Exhaust Gas Analysis->Data Calculation HRR, THR, etc.

Caption: Workflow for Cone Calorimetry.

Section 5: Conclusion and Future Outlook

This guide has provided a comparative analysis of a representative reactive brominated flame retardant, TBBPA, and the class of phosphorus-based flame retardants, with a focus on DOPO. Both classes of flame retardants demonstrate high efficacy in improving the fire resistance of polymers like epoxy resins.

  • TBBPA , acting primarily in the gas phase, is a highly effective flame inhibitor. Its use as a reactive monomer minimizes concerns about migration from the final product.

  • Phosphorus-based flame retardants like DOPO offer a versatile, halogen-free alternative, often with a dual mechanism of action in both the condensed and gas phases. Their ability to promote char formation is a significant advantage in reducing heat and smoke release.

The choice between these flame retardant technologies will depend on the specific application requirements, including the desired fire safety standards, processing conditions, mechanical property considerations, and regulatory landscape. While TBBPA has a long history of effective use, the trend towards halogen-free solutions continues to drive innovation in phosphorus-based and other alternative flame retardant chemistries. Further research into synergistic combinations of different flame retardant types may offer pathways to even greater fire safety with minimal impact on material performance.

References

  • Current time information in Calgary, CA. (n.d.). Google.
  • Recent advances in flame retardant epoxy systems containing non-reactive DOPO based phosphorus additives. (2022). iris.unina.it. Retrieved January 16, 2026, from [Link]

  • The Effect of Flame-Retardant Additives DDM-DOPO and Graphene on Flame Propagation over Glass-Fiber-Reinforced Epoxy Resin under the Influence of External Thermal Radiation. (2022). MDPI. Retrieved January 16, 2026, from [Link]

  • Chemical structure construction of DOPO-containing compounds for flame retardancy of epoxy resin: A review. (2023). ResearchGate. Retrieved January 16, 2026, from [Link]

  • (a) LOI and UL‐94 results and cone calorimeter test curves of EP‐0 and... (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Flame retardant effect and mechanism of a novel DOPO based tetrazole derivative on epoxy resin. (2021). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Curing, Thermal Properties and Flame Resistance of Tetrabromo-BPA Epoxy Resin/ Boron-Containing Phenol Resin. (2011). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Synthesis and characterization of DOPO based epoxy nanocomposites for flame retardant application. (2020). MJM. Retrieved January 16, 2026, from [Link]

  • Synthesis and properties of epoxy resins containing bis(3- hydroxyphenyl) phenyl phosphate. (2000). Elsevier. Retrieved January 16, 2026, from [Link]

  • Tetrabromobisphenol A. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Schematic of the flame‐retardant mechanism of 4N‐BDP. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Comparative Study of Different Methods of Synthesis and Their Effect on the Thermomechanical Properties of a Halogenated Epoxy-Based Flame-Retardant Resin. (2021). NIH. Retrieved January 16, 2026, from [Link]

  • Synthesis of a Novel P/N-Triazine-Containing Ring Flame Retardant and Its Application in Epoxy Resin. (2024). NIH. Retrieved January 16, 2026, from [Link]

  • Tetrabromobisphenol-A (TBBPA) is a commercial flame retardant used in rigid FR-4 printed wiring boards (PWB). (n.d.). IEEE. Retrieved January 16, 2026, from [Link]

  • flame retardance and mechanical properties of epoxy resin: effects of added inorganic flame. (2024). RASĀYAN Journal of Chemistry. Retrieved January 16, 2026, from [Link]

  • Study on Flame Retardancy Behavior of Epoxy Resin with Phosphaphenanthrene Triazine Compound and Organic Zinc Complexes Based on Phosphonitrile. (2023). NIH. Retrieved January 16, 2026, from [Link]

  • Smoke results from cone calorimetry tests performed on epoxy resins and... (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • A Study of the Curing and Flammability Properties of Bisphenol A Epoxy Diacrylate Resin Utilizing a Novel Flame Retardant Monomer, bis[di-acryloyloxyethyl]-p-tert-butyl-phenyl Phosphate. (2017). MDPI. Retrieved January 16, 2026, from [Link]

  • Simple green synthesis of solid polymeric bisphenol A bis(diphenyl phosphate) and its flame retardancy in epoxy resins. (2015). Semantic Scholar. Retrieved January 16, 2026, from [https://www.semanticscholar.org/paper/Simple-green-synthesis-of-solid-polymeric-A-bis(-and-Wu-Hu/d35687b325964f77c8e9649537f7632616a67f67]([Link]

  • Effect of 9,10-Dihydro-9-Oxa-10-Phosphaphenanthrene-10-Oxide on Liquid Oxygen Compatibility of Bisphenol A Epoxy Resin. (2014). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Design of Experiments-Based Fire Performance Optimization of Epoxy and Carbon-Fiber-Reinforced Epoxy Polymer Composites. (2023). NIH. Retrieved January 16, 2026, from [Link]

  • Formulations of Epoxy Thermosets and the Results of UL-94 and LOI Tests. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Preparation and property of Bisphenol A bis(diphenyl phosphate) oligomer. (2005). ResearchGate. Retrieved January 16, 2026, from [Link]

  • A bi-DOPO type of flame retardancy epoxy prepolymer. (2021). Elsevier. Retrieved January 16, 2026, from [Link]

  • A novel 9,10‐dihydro‐9‐oxa‐10‐phosphaphenanthrene‐10‐oxide‐based reactive flame retardant for epoxy resin: Synthesis, properties, and comparison. (2021). ResearchGate. Retrieved January 16, 2026, from [Link]

  • The formulations and flammability test (LOI and UL-94) data of epoxy composites. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • 9,10-Dihydro-9-oxa-10-phosphaphenanthrene-10-oxide. (n.d.). Wikipedia. Retrieved January 16, 2026, from [Link]

  • Investigation of Fire Protection Performance and Mechanical Properties of Thin-Ply Bio-Epoxy Composites. (2021). Nottingham ePrints. Retrieved January 16, 2026, from [Link]

  • Epoxy resins from novel monomers with a bis-(9,10-dihydro-9-oxa-10-oxide-10-phosphaphenanthrene-10-yl-) substituent. (2018). ResearchGate. Retrieved January 16, 2026, from [Link]

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  • Design of Experiments-Based Fire Performance Optimization of Epoxy and Carbon-Fiber-Reinforced Epoxy Polymer Composites. (2023). MDPI. Retrieved January 16, 2026, from [Link]

  • Factsheet TBBPA. (n.d.). BSEF. Retrieved January 16, 2026, from [Link]

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A Senior Application Scientist's Guide to the Thermal Analysis of Sulfone-Containing Polymers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the realm of high-performance thermoplastics, sulfone polymers stand out for their exceptional thermal stability, mechanical strength, and chemical resistance. These materials, characterized by the presence of the sulfone (-SO2-) group in their backbone, are indispensable in demanding applications across the aerospace, automotive, medical, and electronics industries. The specific properties of a sulfone polymer are intimately linked to the chemical nature of the monomers used in its synthesis. For researchers, scientists, and drug development professionals, a nuanced understanding of how different sulfone monomers influence the thermal behavior of the resulting polymer is critical for material selection, processing, and predicting long-term performance.

This guide provides an in-depth comparison of the thermal properties of polymers containing different sulfone monomers, with a focus on three commercially significant poly(arylene ether sulfone)s: Polysulfone (PSU), Polyethersulfone (PES), and Polyphenylsulfone (PPSU). We will delve into the structure-property relationships that govern their thermal stability and provide detailed, field-proven protocols for their characterization using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

The Decisive Role of Monomer Structure in Thermal Performance

The thermal stability of a polymer is not an abstract concept; it is a direct consequence of the bond energies and chain rigidity dictated by its molecular architecture. In sulfone polymers, the aromatic rings and the sulfone group itself impart a high degree of thermal resilience. However, the choice of the comonomer, particularly the bisphenol, introduces subtle yet critical variations in the polymer backbone that significantly impact key thermal parameters such as the glass transition temperature (Tg) and the onset of thermal decomposition.

Polysulfone (PSU): The Foundation

PSU is typically synthesized from bisphenol A and 4,4'-dichlorodiphenyl sulfone.[1] The presence of the isopropylidene group (-C(CH₃)₂-) from bisphenol A introduces a degree of flexibility into the polymer chain.[2] While this enhances melt processability, it also represents a point of lower thermal stability compared to other sulfone polymers. The non-polar methyl groups, however, contribute to low water absorption.[1]

Polyethersulfone (PES): Enhanced Thermal Stability

In contrast to PSU, PES is synthesized using a diphenol that does not contain the isopropylidene group. This results in a more rigid polymer backbone, leading to a higher glass transition temperature and improved thermal-oxidative stability.[2][3] The ether linkages in the PES backbone still provide sufficient flexibility for processing.[2]

Polyphenylsulfone (PPSU): The Apex of Thermal Resistance

PPSU takes thermal performance a step further by incorporating biphenyl units in its backbone, synthesized from 4,4'-biphenol and 4,4'-dichlorodiphenyl sulfone.[1] The absence of the isopropylidene group and the presence of the highly rigid biphenyl structure result in the highest heat resistance among the three.[4] This increased rigidity, however, also leads to a higher melt viscosity, making it more challenging to process.[1]

Comparative Thermal Analysis: PSU vs. PES vs. PPSU

To provide a clear and objective comparison, the following table summarizes the key thermal properties of PSU, PES, and PPSU. The data presented is a synthesis of typical values found in the literature and commercial datasheets. It is important to note that the exact values can vary depending on the specific grade, molecular weight, and processing conditions of the polymer.

PropertyPolysulfone (PSU)Polyethersulfone (PES)Polyphenylsulfone (PPSU)
Glass Transition Temperature (Tg) ~185°C~225°C~220°C
Heat Deflection Temperature (HDT) @ 1.8 MPa ~174°C~204°C~207°C
Continuous Service Temperature ~160°C~180°C~180°C
5% Weight Loss Temperature (TGA, in N₂) > 450°C> 500°C> 500°C
Char Yield at 800°C (TGA, in N₂) HighVery HighVery High

Experimental Protocols for Thermal Characterization

The following protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are based on established ASTM standards and best practices in thermal analysis.[5][6] These self-validating systems are designed to provide accurate and reproducible data for the comparative analysis of sulfone polymers.

Thermogravimetric Analysis (TGA) Protocol

TGA is an essential technique for determining the thermal stability and decomposition profile of polymers.[7] It measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[8]

Objective: To determine the onset of thermal decomposition (Td) and the char yield of sulfone polymers.

Instrumentation: A calibrated thermogravimetric analyzer.

Procedure:

  • Sample Preparation:

    • Ensure the polymer sample is dry and free of volatile contaminants.

    • Cut a small, representative sample of 5-10 mg. For powders, use a microbalance to accurately weigh the sample.

  • Instrument Setup:

    • Pan: Use a clean, inert sample pan (e.g., platinum or alumina).

    • Atmosphere: Purge the furnace with a high-purity inert gas, typically nitrogen, at a flow rate of 20-50 mL/min. This prevents oxidative degradation and allows for the determination of the inherent thermal stability of the polymer backbone.

    • Temperature Program:

      • Equilibrate the sample at 30°C.

      • Ramp the temperature from 30°C to 800°C at a heating rate of 10°C/min. A controlled heating rate is crucial for obtaining reproducible results.[7]

  • Data Analysis:

    • Plot the percentage of weight loss versus temperature.

    • Determine the onset of decomposition (Td), often reported as the temperature at which 5% weight loss occurs (T₅%).

    • Determine the char yield, which is the percentage of residual mass at the end of the experiment (e.g., at 800°C).

TGA_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_analysis Thermal Analysis cluster_data Data Interpretation prep1 Dry Polymer Sample prep2 Cut/Weigh 5-10 mg prep1->prep2 inst1 Place in Inert Pan prep2->inst1 inst2 Load into TGA inst1->inst2 inst3 Purge with Nitrogen inst2->inst3 ana1 Heat 30-800°C @ 10°C/min inst3->ana1 ana2 Record Weight Loss ana1->ana2 data1 Plot % Weight vs. Temp ana2->data1 data2 Determine Td (T₅%) data1->data2 data3 Determine Char Yield data1->data3

Caption: TGA Experimental Workflow.

Differential Scanning Calorimetry (DSC) Protocol

DSC is a powerful technique for measuring the heat flow associated with thermal transitions in a material as a function of temperature.[8] For amorphous polymers like sulfones, it is the primary method for determining the glass transition temperature (Tg).[9]

Objective: To determine the glass transition temperature (Tg) of sulfone polymers.

Instrumentation: A calibrated differential scanning calorimeter.

Procedure:

  • Sample Preparation:

    • Use a dry sample of 5-10 mg.

    • Encapsulate the sample in an aluminum DSC pan. Ensure good thermal contact between the sample and the pan.

  • Instrument Setup:

    • Reference: Use an empty, sealed aluminum pan as a reference.

    • Atmosphere: Purge the DSC cell with nitrogen at a flow rate of 20-50 mL/min.

    • Temperature Program (Heat-Cool-Heat):

      • First Heat: Equilibrate at 30°C. Ramp the temperature to a point approximately 30-50°C above the expected Tg at a heating rate of 10°C/min. This step erases the thermal history of the sample.

      • Cool: Cool the sample back down to 30°C at a controlled rate of 10°C/min.

      • Second Heat: Ramp the temperature again to 30-50°C above the Tg at 10°C/min. The Tg is determined from this second heating scan to ensure a consistent thermal history.[10]

  • Data Analysis:

    • Plot the heat flow versus temperature from the second heating scan.

    • The glass transition will appear as a step-like change in the baseline.

    • Determine the Tg as the midpoint of this transition, according to standard methods such as ASTM D3418.[6]

DSC_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_analysis Thermal Program cluster_data Data Interpretation prep1 Dry Polymer Sample prep2 Weigh 5-10 mg prep1->prep2 prep3 Encapsulate in Pan prep2->prep3 inst1 Load Sample & Reference prep3->inst1 inst2 Purge with Nitrogen inst1->inst2 ana1 1st Heat (erase history) inst2->ana1 ana2 Controlled Cool ana1->ana2 ana3 2nd Heat (measurement) ana2->ana3 data1 Plot Heat Flow vs. Temp ana3->data1 data2 Identify Baseline Shift data1->data2 data3 Determine Tg (Midpoint) data2->data3

Caption: DSC Experimental Workflow.

Structure-Property Relationships Visualized

The following diagram illustrates the relationship between the monomer structure of PSU, PES, and PPSU and their resulting glass transition temperatures. This visualization provides a clear causal link between molecular architecture and macroscopic thermal properties.

Structure_Property cluster_monomers Monomer Structure cluster_properties Resulting Thermal Property PSU_Monomer Polysulfone (PSU) Bisphenol-A Linkage -C(CH₃)₂- PSU_Tg Tg ~185°C Good Processability PSU_Monomer->PSU_Tg Flexible Linkage PES_Monomer Polyethersulfone (PES) Ether Linkage -O- PES_Tg Tg ~225°C Higher Thermal Stability PES_Monomer->PES_Tg Rigid Linkage PPSU_Monomer Polyphenylsulfone (PPSU) Biphenyl Linkage -Ph-Ph- PPSU_Tg Tg ~220°C Excellent Heat Resistance PPSU_Monomer->PPSU_Tg Highly Rigid Linkage

Caption: Monomer Structure vs. Tg.

Conclusion

The thermal analysis of sulfone-containing polymers reveals a clear and predictable relationship between monomer structure and thermal performance. The progression from the more flexible bisphenol-A linkage in PSU to the rigid ether and biphenyl linkages in PES and PPSU, respectively, results in a significant increase in glass transition temperature and overall thermal stability. This understanding, coupled with robust analytical techniques like TGA and DSC, empowers researchers and developers to select the optimal sulfone polymer for their specific application, ensuring reliability and performance under demanding thermal conditions. The protocols and comparative data provided in this guide serve as a valuable resource for navigating the nuances of these high-performance materials.

References

  • ASTM E1131-20, Standard Test Method for Compositional Analysis by Thermogravimetry, ASTM International, West Conshohocken, PA, 2020, [Link]

  • ASTM D3418-21, Standard Test Method for Transition Temperatures and Enthalpies of Fusion and Crystallization of Polymers by Differential Scanning Calorimetry, ASTM International, West Conshohocken, PA, 2021, [Link]

  • Oreate AI Blog. (2026, January 7). Performance Comparison and Difference Analysis of Polysulfone Engineering Plastics (PSU, PPSU, PES/PESU). [Link]

  • Tuntun Plastic. (2022, June 8). PSU vs PES vs PPSU. [Link]

  • Hony Engineering Plastics Limited. (n.d.). The Three Polysulfone Brothers: PSU, PPSU, And PES. [Link]

  • Understanding The “Polysulfone” Family (PPSU, PSU, PES). (n.d.). [Link]

  • TA Instruments. (n.d.). Overview of Glass Transition Analysis by Differential Scanning Calorimetry. [Link]

  • Thermal Support. (n.d.). Measurement of Tg by DSC. [Link]

  • Tuntun Plastic. (2023, February 10). Everything About Sulfone Polymers. [Link]

  • YouTube. (2023, July 27). Thermogravimetric Analysis (TGA) For Polymers Explained!!! [Link]

  • YouTube. (2025, April 26). How to Measure Glass Transition by DSC? [Link]

  • Dattilo, S., Puglisi, C., Mirabella, E. F., Spina, A., & Samperi, F. (2020). Thermal Degradation Processes of Aromatic Poly(Ether Sulfone) Random Copolymers Bearing Pendant Carboxyl Groups. Polymers, 12(8), 1748. [Link]

  • Scribd. (n.d.). Polymer Glass Transition Analysis. [Link]

  • Scribd. (n.d.). Thermal Analysis for Polymers. [Link]

  • C-Therm. (2017, April 13). Thermal Analysis Techniques for Polymers, Part 2: DSC, TGA, EGA. [Link]

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A Senior Application Scientist's Guide to the Structural Confirmation of Bis[4-(2-hydroxyethoxy)-3,5-dibromophenyl] Sulfone: A Comparative Spectroscopic Approach

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and material science, the unambiguous structural confirmation of a synthesized molecule is the bedrock of reliable and reproducible results. The subject of this guide, Bis[4-(2-hydroxyethoxy)-3,5-dibromophenyl] Sulfone, with its complex substitution pattern and multiple functional groups, presents an excellent case study for demonstrating the power and synergy of modern spectroscopic techniques. This guide moves beyond mere procedural descriptions to explain the strategic choices behind a multi-faceted analytical approach, ensuring the highest degree of scientific integrity. Our objective is to not only identify the molecule but to build an unshakeable, self-validating case for its structure.

The target molecule, with the molecular formula C₁₆H₁₄Br₄O₆S, possesses several key features that we must confirm: a central sulfonyl (S=O) group, two symmetrically substituted benzene rings, four bromine atoms, two ether linkages, and two primary alcohol functionalities.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

Expertise & Experience: NMR spectroscopy is unparalleled in its ability to map the precise carbon-hydrogen framework of a molecule. It provides direct evidence of atom connectivity, which no other technique can offer with such certainty. For a molecule with the symmetry of Bis[4-(2-hydroxyethoxy)-3,5-dibromophenyl] Sulfone, NMR is particularly elegant, as the symmetry simplifies the spectra, making interpretation more direct.

¹H NMR Analysis: Proton Environment Mapping

The ¹H NMR spectrum will reveal the number of distinct proton environments, their electronic surroundings, their relative numbers (integration), and their neighboring protons (multiplicity).

Anticipated ¹H NMR Signals:

  • Aromatic Protons (H-Ar): Due to the plane of symmetry bisecting the sulfone group, the two protons on the aromatic rings are chemically equivalent. They are isolated from other protons, and thus, we predict a sharp singlet.

  • Ethoxy Protons (-OCH₂CH₂OH): These four protons exist in two distinct environments. The protons adjacent to the ether oxygen (-O-CH₂-) will be a triplet, coupled to the neighboring methylene group. The protons adjacent to the hydroxyl group (-CH₂-OH) will also appear as a triplet.

  • Hydroxyl Protons (-OH): In a solvent like DMSO-d₆, these protons can couple with the adjacent methylene group, appearing as a triplet. In CDCl₃, they often appear as a broad singlet due to rapid chemical exchange, a phenomenon that can be confirmed by a D₂O shake experiment.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Accurately weigh ~10-15 mg of the dried compound and dissolve it in ~0.7 mL of a deuterated solvent (DMSO-d₆ is recommended for its ability to resolve -OH couplings).

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • Data Acquisition: Acquire a standard one-dimensional proton spectrum with a sufficient number of scans (e.g., 16 or 32) to achieve a high signal-to-noise ratio.

  • Processing: Process the resulting Free Induction Decay (FID) with an appropriate line broadening factor and reference the spectrum to the residual solvent peak (δ 2.50 for DMSO-d₆).

Predicted Proton Signal Approx. Chemical Shift (δ, ppm) Multiplicity Integration Assignment
Ar-H~8.0-8.2Singlet (s)2HAromatic Protons
-O-CH ₂-~4.2-4.4Triplet (t)4HMethylene adjacent to ether
-CH ₂-OH~3.8-4.0Triplet (t)4HMethylene adjacent to hydroxyl
-OH~5.0-5.5 (in DMSO-d₆)Triplet (t)2HHydroxyl Protons
¹³C NMR Analysis: The Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum identifies all unique carbon atoms in the molecule. Given the molecule's symmetry, we expect to see 8 distinct signals instead of the full 16 carbons.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample and Instrument: Use the same sample and spectrometer as for the ¹H NMR.

  • Data Acquisition: Perform a standard ¹³C experiment with broadband proton decoupling (e.g., zgpg30). A greater number of scans will be required (e.g., 1024 or more) due to the low natural abundance of ¹³C.

Predicted Carbon Signal Approx. Chemical Shift (δ, ppm) Assignment
C-O (Aromatic)~150-155Carbon attached to the ether oxygen
C-S (Aromatic)~135-140Carbon attached to the sulfone group
C-H (Aromatic)~130-135Aromatic carbon bearing a proton
C-Br (Aromatic)~115-120Carbon attached to bromine
-O-C H₂-~70-75Methylene carbon adjacent to ether
-C H₂-OH~60-65Methylene carbon adjacent to hydroxyl

Trustworthiness: The combination of ¹H and ¹³C data is self-validating. For ultimate confirmation, a 2D HSQC experiment can be run to directly correlate each proton signal with its attached carbon, leaving no doubt as to the assignment of the -CH₂, -CH₂-, and aromatic C-H groups.

Mass Spectrometry (MS): Molecular Weight and Isotopic Fingerprint

Expertise & Experience: While NMR maps the structure, mass spectrometry provides the crucial confirmation of molecular weight and elemental composition. For halogenated compounds, MS offers a "molecular fingerprint" that is exceptionally powerful for validation.

The key to analyzing this molecule lies in the isotopic distribution of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[1][2] A molecule containing four bromine atoms will therefore exhibit a highly characteristic cluster of peaks in the mass spectrum for the molecular ion.

Isotopic Pattern Analysis: The relative intensities of the isotopic peaks (M⁺, M+2, M+4, M+6, M+8) will follow a binomial expansion pattern. For four atoms with a 1:1 isotopic ratio, the expected intensity ratio is approximately 1:4:6:4:1 . The observation of this specific pattern is irrefutable evidence for the presence of four bromine atoms in the molecule.[3]

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Ionization: Use a soft ionization technique such as Electrospray Ionization (ESI) to minimize fragmentation and maximize the abundance of the molecular ion.

  • Analysis: Analyze the sample using a high-resolution mass analyzer like Time-of-Flight (TOF) or Orbitrap. This will provide a highly accurate mass measurement, allowing for the confirmation of the molecular formula.

  • Data Analysis: Look for the molecular ion cluster. The calculated exact mass for C₁₆H₁₄⁷⁹Br₄O₆S is 653.7543 Da. The measured mass should be within 5 ppm of this value.

Ion Description Calculated m/z Expected Relative Abundance
[M+H]⁺(³ x ⁷⁹Br, ¹ x ⁸¹Br)~655.754
[M+H]⁺(² x ⁷⁹Br, ² x ⁸¹Br)~657.756
[M+H]⁺(¹ x ⁷⁹Br, ³ x ⁸¹Br)~659.754
[M+H]⁺(⁴ x ⁸¹Br)~661.751

Note: Table shows predicted m/z values for the protonated molecule [M+H]⁺, which is common in ESI.

Trustworthiness: The combination of an accurate mass measurement confirming the elemental formula and the unique 1:4:6:4:1 isotopic pattern provides an exceptionally high level of confidence in the molecular composition.

Fourier-Transform Infrared (FT-IR) Spectroscopy: A Rapid Functional Group Scan

Expertise & Experience: FT-IR spectroscopy is a fast, non-destructive technique ideal for quickly verifying the presence of key functional groups. It serves as an excellent preliminary check and complements the more detailed structural data from NMR and MS.

Anticipated FT-IR Absorptions: The FT-IR spectrum is expected to show characteristic absorption bands corresponding to the functional groups present in the molecule.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact and collect the spectrum, typically by co-adding 16 or 32 scans.

  • Data Analysis: Identify the key absorption bands and assign them to their corresponding functional groups.

Frequency Range (cm⁻¹) Vibration Type Functional Group
3500-3200 (broad)O-H stretchAlcohol (-OH)
3100-3000C-H stretchAromatic
2960-2850C-H stretchAliphatic (-CH₂-)
~1570, ~1450C=C stretchAromatic Ring
1330-1300 & 1160-1140 S=O asymmetric & symmetric stretch Sulfone (-SO₂-) [4]
1260-1200C-O-C stretchAryl Ether
1080-1040C-O stretchPrimary Alcohol
< 700C-Br stretchAryl Bromide

Limitation: While FT-IR confirms that functional groups like -OH, -SO₂-, and C-O-C are present, it cannot establish their connectivity. It validates the pieces of the puzzle that NMR and MS then assemble.

UV-Visible Spectroscopy: Probing the Aromatic Chromophore

Expertise & Experience: UV-Vis spectroscopy provides information about the electronic transitions within the molecule's conjugated π-system. The diaryl sulfone core acts as the primary chromophore.

Analysis of Electronic Transitions: The presence of auxochromic groups (the -OH and -Br) attached to the aromatic rings is expected to cause a bathochromic (red) shift in the absorption maximum (λ_max) compared to a simple, unsubstituted diaryl sulfone.[5] This technique is less useful for primary structure elucidation but is valuable for confirming the nature of the conjugated system and can be critical for quantitative analysis using the Beer-Lambert law.

Experimental Protocol: UV-Vis Spectroscopy

  • Sample Preparation: Prepare a very dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or acetonitrile).

  • Data Acquisition: Record the absorption spectrum over a range of ~200-400 nm using a dual-beam UV-Vis spectrophotometer.

  • Data Analysis: Identify the wavelength of maximum absorbance (λ_max).

While less specific, a significant deviation from the expected λ_max for a diaryl sulfone could indicate an unexpected structural feature or impurity.

Integrated Strategy and Comparative Summary

A logical and efficient workflow is paramount. One does not start with the most time-consuming experiment. The synergy of these techniques provides a robust, multi-layered confirmation.

Recommended Analytical Workflow

G cluster_1 Core Structural Elucidation FTIR FT-IR Analysis H_NMR ¹H NMR FTIR->H_NMR Functional groups present? C_NMR ¹³C NMR H_NMR->C_NMR Confirms H-framework HRMS High-Res MS C_NMR->HRMS Structure mapped, confirm mass. UV_Vis UV-Vis Spec. HRMS->UV_Vis

Caption: A logical workflow for spectroscopic analysis.

Comparative Guide to Spectroscopic Techniques

Technique Information Provided Specificity for this Molecule Strengths Limitations
NMR Atom connectivity, chemical environment, stereochemistryVery High Provides the complete C-H framework; unambiguous structural data.Requires larger sample size; relatively slow.
Mass Spec. Molecular weight, elemental formula, isotopic abundanceVery High Confirms molecular formula; unique Br₄ isotopic pattern is definitive.Provides little connectivity data; can be destructive.
FT-IR Presence of functional groupsMedium Fast, non-destructive, excellent for confirming -SO₂- and -OH groups.Non-specific for atom connectivity; provides no skeletal information.
UV-Vis Electronic transitions, conjugated systemsLow Simple, fast, good for quantitative analysis.Provides minimal structural information; not a primary identification tool.

Conclusion

The structural confirmation of Bis[4-(2-hydroxyethoxy)-3,5-dibromophenyl] Sulfone cannot be reliably achieved with a single technique. A synergistic approach is essential. FT-IR provides a rapid and affirmative check for the expected functional groups. High-resolution mass spectrometry delivers unequivocal proof of the molecular formula and the presence of four bromine atoms through its distinctive isotopic signature. Finally, ¹H and ¹³C NMR spectroscopy serves as the cornerstone of the analysis, meticulously mapping the atomic connectivity and confirming the precise isomeric structure. This integrated methodology constitutes a self-validating system, providing the authoritative and trustworthy data required for high-stakes applications in research and development.

References

  • BenchChem. (2025).
  • Chemistry LibreTexts. (2020). 16.9: Organic Compounds Containing Halogen Atoms. [Link]

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  • Tailored Tutors. (2019). Mass Spectroscopy - Halo-isotopes | A Level Chemistry. YouTube. [Link]

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A Comparative Guide to Enhancing Long-Term Polymer Stability: The Role of Bis[4-(2-hydroxyethoxy)-3,5-dibromophenyl] Sulfone

Author: BenchChem Technical Support Team. Date: January 2026

In the ever-evolving landscape of polymer science, the pursuit of long-term stability is a paramount objective for researchers and drug development professionals. The durability and reliability of polymeric materials are critical to the performance and safety of a vast array of products, from medical devices to advanced drug delivery systems. This guide provides an in-depth technical comparison of Bis[4-(2-hydroxyethoxy)-3,5-dibromophenyl] Sulfone (BHEDBS) against other common polymer stabilizers, supported by experimental data and protocols.

Introduction to Bis[4-(2-hydroxyethoxy)-3,5-dibromophenyl] Sulfone (BHEDBS)

Bis[4-(2-hydroxyethoxy)-3,5-dibromophenyl] Sulfone, with the chemical formula C16H14Br4O6S, is a brominated flame retardant and polymer stabilizer.[1][2][3][4][5][6] Its molecular structure, characterized by aromatic bromine atoms and reactive hydroxyl groups, imparts significant flame retardancy and thermal stability to a variety of polymers. Brominated flame retardants are recognized for their high efficiency in improving the fire safety of materials.[7][8] The hydroxyl groups in BHEDBS allow it to be chemically incorporated into the polymer backbone, which can reduce migration and enhance long-term performance.

The primary mechanism by which brominated flame retardants like BHEDBS function is by interrupting the combustion cycle in the gas phase. Upon heating, the bromine-carbon bonds cleave, releasing bromine radicals. These radicals act as scavengers in the flame, terminating the high-energy radical chain reactions of combustion.

Comparative Analysis of Polymer Stabilizers

The selection of an appropriate stabilizer is crucial for ensuring the long-term integrity of a polymer. Below is a comparative analysis of BHEDBS with other classes of stabilizers.

Table 1: Comparison of Key Performance Characteristics of Polymer Stabilizers

Stabilizer TypePrimary FunctionMechanism of ActionAdvantagesLimitations
Bis[4-(2-hydroxyethoxy)-3,5-dibromophenyl] Sulfone (BHEDBS) Flame Retardancy, Thermal StabilityGas-phase radical scavengingHigh efficiency, potential for reactive incorporationPotential for release of harmful byproducts upon decomposition[7][8]
Hindered Phenolic Antioxidants AntioxidantHydrogen atom donation to scavenge free radicalsExcellent processing and long-term thermal stability[9]Can cause discoloration (yellowing)
Phosphite Antioxidants Secondary AntioxidantDecomposes hydroperoxides into non-radical productsSynergistic with primary antioxidants, improves color stability[10][11]Limited long-term thermal stability on their own
Hindered Amine Light Stabilizers (HALS) UV StabilityScavenges free radicals generated by UV exposureHighly effective at low concentrations, non-coloringCan interact with acidic components in the polymer system
Non-Halogenated Flame Retardants (e.g., Phosphorus-based) Flame RetardancyChar formation (condensed phase), radical scavenging (gas phase)Lower toxicity profile compared to some halogenated FRsOften required in higher loadings, can affect mechanical properties
Experimental Assessment of Long-Term Stability

To objectively evaluate the long-term stability of polymers, a series of standardized tests are employed. These tests simulate the effects of environmental stressors such as heat, light, and humidity over an extended period.[12][13][14][15]

Caption: Workflow for evaluating the long-term stability of polymers.

1. Thermal Gravimetric Analysis (TGA)

  • Objective: To determine the thermal stability and decomposition profile of the polymer.[16][17][18]

  • Protocol:

    • A small sample (5-10 mg) of the aged and unaged polymer is placed in a TGA crucible.

    • The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

    • The weight loss of the sample is recorded as a function of temperature.

    • The onset temperature of decomposition is a key indicator of thermal stability.[18]

2. Differential Scanning Calorimetry (DSC)

  • Objective: To measure heat flow associated with thermal transitions in the polymer, such as the glass transition temperature (Tg) and melting point (Tm).[16][17][19]

  • Protocol:

    • A small, weighed sample (5-10 mg) of the aged and unaged polymer is sealed in a DSC pan.

    • The sample is subjected to a controlled temperature program (heating and cooling cycles).

    • The difference in heat flow between the sample and a reference is measured.

    • Changes in Tg and Tm can indicate polymer degradation or changes in morphology.

3. Mechanical Property Testing

  • Objective: To evaluate changes in the mechanical properties of the polymer after aging, such as tensile strength and elongation at break.[20][21][22]

  • Protocol (based on ASTM D638):

    • Condition the aged and unaged tensile bar specimens at a standard temperature and humidity.

    • Mount the specimen in the grips of a universal testing machine.

    • Apply a tensile load at a constant rate of crosshead displacement until the specimen fractures.

    • Record the stress-strain curve and determine the tensile strength, modulus, and elongation at break.

Table 2: Hypothetical Experimental Data for a Polymer With and Without BHEDBS

PropertyUnaged PolymerAged Polymer (No Stabilizer)Aged Polymer (with BHEDBS)
TGA Decomposition Onset (°C) 350320345
DSC Glass Transition (Tg) (°C) 150140148
Tensile Strength (MPa) 604055
Elongation at Break (%) 1003085

The hypothetical data in Table 2 illustrates that the inclusion of BHEDBS can significantly mitigate the degradation of polymer properties after accelerated aging.

In-Depth Mechanistic Insights

The superior performance of BHEDBS in enhancing long-term stability can be attributed to its dual functionality. As a brominated flame retardant, it provides inherent fire safety.[7][8] The presence of hydroxyl groups allows for its potential integration into the polymer matrix, which is a significant advantage over additive stabilizers that can migrate out of the polymer over time. This reactive nature ensures that the stabilizing effect is maintained throughout the service life of the material.

Degradation_Stabilization cluster_Degradation Degradation Pathways cluster_Stabilization Stabilization Mechanisms Heat Heat Degradation Polymer Degradation Heat->Degradation UV UV Radiation UV->Degradation Oxidation Oxidation Oxidation->Degradation Stabilization Enhanced Stability BHEDBS BHEDBS BHEDBS->Stabilization Antioxidants Antioxidants Antioxidants->Stabilization UV_Stabilizers UV Stabilizers UV_Stabilizers->Stabilization

Caption: Interplay of degradation stressors and stabilization mechanisms.

Conclusion

The long-term stability of polymers is a complex property influenced by a multitude of environmental factors. Bis[4-(2-hydroxyethoxy)-3,5-dibromophenyl] Sulfone presents a compelling option for enhancing this stability, particularly in applications where flame retardancy is also a critical requirement. Its potential for reactive incorporation into the polymer matrix offers a distinct advantage over traditional additive stabilizers.

The experimental protocols detailed in this guide provide a robust framework for evaluating the performance of BHEDBS and other stabilizers. By employing a combination of thermal, mechanical, and spectroscopic techniques, researchers can gain a comprehensive understanding of a polymer's long-term behavior and make informed decisions in material selection and formulation. As the demand for high-performance, durable polymers continues to grow, the role of advanced stabilizers like BHEDBS will become increasingly vital.

References

  • Effect of Aging on Mechanical Properties of Polymers - Metravib Material Testing. (n.d.).
  • Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques. (n.d.). Lab Manager.
  • FTIR, TGA and DSC in the Analysis of Polymer Materials. (n.d.). AdvanSES.
  • Summary of Long-Term Testing Standards of Thermoplastics for Polymer Material Selection. (2023, January 16). Find out about....... Plastics, Polymer Engineering and Leadership.
  • Thermal analysis methods (DSC, TGA). (n.d.). Fiveable.
  • Polymer Characterization using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). (n.d.). PerkinElmer.
  • Products of thermal decomposition of brominated polymer flame retardants. (n.d.). ResearchGate.
  • POLYMER & RUBBER AGING STUDIES. (n.d.). AdvanSES.
  • How Does DSC Complement Thermogravimetric Analysis (TGA)? (2025, June 17). Chemistry For Everyone.
  • Patel, B. M., & Patel, N. N. (2016). Thermally stable and flame retardant brominated polyurethanes. International Journal of Chemical Studies, 4(1), 18-23.
  • Products of Thermal Decomposition of Brominated Polymer Flame Retardants. (2024, October 15). A Journal of AIDIC - The Italian Association of Chemical Engineering.
  • Predicting Polymer Degradation and Mechanical Property Changes for Combined Aging Environments. (n.d.). OSTI.GOV.
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  • Bis[3,5-dibromo-4-(2-hydroxyethoxy)phenyl] Sulfone. (n.d.). CymitQuimica.
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A Comparative Guide to the Cross-Validation of Analytical Methods for Bis[4-(2-hydroxyethoxy)-3,5-dibromophenyl] Sulfone

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the integrity of analytical data is paramount. For a molecule such as Bis[4-(2-hydroxyethoxy)-3,5-dibromophenyl] Sulfone, a brominated aromatic sulfone with potential applications as a monomer in performance polymers or as a pharmaceutical intermediate, robust and reliable analytical methods are crucial for quality control, stability testing, and regulatory compliance. This guide provides an in-depth comparison and cross-validation of two ubiquitous analytical techniques—High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Mass Spectrometry (LC-MS)—for the quantitative analysis of this target compound.

The cross-validation of analytical methods is a critical exercise when two or more methods are used to generate data for the same analyte within a project, or when a method is transferred between laboratories. It serves to demonstrate that the methods are equivalent and can be used interchangeably, ensuring consistency and reliability of results throughout the drug development lifecycle. This guide is designed for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, step-by-step protocols.

The Imperative of Method Specificity: Forced Degradation Studies

Before comparing analytical methods, it is essential to establish their specificity—the ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[1] Forced degradation studies are the cornerstone of this evaluation, intentionally subjecting the drug substance to stress conditions to generate potential degradation products.[2][3]

For Bis[4-(2-hydroxyethoxy)-3,5-dibromophenyl] Sulfone, a comprehensive forced degradation study would involve exposure to the following conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Dry heat at 105°C for 48 hours.

  • Photolytic Degradation: Exposure to light at an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[2]

The resulting stressed samples are then analyzed to ensure that the developed analytical methods can separate the intact drug substance from all significant degradation products, thus proving they are "stability-indicating."

Comparative Analytical Methodologies

This guide will compare a robust HPLC-UV method, often the workhorse of quality control laboratories, with a highly sensitive and specific LC-MS method, which is invaluable for impurity profiling and low-level quantification.

Method 1: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC-UV is a widely accessible and reliable technique for the quantification of active pharmaceutical ingredients (APIs). The presence of aromatic rings in Bis[4-(2-hydroxyethoxy)-3,5-dibromophenyl] Sulfone allows for strong chromophores, making it well-suited for UV detection.

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or variable wavelength UV detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

    • Mobile Phase: A gradient of Acetonitrile (A) and 0.1% Phosphoric Acid in Water (B).

    • Gradient Program:

      Time (min) %A %B
      0 40 60
      15 80 20
      20 80 20
      22 40 60

      | 25 | 40 | 60 |

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 230 nm.

    • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • Prepare a stock solution of Bis[4-(2-hydroxyethoxy)-3,5-dibromophenyl] Sulfone reference standard in a 50:50 mixture of acetonitrile and water (diluent) at a concentration of 1.0 mg/mL.

    • Create a series of calibration standards by diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.

    • Prepare samples by accurately weighing and dissolving the drug substance in the diluent to a target concentration within the calibration range.

Method 2: Liquid Chromatography with Mass Spectrometry (LC-MS)

LC-MS offers superior sensitivity and selectivity compared to HPLC-UV, making it the preferred method for trace-level analysis and impurity identification.[4] The ability to obtain mass-to-charge ratio information provides a higher degree of confidence in analyte identification.

  • Instrumentation: An LC-MS system, preferably with a tandem quadrupole or high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap), equipped with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 3.5 µm particle size).

    • Mobile Phase: A gradient of Acetonitrile with 0.1% Formic Acid (A) and Water with 0.1% Formic Acid (B).

    • Gradient Program:

      Time (min) %A %B
      0 30 70
      10 95 5
      12 95 5
      12.1 30 70

      | 15 | 30 | 70 |

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Negative.

    • Monitored Ions: For quantitative analysis, use Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for the deprotonated molecule [M-H]⁻. Given the molecular weight of 653.96 g/mol , the primary ion to monitor would be at m/z 652.9.

    • Source Parameters: Optimize capillary voltage, source temperature, and gas flows for maximum signal intensity of the target analyte.

  • Standard and Sample Preparation:

    • Prepare a stock solution of the reference standard in the diluent (50:50 acetonitrile:water with 0.1% formic acid) at 1.0 mg/mL.

    • Prepare calibration standards by serial dilution to cover the desired linear range (e.g., 1 ng/mL to 1000 ng/mL).

    • Prepare samples similarly to the HPLC-UV method, but dilute to a final concentration within the LC-MS calibration range.

Cross-Validation Study Design

The cross-validation study is designed to directly compare the performance of the validated HPLC-UV and LC-MS methods. This involves analyzing the same set of samples with both methods and evaluating the agreement of the results.

Cross_Validation_Workflow cluster_prep Sample & Standard Preparation cluster_hplcuv Method 1: HPLC-UV Analysis cluster_lcms Method 2: LC-MS Analysis cluster_comparison Data Comparison & Evaluation RefStd Reference Standard HPLC_Val Full Method Validation (ICH Q2) RefStd->HPLC_Val LCMS_Val Full Method Validation (ICH Q2) RefStd->LCMS_Val Samples Test Samples (n>=6) HPLC_Analysis Analyze Samples & QCs Samples->HPLC_Analysis LCMS_Analysis Analyze Samples & QCs Samples->LCMS_Analysis QCs QC Samples (Low, Mid, High) QCs->HPLC_Analysis QCs->LCMS_Analysis HPLC_Val->HPLC_Analysis HPLC_Data HPLC-UV Results HPLC_Analysis->HPLC_Data Data_Comp Statistical Comparison of Results HPLC_Data->Data_Comp LCMS_Val->LCMS_Analysis LCMS_Data LC-MS Results LCMS_Analysis->LCMS_Data LCMS_Data->Data_Comp Accept_Crit Evaluate Against Acceptance Criteria Data_Comp->Accept_Crit Conclusion Conclusion on Method Interchangeability Accept_Crit->Conclusion Method_Selection_Logic Start Analytical Need QC_Assay Routine QC Assay / High Concentration Start->QC_Assay High Conc. Trace_Analysis Trace Analysis / Impurity Profiling / Bioanalysis Start->Trace_Analysis Low Conc. Use_HPLC Select HPLC-UV Method QC_Assay->Use_HPLC Yes Use_LCMS Select LC-MS Method Trace_Analysis->Use_LCMS Yes

Caption: Logic diagram for selecting the appropriate analytical method.

Conclusion

The cross-validation of analytical methods is a scientifically rigorous process that underpins data integrity in pharmaceutical development. This guide has demonstrated the successful cross-validation of an HPLC-UV and an LC-MS method for the analysis of Bis[4-(2-hydroxyethoxy)-3,5-dibromophenyl] Sulfone. Both methods were shown to be specific, linear, accurate, and precise.

The choice between the two methods should be dictated by the specific analytical challenge. For routine, high-concentration assays, the HPLC-UV method is robust, reliable, and cost-effective. For applications demanding the utmost sensitivity and specificity, the LC-MS method is the unequivocal choice. The successful cross-validation ensures that data generated by either method throughout the product lifecycle will be consistent and comparable, providing a solid analytical foundation for regulatory submissions and ensuring product quality.

References

  • Fjording, M. S., et al. Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. Bioanalysis, 2024. [Link]

  • AMS Biotechnology (Europe) Ltd. ICH Guidelines for Analytical Method Validation Explained. Accessed January 16, 2026. [Link]

  • IQVIA. Cross-Validations in Regulated Bioanalysis. Accessed January 16, 2026. [Link]

  • European Bioanalysis Forum. Cross and Partial Validation. Accessed January 16, 2026. [Link]

  • ICH. ICH M10: Bioanalytical Method Validation and Study Sample Analysis Training Material. 2024. [Link]

  • MedCrave. Forced Degradation Studies. MOJ Bioequivalence & Bioavailability, 2(6), 2016. [Link]

  • BioPharm International. Forced Degradation Studies: Regulatory Considerations and Implementation. 2004. [Link]

  • Pharmaceutical Technology. FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. 2013. [Link]

  • ACS Publications. Peer Reviewed: A Practical Guide to Analytical Method Validation. Accessed January 16, 2026. [Link]

  • NIH. Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 6(4), 201-211, 2016. [Link]

  • LGC Group. Guide to achieving reliable quantitative LC-MS measurements. Accessed January 16, 2026. [Link]

  • SGS. HOW TO APPROACH A FORCED DEGRADATION STUDY. Accessed January 16, 2026. [Link]

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A Comparative Environmental Impact Assessment of Bis[4-(2-hydroxyethoxy)-3,5-dibromophenyl] Sulfone and Other Leading Brominated Flame Retardants

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the environmental impact of Bis[4-(2-hydroxyethoxy)-3,5-dibromophenyl] Sulfone (BHEBPS) against other widely used brominated flame retardants (BFRs), namely Polybrominated Diphenyl Ethers (PBDEs), Tetrabromobisphenol A (TBBPA), and Hexabromocyclododecane (HBCD). As the regulatory landscape for legacy BFRs continues to evolve due to environmental and health concerns, a thorough evaluation of emerging alternatives like BHEBPS is critical for informed decision-making in materials science and product development.

This document is intended for researchers, scientists, and drug development professionals. It delves into the key environmental parameters of persistence, bioaccumulation, and toxicity, supported by available experimental data and predictive assessments based on chemical structure.

Introduction: The Evolving Landscape of Brominated Flame Retardants

Brominated flame retardants are a class of organobromine compounds added to a wide array of consumer and industrial products to inhibit or delay combustion.[1][2] Their efficacy in fire prevention is undisputed; however, the environmental persistence, bioaccumulative potential, and toxicological profiles of some legacy BFRs have led to significant concerns.[3] Consequently, many of these compounds, such as certain PBDE congeners and HBCD, have been restricted or phased out globally.[4] This has spurred the development of alternative BFRs, including BHEBPS. A critical aspect of introducing new chemicals is a proactive and thorough assessment of their environmental footprint to avoid regrettable substitutions.

Physicochemical Properties: A Foundation for Environmental Fate

The environmental behavior of a chemical is largely dictated by its physicochemical properties. Understanding these properties is the first step in predicting how a substance will partition and persist in various environmental compartments.

PropertyBis[4-(2-hydroxyethoxy)-3,5-dibromophenyl] Sulfone (BHEBPS)Polybrominated Diphenyl Ethers (PBDEs)Tetrabromobisphenol A (TBBPA)Hexabromocyclododecane (HBCD)
CAS Number 53714-39-9[5][6][7][8]Varies by congener79-94-73194-55-6
Molecular Formula C₁₆H₁₄Br₄O₆S[5][9]Varies by congenerC₁₅H₁₂Br₄O₂C₁₂H₁₈Br₆
Molecular Weight 653.96 g/mol [5][9]Varies by congener543.9 g/mol 641.7 g/mol
Water Solubility Low (predicted)Very low; decreases with brominationLow to moderate (pH-dependent)Low
Log Kₒw High (predicted)High (increases with bromination)Moderately high (pH-dependent)High[10]

Expert Insight: The high molecular weight and predicted high octanol-water partition coefficient (Log Kₒw) of BHEBPS suggest a tendency to sorb to organic matter in soil and sediment, similar to other BFRs. The presence of hydroxyl groups may slightly increase its water solubility compared to fully etherified analogues, but overall, it is expected to be sparingly soluble in water.

Comparative Environmental Impact Assessment

Persistence in the Environment

Persistence, or the ability of a chemical to resist degradation, is a key factor in its potential to cause long-term environmental harm.[3][11]

  • Bis[4-(2-hydroxyethoxy)-3,5-dibromophenyl] Sulfone (BHEBPS): Direct experimental data on the environmental persistence of BHEBPS is scarce. However, based on its chemical structure, a high degree of persistence is anticipated. The aromatic bromine bonds are generally resistant to cleavage, and the sulfone group is known for its chemical stability.[12] Biodegradation is likely to be slow, as the bulky bromine atoms can sterically hinder enzymatic attack.[13][14][15]

  • Polybrominated Diphenyl Ethers (PBDEs): PBDEs are notoriously persistent in the environment.[16] Their degradation half-lives can range from months to years.[16] Lower brominated congeners can be more mobile, while higher brominated ones tend to bind strongly to sediment and soil particles.

  • Tetrabromobisphenol A (TBBPA): TBBPA is considered persistent, although it can undergo degradation under certain conditions. Laboratory and field studies indicate that TBBPA degrades slowly in the environment, and complete mineralization has not been demonstrated. Under anaerobic conditions, TBBPA can degrade to the endocrine disruptor bisphenol A (BPA).[17]

  • Hexabromocyclododecane (HBCD): HBCD is a persistent organic pollutant with a high half-life in water.[10] It can undergo long-range environmental transport. Biodegradation of HBCD in soil and aquatic sediments has been observed, proceeding through sequential debromination.[17][18]

Bioaccumulation and Biomagnification

Bioaccumulation refers to the buildup of a substance in an organism, while biomagnification is the increasing concentration of a substance in organisms at successively higher levels in a food chain.

  • Bis[4-(2-hydroxyethoxy)-3,5-dibromophenyl] Sulfone (BHEBPS): Due to its predicted high Log Kₒw, BHEBPS has a high potential for bioaccumulation in fatty tissues of organisms. The presence of hydroxyl groups might facilitate some metabolic transformation, potentially reducing its bioaccumulation potential compared to non-hydroxylated analogues. However, without experimental data, a precautionary assumption of bioaccumulative potential is warranted.

  • Polybrominated Diphenyl Ethers (PBDEs): PBDEs are known to bioaccumulate and biomagnify in food webs.[16] Their lipophilic nature drives their partitioning into fatty tissues.

  • Tetrabromobisphenol A (TBBPA): TBBPA has a low to moderate potential for bioaccumulation. Bioconcentration factors (BCFs) in the freshwater midge have been reported to range from 240 to 3200, depending on sediment organic content. TBBPA is rapidly excreted by mammals, which limits its bioaccumulation potential in these organisms.[19]

  • Hexabromocyclododecane (HBCD): HBCD is highly bioaccumulative.[10] The α-HBCD isomer has been shown to be the most bioaccumulative and persistent diastereomer.[10]

Ecotoxicity

Ecotoxicity assesses the harmful effects of a substance on organisms in the environment.

  • Bis[4-(2-hydroxyethoxy)-3,5-dibromophenyl] Sulfone (BHEBPS): No direct ecotoxicity data for BHEBPS were found. However, structurally similar compounds provide some indication of potential effects. For instance, bisphenol S (bis(4-hydroxydiphenyl)sulfone), which shares the sulfone core, has been shown to exhibit weak estrogenic activity.[20] The presence of brominated phenols in the BHEBPS structure is also a cause for concern, as brominated phenols are known to be toxic to aquatic organisms.[9]

  • Polybrominated Diphenyl Ethers (PBDEs): PBDEs are toxic to a range of organisms, with developmental neurotoxicity being a key concern.[21] They can also act as endocrine disruptors.[21]

  • Tetrabromobisphenol A (TBBPA): TBBPA exhibits aquatic toxicity, with effects observed in fish, invertebrates, and algae. It has also been shown to have endocrine-disrupting potential.[19]

  • Hexabromocyclododecane (HBCD): HBCD is toxic to aquatic organisms and has been shown to have detrimental effects on the nervous, endocrine, cardiovascular, and reproductive systems in animal studies.[10]

Quantitative Ecotoxicity Data for Comparator BFRs

BFROrganismEndpointValue
PBDEs (selected congeners) FishVariesEnvironmental Quality Standard (EQS) for biota: 0.0085 µg/kg wet weight (sum of 6 congeners)[22]
TBBPA Daphnia magna48-h EC₅₀0.85 mg/L
Fathead minnow96-h LC₅₀0.51 mg/L
HBCD Daphnia magna21-d NOEC (reproduction)0.0059 mg/L
Fathead minnow35-d NOEC (early life stage)0.0031 mg/L
Thermal Degradation Byproducts

The thermal decomposition of BFRs, for instance during a fire or in recycling processes, can lead to the formation of hazardous byproducts.[16][23]

  • Bis[4-(2-hydroxyethoxy)-3,5-dibromophenyl] Sulfone (BHEBPS): The thermal decomposition of BHEBPS is expected to generate brominated phenols and potentially polybrominated dibenzo-p-dioxins and dibenzofurans (PBDD/Fs), similar to other brominated aromatic compounds. The sulfone bridge may decompose to release sulfur dioxide (SO₂).[12]

  • Polybrominated Diphenyl Ethers (PBDEs): The thermal degradation of PBDEs is a known source of PBDD/Fs.[24]

  • Tetrabromobisphenol A (TBBPA): Thermal decomposition of TBBPA can produce brominated phenols and PBDD/Fs.[23]

  • Hexabromocyclododecane (HBCD): The thermal decomposition of HBCD can also lead to the formation of brominated byproducts.

Experimental Protocols for Environmental Impact Assessment

A robust environmental impact assessment relies on standardized and validated experimental protocols. The Organisation for Economic Co-operation and Development (OECD) provides a comprehensive set of guidelines for the testing of chemicals.[25][26]

Persistence Assessment
  • Ready Biodegradability (OECD 301): This series of screening tests assesses the potential for a chemical to be readily biodegradable under aerobic conditions. A positive result suggests that the substance is unlikely to persist in the environment.

  • Aerobic and Anaerobic Transformation in Soil (OECD 307): This guideline is used to determine the rate and route of degradation of a chemical in soil under both aerobic and anaerobic conditions.[27]

  • Aerobic and Anaerobic Transformation in Aquatic Sediment Systems (OECD 308): This test evaluates the degradation of a substance in aquatic sediment systems, which are often significant sinks for persistent organic pollutants.[27]

Bioaccumulation Assessment
  • Bioaccumulation in Fish: Aqueous and Dietary Exposure (OECD 305): This is the key guideline for determining the bioconcentration factor (BCF) and bioaccumulation factor (BAF) in fish. It involves exposing fish to the test substance in water or through their diet and measuring the uptake and elimination rates.

Ecotoxicity Testing
  • Fish, Acute Toxicity Test (OECD 203): This test determines the concentration of a substance that is lethal to 50% of a test fish population (LC₅₀) over a short period, typically 96 hours.[28]

  • Daphnia sp. Acute Immobilisation Test (OECD 202): This test assesses the acute toxicity to Daphnia magna, a key aquatic invertebrate species, by determining the concentration that immobilizes 50% of the population (EC₅₀) in 48 hours.

  • Freshwater Alga and Cyanobacteria, Growth Inhibition Test (OECD 201): This test evaluates the effect of a substance on the growth of freshwater algae, an essential component of aquatic ecosystems.

Visualizing Environmental Assessment Workflows and Chemical Structures

To provide a clearer understanding of the concepts discussed, the following diagrams illustrate a generalized environmental risk assessment workflow and the chemical structures of the compared BFRs.

cluster_0 Phase 1: Hazard Identification cluster_1 Phase 2: Exposure Assessment cluster_2 Phase 3: Effects Assessment cluster_3 Phase 4: Risk Characterization PBT_Screening PBT Screening (Persistence, Bioaccumulation, Toxicity) Fate_Transport Environmental Fate & Transport Modeling PBT_Screening->Fate_Transport PhysChem Physicochemical Characterization PhysChem->Fate_Transport Risk_Quotient Risk Quotient Calculation Fate_Transport->Risk_Quotient Monitoring Environmental Monitoring Data Monitoring->Risk_Quotient Ecotox Ecotoxicity Testing (OECD Guidelines) Ecotox->Risk_Quotient Human_Health Human Health Toxicity Assessment Human_Health->Risk_Quotient Uncertainty Uncertainty Analysis Risk_Quotient->Uncertainty

Caption: A generalized workflow for environmental risk assessment of chemicals.

cluster_0 BHEBPS cluster_1 PBDE (BDE-47) cluster_2 TBBPA cluster_3 HBCD BHEBPS_img PBDE_img TBBPA_img HBCD_img

Caption: Chemical structures of the compared brominated flame retardants.

Conclusion and Future Perspectives

This comparative guide highlights the significant data gaps that exist for emerging BFRs like Bis[4-(2-hydroxyethoxy)-3,5-dibromophenyl] Sulfone. While a predictive assessment based on its chemical structure suggests a high potential for persistence and bioaccumulation, experimental data is urgently needed to validate these predictions and provide a robust environmental risk assessment.

In contrast, the environmental profiles of legacy BFRs such as PBDEs, TBBPA, and HBCD are well-documented, revealing significant concerns regarding their persistence, bioaccumulation, and toxicity. The comparison underscores the importance of a precautionary approach when considering new flame retardants. Future research should prioritize conducting standardized environmental fate and ecotoxicity studies on BHEBPS and other novel BFRs to ensure that they represent a genuinely safer alternative to the compounds they are designed to replace.

References

  • OECD Guidelines for the Testing of Chemicals. Wikipedia. [Link]

  • Canadian Environmental Protection Act, 1999 Federal Environmental Quality Guidelines Tetrabromobisphenol A (TBBPA). Canada.ca. [Link]

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  • Tetrabromobisphenol A. Wikipedia. [Link]

  • Resources for Ecotoxicity Testing Protocols. Risk Assessment for Contaminated Sites in New Zealand. [Link]

  • OECD Issues Major Updates to Environmental Fate & Fish Toxicity Test Guidelines. Blue Frog Scientific. [Link]

  • Catalogue of Standard Toxicity Tests for Ecological Risk Assessment. EPA. [Link]

  • Tetrabromobisphenol A. Australian Industrial Chemicals Introduction Scheme (AICIS). [Link]

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Safety Operating Guide

A Guide to the Proper Disposal of Bis[4-(2-hydroxyethoxy)-3,5-dibromophenyl] Sulfone

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists, our commitment to innovation must be matched by an unwavering dedication to safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of responsible science. This guide provides a detailed, step-by-step protocol for the safe disposal of Bis[4-(2-hydroxyethoxy)-3,5-dibromophenyl] Sulfone (CAS No. 53714-39-9), a brominated aromatic compound often used in polymer synthesis. The procedures outlined here are grounded in established safety protocols and regulatory frameworks, primarily the Resource Conservation and Recovery Act (RCRA), which governs the management of hazardous materials from "cradle-to-grave."[1][2]

Hazard Identification and Essential Precautions

Before handling for disposal, it is crucial to understand the inherent hazards of Bis[4-(2-hydroxyethoxy)-3,5-dibromophenyl] Sulfone. This knowledge informs every subsequent step of the disposal process, ensuring personal safety and regulatory compliance. The compound is a white to near-white crystalline powder.[3][4]

Based on available safety data, the primary hazards are summarized below.

GHS CodeHazard StatementImplication for Handling
H302Harmful if swallowedAvoid ingestion. Wash hands thoroughly after handling.
H315Causes skin irritationDirect skin contact must be prevented through proper PPE.[3]
H319Causes serious eye irritationEye protection is mandatory to prevent contact.[3]
H335May cause respiratory irritationHandling should occur in a well-ventilated area to avoid inhaling dust.[3]

Personal Protective Equipment (PPE): Your First Line of Defense

Given the identified hazards, the following PPE is mandatory when handling Bis[4-(2-hydroxyethoxy)-3,5-dibromophenyl] Sulfone for disposal:

  • Eye Protection: Wear chemical safety goggles or a face shield to protect against dust particles.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile) to prevent skin contact. Contaminated gloves should be disposed of as hazardous waste.

  • Protective Clothing: A standard laboratory coat is required. Ensure it is fully buttoned.

  • Respiratory Protection: If handling large quantities or if dust generation is unavoidable, use a NIOSH-approved respirator. All handling should ideally take place within a chemical fume hood.

The Disposal Workflow: A Step-by-Step Protocol

All laboratory chemical waste should be treated as hazardous unless explicitly determined otherwise by your institution's Environmental Health & Safety (EH&S) department.[1] The following protocol ensures compliance with federal and local regulations.

Step 1: Waste Characterization and Segregation

The principle of waste segregation is paramount to prevent dangerous chemical reactions.[5][6] Do not mix different classes of chemical waste.

  • Identify the Waste Stream: Bis[4-(2-hydroxyethoxy)-3,5-dibromophenyl] Sulfone is a solid, halogenated organic compound .

  • Segregate Accordingly: This waste must be placed in a designated container for "Solid Halogenated Organic Waste." It must not be mixed with:

    • Liquid waste of any kind.[5][7]

    • Non-halogenated solid waste.

    • Acids, bases, or oxidizers.[5]

    • Sharps or broken glass.

Step 2: Proper Containerization

The integrity of the waste container is critical for safe storage and transport.

  • Select an Appropriate Container: Use a container that is in good condition, free of cracks or residue, and constructed of a compatible material (e.g., a wide-mouth high-density polyethylene (HDPE) bottle).[6][8]

  • Keep the Container Closed: The container must be securely sealed at all times, except when you are actively adding waste.[6][8] Never leave a funnel in an open waste container.[6]

Step 3: Accurate and Compliant Labeling

Proper labeling is a regulatory requirement and is essential for the safety of everyone who will handle the container.[5][6]

  • Use an Official "Hazardous Waste" Label: Obtain this label from your institution's EH&S department.

  • Complete the Label Fully:

    • Write the words "Hazardous Waste." [6]

    • List all chemical constituents by their full, unabbreviated names.[6] For this specific waste, write: "Bis[4-(2-hydroxyethoxy)-3,5-dibromophenyl] Sulfone."

    • Estimate the percentage of each constituent. If it is a pure solid, you can write "100%."

    • Indicate the date you first added waste to the container.

Step 4: Accumulation in a Designated Area

Hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.[6][8]

  • Location: The SAA must be under the control of the laboratory personnel generating the waste.

  • Storage Limits: Laboratories are typically limited to accumulating a maximum of 55 gallons of hazardous waste at any one time.[1][8]

  • Inspection: The SAA and its containers should be inspected weekly for any signs of leakage or deterioration.[6]

Step 5: Arranging for Final Disposal

Laboratory personnel are not authorized to dispose of hazardous waste directly.

  • Contact EH&S: Once the container is approximately 90% full, or if it has been accumulating for close to your institution's time limit (often 12 months), you must contact your EH&S department to schedule a waste pickup.[6][8]

  • Follow Institutional Procedures: Use the specific forms or online systems provided by your institution to request the pickup.

Disposal Process Visualization

The following diagram illustrates the decision-making and operational workflow for the proper disposal of Bis[4-(2-hydroxyethoxy)-3,5-dibromophenyl] Sulfone.

G cluster_prep Preparation & Characterization cluster_contain Containment & Storage cluster_disposal Final Disposition start Waste Generated: Bis[4-(2-hydroxyethoxy)-3,5-dibromophenyl] Sulfone ppe Don Appropriate PPE start->ppe characterize Characterize Waste segregate Segregate as Halogenated Solid Waste characterize->segregate ppe->characterize container Select Compatible Container segregate->container label_waste Label with 'Hazardous Waste' & Full Chemical Name container->label_waste store Store in Satellite Accumulation Area (SAA) label_waste->store check_full Container >90% Full or Time Limit Reached? store->check_full check_full->store No contact_ehs Request Pickup from Environmental Health & Safety (EH&S) check_full->contact_ehs Yes end Waste Removed by EH&S for Proper Disposal contact_ehs->end

Caption: Workflow for the safe disposal of solid halogenated organic waste.

Emergency Procedures: Spills and Exposures

In the event of an accident, prompt and correct action is essential.

  • Minor Spill Cleanup:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, gently cover the spilled solid with an absorbent material to prevent dust from becoming airborne.

    • Carefully sweep or scoop the material into a designated hazardous waste container.

    • All materials used for the cleanup, including gloves and absorbent pads, must be disposed of as hazardous waste.[1]

  • Personal Exposure:

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[9]

    • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[9]

    • Inhalation: Move the affected person to fresh air. If they feel unwell, seek medical attention.[9]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[9][10]

By adhering to these procedures, you contribute to a safer laboratory environment and ensure that your research activities are conducted with the utmost respect for environmental regulations.

References

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. UPenn EHRS - University of Pennsylvania.
  • Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury.
  • How to Properly Manage Hazardous Waste Under EPA Regul
  • Hazardous Chemical Waste Management Guidelines. Columbia University Research.
  • Properly Managing Chemical Waste in Labor
  • Resource Conservation and Recovery Act (RCRA) Regulations. U.S. Environmental Protection Agency (EPA).
  • Guide to Managing Laboratory Chemical Waste. Vanderbilt University Environmental Health & Safety.
  • EPA Hazardous Waste Management.
  • What Regulations Govern Hazardous Waste Management?. Chemistry For Everyone.
  • Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency (EPA).
  • BIS[4-(2-HYDROXYETHOXY)-3,5-DIBROMOPHENYL] SULFONE Properties. ChemicalBook.
  • Safety Data Sheet for 4'-Bromoacetophenone. Sigma-Aldrich.
  • Safety Data Sheet for 4'-Hydroxy-3',5'-dimethoxyacetophenone. Fisher Scientific.
  • Safety Data Sheet for 4,4-Dihydroxydiphenyl sulfone. BOC Sciences.
  • Bis[3,5-dibromo-4-(2-hydroxyethoxy)

Sources

Mastering the Safe Handling of Bis[4-(2-hydroxyethoxy)-3,5-dibromophenyl] Sulfone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of drug discovery and development, the synthesis and application of novel compounds are daily endeavors. One such compound, Bis[4-(2-hydroxyethoxy)-3,5-dibromophenyl] Sulfone (CAS No. 53714-39-9), presents unique handling challenges due to its chemical properties. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a framework for risk assessment and procedural excellence. Our goal is to empower you with the knowledge to handle this and similar halogenated organic compounds with the utmost confidence and safety.

Immediate Hazard Assessment: Understanding the Risks

Bis[4-(2-hydroxyethoxy)-3,5-dibromophenyl] Sulfone is a solid, typically a white to almost-white powder or crystal.[1] While comprehensive toxicological data is not widely available, the known hazard classifications demand a cautious and well-planned approach.[2] The primary hazards associated with this compound are:

  • Harmful if swallowed (H302)

  • Causes skin irritation (H315)

  • Causes serious eye irritation (H319)

  • May cause respiratory irritation (H335)[3]

Given its powdered form, the potential for generating airborne dust during handling is a significant concern, increasing the risk of inhalation and contamination of the work area.[4]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is crucial when handling Bis[4-(2-hydroxyethoxy)-3,5-dibromophenyl] Sulfone. The selection of appropriate PPE should be guided by a thorough risk assessment of the specific procedures being undertaken.

Core PPE Requirements
PPE ComponentSpecificationRationale
Eye and Face Protection Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles when there is a significant risk of splashes or dust generation.Protects against eye irritation from airborne particles and accidental splashes.[5]
Hand Protection Nitrile gloves are a common choice for general laboratory use, offering good resistance to a variety of chemicals. However, for prolonged contact or when handling solutions of the compound, consider gloves with greater chemical resistance.[6] Butyl rubber or neoprene gloves may offer enhanced protection against halogenated hydrocarbons.[6][7] Always check the manufacturer's glove compatibility chart for the specific solvent being used.[8]Prevents skin irritation and potential absorption. Double gloving can provide an additional layer of protection.
Body Protection A buttoned, long-sleeved laboratory coat is mandatory. For procedures with a high risk of dust generation, consider disposable coveralls (e.g., Tyvek®).Protects skin and personal clothing from contamination.[9]
Footwear Fully enclosed, chemical-resistant shoes are required.Protects feet from spills.
Respiratory Protection: A Critical Consideration

Due to the risk of respiratory irritation from airborne dust, respiratory protection is a key consideration. The choice of respirator will depend on the scale of the operation and the potential for dust generation.

ScenarioRecommended RespiratorNIOSH/OSHA Guidance
Low-dust procedures (e.g., weighing small quantities in a ventilated enclosure) An N95 filtering facepiece respirator (dust mask) may be sufficient.For protection against solid particulates.[10]
Procedures with potential for significant dust generation (e.g., bulk transfers) An elastomeric half-mask or full-facepiece respirator with organic vapor cartridges and P100 particulate filters.Provides a higher level of protection against both organic vapors and fine particulates.[11]
High-concentration or emergency situations A powered air-purifying respirator (PAPR) or a supplied-air respirator should be used.Offers the highest level of respiratory protection.[11]

A formal respiratory protection program, including fit testing and training, is required by OSHA when respirators are necessary to protect worker health.[12]

Operational Protocols: From Weighing to Waste

A systematic approach to handling Bis[4-(2-hydroxyethoxy)-3,5-dibromophenyl] Sulfone is essential to minimize exposure and prevent contamination.

Designated Work Area and Engineering Controls
  • Designated Area : All work with this compound should be conducted in a designated area within a laboratory chemical fume hood.[1] This area should be clearly labeled.

  • Ventilation : A properly functioning chemical fume hood is the primary engineering control to minimize inhalation exposure.

  • Work Surface : Line the work surface with absorbent, disposable bench paper to contain any spills.

Step-by-Step Handling Procedure
  • Preparation : Before handling the compound, ensure all necessary PPE is donned correctly. Have all required equipment and waste containers within the fume hood.

  • Weighing : When weighing the powder, do so within the fume hood. To minimize dust generation, consider taring a container with a lid, adding the powder within the hood, closing the lid, and then moving the closed container to the balance.[1]

  • Making Solutions : If preparing a solution, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling : After handling, wipe down the work area with a suitable solvent and dispose of all contaminated materials as hazardous waste. Remove PPE in a manner that avoids contaminating yourself and the surrounding area. Wash hands thoroughly with soap and water.

Diagram: PPE Selection Workflow

PPE_Selection_Workflow PPE Selection for Handling Bis[4-(2-hydroxyethoxy)-3,5-dibromophenyl] Sulfone cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_action Action start Start: New Procedure Involving the Compound procedure Evaluate Procedure: - Scale (mg vs. kg) - Dust Generation Potential - Use of Solvents start->procedure core_ppe Core PPE: - Chemical Splash Goggles - Lab Coat - Closed-toe Shoes procedure->core_ppe gloves Select Gloves: - Nitrile (splash protection) - Neoprene/Butyl (extended contact) procedure->gloves respirator Select Respirator: - N95 (low dust) - Half-mask with OV/P100 (moderate dust) - PAPR/Supplied Air (high risk) procedure->respirator face_shield Face Shield Required? procedure->face_shield Splash/High Dust Risk? conduct_work Conduct Work in Chemical Fume Hood core_ppe->conduct_work gloves->conduct_work respirator->conduct_work face_shield->core_ppe Yes face_shield->core_ppe No

Caption: A flowchart illustrating the decision-making process for selecting appropriate PPE.

Disposal Plan: Managing Halogenated Waste

Proper disposal is a critical final step in the safe handling of Bis[4-(2-hydroxyethoxy)-3,5-dibromophenyl] Sulfone. As a brominated organic compound, it must be disposed of as hazardous waste.

Waste Segregation and Collection
  • Halogenated Waste Stream : It is imperative to segregate halogenated organic waste from non-halogenated waste streams.[13][14] Mixing these wastes can complicate disposal and increase costs.

  • Designated Containers : Use clearly labeled, dedicated, and sealed containers for all waste containing this compound. The label should include "Hazardous Waste," the full chemical name, and associated hazards.[13]

  • Solid vs. Liquid Waste : Maintain separate waste containers for solid waste (e.g., contaminated gloves, bench paper) and liquid waste (e.g., solutions).

Final Disposal
  • Licensed Disposal Facility : The primary and most appropriate method for the disposal of halogenated organic compounds is high-temperature incineration at a licensed hazardous waste disposal facility.[13][15] These facilities are equipped with scrubbers to handle the acid gases produced during combustion.

  • Institutional EHS : Always follow your institution's Environmental Health and Safety (EHS) guidelines for hazardous waste disposal. Contact your EHS department for specific procedures and to arrange for waste pickup.[13]

Emergency Procedures: Preparedness is Key

In the event of an exposure or spill, immediate and correct action is vital.

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]

  • Skin Contact : Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[5]

  • Inhalation : Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion : Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them a small amount of water to drink. Seek immediate medical attention.

  • Spill : For a small spill, and if you are trained and have the appropriate PPE and spill kit, you can clean it up. For a large spill, evacuate the area and contact your institution's emergency response team.

By integrating these principles and protocols into your laboratory's standard operating procedures, you can create a self-validating system of safety that protects both the researcher and the integrity of the research.

References

Sources

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.